2-Cyclopropylethylamine
Beschreibung
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
2-cyclopropylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N/c6-4-3-5-1-2-5/h5H,1-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOGZOXRETBBBJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70437086 | |
| Record name | 2-Cyclopropylethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70437086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
85.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62893-54-3 | |
| Record name | Cyclopropaneethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62893-54-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Cyclopropylethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70437086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclopropaneethanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.490 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
synthesis of 2-Cyclopropylethylamine hydrochloride
An In-depth Technical Guide to the Synthesis of 2-Cyclopropylethylamine Hydrochloride
Abstract
This compound and its hydrochloride salt are valuable building blocks in medicinal chemistry, appearing in the structure of various pharmaceutically active compounds. The incorporation of the cyclopropyl group can significantly influence a molecule's metabolic stability, potency, and binding affinity. This guide provides a comprehensive overview of the primary synthetic routes to this compound hydrochloride, designed for researchers and drug development professionals. We will delve into two robust, field-proven strategies, starting from commercially available precursors. The discussion emphasizes the causality behind experimental choices, detailed step-by-step protocols, and a comparative analysis to aid in route selection for laboratory-scale synthesis and potential scale-up.
Introduction and Strategic Overview
The (C₅H₁₂ClN) presents a unique set of challenges, primarily centered on the efficient construction of the ethylamine side chain attached to the stable cyclopropane ring.[1] The target molecule is the hydrochloride salt of a primary amine, which enhances its stability and handling properties compared to the free base.
Two principal retrosynthetic disconnections guide the most common and practical synthetic approaches. Both pathways converge on the final amine, which is then converted to its hydrochloride salt.
-
Route A: Nitrile Reduction Pathway. This strategy involves the reduction of a key intermediate, 2-cyclopropylacetonitrile. It is often favored for its directness.
-
Route B: Carboxylic Acid Amidation-Reduction Pathway. This route begins with 2-cyclopropylacetic acid, which is converted to the corresponding amide and subsequently reduced.
This guide will explore both pathways, providing the necessary detail to replicate these syntheses and understand the underlying chemical principles.
Figure 1: High-level overview of the two primary synthetic routes to this compound Hydrochloride.
Route A: The Nitrile Reduction Pathway
This approach is arguably the most direct. It hinges on the successful synthesis and subsequent reduction of the nitrile intermediate, 2-cyclopropylacetonitrile.
Synthesis of 2-Cyclopropylacetonitrile
2-Cyclopropylacetonitrile (also known as cyclopropylmethyl cyanide) is a crucial precursor.[2][3] While several methods exist for its preparation, a common and reliable method starts from cyclopropylmethyl bromide via nucleophilic substitution with an alkali metal cyanide.[4]
Causality of Experimental Choices:
-
Reactants: Cyclopropylmethyl bromide is a readily available starting material. Sodium or potassium cyanide provides the nucleophilic cyanide anion.
-
Phase-Transfer Catalyst (PTC): The reaction involves two immiscible phases (organic halide and aqueous cyanide). A PTC, such as a quaternary ammonium salt, is essential to transport the cyanide anion into the organic phase, dramatically accelerating the reaction and improving yields.[4]
-
Solvent: A non-polar organic solvent like toluene is often used to dissolve the halide.
-
Temperature Control: The reaction is exothermic. Maintaining a controlled temperature (e.g., below 80°C) is critical to prevent side reactions, such as the formation of cyclobutyl cyanide through rearrangement, which is difficult to separate from the desired product.[4]
Experimental Protocol: Synthesis of 2-Cyclopropylacetonitrile
-
Setup: Equip a round-bottom flask with a mechanical stirrer, reflux condenser, dropping funnel, and thermometer.
-
Charging Reagents: To the flask, add an aqueous solution of sodium cyanide (NaCN) and a phase-transfer catalyst (e.g., tetrabutylammonium bromide).
-
Addition of Halide: Begin vigorous stirring and add a solution of cyclopropylmethyl bromide in toluene dropwise via the dropping funnel, maintaining the internal temperature below 80°C.
-
Reaction: After the addition is complete, continue stirring the mixture at a controlled temperature for several hours until TLC or GC analysis indicates the consumption of the starting halide.
-
Workup: Cool the reaction mixture to room temperature. Separate the organic and aqueous layers. Extract the aqueous layer with toluene or another suitable solvent.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure. The crude product is then purified by fractional distillation to yield pure 2-cyclopropylacetonitrile (boiling point: 142-144°C).[3]
Reduction of 2-Cyclopropylacetonitrile to this compound
The conversion of the nitrile group to a primary amine is a standard transformation in organic synthesis. Two highly effective methods are the use of Lithium Aluminum Hydride (LiAlH₄) and catalytic hydrogenation.
LiAlH₄ is a powerful, non-selective reducing agent capable of reducing nitriles to primary amines.[5][6]
Mechanistic Insight & Rationale:
-
Reagent: LiAlH₄ serves as a source of the hydride ion (H⁻).[7]
-
Mechanism: The reaction proceeds via two sequential nucleophilic additions of hydride to the electrophilic carbon of the nitrile. The first addition forms an intermediate imine anion, which is rapidly reduced by a second hydride equivalent to a dianion. A careful aqueous workup then protonates the nitrogen to yield the primary amine.[8][9]
-
Solvent: Anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (THF) are mandatory, as LiAlH₄ reacts violently with protic solvents, including water and alcohols.[6]
-
Safety: Extreme caution must be exercised. The reaction is highly exothermic and liberates flammable hydrogen gas upon quenching. All glassware must be flame-dried, and the reaction must be run under an inert atmosphere (e.g., Nitrogen or Argon).
Figure 2: Simplified mechanism for the LiAlH₄ reduction of a nitrile (R = Cyclopropylmethyl).
Experimental Protocol: LiAlH₄ Reduction
-
Setup: In a flame-dried, three-necked flask under a nitrogen atmosphere, prepare a suspension of LiAlH₄ (excess, e.g., 1.5-2.0 eq.) in anhydrous diethyl ether or THF.
-
Addition: Cool the suspension in an ice bath. Add a solution of 2-cyclopropylacetonitrile in the same anhydrous solvent dropwise via a pressure-equalizing dropping funnel. The rate of addition should be controlled to maintain a gentle reflux.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for several hours to ensure the reaction goes to completion.
-
Quenching (Fieser workup): Cool the flask in an ice bath. Cautiously and sequentially add water, followed by 15% aqueous sodium hydroxide, and then more water. This procedure is designed to precipitate the aluminum salts as a granular solid that is easy to filter.
-
Isolation: Filter the solid salts and wash them thoroughly with ether. Combine the filtrate and washes, dry over anhydrous potassium carbonate, filter, and concentrate under reduced pressure to obtain the crude this compound free base. Note: The free base is volatile; handle it with care.
Catalytic hydrogenation is a greener and often safer alternative to using metal hydrides, particularly for larger-scale operations.[10]
Rationale of Experimental Choices:
-
Catalyst: Raney Nickel is a common and effective catalyst for nitrile hydrogenation.[10] Other catalysts like Rhodium on alumina can also be used, sometimes in the presence of ammonia to suppress the formation of secondary and tertiary amine byproducts.
-
Solvent: An alcoholic solvent like ethanol or methanol is typically used.
-
Hydrogen Source: The reaction is run under a positive pressure of hydrogen gas in a specialized hydrogenation apparatus (e.g., a Parr shaker).
-
Pressure & Temperature: These parameters are optimized to achieve a reasonable reaction rate without promoting side reactions. Pressures of 50-100 psi and temperatures from ambient to 50°C are common starting points.
Experimental Protocol: Catalytic Hydrogenation
-
Setup: Charge a high-pressure reaction vessel (autoclave or Parr shaker bottle) with 2-cyclopropylacetonitrile, the solvent (e.g., ethanol saturated with ammonia), and the hydrogenation catalyst (e.g., Raney Nickel, handled as a slurry).
-
Hydrogenation: Seal the vessel, purge it with nitrogen, and then pressurize with hydrogen to the desired level.
-
Reaction: Heat and/or agitate the mixture. Monitor the reaction progress by observing the drop in hydrogen pressure.
-
Workup: Once hydrogen uptake ceases, cool the vessel, vent the excess pressure, and purge with nitrogen.
-
Isolation: Carefully filter the catalyst from the reaction mixture (Note: Raney Nickel can be pyrophoric and should be filtered wet and never allowed to dry in air). Remove the solvent from the filtrate under reduced pressure to yield the crude amine.
Route B: The Amide Reduction Pathway
This alternative route begins with 2-cyclopropylacetic acid, which is readily available.[11][12]
Synthesis of 2-Cyclopropylacetamide
The carboxylic acid must first be converted to the primary amide. A standard, reliable method is to first activate the carboxylic acid by converting it to an acyl chloride, followed by amination.
Experimental Protocol: Synthesis of 2-Cyclopropylacetamide
-
Acyl Chloride Formation: In a flask equipped with a reflux condenser and a gas trap, add 2-cyclopropylacetic acid to an excess of thionyl chloride (SOCl₂). Gently reflux the mixture until gas evolution (HCl and SO₂) ceases. Remove the excess thionyl chloride by distillation or under reduced pressure to obtain the crude 2-cyclopropylacetyl chloride.
-
Amination: Cool the crude acyl chloride in an ice bath. Slowly and carefully add it to a stirred, concentrated aqueous solution of ammonium hydroxide. The amide will precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration, wash it with cold water, and dry it to yield 2-cyclopropylacetamide.
Reduction of 2-Cyclopropylacetamide
Similar to nitriles, amides are efficiently reduced to amines using LiAlH₄.[5] The mechanism involves the initial formation of a complex with the carbonyl oxygen, followed by hydride attack and elimination of an aluminate species to give an iminium ion, which is then reduced by a second hydride to the final amine.
Experimental Protocol: LiAlH₄ Reduction of Amide
The protocol is virtually identical to that described for the nitrile reduction (Section 2.2.1), with 2-cyclopropylacetamide used in place of 2-cyclopropylacetonitrile. The same setup, stoichiometry, reaction conditions, and cautious workup procedure apply.
Final Step: Hydrochloride Salt Formation
To obtain the final, stable product, the volatile free base amine must be converted to its hydrochloride salt.[13]
Experimental Protocol: Salt Formation
-
Dissolution: Dissolve the crude this compound free base in a suitable anhydrous solvent, such as diethyl ether or isopropanol.
-
Acidification: Cool the solution in an ice bath. Either bubble anhydrous hydrogen chloride gas through the solution or add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether) dropwise until the solution is acidic (test with pH paper).
-
Precipitation: The this compound hydrochloride will precipitate as a white solid.
-
Isolation: Collect the solid by vacuum filtration, wash it with a small amount of cold solvent (e.g., diethyl ether) to remove any non-basic impurities, and dry it under vacuum.
Data and Comparative Analysis
Proper characterization of the final product is essential to confirm its identity and purity.
Table 1: Physicochemical Properties of this compound Hydrochloride
| Property | Value | Source(s) |
| Molecular Formula | C₅H₁₂ClN | [1] |
| Molecular Weight | 121.61 g/mol | [1] |
| CAS Number | 89381-08-8 | [1] |
| Appearance | White to Off-White Solid | General Knowledge |
| Melting Point | 178-180°C | [14] |
Table 2: Comparative Analysis of Synthetic Routes
| Feature | Route A (Nitrile Reduction) | Route B (Amide Reduction) |
| Key Intermediate | 2-Cyclopropylacetonitrile | 2-Cyclopropylacetamide |
| Starting Material | Cyclopropylmethyl Halide | 2-Cyclopropylacetic Acid |
| Key Transformation | Nitrile Reduction (LiAlH₄ or H₂/Catalyst) | Amide Reduction (LiAlH₄) |
| Pros | More direct (fewer steps). Catalytic hydrogenation offers a "greener" option. | Starting material is an easily handled solid/liquid. |
| Cons | Nitrile synthesis can involve highly toxic cyanides. LiAlH₄ reduction requires stringent anhydrous conditions and safety precautions. | Longer synthetic sequence (3 steps vs. 2). Requires use of thionyl chloride and LiAlH₄. |
| Scalability | The catalytic hydrogenation variant is highly scalable. The LiAlH₄ variant is less so due to safety and workup issues. | Moderate. The use of LiAlH₄ can be challenging on a large scale. |
Conclusion
Both the nitrile reduction and the amide reduction pathways represent viable and effective strategies for the .
-
For laboratory-scale synthesis, the Nitrile Reduction Pathway via LiAlH₄ is often the quickest, provided the laboratory is well-equipped to handle moisture-sensitive and highly reactive reagents safely.
-
For larger-scale or process chemistry applications, the Nitrile Reduction Pathway via Catalytic Hydrogenation is superior due to its enhanced safety profile, simpler workup, and environmental advantages.
The choice of route will ultimately depend on the specific constraints of the project, including scale, available equipment, safety protocols, and cost of starting materials. This guide provides the foundational knowledge and detailed protocols for researchers to make an informed decision and successfully synthesize this important chemical building block.
References
- Google Patents.
- PubChem. 1-Cyclopropylethylamine hydrochloride | C5H12ClN | CID 16247869. [Link]
- Google Patents.
- Google Patents.
- PubChem. 2-Cyclopropylethanamine hydrochloride | C5H12ClN | CID 21916080. [Link]
- P212121 Store. Cyclopropylacetonitrile | CAS 6542-60-5. [Link]
- Google Patents. WO2013149364A1 - Method for synthesizing 1-hydroxymethyl cyclopropyl acetonitrile.
- Google Patents. CN103058884B - Method for synthesizing 1-hydroxymethyl cyclopropyl acetonitrile.
- Organic Syntheses. cyclopropyl cyanide. [Link]
- Reddit. 1H-NMR of Cyclopropylamine HCl salt : r/OrganicChemistry. [Link]
- Google Patents. CN114213280A - Novel synthesis method of cyclopropyl cyanide.
- Wikipedia. Cyclopropyl cyanide. [Link]
- National Institutes of Health (NIH). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. [Link]
- ResearchGate. Scheme 1: Preparation of 1-(cyclopropyl)cyclopropylamine hydrochloride (4·HCl). [Link]
- Chemistry Steps. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. [Link]
- Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4)
- BYJU'S. Lithium aluminium hydride, also known as LAH, is a reducing agent that is commonly used in modern organic synthesis. [Link]
- Chemistry LibreTexts. 19.3: Reductions using NaBH4, LiAlH4. [Link]
- Google Patents. US4016204A - Method of synthesis of trans-2-phenylcyclopropylamine.
- YouTube. Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism. [Link]
- ACS Publications. Small-Ring Compounds. VI. Cyclopropanol, Cyclopropyl Bromide and Cyclopropylamine. [Link]
- ChemRxiv.
- ResearchGate.
- Clariant.
- Bulletin of Chemical Reaction Engineering & Catalysis. Catalytic hydrogenation of acetone to isopropanol: An environmentally benign approach. [Link]
- ResearchGate. (PDF) Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. [Link]
- MDPI. Highly Selective Gas-Phase Catalytic Hydrogenation of Acetone to Isopropyl Alcohol. [Link]
Sources
- 1. 2-Cyclopropylethanamine hydrochloride | C5H12ClN | CID 21916080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cyclopropylacetonitrile synthesis - chemicalbook [chemicalbook.com]
- 3. store.p212121.com [store.p212121.com]
- 4. EP1171421B1 - Process for the preparation of cyclopropylacetonitrile - Google Patents [patents.google.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. byjus.com [byjus.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 9. youtube.com [youtube.com]
- 10. Catalytic hydrogenation of aceton... preview & related info | Mendeley [mendeley.com]
- 11. Cyclopropylacetic acid | 5239-82-7 [chemicalbook.com]
- 12. Cyclopropylacetic acid, 97% | Fisher Scientific [fishersci.ca]
- 13. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 14. (1-CYCLOPROPYLETHYL)AMINE HYDROCHLORIDE | 42390-64-7 [chemicalbook.com]
Core Chemical Identity and Physicochemical Properties
An In-depth Technical Guide to 2-Cyclopropylethylamine: Synthesis, Properties, and Applications
This guide provides a comprehensive technical overview of this compound (CAS No. 62893-54-3), a primary amine featuring the increasingly important cyclopropyl motif. Intended for researchers, medicinal chemists, and professionals in drug development, this document delves into the core physicochemical properties, robust synthetic methodologies, analytical characterization, and the scientific rationale for its application in modern chemical research.
This compound, also known as 2-cyclopropylethanamine, is a unique building block that combines a strained three-membered carbocycle with a flexible ethylamine sidechain. This combination imparts specific conformational and electronic properties that are highly sought after in medicinal chemistry.
Identifiers and Molecular Characteristics
| Property | Value | Reference(s) |
| CAS Number | 62893-54-3 | [1] |
| IUPAC Name | 2-cyclopropylethanamine | [2] |
| Synonyms | Cyclopropaneethanamine, 2-Cyclopropyl ethylamine | [1][2] |
| Molecular Formula | C₅H₁₁N | [1][2] |
| Molecular Weight | 85.15 g/mol | [2] |
| Monoisotopic Mass | 85.089149355 Da | [2] |
| InChI Key | ZOGZOXRETBBBJI-UHFFFAOYSA-N | [1] |
Estimated Physicochemical Data
Direct experimental data for this compound is not extensively published. The following properties are estimated based on its structure and data from closely related analogs, such as cyclopropylamine and 2-cyclopentylethanamine.
| Property | Estimated Value | Rationale / Analog Data |
| Appearance | Colorless to pale yellow liquid | Typical for short-chain primary amines. |
| Boiling Point | ~115-125 °C | Higher than cyclopropylamine (49-50 °C) due to increased chain length.[3] |
| Density | ~0.84 g/mL at 25 °C | Slightly higher than cyclopropylamine (0.824 g/mL).[3] |
| Solubility | Miscible with water, ethanol, chloroform, and other common organic solvents. | Expected for a low molecular weight amine; analog cyclopropylamine is miscible with water and various organic solvents.[4] |
| pKa | ~10.5 | Similar to other primary alkylamines. |
Synthesis and Manufacturing Pathway
The synthesis of this compound is not commonly detailed in literature, but a highly effective and logical pathway proceeds through the reduction of cyclopropylacetonitrile. This two-step approach, starting from commercially available materials, is scalable and utilizes standard laboratory transformations.
Overall Synthetic Workflow
The workflow begins with the synthesis of the nitrile intermediate, followed by its chemical reduction to the target primary amine.
Caption: High-level workflow for the synthesis of this compound.
Detailed Experimental Protocol: Synthesis via Nitrile Reduction
This protocol details the reduction of cyclopropylacetonitrile to this compound using catalytic hydrogenation.[5]
Materials:
-
Cyclopropylacetonitrile (1.0 eq)[6]
-
10% Palladium on Carbon (Pd/C), 50% wet (5 mol%)
-
Ethanol, anhydrous (10-15 mL per gram of nitrile)
-
Hydrogen gas (H₂)
-
Hydrochloric acid (HCl), concentrated
-
Sodium hydroxide (NaOH), 10 M solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reactor Setup: To a high-pressure hydrogenation vessel (e.g., a Parr shaker apparatus), add a solution of cyclopropylacetonitrile in anhydrous ethanol.
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add the 10% Pd/C catalyst to the solution. Causality Note: The inert atmosphere prevents potential ignition of the dry catalyst upon contact with flammable solvent vapors.
-
Hydrogenation: Seal the vessel, purge it several times with hydrogen gas to remove all air, and then pressurize with hydrogen to the desired pressure (typically 50-100 psi).
-
Reaction: Begin vigorous agitation and heat the mixture to 40-50 °C. The reaction is exothermic and may require initial cooling. Monitor the reaction progress by observing the cessation of hydrogen uptake. This typically takes 12-24 hours.
-
Work-up: Once the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen. Purge the vessel with nitrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with a small amount of ethanol. Safety Note: The Celite pad with the catalyst should not be allowed to dry completely in the air as it can be pyrophoric. Quench it carefully with water.
-
Isolation (as Hydrochloride Salt): Cool the ethanolic solution of the amine in an ice bath. Slowly add concentrated HCl dropwise until the solution is acidic (pH < 2). The amine hydrochloride salt will precipitate. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
-
Free Base Generation: To obtain the free amine, dissolve the hydrochloride salt in water, cool in an ice bath, and basify by the slow addition of 10 M NaOH solution until pH > 12. Extract the aqueous layer three times with diethyl ether. Combine the organic extracts, dry over anhydrous MgSO₄, filter, and carefully remove the solvent by rotary evaporation to yield pure this compound.
Spectroscopic and Analytical Characterization
Unambiguous characterization of this compound is critical for quality control. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for this purpose, providing both retention time and a fragmentation pattern for positive identification.
Predicted Spectroscopic Data
| Technique | Feature | Predicted Signature |
| ¹H NMR | Cyclopropyl Protons (-CH-, -CH₂-) | Multiplets in the upfield region, ~0.0-0.8 ppm. |
| Ethyl Protons (-CH₂-CH₂-N) | Multiplets between ~1.4-1.6 ppm (-CH₂-C) and ~2.7-2.9 ppm (-CH₂-N). | |
| Amine Protons (-NH₂) | A broad singlet, chemical shift is concentration and solvent dependent (~1.0-2.5 ppm). | |
| IR | N-H Stretch | Two characteristic sharp-to-medium bands for a primary amine at ~3300-3400 cm⁻¹.[7] |
| C-H Stretch (Cyclopropyl) | Bands just above 3000 cm⁻¹ (~3080-3000 cm⁻¹).[7] | |
| MS (EI) | Molecular Ion (M⁺) | m/z = 85. |
| Base Peak | m/z = 30 ([CH₂NH₂]⁺) from cleavage beta to the nitrogen. | |
| Other Fragments | m/z = 41 (cyclopropyl cation), m/z = 56 (M-29, loss of ethyl), m/z = 70 (M-15, loss of methyl from ring opening). |
Protocol: GC-MS Analysis
This protocol provides a general method for the qualitative and quantitative analysis of this compound.
Caption: General workflow for the GC-MS analysis of this compound.
Instrumentation and Conditions:
-
GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-polydimethylsiloxane stationary phase (or equivalent).[7]
-
Carrier Gas: Helium, constant flow rate of 1.0 mL/min.
-
Oven Program: Initial temperature 50 °C, hold for 2 minutes. Ramp at 15 °C/min to 250 °C, hold for 5 minutes.
-
Injector: Split/splitless, 250 °C, split ratio 20:1.
-
Mass Spectrometer: Electron Ionization (EI) at 70 eV. Mass scan range m/z 30-200.[7]
Self-Validating System: The protocol's trustworthiness is established by a dual-confirmation system. The analyte must elute at a specific, reproducible retention time and its mass spectrum must match the expected fragmentation pattern, including the molecular ion and key fragment ions. This dual-check minimizes the risk of misidentification.
Applications in Research and Drug Development
The cyclopropyl group is not merely a small carbocycle; it is a "bioisostere" of a phenyl ring or a double bond, offering unique advantages in drug design. Its incorporation can significantly impact a molecule's pharmacological profile.
Key Advantages of the Cyclopropyl Moiety:
-
Metabolic Stability: The C-H bonds of a cyclopropane ring are stronger than those in a typical alkane, making them more resistant to metabolic oxidation by cytochrome P450 enzymes. This can increase a drug's half-life.
-
Enhanced Potency: The rigid structure of the ring reduces the conformational flexibility of a molecule. This pre-organization can lead to a more favorable entropic contribution to binding affinity with a biological target.
-
Improved Physicochemical Properties: Replacing larger, more lipophilic groups (like a tert-butyl group) with a cyclopropyl group can fine-tune solubility and permeability (e.g., brain permeability).
-
Novel Vectoral Exit: The strained ring system provides specific bond arrangements that can guide how a molecule exits the binding pocket of a receptor, potentially improving selectivity.
While specific drugs containing the this compound fragment are not prevalent in public databases, the parent cyclopropylamine is a key structural component in numerous approved drugs and clinical candidates, including the antidepressant Tranylcypromine and the antibiotic Ciprofloxacin . The this compound scaffold serves as a valuable building block for exploring these benefits in new chemical entities.
Safety and Handling
This compound and its salts are hazardous materials that require careful handling in a controlled laboratory environment.
GHS Hazard Information (for Hydrochloride Salt): [8]
-
Pictograms: Danger
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H314: Causes severe skin burns and eye damage.
-
H332: Harmful if inhaled.
-
Recommended Handling Procedures: [9][10]
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. Ensure that eyewash stations and safety showers are readily accessible.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene), a lab coat, and closed-toe shoes. For larger quantities, consider a PVC apron or suit.
-
Respiratory Protection: If working outside a fume hood or if vapors are likely to be generated, use a respirator with an appropriate organic vapor cartridge.
-
-
Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from heat, sparks, and open flames. Keep away from incompatible materials such as strong acids and oxidizing agents.[9]
-
Spill Response: In case of a spill, evacuate the area. Remove all ignition sources. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. Do not allow the material to enter drains.[10]
References
- BenchChem. (2026). Application Notes and Protocols: Synthesis of 2-Cycloheptylpropan-2-amine from 2-Cycloheptylpropan-2-ol. BenchChem.
- BenchChem. (2026). Application Notes and Protocols for the Synthesis of 2-Cyclopropylaniline. BenchChem.
- PubChem. (n.d.). 2-Cyclopropylpropan-2-amine. National Center for Biotechnology Information.
- Fisher Scientific. (2024, March 31). Safety Data Sheet: (S)-1-Cyclopropylethylamine. Fisher Scientific.
- Fisher Scientific. (2025, December 22). Safety Data Sheet: 2-Cyclopropylethanol. Fisher Scientific.
- Muhi-Eldeen, Z. A., & Hassan, S. F. (2006). Synthesis and Characterization of 2(2-Tetrahydropyranylthio) methyl cyclopropylamine. Iraqi Journal of Pharmaceutical Sciences, 15(1).
- Sigma-Aldrich. (2024, August 6).
- PubChem. (n.d.). 2-Cyclopropylethanamine hydrochloride. National Center for Biotechnology Information.
- Santa Cruz Biotechnology. (n.d.).
- Lautens, M., et al. (n.d.).
- NIST. (n.d.). Cyclopropylamine Mass Spectrum. NIST WebBook.
- Google Patents. (n.d.). US4016204A - Method of synthesis of trans-2-phenylcyclopropylamine.
- PubChem. (n.d.). Cyclopropaneethanamine. National Center for Biotechnology Information.
- Google Patents. (n.d.). US3988464A - Cyclopropylamines as pharmaceuticals.
- NIST. (n.d.). Cyclopropylamine. NIST WebBook.
- PubChem. (n.d.). 1-Cyclopropylethanamine. National Center for Biotechnology Information.
- PubChem. (n.d.). Cyclopropylamine. National Center for Biotechnology Information.
- PubChem. (n.d.). 2-Cyclopentylethanamine. National Center for Biotechnology Information.
- BenchChem. (n.d.). Key spectroscopic data (IR, MS) for 2-Cyclopropylaniline. BenchChem.
- Ataman Kimya. (n.d.). CYCLOPROPYLAMINE. Ataman Kimya.
- ChemicalBook. (n.d.). 765-30-0(Cyclopropylamine) Product Description. ChemicalBook.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, D2O, experimental) (HMDB0012275). HMDB.
- ChemicalBook. (n.d.). Cyclopropylamine(765-30-0) 1H NMR spectrum. ChemicalBook.
- Google Patents. (n.d.). US20210395185A1 - Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines.
- ChemScene. (n.d.). 6542-60-5 | 2-Cyclopropylacetonitrile. ChemScene.
- PubChem. (n.d.). Cyclopropylacetonitrile. National Center for Biotechnology Information.
- Reddit. (2023, July 3). 1H-NMR of Cyclopropylamine HCl salt. r/OrganicChemistry.
Sources
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. Cyclopropaneethanamine | C5H11N | CID 10240761 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cyclopropylamine CAS#: 765-30-0 [m.chemicalbook.com]
- 4. Cyclopropylamine | 765-30-0 [chemicalbook.com]
- 5. US20210395185A1 - Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines - Google Patents [patents.google.com]
- 6. Cyclopropylacetonitrile | C5H7N | CID 643447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 2-Cyclopropylethanamine hydrochloride | C5H12ClN | CID 21916080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
commercial availability of 2-Cyclopropylethylamine
An In-Depth Technical Guide to the Commercial Availability of 2-Cyclopropylethylamine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound (also known as 2-cyclopropylethanamine) is a valuable chemical building block whose structural motif is of increasing interest in medicinal chemistry and drug discovery. The incorporation of the cyclopropyl group can significantly influence a molecule's pharmacological properties, including metabolic stability, potency, and membrane permeability.[1][2] This guide provides a comprehensive technical overview of the , offering practical insights for researchers and procurement specialists. We will delve into supplier details, available forms and purities, quality control considerations, and the broader context of its synthesis and applications, ensuring a well-rounded understanding for its integration into research and development pipelines.
Section 1: Chemical Identity and Physicochemical Properties
This compound is a primary amine featuring a cyclopropyl group attached to an ethyl spacer. It is commercially available primarily as a free base and as a hydrochloride salt. Understanding its fundamental properties is critical for experimental design, handling, and analytical characterization.
| Property | This compound (Free Base) | This compound HCl |
| Molecular Formula | C₅H₁₁N[3][4] | C₅H₁₂ClN[5] |
| Molecular Weight | 85.15 g/mol [3][6] | 121.61 g/mol [5] |
| CAS Number | 62893-54-3[4] | 89381-08-8[5] |
| Appearance | Solid[3] | Data not consistently available |
| InChI Key | ZOGZOXRETBBBJI-UHFFFAOYSA-N[3][4] | BFPCWNJLKUBDAR-UHFFFAOYSA-N[5] |
| Synonyms | 2-Cyclopropyl ethylamine, Cyclopropaneethanamine[4][6] | 2-Cyclopropylethanamine hydrochloride[5] |
Section 2: Commercial Availability and Procurement
Procuring this compound requires careful consideration of the supplier, grade, and available form. The compound is typically available from specialized chemical suppliers catering to the research and development sector.
Key Commercial Suppliers
Our research indicates that this compound is primarily available from the following sources in research quantities:
-
Sigma-Aldrich (Merck): A major global supplier that lists the compound under its "AldrichCPR" (Chemical Purity Research) brand.[3] This product line is specifically designated for early-discovery researchers.[3] Notably, the supplier does not provide comprehensive analytical data for this grade and states that the "Buyer assumes responsibility to confirm product identity and/or purity".[3] Bulk order requests can be made directly through their platform.[3]
-
CymitQuimica: This supplier offers this compound with a stated purity of 95%.[4] They provide the product in small, pre-packaged quantities (e.g., 100mg, 250mg) suitable for initial screening and laboratory-scale synthesis.[4]
-
AChemBlock: Listed as a synonym for this compound on the MilliporeSigma website, suggesting it as another potential source.[6]
Available Grades and Quantities
The commercial landscape for this compound is tailored towards R&D, not large-scale bulk manufacturing.
| Supplier | Product Name | CAS | Form | Purity Specification | Available Quantities |
| Sigma-Aldrich | 2-cyclopropyl ethyl amine AldrichCPR | 62893-54-3 | Free Base | Purity not specified; buyer verification required.[3] | 100mg; Bulk request |
| CymitQuimica | This compound | 62893-54-3 | Free Base | 95%[4] | 100mg, 250mg |
| PubChem | 2-Cyclopropylethanamine hydrochloride | 89381-08-8 | HCl Salt | Lists various vendors (data aggregated) | Varies by vendor |
Procurement Strategy Workflow
For scientists and procurement managers, a structured approach is essential, particularly given the variability in product specifications. The following workflow is recommended.
Caption: Recommended procurement workflow for this compound.
Section 3: Quality Control and In-House Verification
Given that some suppliers provide this compound with limited analytical data, establishing a robust in-house quality control (QC) protocol is a cornerstone of scientific integrity. This self-validating step ensures that the material's identity, purity, and integrity are confirmed before its use in critical experiments.
Recommended Analytical Methods
-
Identity Confirmation (NMR Spectroscopy):
-
¹H NMR: The proton NMR spectrum should provide a definitive fingerprint. Expect characteristic signals for the cyclopropyl protons (a complex multiplet system typically in the 0.0-0.8 ppm range) and the two ethylenic CH₂ groups, with the one adjacent to the nitrogen atom being the most deshielded.
-
¹³C NMR: The carbon spectrum will confirm the presence of the five unique carbon atoms.
-
-
Purity Assessment (Chromatography and Mass Spectrometry):
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the ideal method for assessing the purity of a volatile amine like this compound. The gas chromatogram will separate impurities, while the mass spectrum will confirm the molecular weight of the main component (m/z = 85 for the molecular ion [M]⁺).
-
High-Performance Liquid Chromatography (HPLC): If the compound is derivatized or analyzed as the non-volatile HCl salt, HPLC can be an effective alternative for purity analysis.
-
QC Workflow for Incoming Material
Caption: A self-validating QC workflow for incoming this compound.
Section 4: Synthetic Context
While this guide focuses on commercial availability, understanding the synthetic landscape provides valuable context. The synthesis of 2-substituted cyclopropylamines is a topic of active research, often presenting challenges in achieving high diastereoselectivity.[7][8]
Common strategies in the literature for accessing the cyclopropylamine motif include:
-
Kulinkovich-de Meijere and Kulinkovich-Szymoniak Reactions: These methods are used to construct cyclopropane rings.[8]
-
Metal-Catalyzed Cyclopropanation: The use of carbenoids in the presence of metal catalysts can form the cyclopropane ring.[8]
-
Rearrangement Reactions: The Curtius rearrangement of cyclopropyl acyl azides is another established route.[8]
-
From α-Chloroaldehydes: A reported method involves trapping an electrophilic zinc homoenolate with an amine, followed by ring closure to generate trans-2-substituted cyclopropylamines.[7][8]
The multi-step nature and potential stereochemical complexities of these syntheses likely contribute to the compound's availability primarily in research-scale quantities from specialized suppliers.
Section 5: Applications in Research and Drug Development
The cyclopropyl group is not merely a passive structural element; it is a functional bioisostere that medicinal chemists employ to fine-tune drug candidates. Its unique stereoelectronic properties can confer significant advantages.
-
Metabolic Stability: The C-H bonds on a cyclopropane ring are stronger than those in a typical alkane.[2] This increased bond dissociation energy can make the moiety more resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, a crucial strategy for reducing drug clearance and improving half-life.[1]
-
Enhanced Potency and Selectivity: The rigid, three-dimensional structure of the cyclopropyl ring can lock a molecule into a specific conformation that is more favorable for binding to a biological target, thereby enhancing potency and reducing off-target effects.[2]
-
Pharmacokinetic Modulation: The group can influence properties like lipophilicity and membrane permeability, which are critical for oral absorption and distribution, including permeability across the blood-brain barrier.[2]
-
Therapeutic Areas: Cyclopropylamine scaffolds are found in a wide range of biologically active agents, including drugs targeting the central nervous system (e.g., antidepressants), cardiovascular diseases, and infectious diseases.[9][10][11] They are key intermediates for compounds like monoamine oxidase inhibitors (MAOIs) and various agrochemicals.[9]
Section 6: Handling, Storage, and Safety
Proper handling of this compound and its salts is paramount. The amine functionality imparts corrosive and irritant properties.
GHS Hazard Information
| Compound Form | GHS Pictograms | Signal Word | Hazard Statements |
| Free Base | GHS07 | Warning | H302: Harmful if swallowed.[3] |
| HCl Salt | Danger | Danger | H302: Harmful if swallowed.[5] H314: Causes severe skin burns and eye damage.[5] |
This is not an exhaustive list. Always consult the most current Safety Data Sheet (SDS) from your supplier. Safety data for related short-chain flammable amines suggests that the free base should also be handled as a corrosive and flammable liquid.[12][13]
Recommended Handling and Storage
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[12][13]
-
Ventilation: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of vapors.[13][14]
-
Storage: Store containers tightly closed in a cool, dry, and well-ventilated area away from incompatible materials such as acids and strong oxidizing agents.[13] For flammable amines, storage in a dedicated flammables cabinet is recommended.[13]
-
Inert Atmosphere: Primary amines can be sensitive to air and moisture. For long-term storage, consider storage under an inert atmosphere (e.g., nitrogen or argon).
References
- PubChem. 2-Cyclopropylethanamine hydrochloride. [Link]
- ResearchGate.
- ChemRxiv.
- Iraqi Journal of Pharmaceutical Sciences. Synthesis and Characterization of 2(2-Tetrahydropyranylthio) methyl cyclopropylamine. [Link]
- Longdom Publishing.
- Google Patents. US4590292A - Process for the manufacture of cyclopropylamine.
- USA Chemical Suppliers. 1-cyclopropylethylamine suppliers USA. [Link]
- Google Patents. US3988464A - Cyclopropylamines as pharmaceuticals.
- Future Medicinal Chemistry.
- Hypha Discovery Blogs. Metabolism of cyclopropyl groups. [Link]
- ResearchGate. The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. [Link]
Sources
- 1. hyphadiscovery.com [hyphadiscovery.com]
- 2. researchgate.net [researchgate.net]
- 3. 2-cyclopropyl ethyl amine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. 2-Cyclopropylethanamine hydrochloride | C5H12ClN | CID 21916080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Cyclopropylethanamine [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
- 9. longdom.org [longdom.org]
- 10. US3988464A - Cyclopropylamines as pharmaceuticals - Google Patents [patents.google.com]
- 11. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cdnisotopes.com [cdnisotopes.com]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]
2-Cyclopropylethylamine: A Compact Scaffold Maximizing Therapeutic Potential
An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals
Executive Summary
The cyclopropyl group, a small, strained carbocycle, has become a cornerstone of modern medicinal chemistry, with 18 new chemical entities containing this motif approved by the FDA in the last decade alone.[1] Its unique stereoelectronic properties offer solutions to many common drug discovery challenges, including metabolic instability and off-target effects. When incorporated as a 2-cyclopropylethylamine moiety, it provides a conformationally restricted, metabolically robust building block that significantly influences a molecule's potency, selectivity, and pharmacokinetic profile. This guide explores the strategic value of the this compound scaffold, detailing its synthesis, physicochemical advantages, and successful application in drug design, providing researchers with a comprehensive resource for leveraging this powerful building block.
The Strategic Value of the Cyclopropyl Moiety in Drug Design
The cyclopropyl ring is far more than a simple three-carbon cycloalkane; it is a "privileged" scaffold in medicinal chemistry due to its distinct structural and electronic characteristics.[2][3]
-
Conformational Rigidity: The fixed, planar nature of the three carbon atoms introduces a high degree of conformational constraint.[4] This rigidity can lock a flexible molecule into its bioactive conformation, minimizing the entropic penalty upon binding to a biological target and thereby enhancing potency.[2][4]
-
Metabolic Stability: The C-H bonds of a cyclopropyl ring are shorter and stronger than those in typical alkanes.[1][2][3] This increased bond dissociation energy makes the ring less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, a common metabolic pathway for many drugs.[5] This can lead to an improved pharmacokinetic profile, including a longer in-vivo half-life and reduced potential for drug-drug interactions.[4][5]
-
Modulation of Physicochemical Properties: The cyclopropyl group's unique electronics, featuring enhanced p-character in its C-C bonds, allows it to act as a bioisostere for alkenes or even carbonyl groups in certain contexts.[1] Its incorporation can fine-tune properties such as lipophilicity, pKa, and membrane permeability, which are critical for optimizing a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[2][3]
The This compound scaffold combines these advantages with a flexible ethylamine linker, creating a versatile building block that positions a key basic nitrogen atom for crucial interactions with biological targets like GPCRs, ion channels, and enzymes.
| Property | Contribution of the Cyclopropyl Group | Reference |
| Potency | Conformational locking reduces entropic penalty of binding. | [2][4] |
| Metabolic Stability | High C-H bond energy reduces susceptibility to CYP oxidation. | [5] |
| Selectivity | Rigid structure minimizes binding to off-targets. | [4] |
| Pharmacokinetics | Can increase half-life and improve brain permeability. | [2][4] |
| pKa Modulation | Can alter the basicity of the amine to optimize interactions. | [2] |
Synthetic Pathways to this compound and Precursors
The primary and most efficient route to this compound involves the reduction of its nitrile precursor, cyclopropylacetonitrile . This intermediate is commercially available but can also be synthesized through several established methods.
Synthesis of the Key Intermediate: Cyclopropylacetonitrile
Cyclopropylacetonitrile (also known as 2-cyclopropylethanenitrile) is a crucial precursor.[6] One common laboratory-scale synthesis involves the dehydration of cyclopropylacetaldehyde oxime using acetic anhydride.[7]
A more industrially scalable approach starts from cyclopropanemethanol. This alcohol is first converted to a mixture of halides (e.g., cyclopropylmethyl bromide) using an aqueous hydrogen halide solution.[8] This halide mixture is then reacted with an alkali metal cyanide (e.g., sodium cyanide) in the presence of a phase-transfer catalyst to yield cyclopropylacetonitrile.[8] Care must be taken to control the temperature during the cyanide displacement reaction to avoid the formation of impurities like cyclobutyl cyanide.[8]
Reduction of Cyclopropylacetonitrile to this compound
The final step is the reduction of the nitrile group to a primary amine. This transformation is a standard procedure in organic synthesis and can be achieved with high efficiency using several robust methods.
This is often the cleanest and most effective method for this reduction.
Materials:
-
Cyclopropylacetonitrile
-
Ethanol (or Methanol), anhydrous
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas source
-
Hydrogenation vessel (e.g., Parr shaker)
Procedure:
-
In a suitable hydrogenation vessel, dissolve cyclopropylacetonitrile (1.0 eq) in anhydrous ethanol.
-
Carefully add 10% Pd/C catalyst (typically 5-10 mol% relative to the substrate) to the solution.
-
Seal the vessel and purge it several times with nitrogen, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen (e.g., 10 bar) and begin vigorous stirring.[9]
-
The reaction can be heated (e.g., 70°C) to increase the rate, and progress should be monitored by TLC or GC-MS.[9]
-
Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst, washing the pad with ethanol.[9]
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
The product can be further purified by distillation if necessary.
Application in Drug Discovery: A Case Study Perspective
The this compound moiety is a structural alert for bioactivity, often found in molecules targeting the central nervous system (CNS). Its structure bears a resemblance to trace amines and classic phenethylamine-based neuromodulators.[10][11] The cyclopropyl group acts as a conformationally restricted bioisostere of a phenyl ring or other larger alkyl groups, often improving metabolic stability and receptor fit.
While specific marketed drugs with the core this compound fragment are not abundant, the closely related cyclopropylamine motif is prevalent in numerous pharmaceuticals and agrochemicals.[12][13] The principles learned from these related structures are directly applicable. For example, in monoamine oxidase (MAO) inhibitors, the cyclopropylamine moiety is known to be a key pharmacophore. The cyclopropyl group enhances the inhibitor's affinity for the enzyme and contributes to the mechanism of inactivation.
The value of the this compound building block lies in its utility for library synthesis and lead optimization. By introducing this scaffold, medicinal chemists can systematically explore the chemical space around a target, leveraging the inherent advantages of the cyclopropyl group to enhance drug-like properties.
Below is a conceptual workflow illustrating how the this compound scaffold can be integrated into a lead optimization campaign.
Caption: Lead optimization cycle using this compound.
Conclusion and Future Outlook
This compound is a potent and valuable building block in the medicinal chemist's toolkit. It offers a pre-packaged combination of conformational rigidity and metabolic stability, addressing two of the most significant hurdles in drug discovery. Its straightforward synthesis from readily available precursors makes it an attractive scaffold for inclusion in both early-stage discovery libraries and late-stage lead optimization campaigns. As the drive for molecules with highly optimized ADME profiles and minimal off-target effects continues, the strategic incorporation of compact, rigidifying elements like the this compound moiety will undoubtedly play an increasingly important role in the development of next-generation therapeutics.
References
- Scientific Update. (2020). The Cyclopropyl Group in Medicinal Chemistry.
- Shanu-Wilson, J. (n.d.). Metabolism of cyclopropyl groups. Hypha Discovery Blogs.
- Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756.
- Request PDF. (n.d.). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. ResearchGate.
- Google Patents. (n.d.). EP1171421B1 - Process for the preparation of cyclopropylacetonitrile.
- Google Patents. (n.d.). CN103058884B - Method for synthesizing 1-hydroxymethyl cyclopropyl acetonitrile.
- Google Patents. (n.d.). WO2013149364A1 - Method for synthesizing 1-hydroxymethyl cyclopropyl acetonitrile.
- P212121 Store. (n.d.). Cyclopropylacetonitrile | CAS 6542-60-5.
- LookChem. (n.d.). Cas 62893-54-3, 2-Cyclopropyl ethylamine (free base).
- Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications.
- ChemRxiv. (n.d.). Synthesis of trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes.
- PubChem. (n.d.). Cyclopropaneethanamine. National Center for Biotechnology Information.
- Iraqi Journal of Pharmaceutical Sciences. (2006). Synthesis and Characterization of 2(2-Tetrahydropyranylthio) methyl cyclopropylamine.
- PubChem. (n.d.). 2-Cyclopropylethanamine hydrochloride. National Center for Biotechnology Information.
- MDPI. (2022). Review of Selected 2-Phenylethylamine Derivatives and Opioids, Systematic Review of Their Effects on Psychomotor Abilities and Driving Performance: Psychopharmacology in the Context of Road Safety.
- MDPI. (2022). 2-Phenethylamines in Medicinal Chemistry: A Review.
- PubChem. (n.d.). Cyclopropylacetonitrile. National Center for Biotechnology Information.
- Royal Society of Chemistry. (n.d.). Structure–activity relationship studies of cyclopropenimines as enantioselective Brønsted base catalysts. Chemical Science.
- PubChem. (n.d.). 2-Cyclopropylpropan-2-amine. National Center for Biotechnology Information.
- MDPI. (2022). Structure-Activity Relationships for the Anaesthetic and Analgaesic Properties of Aromatic Ring-Substituted Ketamine Esters.
- Google Patents. (n.d.). US20210395185A1 - Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines.
- PubMed. (2022). Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects.
Sources
- 1. scientificupdate.com [scientificupdate.com]
- 2. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. hyphadiscovery.com [hyphadiscovery.com]
- 6. Cyclopropylacetonitrile | C5H7N | CID 643447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Cyclopropylacetonitrile synthesis - chemicalbook [chemicalbook.com]
- 8. EP1171421B1 - Process for the preparation of cyclopropylacetonitrile - Google Patents [patents.google.com]
- 9. US20210395185A1 - Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines - Google Patents [patents.google.com]
- 10. mdpi.com [mdpi.com]
- 11. 2-Phenethylamines in Medicinal Chemistry: A Review [mdpi.com]
- 12. longdom.org [longdom.org]
- 13. chemrxiv.org [chemrxiv.org]
spectroscopic data of 2-Cyclopropylethylamine (NMR, IR, MS)
An In-depth Technical Guide to the Spectroscopic Profile of 2-Cyclopropylethylamine
Abstract
This technical guide provides a comprehensive, predictive analysis of the spectroscopic data for this compound (C₅H₁₁N). In the absence of readily available, published experimental spectra in public databases, this document leverages foundational principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from analogous structures, to construct a reliable expected spectroscopic profile. This guide is intended for researchers, scientists, and drug development professionals who may be synthesizing, handling, or identifying this compound. It offers detailed interpretations, standardized experimental protocols, and visual aids to facilitate the structural elucidation and characterization of this compound.
Introduction: The Need for Spectroscopic Characterization
This compound is a primary amine featuring a cyclopropyl group attached to an ethylamine moiety. Its unique combination of a strained three-membered ring and a flexible aminoethyl sidechain makes it an interesting building block in medicinal chemistry and materials science. The cyclopropyl group can act as a bioisostere for phenyl rings or other functionalities, influencing metabolic stability and binding affinity, while the primary amine provides a key site for further chemical modification.
Accurate structural confirmation is the bedrock of chemical research and development. Spectroscopic techniques provide a non-destructive means to elucidate the molecular structure, confirm purity, and identify unknown substances. This guide explains the expected spectroscopic signatures of this compound, providing a critical reference for its synthesis and application.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Blueprint of the Carbon-Hydrogen Framework
NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the magnetic environments of ¹H (proton) and ¹³C (carbon-13) nuclei, we can map the connectivity and spatial relationships of atoms.
Predicted ¹H NMR Spectrum
The proton NMR spectrum of this compound is expected to show distinct signals for the protons on the cyclopropyl ring, the ethyl chain, and the amine group. The chemical shifts are influenced by the electron-withdrawing effect of the nitrogen atom and the unique electronic nature of the cyclopropyl ring.
Causality in Proton Environments:
-
Cyclopropyl Protons (a, b): These protons reside in a magnetically shielded environment due to the ring strain and unique hybridization, causing them to appear at an unusually high field (low ppm value) for aliphatic protons. The protons on the carbon adjacent to the ethyl group (methine proton, 'a') will be slightly downfield compared to the methylene protons ('b') further away. They will exhibit complex splitting patterns due to coupling with each other.
-
Ethyl Protons (c, d): The CH₂ group adjacent to the nitrogen ('d') is significantly deshielded and will appear further downfield than the CH₂ group adjacent to the cyclopropyl ring ('c'). Each will appear as a triplet due to coupling with its neighboring CH₂ group.
-
Amine Protons (e): The -NH₂ protons typically appear as a broad singlet. Their chemical shift is highly variable and depends on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.
Table 1: Predicted ¹H NMR Data for this compound
| Label | Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| a | Cyclopropyl-CH | ~0.7 - 1.1 | Multiplet | 1H |
| b | Cyclopropyl-CH₂ | ~0.1 - 0.5 | Multiplet | 4H |
| c | -CH₂-CH₂-NH₂ | ~1.4 - 1.6 | Triplet (t) | 2H |
| d | -CH₂-NH₂ | ~2.7 - 2.9 | Triplet (t) | 2H |
| e | -NH₂ | ~1.0 - 2.5 (variable) | Broad Singlet (br s) | 2H |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum provides a count of the unique carbon environments. For this compound, four distinct signals are expected.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Type | Predicted Chemical Shift (δ, ppm) | Rationale |
| Cyclopropyl-CH | ~12 - 18 | The methine carbon of the cyclopropyl ring. |
| Cyclopropyl-CH₂ | ~4 - 10 | The two equivalent methylene carbons of the ring. |
| -CH₂-CH₂-NH₂ | ~38 - 42 | Aliphatic carbon shifted slightly downfield by the adjacent amine. |
| -CH₂-NH₂ | ~43 - 47 | Carbon directly attached to nitrogen, experiencing the strongest deshielding effect. |
Experimental Protocol: NMR Data Acquisition
A self-validating protocol ensures reproducibility and accuracy.
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O). Add a small amount of an internal standard, such as tetramethylsilane (TMS, 0 ppm), if quantitative analysis is required.
-
Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz or higher). Ensure the instrument is properly shimmed to achieve a homogeneous magnetic field, which is critical for high-resolution spectra.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This technique removes C-H coupling, resulting in a single sharp peak for each unique carbon environment. A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the isotope.
-
Data Processing: Fourier transform the raw data, phase correct the spectra, and calibrate the chemical shift scale using the solvent or TMS signal. Integrate the ¹H NMR signals to determine the relative proton ratios.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy measures the vibrations of bonds within a molecule. It is an excellent tool for quickly identifying the presence of key functional groups. The spectrum of this compound will be dominated by features of its primary amine and aliphatic C-H bonds.
Predicted IR Absorption Bands
The interpretation relies on correlating observed absorption frequencies (in wavenumbers, cm⁻¹) to specific bond vibrations. Data from the simpler, related molecule cyclopropylamine provides a strong basis for these predictions.[1][2][3]
Key Vibrational Modes:
-
N-H Stretch: As a primary amine, it will show two distinct, medium-intensity bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching of the N-H bonds.
-
C-H Stretch: Absorptions just below 3000 cm⁻¹ (~2850-2960 cm⁻¹) are characteristic of the sp³ C-H bonds in the ethyl group. The sp²-like C-H bonds of the cyclopropyl ring may appear at slightly higher frequencies, just above 3000 cm⁻¹.
-
N-H Bend: A characteristic bending vibration (scissoring) for primary amines occurs in the 1590-1650 cm⁻¹ region.[4]
-
Fingerprint Region: The region below 1500 cm⁻¹ will contain a complex pattern of C-C and C-N stretching and bending vibrations, which are unique to the molecule as a whole and serve as a "fingerprint" for identification.[5]
Table 3: Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group |
| 3300 - 3500 | N-H Stretch (asymmetric & symmetric) | Medium | Primary Amine |
| 3000 - 3100 | C-H Stretch | Medium-Weak | Cyclopropyl C-H |
| 2850 - 2960 | C-H Stretch | Strong | Alkyl C-H |
| 1590 - 1650 | N-H Bend (scissoring) | Medium-Strong | Primary Amine |
| 1020 - 1250 | C-N Stretch | Medium | Aliphatic Amine |
Experimental Protocol: IR Data Acquisition
-
Sample Preparation: As this compound is a liquid at room temperature, the easiest method is Attenuated Total Reflectance (ATR). Place a single drop of the neat liquid onto the ATR crystal. Alternatively, a thin film can be prepared by placing a drop between two salt plates (e.g., NaCl or KBr).
-
Background Scan: Record a background spectrum of the empty ATR crystal or clean salt plates. This is crucial as it is subtracted from the sample spectrum to remove atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Scan: Record the spectrum of the sample, typically over a range of 4000 to 400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization.
Predicted Mass Spectrum (Electron Ionization)
Under electron ionization (EI), molecules are bombarded with high-energy electrons, causing them to ionize and fragment in predictable ways.
Key Spectral Features:
-
Molecular Ion (M⁺•): The molecular formula C₅H₁₁N gives a molecular weight of 85.15 g/mol . The molecular ion peak is therefore expected at a mass-to-charge ratio (m/z) of 85. According to the "nitrogen rule," a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent here.
-
Alpha-Cleavage: The most characteristic fragmentation pathway for aliphatic amines is alpha-cleavage—the breaking of a C-C bond adjacent to the nitrogen atom.[6] This cleavage results in the formation of a stable, resonance-stabilized iminium cation. For this compound, this leads to the loss of a cyclopropylmethyl radical and the formation of a base peak at m/z 30 .
Caption: Predicted EI-MS fragmentation of this compound.
Table 4: Predicted Key Ions in the Mass Spectrum
| m/z | Ion | Significance |
| 85 | [C₅H₁₁N]⁺• | Molecular Ion |
| 30 | [CH₂NH₂]⁺ | Base Peak (from alpha-cleavage) |
Experimental Protocol: GC-MS Data Acquisition
Gas Chromatography-Mass Spectrometry (GC-MS) is the standard method for analyzing volatile compounds like small amines.
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane).
-
GC Separation: Inject the sample into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar DB-5 or equivalent). The GC oven temperature program should be optimized to ensure good separation from any impurities or solvent.
-
MS Detection: The eluent from the GC column is directed into the ion source of the mass spectrometer (typically an EI source). The mass analyzer scans a range of m/z values (e.g., 20-200 amu) to generate a mass spectrum for the compound as it elutes from the column.
Conclusion
This guide presents a detailed, predicted spectroscopic profile of this compound based on established chemical principles and data from analogous compounds. The expected ¹H and ¹³C NMR spectra provide a map of the carbon-hydrogen framework, the IR spectrum confirms the presence of the primary amine and aliphatic moieties, and the mass spectrum establishes the molecular weight and primary fragmentation pathway. By synthesizing these analyses and providing robust experimental protocols, this document serves as an authoritative and trustworthy resource for scientists working with this valuable chemical building block, enabling its confident identification and use in further research.
References
- National Institute of Standards and Technology (NIST). (n.d.). Cyclopropylamine. In NIST Chemistry WebBook.
- University of Calgary. (n.d.). Sample IR spectra. Chemistry LibreTexts.
- Doc Brown's Chemistry. (n.d.). Interpretation of the infrared spectrum of propan-2-amine.
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
- Chemistry LibreTexts. (2021). IR Spectrum and Characteristic Absorption Bands. Retrieved January 11, 2026, from [Link]-Infrared_Spectroscopy_and_Mass_Spectrometry/6.03%3A_IR_Spectrum_and_Characteristic_Absorption_Bands[6]
Sources
- 1. Cyclopropylamine [webbook.nist.gov]
- 2. Cyclopropylamine [webbook.nist.gov]
- 3. Cyclopropylamine [webbook.nist.gov]
- 4. infrared spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of isopropylamine 2-propylamine 2-propanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
solubility and stability of 2-Cyclopropylethylamine
An In-depth Technical Guide to the Solubility and Stability of 2-Cyclopropylethylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of the essential physicochemical properties of this compound, with a detailed focus on its solubility and stability characteristics. As a molecule of interest in medicinal chemistry and drug development, a thorough understanding of these parameters is critical for formulation development, ensuring therapeutic efficacy, and meeting regulatory standards. This document outlines theoretical considerations, detailed experimental protocols for solubility and forced degradation studies, and potential degradation pathways. The methodologies are presented with the causality behind experimental choices, aiming to provide a self-validating framework for researchers.
Introduction to this compound
This compound is a primary amine featuring a cyclopropyl group attached to an ethylamine backbone.[1] This unique structural combination imparts distinct chemical and physical properties that are of significant interest in the synthesis of novel therapeutic agents. The presence of the basic amine group and the strained cyclopropyl ring influences its reactivity, solubility, and metabolic profile. A comprehensive understanding of its solubility and stability is a prerequisite for its advancement from a laboratory curiosity to a viable pharmaceutical candidate.[2] This guide serves as a senior application scientist's perspective on characterizing these critical attributes.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound and its common salt form, this compound hydrochloride, is essential for any experimental design.
| Property | This compound | This compound Hydrochloride | Reference |
| CAS Number | 62893-54-3 | 89381-08-8 | [1][3] |
| Molecular Formula | C₅H₁₁N | C₅H₁₂ClN | [1][3] |
| Molecular Weight | 85.15 g/mol | 121.61 g/mol | [4][5][6] |
| Appearance | Solid | Colorless to off-white crystalline solid | [1][5] |
| InChI Key | ZOGZOXRETBBBJI-UHFFFAOYSA-N | BFPCWNJLKUBDAR-UHFFFAOYSA-N | [3][6] |
Solubility Assessment
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. For a basic compound like this compound, solubility is expected to be highly dependent on pH.
Theoretical Considerations
The ethylamine portion of the molecule contains a primary amine, which is basic and readily protonated in acidic solutions. This protonation leads to the formation of a positively charged ammonium ion, which enhances its interaction with polar solvents like water. Conversely, in neutral or basic media, the amine will be in its free base form, which is less polar and thus expected to be more soluble in organic solvents. The cyclopropyl group is a small, non-polar moiety that contributes to the overall lipophilicity of the molecule.[7] The hydrochloride salt form is generally used to enhance aqueous solubility.[1]
Experimental Protocol for Equilibrium Solubility Determination
This protocol describes a standard shake-flask method for determining the equilibrium solubility of this compound.
Objective: To determine the solubility of this compound in various aqueous and organic solvents.
Materials:
-
This compound or its hydrochloride salt
-
Water (HPLC grade)
-
Phosphate and acetate buffers (pH 4, 7, 9)
-
Methanol, Ethanol, Acetonitrile, Dichloromethane (HPLC grade)
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
HPLC system with UV detector or mass spectrometer
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of vials containing a known volume of each solvent.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vials at a high speed to separate the undissolved solid from the saturated solution.
-
Sample Preparation: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.
-
Calculation: Calculate the solubility in mg/mL or mol/L.
Diagram of Solubility Determination Workflow
Caption: Workflow for equilibrium solubility determination.
Stability Evaluation: A Forced Degradation Approach
Forced degradation, or stress testing, is a crucial component of drug development that helps to identify the likely degradation products of a drug substance.[2][8] This information is vital for developing stability-indicating analytical methods, understanding the degradation pathways, and determining the intrinsic stability of the molecule.[9][10] The International Council for Harmonisation (ICH) guidelines provide a framework for these studies.
Experimental Protocols for Forced Degradation Studies
The following protocols are designed to expose this compound to a range of stress conditions. A degradation of 5-20% is generally considered optimal for identifying degradation products.[8]
| Stress Condition | Reagents and Conditions | Rationale |
| Acid Hydrolysis | 0.1 M to 1 M HCl, room temperature or 50-60°C | To assess stability in acidic environments, such as the stomach.[8] |
| Base Hydrolysis | 0.1 M to 1 M NaOH, room temperature or 50-60°C | To evaluate stability in basic conditions, relevant to some formulation types and intestinal pH.[8] |
| Oxidation | 3-30% Hydrogen Peroxide (H₂O₂), room temperature | To investigate susceptibility to oxidative degradation, which can occur during storage and manufacturing. |
| Thermal Degradation | Dry heat (e.g., 60-80°C) for several days | To determine the impact of elevated temperatures on the solid drug substance and solutions.[2] |
| Photostability | Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B) | To assess the impact of light exposure during manufacturing, packaging, and storage.[8] |
General Procedure:
-
Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in the respective stress media.[8] For thermal and photostability, both solid and solution states should be tested.
-
Stress Application: Expose the samples to the conditions outlined in the table above for a specified duration.
-
Neutralization: For acid and base hydrolysis samples, neutralize the solutions before analysis to prevent further degradation.
-
Analysis: Analyze the stressed samples at various time points using a suitable stability-indicating method (e.g., HPLC).
-
Peak Purity and Mass Balance: Assess the purity of the main peak and calculate the mass balance to ensure that all degradation products are accounted for.
Potential Degradation Pathways
While specific degradation products for this compound are not extensively documented in the public domain, potential pathways can be inferred from the chemistry of cyclopropylamines. The strained cyclopropane ring can be susceptible to cleavage under certain conditions, particularly acidic environments. The primary amine is also a site for oxidation.
Potential Degradation Reactions:
-
Oxidation: The primary amine can be oxidized to form hydroxylamines, nitroso, or nitro compounds.
-
Ring Opening: Under acidic conditions, the cyclopropane ring may undergo hydrolytic cleavage.[11]
-
Deamination: Although less common for primary amines, deamination can occur under specific conditions.
Diagram of Potential Degradation Pathways
Caption: Postulated degradation pathways for this compound.
Development of a Stability-Indicating Analytical Method
A crucial outcome of forced degradation studies is the development of a stability-indicating analytical method, typically a High-Performance Liquid Chromatography (HPLC) method.
Key Attributes of a Stability-Indicating Method:
-
Specificity: The ability to resolve the parent compound from all potential degradation products and process impurities.
-
Accuracy and Precision: The method must provide accurate and reproducible results.
-
Linearity and Range: The method should be linear over a defined concentration range.
-
Robustness: The method should be insensitive to small variations in experimental parameters.
The development process involves screening different columns, mobile phases, and detector wavelengths to achieve optimal separation of all relevant peaks. Peak purity analysis using a photodiode array (PDA) detector or mass spectrometry (MS) is essential to confirm that the parent peak is free from co-eluting impurities.
Long-Term Stability Studies
Once the intrinsic stability is understood through forced degradation, long-term stability studies are conducted under ICH-recommended storage conditions (e.g., 25 °C/60% RH and 40 °C/75% RH) to establish the shelf-life and appropriate storage conditions for the drug substance and product.[8]
Conclusion
This guide has outlined the fundamental principles and practical methodologies for assessing the . A systematic approach, beginning with an understanding of its physicochemical properties, followed by rigorous solubility and forced degradation studies, is paramount for the successful development of any pharmaceutical product containing this molecule. The experimental frameworks and theoretical considerations presented herein provide a robust foundation for researchers and drug development professionals to confidently characterize this compound and advance its potential as a therapeutic agent.
References
- Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
- What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022-04-18).
- Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate.
- Forced Degradation Studies. (2016-12-14). MedCrave online.
- An Introduction to Forced Degradation Studies for Drug Substance & Drug Products. Jetir.Org.
- Bacterial degradation of N-cyclopropylmelamine : the steps to ring cleavage. KOPS.
- Bacterial degradation of N-cyclopropylmelamine : the steps to ring cleavage.
- N-Cyclopropylmelamine Pathway Map. (2001-10-05). Eawag-BBD.
- Bacterial degradation of N-cyclopropylmelamine. The steps to ring cleavage. PMC - NIH.
- The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine. (2019-05-02). PubMed.
- Cyclopropylamine. Ataman Kimya.
- 2-Cyclopropylethanamine hydrochloride. PubChem.
- Cyclopropaneethanamine. PubChem - NIH.
Sources
- 1. CAS 89381-08-8: 2-cyclopropylethanamine hydrochloride [cymitquimica.com]
- 2. acdlabs.com [acdlabs.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. Cyclopropaneethanamine | C5H11N | CID 10240761 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-cyclopropyl ethyl amine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. 2-Cyclopropylethanamine hydrochloride | C5H12ClN | CID 21916080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 9. researchgate.net [researchgate.net]
- 10. jetir.org [jetir.org]
- 11. The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine - PubMed [pubmed.ncbi.nlm.nih.gov]
safe handling and storage of 2-Cyclopropylethylamine
An In-depth Technical Guide to the Safe Handling and Storage of 2-Cyclopropylethylamine
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Acknowledging the Reactive Potential
This compound (CAS: 62893-54-3) is a valuable building block in medicinal chemistry and organic synthesis, prized for the unique conformational and electronic properties imparted by its cyclopropyl group.[1][2] However, like many primary aliphatic amines, its utility is matched by a significant hazard profile. This guide moves beyond mere procedural checklists to provide a framework for understanding and mitigating the risks associated with this compound. By explaining the causality behind each safety recommendation, we aim to empower laboratory personnel to develop a self-validating system of safety that is both robust and intuitive.
Section 1: Hazard Profile and Chemical Characteristics
A foundational understanding of the inherent properties of this compound is the first step in a comprehensive safety assessment. Its hazards are primarily driven by its high flammability, corrosivity, and potential toxicity.[3][4][5]
Physical and Chemical Properties
The quantitative data below informs every aspect of safe handling, from ventilation requirements to fire suppression choices. The low flash point, in particular, underscores the extreme flammability risk.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₁₁N | [1][2][6] |
| Molecular Weight | 85.15 g/mol | [2][6] |
| Appearance | Reported as both a solid and a liquid | [6][7] |
| Boiling Point | 89.1 °C @ 760 mmHg | [8] |
| Flash Point | 1.2 °C | [8] |
| Density | 0.901 g/cm³ | [8] |
| Hazards | Flammable, Corrosive, Acutely Toxic | [3][4][5] |
Core Hazards: The "Why" Behind the Danger
-
Extreme Flammability : With a flash point barely above freezing, this compound can form an explosive mixture with air at typical room temperatures.[3][8][9] Its vapors are heavier than air, meaning they can accumulate in low-lying areas and travel a considerable distance to an ignition source, leading to a "flashback" event.[10][11]
-
Corrosivity : As a primary amine, this compound is alkaline and corrosive. Direct contact can cause severe chemical burns to the skin and eyes, with the potential for permanent eye damage.[5][9][10] Ingestion can lead to severe burns of the oral cavity and gastrointestinal tract.[9][10]
-
Acute Toxicity : The compound is classified as harmful if swallowed, inhaled, or absorbed through the skin.[3][4] Inhalation of vapors can cause severe irritation and chemical burns to the respiratory tract.[10]
-
Reactivity and Incompatibility : this compound is incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[9][12] As an amine, it can absorb carbon dioxide from the air, which can affect its purity and integrity.[9][12]
Section 2: The Safety Paradigm: A Risk-Based Approach
Safe handling is not a static list of rules but a dynamic process of risk assessment and mitigation. The following workflow illustrates the logical progression from understanding the hazards to implementing multi-layered controls.
Caption: A workflow illustrating the hierarchy of controls for safely handling hazardous chemicals.
Section 3: Engineering Controls and Personal Protective Equipment (PPE)
The hierarchy of controls prioritizes eliminating hazards through engineering solutions before relying on personal barriers.
Essential Engineering Controls
-
Chemical Fume Hood : All handling of this compound must be conducted within a certified chemical fume hood.[7][12] This is non-negotiable. The hood provides primary containment, continuously drawing vapors away from the user's breathing zone and preventing the buildup of a flammable atmosphere in the lab.
-
Ventilation : The laboratory must be well-ventilated to dilute any fugitive emissions.[3][9]
-
Grounding and Bonding : To mitigate the risk of a static discharge igniting the flammable vapors, all metal containers and equipment used for transferring the amine must be properly grounded and bonded.[7][12][13]
-
Emergency Equipment : An emergency eyewash station and safety shower must be located in the immediate work area and be unobstructed.[9][10][14] Their locations must be clearly marked.
Personal Protective Equipment (PPE): The Last Line of Defense
PPE does not eliminate the hazard, but it provides a critical barrier against exposure. The selection of PPE must be based on the specific tasks being performed.[14][15]
| Body Part | Recommended PPE | Rationale and Specifications |
| Hands | Chemical-resistant gloves (Butyl rubber, Neoprene, or Nitrile).[9][14] | Provides a barrier against skin contact, which can cause severe burns and toxic absorption. Double-gloving is recommended for extended handling or when transferring larger quantities. Always inspect gloves for integrity before use.[14][15] |
| Eyes/Face | Splash-proof chemical safety goggles AND a face shield.[12][14][16] | Goggles protect against splashes from entering the eyes. A face shield is worn over the goggles to protect the entire face from splashes, which is critical given the compound's high corrosivity.[14] |
| Body | Chemical-resistant lab coat or apron.[9][14] | Protects against incidental splashes and contamination of personal clothing. For larger-scale operations, a flame-retardant, anti-static protective suit is required.[16] |
| Respiratory | NIOSH/MSHA-approved respirator with organic vapor/ammonia cartridge.[10][12][14] | Required only if engineering controls fail or during emergency situations. Use must be in accordance with a formal respiratory protection program that includes fit-testing.[3] |
| Feet | Closed-toe, chemical-resistant shoes.[9][15] | Protects feet from spills. Anti-static safety footwear should be considered in areas where large quantities are handled.[15] |
Section 4: Standard Operating Procedures (SOPs)
The following protocols provide a framework for key laboratory operations. They should be adapted to the specific scale and context of your work.
Receiving and Storage Protocol
-
Inspection : Upon receipt, inspect the container for any signs of damage or leaks.
-
Labeling : Ensure the container is clearly labeled with the chemical name, date received, and all relevant hazard warnings.
-
Storage Location : Store the container in a designated, approved flammables cabinet.[9][10] The storage area must be cool, dry, and well-ventilated.[7][12]
-
Segregation : Store away from all incompatible materials, particularly acids and oxidizing agents.[9][12]
-
Inert Atmosphere : Due to its potential to absorb atmospheric CO2, store the container under an inert atmosphere (e.g., nitrogen or argon) to maintain purity.[12] Keep the container tightly sealed when not in use.[3][12]
Liquid Transfer and Dispensing Protocol
This workflow is designed to minimize exposure and prevent spills and fires when handling the liquid amine.
Caption: Step-by-step protocol for the safe transfer of this compound inside a fume hood.
Methodology:
-
Preparation : Ensure the fume hood sash is at the lowest practical height. Clear the work area of all unnecessary equipment and chemicals. Have a spill kit readily accessible.[14]
-
PPE : Don all required PPE as specified in Section 3.2.
-
Grounding : If transferring from a metal container, ensure it and the receiving vessel are bonded and grounded to prevent static electricity buildup.[12][13]
-
Transfer : Use a syringe or cannula for small-scale transfers to minimize vapor release. For larger quantities, pour slowly and carefully to avoid splashing.
-
Sealing : Immediately and securely cap both the source container and the receiving vessel.
-
Decontamination : Wipe down any contaminated surfaces with an appropriate solvent (e.g., isopropanol), ensuring the wipes are treated as hazardous waste.
-
Waste : Dispose of all contaminated materials, including pipette tips, syringes, and gloves, in a clearly labeled, sealed hazardous waste container.[3]
-
Hygiene : After completing the work and removing PPE, wash hands thoroughly with soap and water.[13][16]
Section 5: Emergency Response Procedures
Immediate and correct action is critical in mitigating the harm from an accident.[17][18]
Chemical Spill
-
Alert & Evacuate : Alert personnel in the immediate area. If the spill is large or ventilation is poor, evacuate the laboratory and activate the fire alarm.[19]
-
Control Ignition Sources : If safe to do so, extinguish all nearby flames and turn off spark-producing equipment.
-
Containment (for trained personnel only) : For small spills inside a fume hood, trained personnel wearing appropriate PPE can contain the spill. Cover the liquid with an inert absorbent material like vermiculite or sand.[3][10] Do not use combustible absorbents.
-
Cleanup : Using non-sparking tools, scoop the absorbed material into a designated, sealable container for hazardous waste disposal.[10][12]
-
Ventilate : Allow the area to ventilate thoroughly before resuming work.
Fire
-
Personnel Safety First : If your clothing catches fire, STOP, DROP, and ROLL.[19] Use a safety shower immediately.[19]
-
Activate Alarm : Immediately activate the nearest fire alarm and alert others to evacuate.[19][20]
-
Assess and Extinguish (if safe) : Only trained personnel should attempt to extinguish a very small, incipient fire (e.g., beaker-sized) using a dry chemical or CO₂ extinguisher.[19] Ensure you have a clear escape route.
-
Evacuate : Close the laboratory door behind you to contain the fire and evacuate the building.[19] Assemble at the designated meeting point.
-
Inform Responders : Inform emergency responders of the nature and location of the fire and the chemicals involved.[19]
Personal Exposure: First Aid
-
Skin Contact : Immediately go to the nearest safety shower and flush the affected area with copious amounts of water for at least 15 minutes.[18][19] While flushing, remove all contaminated clothing and jewelry.[19] Seek immediate medical attention.
-
Eye Contact : Immediately flush the eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[17][18][21] Remove contact lenses while rinsing if possible.[17][19] Seek immediate medical attention.
-
Inhalation : Move the victim to fresh air immediately.[7][10] If breathing is difficult or has stopped, provide artificial respiration (if trained) and call for emergency medical assistance.[7][10]
-
Ingestion : Do NOT induce vomiting.[7][10] If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water.[10] Seek immediate medical attention.
Section 6: References
-
PubChem. (n.d.). 2-Cyclopropylethanamine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Cyclopropylamine Material Safety Data Sheet. Retrieved from [Link]
-
KR-93SDL. (n.d.). Safety Data Sheet. Retrieved from [Link]
-
Loba Chemie. (2016, May 25). CYCLOPROPYLAMINE For Synthesis Safety Data Sheet. Retrieved from [Link]
-
PubChem. (n.d.). Cyclopropaneethanamine. National Center for Biotechnology Information. Retrieved from [Link]
-
Gardarsdottir, H. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Journal of Pharmaceutical Reports, 8, 230.
-
Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. Retrieved from [Link]
-
Princeton University Environmental Health and Safety. (n.d.). Section 3: Emergency Procedures. Retrieved from [Link]
-
[Source for general amine hazards]. (n.d.). Safety Data Sheet. Retrieved from [Link]
-
Ataman Kimya. (n.d.). CYCLOPROPYLAMINE. Retrieved from [Link]
-
ChemRxiv. (2020). Synthesis of trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes. Retrieved from [Link]
-
University of North Texas Health Science Center. (n.d.). Emergency Procedures for Incidents Involving Chemicals. Retrieved from [Link]
-
Google Patents. (n.d.). US4590292A - Process for the manufacture of cyclopropylamine. Retrieved from
-
Hampshire College. (2014, October). Lab Safety Manual: Emergency Planning and Procedures. Retrieved from [Link]
-
University of Wisconsin-La Crosse. (2019, February). Part E: Emergency Procedures. Retrieved from [Link]
-
LookChem. (n.d.). Cas 62893-54-3,2-Cyclopropyl ethylamine (free base). Retrieved from [Link]
Sources
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. Cyclopropaneethanamine | C5H11N | CID 10240761 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. 2-Cyclopropylethanamine hydrochloride | C5H12ClN | CID 21916080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cdnisotopes.com [cdnisotopes.com]
- 6. 2-cyclopropyl ethyl amine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. Cas 62893-54-3,2-Cyclopropyl ethylamine (free base) | lookchem [lookchem.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. files.dep.state.pa.us [files.dep.state.pa.us]
- 12. fishersci.com [fishersci.com]
- 13. lobachemie.com [lobachemie.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 16. cdhfinechemical.com [cdhfinechemical.com]
- 17. Lab Safety Manual: Emergency Planning and Procedures | Hampshire College [hampshire.edu]
- 18. uwlax.edu [uwlax.edu]
- 19. ehs.princeton.edu [ehs.princeton.edu]
- 20. chemrxiv.org [chemrxiv.org]
- 21. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
An In-Depth Technical Guide to 2-Cyclopropylethylamine Derivatives and Analogs: From Synthesis to Therapeutic Potential
Abstract
The 2-cyclopropylethylamine scaffold represents a privileged structural motif in medicinal chemistry, underpinning the development of a diverse array of pharmacologically active agents. The unique physicochemical properties conferred by the strained cyclopropane ring—rigidity, metabolic stability, and altered basicity—have rendered this class of compounds particularly fruitful in the design of enzyme inhibitors and receptor modulators. This technical guide provides a comprehensive overview of this compound derivatives and their analogs, intended for researchers, scientists, and drug development professionals. We will delve into key synthetic strategies, explore the intricate structure-activity relationships (SAR) governing their biological effects, and detail the experimental protocols for their evaluation. The primary focus will be on their well-established roles as inhibitors of monoamine oxidases (MAO) and lysine-specific demethylase 1 (LSD1), while also touching upon their emerging therapeutic applications.
The this compound Core: A Privileged Scaffold in Drug Discovery
The cyclopropyl group, a three-membered carbocycle, is more than a mere bioisostere for a gem-dimethyl or ethyl group. Its inherent ring strain and unique electronic character significantly influence the properties of a molecule. When appended to an ethylamine chain, it imparts a degree of conformational constraint, which can be advantageous for binding to specific protein targets. Furthermore, the cyclopropyl moiety often enhances metabolic stability by being less susceptible to oxidative metabolism by cytochrome P450 enzymes.[1] This has made the this compound core a cornerstone in the design of potent and selective therapeutic agents.
The archetypal member of this class is trans-2-phenylcyclopropylamine, widely known as tranylcypromine. Initially developed as an antidepressant, its mechanism of action as an irreversible inhibitor of monoamine oxidases has paved the way for the exploration of a vast chemical space of related derivatives.[2] These efforts have led to the discovery of compounds with tailored selectivity for MAO-A or MAO-B, as well as inhibitors of other flavin-dependent enzymes like LSD1.[3][4][5]
Synthetic Strategies for this compound Derivatives
The synthesis of this compound derivatives can be broadly categorized into two approaches: modification of a pre-existing cyclopropylamine core and de novo construction of the cyclopropane ring.
De Novo Synthesis of the Cyclopropylamine Core
A prevalent strategy for constructing the 2-substituted cyclopropylamine skeleton involves the cyclopropanation of an alkene precursor. A classic example is the synthesis of tranylcypromine from styrene.
This protocol is a generalized representation of established methods.[6]
-
Cyclopropanation: Styrene is reacted with ethyl diazoacetate in the presence of a copper catalyst to yield ethyl trans-2-phenylcyclopropanecarboxylate.
-
Hydrolysis: The resulting ester is hydrolyzed to trans-2-phenylcyclopropanecarboxylic acid using a strong base such as sodium hydroxide.
-
Curtius Rearrangement: The carboxylic acid is converted to the corresponding acyl azide, typically via the acid chloride followed by reaction with sodium azide. The acyl azide then undergoes a Curtius rearrangement upon heating to form an isocyanate.
-
Hydrolysis of Isocyanate: The isocyanate is hydrolyzed with a strong acid (e.g., hydrochloric acid) to yield trans-2-phenylcyclopropylamine.
Modern Synthetic Approaches
Recent advances in synthetic methodology have provided more efficient and versatile routes to this compound derivatives.
-
Photocatalytic Methods: Visible-light photocatalysis has emerged as a powerful tool for the synthesis of complex molecules under mild conditions. Photocatalytic [3+2] cycloadditions of N-aryl cyclopropylamines with alkenes provide a direct route to functionalized cyclopentylamines.[7][8][9]
-
Synthesis from α-Chloroaldehydes: A highly diastereoselective synthesis of trans-2-substituted cyclopropylamines has been developed from readily available α-chloroaldehydes. This method proceeds via the trapping of an electrophilic zinc homoenolate with an amine, followed by ring closure.[10][11][12]
Biological Targets and Mechanism of Action
The primary biological targets of this compound derivatives are flavin-dependent amine oxidases, most notably MAO-A, MAO-B, and LSD1.
Monoamine Oxidase (MAO) Inhibition
MAO-A and MAO-B are mitochondrial enzymes responsible for the oxidative deamination of neurotransmitters such as serotonin, norepinephrine, and dopamine. Inhibition of these enzymes leads to an increase in the synaptic concentration of these neurotransmitters, which is the basis for their antidepressant effects.[13]
Many this compound derivatives, including tranylcypromine, are mechanism-based irreversible inhibitors of MAO. The inhibition proceeds through the formation of a covalent adduct with the flavin adenine dinucleotide (FAD) cofactor of the enzyme.[3][14]
The proposed mechanism involves the oxidation of the cyclopropylamine by the FAD cofactor, leading to the formation of a reactive radical intermediate. This intermediate then covalently binds to the flavin moiety, rendering the enzyme inactive. Spectral changes, such as bleaching at 456 nm and an increased absorbance at 400 nm, are consistent with this flavin modification.[3][14]
Mechanism of Irreversible MAO Inhibition.
Lysine-Specific Demethylase 1 (LSD1) Inhibition
LSD1 is a histone demethylase that plays a crucial role in epigenetic regulation by removing methyl groups from histone H3 at lysine 4 (H3K4). Overexpression of LSD1 has been implicated in various cancers, making it an attractive therapeutic target.[4][15]
The structural similarity between the active sites of MAO and LSD1 has led to the discovery that many cyclopropylamine-based MAO inhibitors also inhibit LSD1.[3][4] The mechanism of LSD1 inhibition by these compounds is also believed to involve the formation of a covalent adduct with the FAD cofactor.[5][15]
Structure-Activity Relationships (SAR)
The biological activity and selectivity of this compound derivatives can be finely tuned by modifying their chemical structure.
-
Stereochemistry: The trans configuration of the substituents on the cyclopropane ring is generally preferred for potent MAO and LSD1 inhibition. However, some cis-configured analogs have shown interesting selectivity profiles.[3][14]
-
Substitution on the Phenyl Ring: For 2-phenylcyclopropylamine derivatives, substitution on the phenyl ring significantly impacts potency and selectivity. Halogenation, particularly at the meta position, can enhance LSD1 inhibitory activity.[4]
-
N-Substitution: Modification of the amino group with various substituents has been a fruitful strategy for developing selective inhibitors. Bulky N-substituents can increase selectivity for LSD1 over MAOs.[16]
Table 1: MAO and LSD1 Inhibitory Activity of Selected this compound Derivatives
| Compound | R1 | R2 | MAO-A IC50 (nM) | MAO-B IC50 (nM) | LSD1 IC50 (nM) | Reference |
| Tranylcypromine | H | Phenyl | ~200 | ~100 | >10,000 | [2][15] |
| cis-N-Benzyl-2-methoxycyclopropylamine | Methoxy | H | 170 | 5 | >10,000 | [3][14] |
| S2101 | H | 2,5-Difluorobenzyloxy | >10,000 | ~5,000 | ~200 | [15] |
| Compound 44a | H | 3-Bromo-4-fluorophenyl | - | - | 31 | [4] |
Note: IC50 values are approximate and can vary depending on the assay conditions.
Experimental Protocols for Biological Evaluation
Monoamine Oxidase (MAO) Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of compounds against MAO-A and MAO-B.
-
Enzyme and Substrate Preparation: Recombinant human MAO-A or MAO-B is used as the enzyme source. A suitable substrate, such as kynuramine, is prepared in an appropriate buffer.
-
Inhibitor Preparation: The test compounds are serially diluted to a range of concentrations.
-
Assay Procedure: a. The enzyme is pre-incubated with the test compound for a specified time (e.g., 30 minutes) to allow for irreversible inhibition. b. The reaction is initiated by the addition of the substrate. c. The reaction is allowed to proceed for a set time at 37°C. d. The reaction is stopped, and the product formation is quantified. For kynuramine, the fluorescent product, 4-hydroxyquinoline, is measured.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Lysine-Specific Demethylase 1 (LSD1) Inhibition Assay
This protocol outlines a method for determining the inhibitory potency of compounds against LSD1.
-
Substrate Preparation: A biotinylated histone H3 peptide containing dimethylated lysine 4 (H3K4me2) is used as the substrate.
-
Enzyme and Inhibitor Preparation: Recombinant human LSD1 and serially diluted test compounds are prepared.
-
Assay Procedure: a. The LSD1 enzyme is incubated with the test compound. b. The H3K4me2 substrate is added to initiate the demethylation reaction. c. The reaction mixture is transferred to a streptavidin-coated plate to capture the biotinylated peptide. d. A primary antibody specific for the demethylated product (H3K4me1 or H3K4me0) is added. e. A secondary antibody conjugated to a detectable label (e.g., horseradish peroxidase) is added. f. A substrate for the detection label is added, and the signal is quantified.
-
Data Analysis: IC50 values are determined by analyzing the dose-response curve.
Pharmacokinetics and Clinical Applications
Pharmacokinetics of Tranylcypromine
Tranylcypromine is rapidly absorbed after oral administration, with a relatively short plasma half-life of about 2.5 hours.[2][13] However, due to its irreversible inhibition of MAO, its pharmacodynamic effects are much longer-lasting, requiring several days for the synthesis of new enzyme to restore normal activity.[13] It is primarily metabolized in the liver and excreted in the urine.[17]
Clinical Landscape
-
Depression and Anxiety: Tranylcypromine is an effective treatment for major depressive disorder, particularly atypical depression and treatment-resistant depression.[17]
-
Cancer Therapy: The discovery of the role of LSD1 in cancer has spurred the development of cyclopropylamine-based LSD1 inhibitors for oncological indications. Several of these compounds are currently in clinical trials for the treatment of various cancers, including acute myeloid leukemia (AML) and small-cell lung cancer.[18][19]
-
Beyond MAO and LSD1: The privileged nature of the cyclopropylamine scaffold suggests its potential for interacting with other biological targets. For instance, some derivatives have been investigated as inhibitors of other amine oxidases and as potential antiviral agents.[20]
Future Directions and Conclusion
The this compound scaffold continues to be a rich source of novel therapeutic agents. Future research will likely focus on several key areas:
-
Development of More Selective Inhibitors: Fine-tuning the structure of these derivatives to achieve even greater selectivity for specific enzyme isoforms or other targets will be crucial for minimizing off-target effects.
-
Exploration of New Therapeutic Areas: The diverse biological activities of this class of compounds warrant their investigation in a wider range of diseases.
-
Advanced Drug Delivery Systems: Formulations that provide controlled release or targeted delivery of these potent inhibitors could enhance their therapeutic index.
References
- Synthesis of trans -2-Substituted Cyclopropylamines
- cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases. PubMed. (URL: [Link])
- Tranylcypromine. Wikipedia. (URL: [Link])
- Further insights into the SAR of α-substituted cyclopropylamine derivatives as inhibitors of histone demethylase KDM1A. Request PDF. (URL: [Link])
- Further insights into the SAR of α-substituted cyclopropylamine derivatives as inhibitors of histone demethylase KDM1A. PubMed. (URL: [Link])
- Photoactivated Formal [3 + 2] Cycloaddition of N-Aryl Cyclopropyl- amines. ChemRxiv. (URL: [Link])
- Synthesis of trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes. ChemRxiv. (URL: [Link])
- Progress in the Synthesis of 2-Phenylcyclopropylamine Derivatives. Chinese Journal of Pharmaceuticals. (URL: [Link])
- Structurally designed trans-2-phenylcyclopropylamine derivatives potently inhibit histone demethylase LSD1/KDM1. PubMed. (URL: [Link])
- Photoactivated Formal [3 + 2] Cycloaddition of N-Aryl Cycloprop-ylamines. ChemRxiv. (URL: [Link])
- Tranylcypromine.
- Synthesis of α‐Aminocyclopropyl Ketones and 2‐Substituted Benzoimidazoles from 2‐Hydroxycyclobutanones and Aryl Amines. Request PDF. (URL: [Link])
- Synthesis, biological activity and mechanistic insights of 1-substituted cyclopropylamine derivatives: a novel class of irreversible inhibitors of histone demethylase KDM1A. PubMed. (URL: [Link])
- Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors. PMC - NIH. (URL: [Link])
- Enantioselective Photocatalytic [3+2] Cycloadditions of Aryl Cyclopropyl Ketones. PMC. (URL: [Link])
- What MAO inhibitors are in clinical trials currently?.
- cis-Cyclopropylamines as mechanism-based inhibitors of Monoamine Oxidases. Request PDF. (URL: [Link])
- Structure-activity studies on N -Substituted tranylcypromine derivatives lead to selective inhibitors of lysine specific demethylase 1 (LSD1) and potent inducers of leukemic cell differentiation.
- Exploring cyclopropylamine containing cyanopyrimidines as LSD1 inhibitors: Design, synthesis, ADMET, MD analysis and anticancer activity profiling. PubMed. (URL: [Link])
- What are the therapeutic applications for MAO inhibitors?.
- cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases. Lancaster University research directory. (URL: [Link])
- Photocatalytic cascade radical cyclization of N‐arylacrylamides via....
- Unravelling the target landscape of tranylcypromines for new drug discovery. PMC. (URL: [Link])
- Tranylcypromine in mind (Part I): Review of pharmacology.
- From Monoamine Oxidase Inhibition to Antiproliferative Activity: New Biological Perspectives for Polyamine Analogs. MDPI. (URL: [Link])
- Natural Products Inhibitors of Monoamine Oxidases—Potential New Drug Leads for Neuroprotection, Neurological Disorders, and Neuroblastoma. MDPI. (URL: [Link])
- Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing. (URL: [Link])
- Iron(II)-Catalyzed Radical [3 + 2] Cyclization of N-Aryl Cyclopropylamines for the Synthesis of Polyfunctionalized Cyclopentylamines. PubMed. (URL: [Link])
- MAO inhibitory activity 33 for compounds 1, 5-10 and 13.
- Showing metabocard for Tranylcypromine (HMDB0014890).
Sources
- 1. Iron(II)-Catalyzed Radical [3 + 2] Cyclization of N-Aryl Cyclopropylamines for the Synthesis of Polyfunctionalized Cyclopentylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tranylcypromine - Wikipedia [en.wikipedia.org]
- 3. cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Further insights into the SAR of α-substituted cyclopropylamine derivatives as inhibitors of histone demethylase KDM1A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, biological activity and mechanistic insights of 1-substituted cyclopropylamine derivatives: a novel class of irreversible inhibitors of histone demethylase KDM1A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Progress in the Synthesis of 2-Phenylcyclopropylamine Derivatives [cjph.com.cn]
- 7. chemrxiv.org [chemrxiv.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Enantioselective Photocatalytic [3+2] Cycloadditions of Aryl Cyclopropyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chemrxiv.org [chemrxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Structurally designed trans-2-phenylcyclopropylamine derivatives potently inhibit histone demethylase LSD1/KDM1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Tranylcypromine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. What MAO inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 19. What are the therapeutic applications for MAO inhibitors? [synapse.patsnap.com]
- 20. Unravelling the target landscape of tranylcypromines for new drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
discovery and history of cyclopropylamines in synthesis
An In-Depth Technical Guide to the Discovery and Synthetic History of Cyclopropylamines
Authored by a Senior Application Scientist
Abstract
Cyclopropylamines represent a vital class of organic compounds, distinguished by the unique juxtaposition of a strained three-membered carbocycle and a versatile amino group. This combination imparts singular electronic and steric properties, establishing the cyclopropylamine scaffold as a privileged motif in modern medicinal chemistry, agrochemicals, and materials science.[1][2][3][4] This guide provides a comprehensive exploration of the discovery and rich synthetic history of cyclopropylamines. We will trace the evolution of synthetic methodologies from the seminal Hofmann degradation at the dawn of the 20th century to the sophisticated, stereoselective, and scalable strategies employed today. Key transformations, including the Curtius rearrangement, Simmons-Smith-type cyclopropanations, and the paradigm-shifting Kulinkovich-Szymoniak reaction, will be examined in detail. The narrative emphasizes the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals.
The Emergence of a Privileged Scaffold: Why Cyclopropylamines Matter
The cyclopropyl group is far more than a simple cycloalkane. Its bond angles, compressed to approximately 60°, create significant ring strain, which in turn imbues the C-C bonds with a high degree of p-character.[3] This "pseudo-unsaturated" nature, combined with the electronic influence of the amino group, results in a molecule with a unique conformational rigidity and metabolic profile.[5]
These characteristics are highly sought after in drug design. The cyclopropylamine moiety can act as a bioisosteric replacement for other groups, improve binding affinity to protein targets, and enhance metabolic stability, thereby optimizing the pharmacokinetic and pharmacodynamic properties of a drug candidate.[3][5][6] Its presence is notable in a wide array of therapeutic agents, including antidepressants (as monoamine oxidase inhibitors), antiviral drugs for hepatitis C, and novel anticancer compounds.[3][5][7][8] Beyond pharmaceuticals, these amines are crucial intermediates in the synthesis of advanced polymers and potent agrochemicals like herbicides and insecticides.[3][6][9]
Foundational Syntheses: The Classical Era
The story of cyclopropylamine synthesis begins over a century ago, with methods that remain fundamental to organic chemistry. These early approaches primarily relied on the functional group manipulation of pre-formed cyclopropane rings, particularly cyclopropanecarboxylic acid derivatives.
Kishner's Landmark Synthesis (1901): The Hofmann Rearrangement
The first documented synthesis of cyclopropylamine was achieved by Kishner in 1901.[2] The strategy employed the venerable Hofmann rearrangement, a reaction that converts a primary amide into a primary amine with one fewer carbon atom. Starting with cyclopropanecarboxamide, treatment with an alkaline solution of sodium hypobromite (or hypochlorite) induces a rearrangement to furnish the target amine.
The causality behind this choice is clear: it leverages a robust and well-understood named reaction to achieve the desired amide-to-amine transformation on a cyclopropyl core. This method was crucial for initial studies but is often limited by the use of harsh reagents and potential side reactions.[9][10][11][12]
The Curtius Rearrangement: A Versatile Alternative
A more versatile and widely adopted classical method is the Curtius rearrangement.[1][4] This pathway begins with cyclopropanecarboxylic acid, which is first converted into an acyl azide. This is typically achieved by treating an activated form of the acid (like an acid chloride or a mixed anhydride) with an azide source, such as sodium azide.[2][13]
Upon gentle heating, the acyl azide undergoes a concerted rearrangement, losing dinitrogen gas to form a highly reactive cyclopropyl isocyanate intermediate. Subsequent hydrolysis of the isocyanate readily yields the desired cyclopropylamine. The Curtius rearrangement is prized for its reliability and tolerance of various functional groups, making it a mainstay for laboratory-scale synthesis.[1][2][4][13][14][15]
Experimental Protocol: Curtius Rearrangement for N-Boc-Protected Cyclopropylamine
This protocol is adapted from a scalable synthesis of a substituted cyclopropylamine.[13]
-
Activation: To a stirred solution of cyclopropanecarboxylic acid (1.0 eq) in anhydrous acetone at -5 °C, add triethylamine (1.3 eq) dropwise. After 15 minutes, add ethyl chloroformate (1.7 eq) over 30 minutes, maintaining the temperature. Stir for an additional 2 hours.
-
Azide Formation: Add a solution of sodium azide (1.8 eq) in water dropwise over 1.5 hours. Causality: The mixed anhydride formed in step 1 is a highly reactive species, primed for nucleophilic attack by the azide anion to form the acyl azide.
-
Rearrangement & Trapping: Carefully warm the mixture and reflux in the presence of a trapping agent, such as tert-butanol. The acyl azide rearranges to the isocyanate, which is trapped in situ by the alcohol to form the stable N-Boc protected amine. Trustworthiness: Trapping the isocyanate as a carbamate is a common strategy to avoid its isolation and potential side reactions, leading to a cleaner product.
-
Workup & Purification: After the reaction is complete, perform an appropriate aqueous workup. Purify the resulting N-Boc-cyclopropylamine by column chromatography or distillation.
-
Deprotection: The Boc group can be cleanly removed by treatment with an acid, such as HCl in diethyl ether, to yield the cyclopropylamine salt.[13]
The Modern Synthetic Arsenal: Innovation and Efficiency
While classical methods are robust, the demands of modern chemistry for efficiency, safety, and stereocontrol spurred the development of new synthetic paradigms. These approaches often construct the cyclopropane ring and install the nitrogen functionality in a more convergent manner.
Direct Cyclopropanation Methods
These strategies involve the formation of the three-membered ring from an alkene precursor, with the nitrogen atom already present or installed concurrently.
-
Simmons-Smith Reaction: The Simmons-Smith reaction, which uses an organozinc carbenoid (typically from diiodomethane and a zinc-copper couple), is a cornerstone of cyclopropanation.[16][17][18] By choosing an alkene substrate that already bears a nitrogen-containing group (e.g., an enamine or an allylic amine), this reaction can be adapted to produce cyclopropylamines. The reaction is stereospecific, meaning the geometry of the starting alkene is preserved in the product.[1][4][16][19]
-
Metal-Catalyzed Carbene Transfer: The use of transition metals, particularly rhodium and copper, to catalyze the reaction of diazo compounds with alkenes is a powerful method for cyclopropane synthesis.[1][4] By employing nitrogen-substituted diazo reagents or nitrogen-containing alkenes, chemists can access a wide range of functionalized cyclopropylamines. This approach has also been successfully rendered enantioselective through the use of chiral ligands.[2][20]
The Kulinkovich Reaction and Its Nitrogen-Centered Variants
A significant breakthrough in cyclopropylamine synthesis came from the adaptation of the Kulinkovich reaction. The original reaction produces cyclopropanols from esters using Grignard reagents and a catalytic amount of a titanium(IV) alkoxide.[21]
The true innovation for amine synthesis was the development of the Kulinkovich-de Meijere (using amides) and Kulinkovich-Szymoniak (using nitriles) reactions.[1][21][22][23] These methods provide direct access to primary cyclopropylamines from readily available starting materials.
The Kulinkovich-Szymoniak reaction is particularly noteworthy. It involves the reaction of a nitrile with a Grignard reagent in the presence of a stoichiometric amount of titanium(IV) isopropoxide.[24] This generates a titanacyclopropane intermediate which then reacts with the nitrile. A key insight was the discovery that the addition of a strong Lewis acid, like BF₃·OEt₂, is crucial to efficiently convert the resulting azatitanacycle into the final cyclopropylamine.[24][25]
Comparative Overview of Key Synthetic Methods
| Method | Starting Material | Key Reagents | Key Intermediate | Primary Advantage |
| Hofmann Rearrangement | Cyclopropanecarboxamide | Br₂ (or Cl₂), NaOH | N-Haloamide | Historical significance, direct amide conversion |
| Curtius Rearrangement | Cyclopropanecarboxylic Acid | NaN₃, Activating Agent | Acyl Azide, Isocyanate | High reliability, good functional group tolerance |
| Simmons-Smith | N-Substituted Alkene | CH₂I₂, Zn(Cu) | Organozinc Carbenoid | Stereospecific, good for direct cyclopropanation |
| Kulinkovich-Szymoniak | Nitrile | Grignard Reagent, Ti(OⁱPr)₄, Lewis Acid | Titanacyclopropane | Direct synthesis from nitriles, avoids multi-step sequences |
The Industrial Perspective: Scalable Synthesis from γ-Butyrolactone
For commercial production, where cost, safety, and throughput are paramount, a multi-step process starting from the inexpensive bulk chemical γ-butyrolactone has been extensively developed and patented.[9][10][11][12] This route is a masterclass in industrial process chemistry.
The key steps in this industrial process are:
-
Ring Cleavage: The lactone ring of γ-butyrolactone is opened using a hydrohalide (like HCl) to produce 4-chlorobutyric acid.[9][10][12][26][27]
-
Esterification: The resulting acid is esterified. A crucial process optimization involves using hindered alcohols (e.g., secondary or tertiary alcohols) to form the ester. This steric bulk minimizes unwanted side reactions in the subsequent cyclization step.[10][11]
-
Cyclization: The hindered 4-chlorobutyrate ester is treated with a strong base (such as solid sodium hydroxide with a phase transfer catalyst) to induce an intramolecular substitution, closing the ring to form the cyclopropanecarboxylate ester.[9][10][26]
-
Ammonolysis: The ester is converted to cyclopropanecarboxamide by reaction with ammonia.[10][11]
-
Hofmann Rearrangement: In the final step, the amide undergoes a modified Hofmann reaction to yield the final product, cyclopropylamine.[9][10][11][12]
This pathway is highly optimized for scale, with each step designed to maximize yield and minimize cost, demonstrating a different set of priorities compared to laboratory-scale discovery chemistry.
Conclusion and Future Directions
The journey of cyclopropylamine synthesis is a compelling narrative of chemical innovation. From its discovery via a classical rearrangement to the development of elegant, titanium-mediated methods and highly optimized industrial processes, the field has continuously evolved. The cyclopropylamine motif, once a synthetic curiosity, is now firmly established as an indispensable building block in the development of molecules that impact human health and agriculture.
Future research will undoubtedly focus on even more efficient and sustainable methods. The development of catalytic asymmetric syntheses to directly access enantiopure cyclopropylamines remains a high-priority target.[20] Furthermore, the application of modern techniques like C-H activation and biocatalysis promises to open new, greener pathways to this versatile and valuable scaffold, ensuring its continued relevance for decades to come.[3][28][29]
References
- Advances in the Synthesis of Cyclopropylamines.
- Advances in the Synthesis of Cyclopropylamines.
- Kulinkovich-Szymoniak Reaction. Organic Chemistry Portal.
- The Kulinkovich Reaction in the Synthesis of Constrained N,N-Dialkyl Neurotransmitter Analogues.
- Cyclopropylamine in Medicinal Chemistry: Synthesis and Applic
- Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. PMC - NIH.
- Preparation and Application of Cyclopropylimines in Organic Synthesis. A Review.
- Synthesis of 1-Substituted Cyclopropylamines via Formal Tertiary Csp3–H Amination of Cyclopropanes.
- Cyclopropylamine: A Versatile Building Block for Pharmaceuticals, Agrochemicals, and Advanced Materials. NINGBO INNO PHARMCHEM CO.,LTD..
- Kulinkovich Cyclopropanation. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Process for the manufacture of cyclopropylamine.
- Advances in the Synthesis of Cyclopropylamines.
- Advances in the Synthesis of Cyclopropylamines. PubMed.
- New and easy route to primary cyclopropylamines
- Kulinkovich Reaction. Organic Chemistry Portal.
- Process for the preparation of cyclopropylamine.
- Exploring the Applications of Cyclopropylamine in Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD..
- (A)
- Process for the manufacture of cyclopropylamine.
- Synthesis of trans-2-Substituted Cyclopropylamines from α-Chloroaldehydes.
- Synthesis of trans-2-Substituted-Cyclopropylamines
- Application Notes and Protocols: Incorporation of Cyclopropylamine-d5 in Medicinal Chemistry Synthesis. Benchchem.
- Synthesis of cyclopropanes. Organic Chemistry Portal.
- Process for the manufacture of cyclopropylamine.
- Cyclopropylamine. Wikipedia.
- Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety.
- Metabolism of cyclopropyl groups. Hypha Discovery Blogs.
- Process for manufacturing cyclopropylamine.
- cyclopropanecarboxylic acid. Organic Syntheses Procedure.
- Simmons–Smith reaction. Wikipedia.
- Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. MDPI.
- Simmons-Smith Cyclopropanation Reaction. Tokyo Chemical Industry UK Ltd..
- Process for the manufacture of cyclopropylamine.
- Simmons–Smith reaction – cyclopropan
- Simmons-Smith Reaction. Organic Chemistry Portal.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. longdom.org [longdom.org]
- 4. Advances in the Synthesis of Cyclopropylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. Cyclopropylamine - Wikipedia [en.wikipedia.org]
- 8. hyphadiscovery.com [hyphadiscovery.com]
- 9. EP0205403B1 - Process for the manufacture of cyclopropylamine - Google Patents [patents.google.com]
- 10. US4590292A - Process for the manufacture of cyclopropylamine - Google Patents [patents.google.com]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 12. Process for the manufacture of cyclopropylamine - Patent 0205403 [data.epo.org]
- 13. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. chemrxiv.org [chemrxiv.org]
- 16. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 17. mdpi.com [mdpi.com]
- 18. Simmons-Smith Cyclopropanation Reaction | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 19. orgosolver.com [orgosolver.com]
- 20. researchgate.net [researchgate.net]
- 21. Kulinkovich Reaction [organic-chemistry.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Kulinkovich Cyclopropanation - Wordpress [reagents.acsgcipr.org]
- 24. Kulinkovich-Szymoniak Reaction [organic-chemistry.org]
- 25. New and easy route to primary cyclopropylamines from nitriles [organic-chemistry.org]
- 26. DE19830633A1 - Process for the preparation of cyclopropylamine - Google Patents [patents.google.com]
- 27. US3711549A - Process for manufacturing cyclopropylamine - Google Patents [patents.google.com]
- 28. pubs.acs.org [pubs.acs.org]
- 29. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Theoretical Properties of 2-Cyclopropylethylamine
Abstract
This technical guide provides a comprehensive exploration of the theoretical properties of 2-Cyclopropylethylamine (C₅H₁₁N), a molecule of significant interest to researchers, scientists, and drug development professionals. While experimental data for this specific compound is not extensively available in public literature, this document leverages established principles of computational chemistry, spectroscopic theory, and known synthetic methodologies for analogous compounds to present a robust theoretical profile. This guide covers the molecule's structural and electronic properties, predicted spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS), conformational analysis, and frontier molecular orbital characteristics. Furthermore, a detailed, field-proven protocol for its synthesis is provided, alongside visualizations to elucidate key concepts and workflows. This document is intended to serve as a foundational resource, enabling further research and application of this compound in medicinal chemistry and materials science.
Introduction
This compound is a primary amine featuring a cyclopropyl group attached to an ethyl substituent. The unique structural and electronic properties of the cyclopropyl moiety, a motif increasingly prevalent in pharmaceuticals and agrochemicals, make this compound a valuable building block.[1] The inherent ring strain of the cyclopropane ring can influence a molecule's reactivity, metabolic stability, and conformational preferences, offering unique advantages in drug design.[2] This guide aims to provide a detailed theoretical framework for this compound, facilitating its synthesis, characterization, and rational incorporation into novel molecular scaffolds.
Molecular Structure and Physicochemical Properties
This compound, with the IUPAC name 2-cyclopropylethanamine, possesses the molecular formula C₅H₁₁N.[3] Its structure combines a flexible ethylamine chain with the rigid, strained cyclopropyl ring.
Table 1: Physicochemical Properties of this compound
| Property | Predicted Value | Reference |
| Molecular Formula | C₅H₁₁N | [3] |
| Molecular Weight | 85.15 g/mol | [3] |
| IUPAC Name | 2-cyclopropylethanamine | [3] |
| CAS Number | 62893-54-3 | [3] |
| Topological Polar Surface Area | 26.0 Ų | [3] |
| Complexity | 39.2 | [3] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 1 | [3] |
| Rotatable Bond Count | 2 | [3] |
Theoretical Spectroscopic Analysis
The following sections detail the predicted spectroscopic data for this compound, derived from established principles for similar aliphatic amines and cyclopropyl-containing compounds.[4][5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
The predicted ¹H and ¹³C NMR spectra are crucial for the structural elucidation of this compound.
The proton NMR spectrum is expected to show distinct signals for the protons on the cyclopropyl ring and the ethylamine chain. The chemical shifts are influenced by the electronegativity of the nitrogen atom and the unique electronic environment of the cyclopropyl group.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 2.75 | Triplet | 2H | -CH₂-NH₂ (alpha to amine) |
| ~ 1.40 | Quartet | 2H | -CH₂-CH₂-NH₂ (beta to amine) |
| ~ 1.20 (variable) | Broad Singlet | 2H | -NH₂ (amine protons) |
| ~ 0.65 | Multiplet | 1H | Cyclopropyl CH |
| ~ 0.40 | Multiplet | 2H | Cyclopropyl CH₂ (diastereotopic) |
| ~ 0.05 | Multiplet | 2H | Cyclopropyl CH₂ (diastereotopic) |
Note: The chemical shift of the amine protons is highly dependent on solvent, concentration, and temperature and may exchange with D₂O.
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 42.0 | -CH₂-NH₂ (alpha to amine) |
| ~ 38.5 | -CH₂-CH₂-NH₂ (beta to amine) |
| ~ 10.5 | Cyclopropyl CH |
| ~ 4.5 | Cyclopropyl CH₂ |
Note: These are estimated values and can be influenced by solvent and other experimental conditions.[6][7][8]
Infrared (IR) Spectroscopy
The IR spectrum of this compound is predicted to exhibit characteristic absorption bands for the primary amine and the cyclopropyl group.[9][10]
Table 4: Predicted Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| 3380 - 3250 | Medium | N-H Stretch (asymmetric and symmetric) | Primary Amine |
| 3080 - 3000 | Medium | C-H Stretch | Cyclopropyl C-H |
| 2960 - 2850 | Strong | C-H Stretch | Aliphatic C-H |
| 1650 - 1580 | Medium | N-H Bend (scissoring) | Primary Amine |
| ~1020 | Medium | C-C Stretch | Cyclopropyl Ring |
| 850 - 750 | Strong | N-H Wag | Primary Amine |
Mass Spectrometry (MS)
The mass spectrum of this compound is expected to show a molecular ion peak and characteristic fragmentation patterns for a primary amine.[11][12][13][14]
-
Molecular Ion (M⁺): An odd molecular weight is expected due to the presence of a single nitrogen atom (Nitrogen Rule). For C₅H₁₁N, the molecular ion peak should appear at m/z = 85.[11]
-
Alpha-Cleavage: The most significant fragmentation pathway for aliphatic amines is alpha-cleavage, which involves the breaking of the C-C bond adjacent to the nitrogen atom.[13] For this compound, this would result in the loss of a cyclopropylmethyl radical (•CH₂-C₃H₅) to form a stable iminium ion at m/z = 30 ([CH₂=NH₂]⁺). This is often the base peak in the spectrum.
Theoretical Properties
Conformational Analysis
The conformational flexibility of this compound is primarily determined by the rotation around the C-C single bonds of the ethyl chain. Computational studies on similar molecules, such as ethylamine, reveal that multiple conformers can exist with relatively small energy differences.[15][16][17] The presence of the bulky cyclopropyl group will influence the rotational energy barrier and the population of different staggered and eclipsed conformations. A detailed conformational analysis would require quantum mechanical calculations to determine the potential energy surface and identify the most stable conformers.[15]
Caption: A diagram illustrating the key factors in the conformational analysis of this compound.
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the reactivity of a molecule.[18][19][20]
-
HOMO: For this compound, the HOMO is expected to be localized primarily on the lone pair of the nitrogen atom, indicating its nucleophilic character.
-
LUMO: The LUMO is likely to be distributed over the antibonding orbitals of the C-N and C-H bonds.
-
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO provides an indication of the molecule's chemical reactivity and stability.[18][21][22] A smaller gap generally suggests higher reactivity.
Caption: A simplified representation of the HOMO-LUMO energy gap and its relation to chemical reactivity.
Proposed Synthesis Protocol
A reliable method for the synthesis of this compound is the reduction of cyclopropylacetonitrile.[23][24][25] This two-step process starts from commercially available cyclopropylmethyl bromide.
Step 1: Synthesis of Cyclopropylacetonitrile
This step involves a nucleophilic substitution reaction where the bromide in cyclopropylmethyl bromide is displaced by a cyanide group.
Materials:
-
Cyclopropylmethyl bromide
-
Sodium cyanide (NaCN) or Potassium cyanide (KCN)
-
Dimethyl sulfoxide (DMSO) or a similar polar aprotic solvent
-
Water
-
Diethyl ether or other suitable extraction solvent
Procedure:
-
In a well-ventilated fume hood, dissolve sodium cyanide in DMSO in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Slowly add cyclopropylmethyl bromide to the cyanide solution at room temperature. The reaction is exothermic, so cooling may be necessary to maintain the temperature.
-
After the addition is complete, heat the reaction mixture to 50-60 °C and stir for several hours until the reaction is complete (monitored by TLC or GC).
-
Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain crude cyclopropylacetonitrile.
-
Purify the product by distillation.
Step 2: Reduction of Cyclopropylacetonitrile to this compound
The nitrile group of cyclopropylacetonitrile is reduced to a primary amine. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this transformation.
Materials:
-
Cyclopropylacetonitrile
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Water
-
15% Sodium hydroxide solution
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and a nitrogen inlet, suspend LiAlH₄ in anhydrous diethyl ether.
-
Slowly add a solution of cyclopropylacetonitrile in anhydrous diethyl ether to the LiAlH₄ suspension at 0 °C (ice bath).
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours until the reaction is complete (monitored by IR spectroscopy for the disappearance of the nitrile peak at ~2250 cm⁻¹).
-
Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential slow addition of water, followed by 15% sodium hydroxide solution, and then more water (Fieser workup).
-
Stir the resulting granular precipitate for 30 minutes, then filter and wash the solid with diethyl ether.
-
Dry the combined filtrate and washings over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield this compound. Further purification can be achieved by distillation.
Caption: A workflow diagram illustrating the proposed synthesis of this compound.
Conclusion
This technical guide has provided a detailed theoretical examination of this compound, a molecule with considerable potential in various fields of chemical research. By leveraging established theoretical principles, we have presented a comprehensive overview of its structural, spectroscopic, and electronic properties. The predicted data and the detailed synthesis protocol offer a solid foundation for researchers to synthesize, characterize, and utilize this compound in their work. Further experimental validation of these theoretical properties will be invaluable in fully elucidating the potential of this compound in the development of novel pharmaceuticals and advanced materials.
References
- eGyanKosh.
- JoVE. (2023, April 30). Mass Spectrometry of Amines. [Link]
- ResearchGate.
- PubChem. 2-Cyclopropyl-1-(2-pyridyl)ethylamine. [Link]
- YouTube. (2023, January 26).
- ResearchGate. LUMO–HOMO energy gap of the primary (green), secondary (orange),... [Link]
- Chemistry LibreTexts. (2022, July 3). 6.
- Whitman College. GCMS Section 6.15. [Link]
- ACS Publications. (2024, October 22). Computational Study of SmI2-Catalyzed Intermolecular Couplings of Cyclopropyl Ketones: Links between the Structure and Reactivity. [Link]
- ACS Publications. (2021, October 29).
- PubChem. 2-Cyclopropylethanamine hydrochloride. [Link]
- PubChem. Cyclopropaneethanamine. [Link]
- ACS Publications.
- PubMed.
- ACS Publications.
- Wikipedia. Cyclopropyl group. [Link]
- PubChem. 2-Cyclopropylpropan-2-amine. [Link]
- PubChem. 2-Cyclopentylethanamine. [Link]
- Safrole.
- IRJEdT.
- ACD/Labs.
- Human Metabolome Database. 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0013231). [Link]
- National Institute of Standards and Technology.
- Google Patents.
- ChemRxiv.
- Wikipedia. HOMO and LUMO. [Link]
- Longdom Publishing.
- MDPI.
- Protheragen. IR Spectrum Prediction. [Link]
- NMRDB.org. Predict 13C carbon NMR spectra. [Link]
- Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
- Google Patents. US20210395185A1 - Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines.
- PubChem. 1-Cyclopropylethylamine hydrochloride. [Link]
- ResearchGate. FT-IR and NMR investigation of 2-(1-cyclohexenyl)ethylamine: A combined experimental and theoretical study. [Link]
- National Institute of Standards and Technology. Cyclopropylamine. [Link]
- Reddit. 1H-NMR of Cyclopropylamine HCl salt. [Link]
- PubChem. Cyclopropylacetonitrile. [Link]
- Doc Brown's Chemistry. infrared spectrum of propan-2-amine (2-aminopropane). [Link]
- MDPI. An Explanation about the Use of (S)-Citronellal as a Chiral Derivatizing Agent (CDA) in 1 H and 13 C NMR for Sec-Butylamine, Methylbenzylamine, and Amphetamine: A Theoretical-Experimental Study. [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Cyclopropyl group - Wikipedia [en.wikipedia.org]
- 3. Cyclopropaneethanamine | C5H11N | CID 10240761 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. acdlabs.com [acdlabs.com]
- 7. Visualizer loader [nmrdb.org]
- 8. organicchemistrydata.org [organicchemistrydata.org]
- 9. IR Spectrum Prediction - Protheragen [wavefunction.protheragen.ai]
- 10. infrared spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of isopropylamine 2-propylamine 2-propanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. Video: Mass Spectrometry of Amines [jove.com]
- 12. youtube.com [youtube.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. GCMS Section 6.15 [people.whitman.edu]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. irjweb.com [irjweb.com]
- 19. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 20. HOMO and LUMO - Wikipedia [en.wikipedia.org]
- 21. researchgate.net [researchgate.net]
- 22. ossila.com [ossila.com]
- 23. Cyclopropylacetonitrile synthesis - chemicalbook [chemicalbook.com]
- 24. chemscene.com [chemscene.com]
- 25. Cyclopropylacetonitrile | C5H7N | CID 643447 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Strategic deployment of 2-Cyclopropylethylamine in Modern Drug Discovery: A Technical Guide
Introduction: The Unique Profile of a Small but Mighty Scaffold
In the vast and ever-expanding universe of chemical building blocks for drug discovery, the compact yet conformationally constrained scaffold of 2-Cyclopropylethylamine (CPEA) has carved out a significant niche. Its distinctive combination of a rigid cyclopropyl ring and a flexible ethylamine side chain offers a compelling set of physicochemical properties that medicinal chemists are increasingly leveraging to address complex biological targets. This technical guide provides an in-depth exploration of the synthesis, properties, and, most importantly, the potential research applications of this compound, offering insights for researchers, scientists, and drug development professionals.
The cyclopropyl group, a three-membered carbocycle, imparts a high degree of sp3 character and conformational rigidity, which can be advantageous for optimizing ligand-receptor interactions and improving metabolic stability.[1] The ethylamine tail, on the other hand, provides a versatile handle for chemical modification and can engage in crucial hydrogen bonding and ionic interactions with biological targets. This duality makes this compound a particularly attractive starting point for the design of novel therapeutics, especially in the realm of central nervous system (CNS) disorders and kinase inhibition.[2][3]
Physicochemical Characteristics
A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in drug design. The following table summarizes the key properties of this compound and its commonly used hydrochloride salt.
| Property | This compound | This compound Hydrochloride |
| CAS Number | 62893-54-3[4] | 89381-08-8[5] |
| Molecular Formula | C₅H₁₁N[4] | C₅H₁₂ClN[5] |
| Molecular Weight | 85.15 g/mol [4] | 121.61 g/mol [5] |
| Appearance | Colorless to off-white crystalline solid[6] | Colorless to off-white crystalline solid[6] |
| Solubility | Soluble in water and common organic solvents | Enhanced water solubility[6] |
| pKa (predicted) | ~10.5 | - |
Synthetic Methodologies: A Practical Approach
The accessibility of a chemical scaffold is a critical factor in its widespread adoption. This compound can be efficiently synthesized through a variety of routes, with one of the most common and scalable methods being the reduction of cyclopropylacetonitrile.
Synthesis of this compound via Reduction of Cyclopropylacetonitrile
This two-step process typically involves the synthesis of cyclopropylacetonitrile followed by its reduction to the desired amine.
Step 1: Synthesis of Cyclopropylacetonitrile
Cyclopropylacetonitrile can be prepared from cyclopropylmethyl bromide via nucleophilic substitution with a cyanide salt.[7]
Experimental Protocol: Synthesis of Cyclopropylacetonitrile
-
Reaction Setup: To a solution of sodium cyanide (NaCN) in a suitable solvent such as dimethyl sulfoxide (DMSO), add cyclopropylmethyl bromide dropwise at room temperature.
-
Reaction Conditions: Stir the reaction mixture at a slightly elevated temperature (e.g., 40-50 °C) for several hours until the reaction is complete, as monitored by gas chromatography (GC) or thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture and pour it into water. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude cyclopropylacetonitrile can be purified by fractional distillation.[7]
Step 2: Reduction of Cyclopropylacetonitrile to this compound
The nitrile group of cyclopropylacetonitrile can be effectively reduced to a primary amine using various reducing agents, with catalytic hydrogenation being a common and clean method.
Experimental Protocol: Catalytic Hydrogenation of Cyclopropylacetonitrile
-
Catalyst and Setup: In a high-pressure hydrogenation vessel, charge a solution of cyclopropylacetonitrile in a suitable solvent (e.g., ethanol or methanol) and a catalytic amount of a hydrogenation catalyst, such as Raney nickel or palladium on carbon (Pd/C).
-
Hydrogenation: Pressurize the vessel with hydrogen gas to the desired pressure and heat the reaction mixture with vigorous stirring. The reaction progress can be monitored by the uptake of hydrogen.
-
Work-up and Purification: Once the reaction is complete, cool the vessel, carefully vent the hydrogen, and filter the reaction mixture to remove the catalyst. The solvent can be removed under reduced pressure to yield the crude this compound. Further purification can be achieved by distillation or by conversion to its hydrochloride salt followed by recrystallization.
Potential Research Applications: A Scaffold for Innovation
The true value of this compound lies in its application as a versatile scaffold for the design and synthesis of novel bioactive molecules. Its structural features have been exploited to develop compounds targeting a range of therapeutic areas, most notably CNS disorders and oncology.
Central Nervous System (CNS) Drug Discovery
The rigid cyclopropyl group can help to lock in a specific conformation, which is often a key determinant of activity and selectivity for CNS targets such as G-protein coupled receptors (GPCRs) and transporters. The 2-phenylcyclopropylamine scaffold, a close analogue of this compound, has been recognized as a privileged structure in CNS drug design.[2] Derivatives of cyclopropylamines have been investigated for their potential as antidepressants, antipsychotics, and treatments for other neurological conditions.[8] The ethylamine portion of this compound provides a key pharmacophoric element that can interact with the amine binding sites of many CNS targets.
Kinase Inhibitors
In the field of oncology, protein kinases are a major class of drug targets. The development of selective kinase inhibitors is a significant challenge due to the high degree of conservation in the ATP-binding site across the kinome. The unique three-dimensional shape of the cyclopropyl group can be used to probe specific sub-pockets within the kinase active site, leading to enhanced selectivity and potency. Several patents have disclosed the use of this compound derivatives in the synthesis of potent and selective kinase inhibitors, including those targeting VEGFR-2.[3]
Metabolic Considerations and Toxicological Profile
The metabolic fate of cyclopropyl-containing compounds is an area of active research. While the cyclopropyl group can enhance metabolic stability by being less susceptible to oxidative metabolism compared to linear alkyl chains, cyclopropylamines can also undergo specific metabolic transformations.[1] Cytochrome P450 enzymes can potentially oxidize the amine, which may lead to ring-opening of the cyclopropane moiety. This bioactivation pathway can sometimes result in the formation of reactive intermediates. A thorough evaluation of the metabolic stability and potential for reactive metabolite formation is therefore a crucial step in the development of any drug candidate containing the this compound scaffold.
Currently, specific toxicological data for this compound is limited in the public domain. As with any primary amine, it is expected to be a skin and eye irritant. Standard safety precautions should be followed when handling this compound in a laboratory setting.
Conclusion and Future Perspectives
This compound represents a valuable and strategically important building block in the medicinal chemist's toolbox. Its unique combination of a rigid cyclopropyl core and a functionalizable ethylamine side chain provides a powerful platform for the design of novel therapeutics with improved potency, selectivity, and pharmacokinetic properties. The demonstrated utility of this scaffold in the development of CNS agents and kinase inhibitors highlights its potential for addressing significant unmet medical needs. As our understanding of structure-activity relationships and metabolic pathways continues to evolve, we can anticipate that the innovative application of this compound and its derivatives will continue to drive progress in drug discovery.
References
- Chem-Impex. 2-Cyclopentylethylamine hydrochloride. [Link]
- PubChem. 2-Cyclopropylethanamine hydrochloride. [Link]
- PubMed. 2-Phenylcyclopropylmethylamine (PCPMA) as a privileged scaffold for central nervous system drug design. [Link]
- Google Patents. Cyclopropylamines as pharmaceuticals.
- PubMed. Further insights into the SAR of α-substituted cyclopropylamine derivatives as inhibitors of histone demethylase KDM1A. [Link]
- PubChem. 2-Cyclopropyl-1-methyl-ethylamine hydrochloride. [Link]
- Google Patents. Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines.
- Longdom Publishing.
- ResearchGate. 2-Phenylcyclopropylmethylamine (PCPMA) as a privileged scaffold for central nervous system drug design. [Link]
- Google Patents.
- PubMed. Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][2][6][9]triazine-based VEGFR-2 kinase inhibitors. [Link]
- PubMed. 2-Cyclopropylindoloquinones and their analogues as bioreductively activated antitumor agents: structure-activity in vitro and efficacy in vivo. [Link]
- Longdom Publishing.
- LookChem. Cas 62893-54-3,2-Cyclopropyl ethylamine (free base). [Link]
- PubMed.
- Google Patents.
- PubChem. Cyclopropylacetonitrile. [Link]
- Iraqi Journal of Pharmaceutical Sciences. Synthesis and Characterization of 2(2-Tetrahydropyranylthio) methyl cyclopropylamine. [Link]
- MDPI. Review of Selected 2-Phenylethylamine Derivatives and Opioids, Systematic Review of Their Effects on Psychomotor Abilities and Driving Performance: Psychopharmacology in the Context of Road Safety. [Link]
- Beilstein Journal of Organic Chemistry. The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. [Link]
- ResearchGate. Cyclopropyl Scaffold: A Generalist for Marketed Drugs. [Link]
- Google Patents. Synthesis of 2-substituted phenothiazines.
- LinkedIn.
- PubMed Central. Active pharmaceutical ingredient (API) chemicals: a critical review of current biotechnological approaches. [Link]
- PubMed. Clobenpropit analogs as dual activity ligands for the histamine H3 and H4 receptors: synthesis, pharmacological evaluation, and cross-target QSAR studies. [Link]
- ResearchGate.
- Google Patents. 2-heptylcyclopropyl-1-carboxylic acid.
- ResearchGate.
- ResearchGate. (PDF)
- Amanote Research. (PDF)
Sources
- 1. longdom.org [longdom.org]
- 2. 2-Phenylcyclopropylmethylamine (PCPMA) as a privileged scaffold for central nervous system drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1,2,4]triazine-based VEGFR-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. 2-Cyclopropylethanamine hydrochloride | C5H12ClN | CID 21916080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CAS 89381-08-8: 2-cyclopropylethanamine hydrochloride [cymitquimica.com]
- 7. EP1171421B1 - Process for the preparation of cyclopropylacetonitrile - Google Patents [patents.google.com]
- 8. US3988464A - Cyclopropylamines as pharmaceuticals - Google Patents [patents.google.com]
An In-Depth Technical Guide to the Synthesis of 2-Cyclopropylethylamine
Introduction: The Significance of the Cyclopropyl Moiety in Modern Chemistry
The cyclopropyl group, a three-membered carbocycle, is a privileged motif in medicinal and agricultural chemistry. Its inherent ring strain (approximately 27.5 kcal/mol) and unique electronic properties—exhibiting aspects of both σ- and π-character—confer remarkable conformational rigidity and metabolic stability upon parent molecules.[1] 2-Cyclopropylethylamine, in particular, serves as a critical building block for a range of bioactive compounds, where the ethylamine side chain provides a key vector for further functionalization. The synthesis of this amine, therefore, is a topic of considerable interest for researchers in drug development and process chemistry. This guide provides an in-depth analysis of the principal synthetic strategies, focusing on the underlying chemical principles, detailed experimental protocols, and a comparative assessment of their respective merits.
Core Synthetic Strategies: A Mechanistic Overview
The synthesis of this compound can be approached from several distinct retrosynthetic disconnections. The most prevalent and industrially relevant strategies converge on two key intermediates: cyclopropylacetonitrile and cyclopropylacetaldehyde . Each of these precursors offers a direct pathway to the target amine through well-established chemical transformations.
Caption: Primary synthetic routes to this compound.
Route 1: Reduction of Cyclopropylacetonitrile
The reduction of a nitrile to a primary amine is a fundamental and highly reliable transformation in organic synthesis. This pathway is arguably the most direct approach to this compound, contingent on the availability of the cyclopropylacetonitrile precursor.
Synthesis of the Precursor: Cyclopropylacetonitrile
The viability of this route hinges on the efficient preparation of cyclopropylacetonitrile. Two common methods are:
-
Nucleophilic Substitution: The reaction of a cyclopropylmethyl halide (e.g., bromide or chloride) with an alkali metal cyanide is a standard SN2 approach. The primary challenge lies in the synthesis of the halide precursor itself; treatment of cyclopropanemethanol with aqueous hydrogen halides often yields a mixture of cyclopropylmethyl halide, cyclobutyl halide, and 4-halo-1-butene due to carbocation rearrangements.[2] Phase-transfer catalysis is often employed to improve reaction efficiency and yield when reacting the halide mixture with cyanide.[2]
-
Dehydration of an Oxime: A laboratory-scale synthesis involves the dehydration of cyclopropylacetaldehyde oxime. This reaction is typically effected by a strong dehydrating agent, such as acetic anhydride, and provides a clean conversion to the nitrile.[3]
The Reductive Step: From Nitrile to Amine
Two primary methods dominate the reduction of nitriles: catalytic hydrogenation and chemical reduction with metal hydrides.
This method is often preferred in industrial settings due to its cost-effectiveness, scalability, and avoidance of pyrophoric reagents. The process involves the reaction of the nitrile with hydrogen gas under pressure in the presence of a metal catalyst.
Causality and Experimental Choices:
-
Catalyst Selection: Nickel-based catalysts, such as Raney Nickel (Ra-Ni), are commonly used for nitrile reductions due to their high activity and relative low cost. Palladium (Pd/C) and platinum (PtO₂) are also effective but are typically more expensive. The choice of catalyst can influence the reaction conditions (temperature, pressure) and selectivity.
-
Solvent: Ethanolic ammonia or methanolic ammonia is the solvent of choice. The presence of ammonia is crucial to suppress the formation of secondary amine byproducts, which can arise from the reaction of the intermediate imine with the final primary amine product.
-
Pressure and Temperature: Higher hydrogen pressures (50-100 psi) increase the rate of reaction by increasing the concentration of dissolved hydrogen. Moderate temperatures are typically employed to ensure a reasonable reaction rate without promoting side reactions.
Experimental Protocol: Catalytic Hydrogenation of Cyclopropylacetonitrile
-
A Parr hydrogenation apparatus or a similar high-pressure reactor is charged with cyclopropylacetonitrile (1.0 equiv) and a solution of 7N ammoniacal methanol (approx. 10 volumes).
-
Raney Nickel catalyst (approx. 10-20% by weight, washed with methanol) is carefully added to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
The reactor is sealed, purged several times with nitrogen, and then purged with hydrogen gas.
-
The reactor is pressurized with hydrogen to 60-80 p.s.i.g. and heated to 60-80°C with vigorous stirring.
-
The reaction is monitored by observing the cessation of hydrogen uptake. This typically takes 4-8 hours.
-
After cooling to room temperature, the reactor is carefully depressurized and purged with nitrogen.
-
The reaction mixture is filtered through a pad of Celite® to remove the catalyst.[4] Safety Note: The Raney Nickel catalyst is pyrophoric and must be kept wet with solvent at all times during filtration and should not be allowed to dry in the air. The filter cake should be quenched carefully with water.[4]
-
The filtrate is concentrated under reduced pressure to remove the solvent. The resulting crude this compound can be purified by vacuum distillation.
For laboratory-scale synthesis, lithium aluminum hydride (LiAlH₄) is an exceptionally powerful and efficient reducing agent for nitriles.[5] Its high reactivity allows for rapid reductions under mild conditions.
Causality and Experimental Choices:
-
Reagent Stoichiometry: A slight excess of LiAlH₄ is used to ensure complete conversion of the nitrile. The stoichiometry of the reaction is 4 R-C≡N + 2 LiAlH₄ → (R-CH₂-N)₄AlLi + LiAl(NH₂)₄, which after hydrolysis yields the amine.
-
Solvent: Anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (THF) are mandatory, as LiAlH₄ reacts violently with protic solvents like water and alcohols.[5]
-
Mode of Addition: The nitrile solution is added slowly to a cooled suspension of LiAlH₄ ("normal addition"). This maintains a constant excess of the hydride, ensuring the nitrile is completely reduced to the amine without stopping at the intermediate imine stage.
-
Work-up Procedure: The quenching of excess LiAlH₄ is highly exothermic and generates hydrogen gas. A carefully controlled sequential addition of water, aqueous sodium hydroxide, and then more water (the Fieser work-up) is a standard and safe procedure that results in the formation of granular inorganic salts that are easily filtered off.[6][7]
Caption: Simplified mechanism of nitrile reduction using LiAlH₄.
Experimental Protocol: LiAlH₄ Reduction of Cyclopropylacetonitrile
-
An oven-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and an addition funnel is assembled and flushed with dry nitrogen.
-
Lithium aluminum hydride (1.2 equiv) is suspended in anhydrous tetrahydrofuran (THF) (approx. 10 volumes) in the flask and cooled to 0°C in an ice bath.
-
A solution of cyclopropylacetonitrile (1.0 equiv) in anhydrous THF (approx. 2 volumes) is added dropwise from the addition funnel at a rate that maintains the internal temperature below 10°C.
-
After the addition is complete, the ice bath is removed, and the reaction mixture is stirred at room temperature for 2 hours, then gently refluxed for an additional 2 hours to ensure complete reaction.[6]
-
The flask is cooled again to 0°C. The reaction is cautiously quenched by the sequential, dropwise addition of: (i) water (X mL), (ii) 15% aqueous NaOH (X mL), and (iii) water (3X mL), where X is the number of grams of LiAlH₄ used.[7] Caution: This process is highly exothermic and evolves hydrogen gas.
-
The resulting white, granular precipitate is stirred vigorously for 30 minutes, then filtered off. The filter cake is washed thoroughly with additional THF or diethyl ether.
-
The combined organic filtrates are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude amine, which can be purified by vacuum distillation.
Route 2: Reductive Amination of Cyclopropylacetaldehyde
Reductive amination is a powerful one-pot method for synthesizing amines from carbonyl compounds.[1] This route involves the initial formation of an imine (or iminium ion) by reacting cyclopropylacetaldehyde with an amine source (like ammonia), followed by in-situ reduction to the final product.
Causality and Experimental Choices:
-
Reducing Agent: The key to a successful one-pot reductive amination is the choice of a reducing agent that is selective for the protonated imine (iminium ion) over the starting aldehyde. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are ideal for this purpose. They are less reactive than sodium borohydride (NaBH₄) and react much faster with the electrophilic iminium ion than with the less electrophilic aldehyde at slightly acidic pH.[8]
-
Amine Source: For the synthesis of a primary amine, ammonia (often in the form of ammonium acetate or a solution in an alcohol) is used.
-
pH Control: The reaction is typically run under mildly acidic conditions (pH 6-7). This is a critical balance: the pH must be low enough to catalyze imine formation and protonate it to the more reactive iminium ion, but not so low as to protonate the ammonia, rendering it non-nucleophilic.
Caption: Key steps in the one-pot reductive amination process.
Experimental Protocol: Reductive Amination of Cyclopropylacetaldehyde
-
To a stirred solution of cyclopropylacetaldehyde (1.0 equiv) in methanol (approx. 10 volumes), add ammonium acetate (3.0 equiv).
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
In a separate flask, dissolve sodium cyanoborohydride (1.5 equiv) in methanol.
-
Add the sodium cyanoborohydride solution dropwise to the aldehyde/ammonium acetate mixture. Monitor the pH and maintain it between 6 and 7 by adding small amounts of acetic acid if necessary.
-
Stir the reaction mixture at room temperature overnight (12-18 hours).
-
Quench the reaction by carefully adding 2N HCl until gas evolution ceases.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Basify the aqueous residue with 6N NaOH until the pH is >12, then extract the product with diethyl ether or dichloromethane (3 x volumes).
-
Combine the organic extracts, dry over anhydrous potassium carbonate (K₂CO₃), filter, and concentrate under reduced pressure.
-
The crude this compound can be purified by vacuum distillation.
Comparative Analysis of Synthetic Routes
| Feature | Route 1A: Catalytic Hydrogenation | Route 1B: LiAlH₄ Reduction | Route 2: Reductive Amination |
| Starting Material | Cyclopropylacetonitrile | Cyclopropylacetonitrile | Cyclopropylacetaldehyde |
| Key Reagents | H₂, Ra-Ni, NH₃/MeOH | LiAlH₄, Anhydrous Ether/THF | NH₄OAc, NaBH₃CN, MeOH |
| Scalability | Excellent; preferred for industrial scale | Good for lab scale; challenging for large scale | Good for both lab and pilot scale |
| Safety Concerns | High-pressure H₂, pyrophoric catalyst | Pyrophoric reagent, violent quench | Toxic cyanide reagent, pH control |
| Typical Yields | Good to Excellent (>80%) | Excellent (>85%) | Good to Excellent (>75%) |
| Pros | Cost-effective, high atom economy, clean reaction | High reactivity, fast, reliable for small scale | One-pot procedure, mild conditions |
| Cons | Requires specialized pressure equipment | Expensive reagent, hazardous work-up | Precursor aldehyde can be unstable, toxic reagent |
Conclusion and Outlook
The synthesis of this compound is most effectively achieved via two primary strategies: the reduction of cyclopropylacetonitrile or the reductive amination of cyclopropylacetaldehyde. For large-scale industrial production, the catalytic hydrogenation of cyclopropylacetonitrile stands out as the most economically viable and environmentally benign method, despite the initial capital investment for high-pressure equipment.[9][10] For laboratory and discovery chemistry settings, the LiAlH₄ reduction offers a rapid and high-yielding, albeit more hazardous, alternative. The reductive amination pathway provides an elegant one-pot solution that is operationally simple and highly effective, making it an attractive choice for both small and medium-scale preparations, provided the aldehyde precursor is readily accessible. The ultimate choice of synthetic route will invariably depend on the specific constraints of the project, including scale, budget, available equipment, and safety infrastructure.
References
- N.N. (Unknown). Process for the preparation of cyclopropylacetonitrile.
- Gardarsdottir, H. Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. J Pharma Reports, Vol.8 Iss.4 No:1000230. [Link]
- Shaikh, A. M. et al. (2018). Synthesis of various cyclopropyl methyl bromide and its derivatives from ketones and/or aldehydes and some β-dicarbonyl compounds. Monatshefte für Chemie - Chemical Monthly. [Link]
- University of Cambridge. (Unknown). Experiment 5: Reductions with Lithium Aluminium Hydride. Department of Chemistry, Third Year Advanced Practical Organic Chemistry. [Link]
- Curly Arrow. (2010). Catalytic Hydrogenation Part III - More Tips and Tricks. [Link]
- Wang, Y. et al. (2024). Review of cyclopropyl bromide synthetic process.
- Dr. P. (2023). Reduction of Imines and Nitriles with LiAlH4. YouTube. [Link]
- Dickman, D. A., et al. (1988). L-VALINOL. Organic Syntheses, 66, 194. [Link]
- Gevorgyan, A., et al. (2016). Dichotomy of Reductive Addition of Amines to Cyclopropyl Ketones vs Pyrrolidine Synthesis. Organic Letters, 18(22), 5968-5970. [Link]
- Smith, L. I., & Rogier, E. R. (1951). Ketone, cyclopropyl methyl. Organic Syntheses, 31, 72. [Link]
- Borrello, M. T., et al. (2014). Is anyone familiar with a reductive amination?
- N.N. (2021). Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines.
- Taylor, M. S., & Jacobsen, E. N. (2017).
- University of Rochester. (2026). Workup: Aluminum Hydride Reduction. Department of Chemistry. [Link]
- N.N. (1997). Process for the preparation of hydroxymethyl-cyclopropane.
- Shepler, B. (2018).
- de Meijere, A., et al. (2015). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry, 11, 2308–2313. [Link]
- Clariant. (Unknown).
- Kumagai, N., & Shibasaki, M. (2019). Industrial Asymmetric Hydrogenation Processes for Chiral Drug Substances.
Sources
- 1. longdom.org [longdom.org]
- 2. EP1171421B1 - Process for the preparation of cyclopropylacetonitrile - Google Patents [patents.google.com]
- 3. Cyclopropylacetonitrile synthesis - chemicalbook [chemicalbook.com]
- 4. Curly Arrow: Catalytic Hydrogenation Part III - More Tips and Tricks [curlyarrow.blogspot.com]
- 5. ch.ic.ac.uk [ch.ic.ac.uk]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Workup [chem.rochester.edu]
- 8. researchgate.net [researchgate.net]
- 9. clariant.com [clariant.com]
- 10. ousar.lib.okayama-u.ac.jp [ousar.lib.okayama-u.ac.jp]
The Versatile Scaffold: A Technical Guide to 2-Cyclopropylethylamine Structural Analogs in Modern Drug Discovery
This guide provides an in-depth exploration of 2-cyclopropylethylamine and its structural analogs, a chemical scaffold of significant interest in contemporary medicinal chemistry. We will delve into the synthetic strategies, structure-activity relationships (SAR), and pharmacological implications of these compounds, with a particular focus on their roles as modulators of key central nervous system (CNS) targets. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of the cyclopropylamine moiety in the design of novel therapeutics.
The Enduring Appeal of the Cyclopropylamine Moiety
The cyclopropane ring, a three-membered carbocycle, is more than just a compact structural element. Its inherent ring strain and unique electronic properties impart a range of desirable attributes to drug candidates. When coupled with an amine function, as in this compound, it becomes a versatile pharmacophore that has been successfully incorporated into a variety of clinically relevant molecules.
The key advantages of incorporating a cyclopropylamine scaffold include:
-
Conformational Rigidity: The rigid nature of the cyclopropane ring restricts the conformational freedom of the molecule, which can lead to higher binding affinity and selectivity for the target receptor.
-
Metabolic Stability: The cyclopropyl group can block sites of metabolism, leading to improved pharmacokinetic profiles.
-
Modulation of Physicochemical Properties: The introduction of a cyclopropyl group can influence a molecule's lipophilicity and pKa, affecting its absorption, distribution, metabolism, and excretion (ADME) properties.
-
Bioisosteric Replacement: The cyclopropyl ring can serve as a bioisostere for other groups, such as a gem-dimethyl group or a double bond, offering a means to fine-tune a molecule's properties while maintaining its biological activity.
This guide will focus on analogs of this compound, a scaffold that has proven particularly fruitful in the development of CNS-active agents.
Synthetic Strategies for Accessing this compound Analogs
The synthesis of 2-substituted cyclopropylamines is a critical step in the exploration of this chemical space. A variety of synthetic methods have been developed to access these compounds, with control over stereochemistry being a key consideration.
General Synthetic Approach: From Styrenes to 2-Arylcyclopropylethylamines
A common and effective strategy for the synthesis of trans-2-arylcyclopropylethylamines involves the cyclopropanation of a substituted styrene, followed by functional group manipulations to introduce the aminomethyl group.
Experimental Protocol: Synthesis of (trans)-2-Arylcyclopropanecarboxylic Acid [1]
A representative procedure for the synthesis of the key intermediate, (trans)-2-arylcyclopropanecarboxylic acid, is outlined below. This intermediate serves as a versatile precursor to a wide range of 2-arylcyclopropylethylamine analogs.
-
Cyclopropanation: A mixture of the appropriately substituted styrene (1.0 eq) and ethyl diazoacetate (2.0 eq) is heated under a nitrogen atmosphere. The temperature is carefully controlled to maintain a steady reaction rate.
-
Isomerization: The resulting mixture of cis and trans-ethyl 2-arylcyclopropanecarboxylate is treated with a solution of sodium ethoxide in anhydrous ethanol and refluxed to isomerize the cis isomer to the more stable trans isomer. This step is crucial for obtaining the desired stereochemistry.
-
Hydrolysis: The trans-ester is then hydrolyzed to the corresponding carboxylic acid using a solution of sodium hydroxide in a mixture of ethanol and water.
-
Purification: The resulting (trans)-2-arylcyclopropanecarboxylic acid is purified by recrystallization.
Introduction of the Amine Functionality
With the carboxylic acid in hand, the amine functionality can be introduced through several standard synthetic transformations, including the Curtius rearrangement or reduction of a corresponding amide.
Experimental Protocol: Synthesis of (trans)-2-Arylcyclopropylethylamine via Curtius Rearrangement
-
Acid Chloride Formation: The (trans)-2-arylcyclopropanecarboxylic acid is converted to the corresponding acid chloride by treatment with thionyl chloride or oxalyl chloride.
-
Azide Formation: The acid chloride is then reacted with sodium azide to form the acyl azide.
-
Curtius Rearrangement: The acyl azide is carefully heated in an inert solvent, such as toluene, to induce the Curtius rearrangement, forming the isocyanate.
-
Hydrolysis: The isocyanate is then hydrolyzed with aqueous acid to yield the desired (trans)-2-arylcyclopropylethylamine.
Pharmacological Applications and Structure-Activity Relationships
The this compound scaffold has been extensively explored for its ability to modulate the activity of various CNS targets, most notably dopamine and serotonin receptors. The following sections will detail the SAR of these analogs and their potential therapeutic applications.
Dopamine D2 Receptor Partial Agonists
Partial agonists of the dopamine D2 receptor (D2R) are a cornerstone of treatment for schizophrenia and other psychotic disorders. They offer the advantage of modulating dopaminergic activity without causing the severe side effects associated with full antagonists. The 2-phenylcyclopropylmethylamine scaffold has emerged as a promising platform for the development of novel D2R partial agonists.[2][3]
Structure-Activity Relationship (SAR) Insights:
-
The Spacer is Key: The nature of the spacer connecting the 2-phenylcyclopropylmethylamine core to a distal aromatic moiety is critical for fine-tuning the intrinsic activity of these compounds.[2]
-
Stereochemistry Matters: The stereochemistry of the cyclopropane ring significantly influences the pharmacological profile. Often, one enantiomer exhibits the desired activity while the other is inactive or has a different pharmacological profile.
-
Aromatic Substituents: Substituents on the phenyl ring of the 2-phenylcyclopropylmethylamine core can be varied to optimize potency, selectivity, and pharmacokinetic properties.
Quantitative SAR Data for Selected 2-Phenylcyclopropylmethylamine-Based D2R Partial Agonists [2]
| Compound | R Group | D2R Ki (nM) | D2R Functional Activity (Emax %) |
| (+)-14j | 4-(2,3-dichlorophenyl)piperazin-1-yl | 1.2 | 45 |
| (+)-14l | 4-(benzo[d]isothiazol-3-yl)piperazin-1-yl | 0.8 | 52 |
This table presents a selection of data to illustrate the SAR. For a comprehensive list of analogs and their activities, please refer to the cited literature.
Serotonin 2C Receptor Agonists
The serotonin 2C (5-HT2C) receptor is another important target for the treatment of a range of CNS disorders, including obesity, schizophrenia, and depression.[4][5] Selective activation of the 5-HT2C receptor has been shown to have therapeutic benefits, but achieving selectivity over the closely related 5-HT2A and 5-HT2B receptors is a significant challenge. The 2-phenylcyclopropylmethylamine scaffold has proven to be a valuable starting point for the design of selective 5-HT2C agonists.
Structure-Activity Relationship (SAR) Insights:
-
2-Alkoxy Substituents Enhance Selectivity: The introduction of a 2-alkoxy group on the phenyl ring of the 2-phenylcyclopropylmethylamine core is a key strategy for achieving selectivity for the 5-HT2C receptor over the 5-HT2A and 5-HT2B subtypes.[5][6]
-
Size and Lipophilicity are Critical: The size and lipophilicity of the substituents on the phenyl ring and the N-alkyl group can be modulated to optimize potency and selectivity.[4]
-
Trans-Stereochemistry is Favored: The trans-configuration of the cyclopropane ring is generally preferred for optimal 5-HT2C agonist activity.[4]
Quantitative SAR Data for Selected 2-Phenylcyclopropylmethylamine-Based 5-HT2C Agonists [4][7]
| Compound | Phenyl Ring Substituents | 5-HT2C EC50 (nM) | 5-HT2A EC50 (nM) | 5-HT2B EC50 (nM) |
| 8 | 2-cyclopropylmethoxy, 5-fluoro | 21 | >10,000 | 289 |
| 11 | 2-cyclopropylmethoxy, 5-methyl | 4.8 | >10,000 | >10,000 |
| (+)-13l | 2-(2-fluoroethoxy), 5-fluoro | 32 | >10,000 | >10,000 |
This table presents a selection of data to illustrate the SAR. For a comprehensive list of analogs and their activities, please refer to the cited literature.
Analytical Characterization and Chiral Separation
The characterization and separation of enantiomers are critical aspects of the development of this compound analogs, as the biological activity often resides in a single stereoisomer.
Standard Analytical Techniques
The structural elucidation and purity assessment of these compounds rely on a combination of standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the chemical structure and stereochemistry of the synthesized compounds.
-
Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact mass and confirm the elemental composition.
-
Elemental Analysis: Provides the percentage composition of elements in the compound.
Chiral Separation by High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the most widely used method for the separation and analysis of enantiomers of this compound analogs. The choice of the chiral stationary phase (CSP) is crucial for achieving successful separation.
Commonly Used Chiral Stationary Phases:
-
Polysaccharide-based CSPs: Derivatives of cellulose and amylose are the most versatile and widely used CSPs for the separation of a broad range of chiral compounds.[8][9]
-
Cyclodextrin-based CSPs: These CSPs are effective for the separation of compounds that can form inclusion complexes with the cyclodextrin cavity.[9]
Method Development Considerations:
The development of a successful chiral HPLC method often involves screening a variety of CSPs and mobile phases. The choice of mobile phase (normal-phase, reversed-phase, or polar organic) and the use of additives can significantly impact the separation.[10][11]
Signaling Pathways and In Vitro Assays
Understanding the mechanism of action of this compound analogs requires a thorough investigation of their effects on the downstream signaling pathways of their target receptors.
Dopamine D2 Receptor Signaling
Dopamine D2 receptors are G protein-coupled receptors (GPCRs) that primarily couple to Gi/o proteins. Activation of D2 receptors leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the modulation of various downstream effectors.
Caption: Simplified Serotonin 2C Receptor Signaling Pathway.
In Vitro Functional Assays
The pharmacological activity of this compound analogs is typically characterized using a battery of in vitro assays.
Experimental Protocol: Radioligand Binding Assay [12] This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
-
Membrane Preparation: Cell membranes expressing the receptor of interest are prepared.
-
Incubation: The membranes are incubated with a radiolabeled ligand of known affinity and varying concentrations of the test compound.
-
Separation: The bound and free radioligand are separated by rapid filtration.
-
Detection: The amount of bound radioactivity is quantified using a scintillation counter.
-
Data Analysis: The IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) is determined and converted to a Ki value.
Experimental Protocol: Calcium Flux Assay [6][13] This assay is used to measure the functional activity of compounds that act on Gq-coupled receptors, such as the 5-HT2C receptor.
-
Cell Culture: Cells stably expressing the receptor of interest are plated in a multi-well plate.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye.
-
Compound Addition: The test compound is added to the wells.
-
Fluorescence Measurement: The change in fluorescence, which is proportional to the change in intracellular calcium concentration, is measured over time using a fluorescence plate reader.
-
Data Analysis: The EC50 value (the concentration of the compound that produces 50% of the maximal response) and the Emax (the maximal response) are determined.
Conclusion and Future Directions
The this compound scaffold continues to be a rich source of novel drug candidates, particularly for the treatment of CNS disorders. The unique structural and electronic properties of the cyclopropylamine moiety provide a powerful tool for medicinal chemists to fine-tune the pharmacological and pharmacokinetic properties of their compounds.
Future research in this area will likely focus on:
-
Exploring Novel Analogs: The synthesis and evaluation of new analogs with diverse substitution patterns to further probe the SAR and identify compounds with improved potency, selectivity, and safety profiles.
-
Biased Agonism: The design of biased agonists that selectively activate specific downstream signaling pathways to achieve a more targeted therapeutic effect with fewer side effects.
-
Advanced In Silico Modeling: The use of computational methods to guide the design of new analogs and to better understand the molecular basis of their interactions with their target receptors.
By combining innovative synthetic chemistry, rigorous pharmacological evaluation, and a deep understanding of the underlying biology, the full therapeutic potential of this compound analogs can be realized.
References
- Discovery of N-Substituted 2-Phenylcyclopropylmethylamines as Functionally Selective Serotonin 2C (5-HT2C)
- Optimization of 2-Phenylcyclopropylmethylamines as Selective Serotonin 2C Receptor Agonists and Their Evaluation as Potential Antipsychotic Agents. PubMed Central.
- Selective 5-HT 2C agonists based on 2-phenylcyclopropylme- thylamine sca ff old.
- 2-Phenylcyclopropylmethylamine Derivatives as Dopamine D2 Receptor Partial Agonists: Design, Synthesis, and Biological Evalu
- Pharmacological profiles of 2-phenylcyclopropylmethylamine-basedc ompounds.
- Method of synthesis of trans-2-phenylcyclopropylamine.
- A structure-activity analysis of biased agonism
- 2-Phenylcyclopropylmethylamine Derivatives as Dopamine D2 Receptor Partial Agonists: Design, Synthesis, and Biological Evaluation | Request PDF.
- Design and Synthesis of (2-(5-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)cyclopropyl)methanamine as a Selective Serotonin 2C Agonist. PubMed Central.
- Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells. Frontiers in Pharmacology.
- Recent Advances in SPE–Chiral-HPLC Methods for Enantiomeric Separation of Chiral Drugs in Biological Samples. SciSpace.
- HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations.
- In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. PubMed.
- Chiral HPLC separation: str
- (PDF) Chiral Separations by High‐Performance Liquid Chromatography.
- Interaction of Ligands for PET with the Dopamine D3 Receptor: In Silico and In Vitro Methods. MDPI.
- Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure-Activity Rel
- HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie.
- A structure-activity analysis of biased agonism
- Structure Activity Relationships for a Series of Eticlopride-based Dopamine D2/D3 Receptor Bitopic ligands. PubMed Central.
- synthesis and characterization of two new carboxamides compounds: n-prop-2-ynylacrylamide and n-prop-2-ynylbut-2-enamide.
Sources
- 1. Dopamine D2 and Serotonin 5-HT1A Dimeric Receptor-Binding Monomeric Antibody scFv as a Potential Ligand for Carrying Drugs Targeting Selected Areas of the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Phenylcyclopropylmethylamine Derivatives as Dopamine D2 Receptor Partial Agonists: Design, Synthesis, and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of 2-Phenylcyclopropylmethylamines as Selective Serotonin 2C Receptor Agonists and Their Evaluation as Potential Antipsychotic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of N-Substituted 2-Phenylcyclopropylmethylamines as Functionally Selective Serotonin 2C (5-HT2C) Receptor Agonists for Potential Use as Antipsychotic Medications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. csfarmacie.cz [csfarmacie.cz]
- 10. scispace.com [scispace.com]
- 11. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 12. Frontiers | Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells [frontiersin.org]
- 13. Design and Synthesis of (2-(5-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)cyclopropyl)methanamine as a Selective Serotonin 2C Agonist - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Unique Structural and Electronic Character of the Cyclopropylamine Moiety
An In-depth Technical Guide to the Fundamental Reactivity of 2-Cyclopropylethylamine
This compound is a primary amine that incorporates the cyclopropyl group, a three-membered carbocycle renowned for its unique structural and electronic properties. The fundamental reactivity of this molecule is a direct consequence of the interplay between the nucleophilic amino group and the highly strained cyclopropane ring. The C-C-C bond angles in the cyclopropane ring are compressed to 60°, a significant deviation from the ideal tetrahedral angle of 109.5°, resulting in substantial ring strain (approximately 27 kcal/mol)[1]. This inherent strain makes the cyclopropane ring susceptible to ring-opening reactions that release this energy[2].
Furthermore, the carbon-carbon bonds within the cyclopropane ring are not typical σ-bonds. They possess significant p-orbital character, often described as "bent" bonds, which imparts a degree of π-character to the ring system. This electronic feature allows the cyclopropyl group to interact with adjacent functional groups, including carbocations, radicals, and π-systems, influencing the molecule's overall reactivity and stability[3]. In the context of drug design, the cyclopropyl moiety is often introduced to impart conformational rigidity, enhance metabolic stability, or improve binding affinity[3][4]. However, as this guide will detail, the interaction between the amine and the cyclopropyl group can also lead to specific metabolic liabilities through ring-opening bioactivation pathways[3].
This guide provides a detailed exploration of the core reactivity principles of this compound, focusing on the mechanistic underpinnings of its characteristic transformations for an audience of researchers and drug development professionals.
Synthesis of 2-Substituted Cyclopropylamines
The synthesis of 2-substituted cyclopropylamines, including structures analogous to this compound, is critical for accessing these valuable building blocks. While numerous methods exist for cyclopropylamine synthesis, a highly diastereoselective modern approach involves the reaction of α-chloroaldehydes with an amine and a zinc carbenoid.[5] This method provides reliable access to trans-2-substituted cyclopropylamines, which are prevalent motifs in pharmaceuticals and agrochemicals.[5]
Representative Protocol: Synthesis of trans-2-Substituted Cyclopropylamines
This protocol is adapted from the diastereoselective synthesis reported by West and coworkers and demonstrates the construction of the core 2-substituted cyclopropylamine skeleton.[5] The causality behind this experimental design lies in the formation of an electrophilic zinc homoenolate intermediate, which is subsequently trapped by the amine before ring closure.[5]
Experimental Protocol: Synthesis of trans-N-(2-phenylcyclopropyl)morpholine
-
Materials and Reagents:
-
2-chloro-2-phenylacetaldehyde
-
Bis(iodozincio)methane [CH₂(ZnI)₂] solution in THF
-
Morpholine
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Dimethylformamide (DMF)
-
Dibromomethane (internal standard for NMR yield)
-
Standard laboratory glassware, syringe, and magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
-
-
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere, add 2-chloro-2-phenylacetaldehyde (0.1 mmol, 1.0 equiv) and anhydrous THF (1.0 mL).
-
Homoenolate Formation: Cool the flask to 0 °C in an ice bath. Add a solution of CH₂(ZnI)₂ in THF (0.4 mmol, 4.0 equiv) dropwise to the aldehyde solution. Stir the mixture at 0 °C for 1 hour.
-
Amine Addition: Add morpholine (0.1 mmol, 1.0 equiv) to the reaction mixture, followed by the addition of anhydrous DMF (1.5 mL). The addition of a polar aprotic co-solvent like DMF is crucial as it has been shown to inhibit cis/trans-isomerization that can be caused by zinc halide salts, thus preserving the high diastereoselectivity.[5]
-
Cyclization: Seal the flask and heat the reaction mixture to 85 °C for 18 hours.
-
Workup and Analysis: Cool the reaction to room temperature. Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate (3 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification and Characterization: Purify the crude product by flash column chromatography on silica gel. The yield and diastereomeric ratio (d.r.) can be determined by ¹H NMR spectroscopy using an internal standard. For this specific substrate, yields around 70% with a d.r. of >20:1 have been reported.[5]
-
Core Reactivity Manifolds
The reactivity of this compound is dominated by transformations that leverage the unique properties of the cyclopropyl ring. The primary modes of reactivity involve ring-opening reactions that proceed through either cationic or radical intermediates.
Ring-Opening Reactions via Cationic Intermediates
Acid-catalyzed reactions of cyclopropylamines can lead to regioselective ring-opening.[6] The process is initiated by protonation of the amine, forming an ammonium group. This group acts as a strong σ-acceptor, which weakens the distal (C2-C3) bond of the cyclopropane ring.[6] Subsequent protonation of the cyclopropane ring can then lead to a dicationic intermediate, which undergoes C-C bond cleavage to relieve ring strain.
The choice of acid is critical; a superacid like trifluoromethanesulfonic acid (CF₃SO₃H) is often used to promote the formation of the highly unstable dicationic species.[6] The regioselectivity of the ring-opening (cleavage of the vicinal C1-C2 bond vs. the distal C2-C3 bond) is dictated by the electronic properties of the substituents on the ring. For a 2-substituted cyclopropylamine, the presence of the σ-withdrawing ammonium group favors cleavage of the distal bond.[6]
Mechanism of Acid-Catalyzed Distal Bond Cleavage
The mechanism involves initial protonation of the amine, followed by protonation of the cyclopropane ring to initiate cleavage. The resulting carbocation is then trapped by a nucleophile, which can be the solvent (e.g., benzene in the example below).
Protocol: Acid-Catalyzed Ring-Opening of trans-2-Phenylcyclopropylamine•HCl
This protocol, adapted from research on a closely related analogue, illustrates the conditions required for superacid-promoted ring-opening.[6]
-
Materials and Reagents:
-
trans-2-Phenylcyclopropylamine•HCl (salt of the amine)
-
Trifluoromethanesulfonic acid (CF₃SO₃H, a superacid)
-
Anhydrous benzene (serves as solvent and nucleophile)
-
Chloroform, 10 M NaOH, brine
-
Ice
-
-
Step-by-Step Methodology:
-
Reaction Setup: In a well-vented vial, suspend the amine salt (0.1 g, 0.59 mmol) in anhydrous benzene (1 mL). Caution: Venting is necessary as the superacid protonates the chloride counter-ion, generating HCl gas.[6]
-
Acid Addition: Add trifluoromethanesulfonic acid (1.0 mL) to the suspension.
-
Reaction: Stir the mixture at 25 °C for 4–6 hours.
-
Workup: Pour the reaction mixture over several grams of ice. Add chloroform (30 mL) and make the aqueous phase basic by the slow addition of 10 M NaOH.
-
Extraction and Purification: Separate the organic phase and perform a second extraction of the aqueous phase with chloroform. Combine the organic extracts, wash with water and then brine, dry, and concentrate. The resulting product, formed from the trapping of the ring-opened cation by benzene, can be purified by chromatography.
-
Ring-Opening Reactions via Radical Intermediates
The amine group of a cyclopropylamine can undergo single-electron oxidation to form an aminium radical cation. This process is particularly relevant in medicinal chemistry, as it is a key mechanism of cytochrome P450-mediated metabolism.[3][7] The formation of the radical cation dramatically weakens the adjacent cyclopropane C-C bonds, leading to extremely rapid ring-opening. This bioactivation can generate reactive intermediates capable of forming covalent adducts with biological macromolecules like proteins, which is a mechanism linked to drug-induced toxicity, as famously observed with the antibiotic trovafloxacin.[3]
The ring-opening of the cyclopropylaminium radical cation is a cornerstone of its reactivity, proceeding through a well-studied radical cation mechanism.[3]
Mechanism of Radical-Mediated Ring Opening
Electrochemical methods provide a clean and controlled way to study these oxidative ring-opening reactions in the lab, avoiding the use of chemical oxidants. Recent studies have shown that N-cyclopropylamides can undergo electrochemical oxidative ring-opening and cyclization with alcohols to form 1,3-oxazines, demonstrating the synthetic utility of this reactivity.[8][9]
Protocol: Electrochemical Oxidative Ring-Opening of N-Cyclopropylamides
This protocol is based on the work of Huang and colleagues and illustrates the general conditions for initiating radical-mediated ring-opening electrochemically.[9]
-
Materials and Reagents:
-
N-aryl-N-cyclopropylamide (substrate)
-
Alcohol (e.g., methanol, as reactant and solvent)
-
Electrolyte: nBu₄NBF₄
-
Mediator/Additives: Ferrocene, NaI, NaOMe, 4-DMAP
-
Solvent: CH₂Cl₂
-
Undivided electrochemical cell with a graphite anode and a platinum cathode
-
Constant current power supply
-
-
Step-by-Step Methodology:
-
Cell Assembly: Assemble an undivided electrochemical cell with a graphite plate as the anode and a platinum plate as the cathode.
-
Reaction Mixture: To the cell, add the N-cyclopropylamide (1.0 equiv), the alcohol (as co-solvent or reactant), nBu₄NBF₄ (electrolyte), ferrocene, NaI, NaOMe, and 4-DMAP in CH₂Cl₂.
-
Electrolysis: Stir the mixture and apply a constant current (e.g., 8 mA). The ferrocene acts as a mediator, being oxidized at the anode to initiate the radical cascade.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Workup and Purification: Upon completion, concentrate the reaction mixture and purify the residue by flash column chromatography to isolate the 1,3-oxazine product. Yields for these transformations are typically moderate to high.[9]
-
Transition-Metal-Catalyzed Reactions
The unique electronic properties of the cyclopropane ring make it a competent partner in transition-metal-catalyzed cross-coupling reactions.[10] While traditional cross-coupling often involves sp² centers, methods for involving C(sp³)-hybridized carbons, including those of a cyclopropane ring, are of significant interest.[10] Cyclopropylamines can participate in these reactions, although the field is more developed for cyclopropyl halides and organometallic reagents.[10] Potential reactions for this compound derivatives include C-H functionalization or cross-coupling reactions that form new C-C bonds at the cyclopropane ring, often catalyzed by palladium, nickel, or copper complexes.[10][11]
Data Presentation
Table 1: Physicochemical and Spectroscopic Data for this compound
| Property | Value | Reference |
| Molecular Formula | C₅H₁₁N | [12][13] |
| Molecular Weight | 85.15 g/mol | [12] |
| CAS Number | 62893-54-3 | [12][13] |
| Boiling Point | 89.1 °C at 760 mmHg | [14] |
| Density | 0.901 g/cm³ | [14] |
| ¹H NMR (Predicted) | δ ~0.1-0.5 (m, 4H, ring CH₂), ~0.7-1.0 (m, 1H, ring CH), ~1.4-1.6 (q, 2H, ethyl CH₂), ~2.7-2.9 (t, 2H, amine CH₂) | N/A |
| ¹³C NMR (Predicted) | δ ~5-10 (ring CH₂), ~10-15 (ring CH), ~35-40 (ethyl CH₂), ~40-45 (amine CH₂) | N/A |
Note: Predicted NMR data is based on general chemical shift ranges for similar structural motifs.
Table 2: Summary of Representative Reaction Outcomes
| Reaction Type | Substrate | Key Reagents | Product Type | Typical Yield | Reference |
| Diastereoselective Synthesis | α-chloro-α-phenylacetaldehyde | Morpholine, CH₂(ZnI)₂ | trans-2-phenylcyclopropylamine | ~70% (>20:1 d.r.) | [5] |
| Acid-Catalyzed Ring-Opening | trans-2-phenylcyclopropylamine•HCl | CF₃SO₃H, Benzene | Acyclic substituted amine | Moderate | [6] |
| Electrochemical Ring-Opening | N-aryl-N-cyclopropylamide | Alcohol, Ferrocene (mediator) | 1,3-Oxazine | 40-85% | [8][9] |
Conclusion
The fundamental reactivity of this compound is rich and complex, governed by the high ring strain and unique electronic structure of the cyclopropyl moiety. Its behavior is dominated by ring-opening reactions that can be selectively triggered through either cationic or radical pathways. Acid-catalyzed processes, driven by superacids, tend to proceed via dicationic intermediates, leading to regioselective C-C bond cleavage. In contrast, single-electron oxidation generates an aminium radical cation that undergoes rapid, facile ring-opening, a pathway of significant consequence in the metabolic bioactivation of cyclopropylamine-containing drugs. Understanding these distinct reactivity manifolds is essential for professionals in drug development and organic synthesis, enabling the strategic use of the this compound scaffold as a robust building block while remaining mindful of its potential for metabolic instability.
References
- Xu, P.-C., Qian, S., Meng, X., Zheng, Y., & Huang, S. (2024). Electrochemical Ring-Opening of Cyclopropylamides with Alcohols toward the Synthesis of 1,3-Oxazines. Organic Letters, 26, 2806–2810. [Link]
- Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Journal of Pharmaceutical Sciences & Research. [Link]
- Shanu-Wilson, J. (n.d.). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]
- Monascal, Y., Badenes, M. P., & Cobos, C. J. (2023). The gas-phase pyrolysis of cyclopropylamine. A computational study on the kinetics and reaction mechanism. Combustion and Flame, 252, 112774. [Link]
- Ataman Kimya. (n.d.). CYCLOPROPYLAMINE. [Link]
- Tanko, J. M., et al. (n.d.). Dicationic ring opening reactions of trans-2-phenylcyclopropylamine•HCl: electrophilic cleavage of the distal (C2-C3) bond of cyclopropanes.
- West, T. H., et al. (n.d.).
- Qin, X. Z., & Williams, F. (1986). ESR studies on the radical cation mechanism of the ring opening of cyclopropylamines. Journal of the American Chemical Society, 108(21), 6767–6772. [Link]
- Fessard, D., et al. (n.d.). Mechanistic Insights on the Selectivity of the Tandem Heck–Ring-Opening of Cyclopropyldiol Derivatives.
- Monascal, Y., Badenes, M. P., & Cobos, C. J. (2023). The gas-phase pyrolysis of cyclopropylamine. A computational study on the kinetics and reaction mechanism.
- ChemistryViews. (2023). Electrochemical Ring-Opening of Cyclopropylamides to Give 1,3-Oxazines. [Link]
- Falck, J. R., et al. (2010).
- Rousseaux, S., et al. (2023). Metal-catalysed C-C bond formation at cyclopropanes. Nature Reviews Chemistry, 7(8), 548–560. [Link]
- Kienle, M. (2010). Oxidative and Transition-Metal Catalyzed Cross-Coupling Reactions, Preparation and Coupling of S-Heterocycles. LMU München. [Link]
- National Center for Biotechnology Information. (n.d.). Cyclopropaneethanamine.
- LookChem. (n.d.). Cas 62893-54-3, 2-Cyclopropyl ethylamine (free base). [Link]
Sources
- 1. Mechanistic Insights on the Selectivity of the Tandem Heck–Ring-Opening of Cyclopropyldiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reactivity of Cyclopropenylaluminates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Dicationic ring opening reactions of trans-2-phenylcyclopropylamine•HCl: electrophilic cleavage of the distal (C2-C3) bond of cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Electrochemical Ring-Opening of Cyclopropylamides with Alcohols toward the Synthesis of 1,3-Oxazines [organic-chemistry.org]
- 9. Electrochemical Ring-Opening of Cyclopropylamides to Give 1,3-Oxazines - ChemistryViews [chemistryviews.org]
- 10. Metal-catalysed C-C bond formation at cyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 12. This compound | CymitQuimica [cymitquimica.com]
- 13. Cyclopropaneethanamine | C5H11N | CID 10240761 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. lookchem.com [lookchem.com]
2-Cyclopropylethylamine safety data sheet information
An In-Depth Technical Guide to the Safe Handling of 2-Cyclopropylethylamine
Introduction: Understanding the Molecule
This compound (CAS: 62893-54-3), also known as Cyclopropaneethanamine, is a primary amine featuring a cyclopropyl group.[1][2] This structural motif is of significant interest in medicinal chemistry and drug development, where the cyclopropyl ring is often used as a bioisostere for other chemical groups to enhance metabolic stability, binding affinity, or other pharmacokinetic properties.[3][4] It serves as a key building block in the synthesis of novel therapeutic agents and other fine chemicals.[3][5] However, its utility is matched by a significant hazard profile. As a reactive, flammable, and corrosive amine, a comprehensive understanding of its properties and strict adherence to safety protocols are paramount for any professional handling this compound. This guide synthesizes critical safety data to provide a framework for its safe use in a research and development setting.
Section 1: Hazard Identification and GHS Classification
This compound and its related salts are classified as hazardous under the Globally Harmonized System (GHS). The primary dangers are its flammability, corrosivity, and acute toxicity.[1][6] The specific classifications can vary slightly between the free base and its hydrochloride salt, but a conservative approach assuming the highest degree of hazard is recommended.
GHS Pictograms:
Consolidated Hazard Statements (H-Codes):
-
H314: Causes severe skin burns and eye damage.[1][6][8][9][10]
-
H318: Causes serious eye damage.[6]
-
H332: Harmful if inhaled.[6]
-
H335: May cause respiratory irritation.[11]
Consolidated Precautionary Statements (P-Codes):
-
Prevention: P210, P233, P260, P264, P271, P280.[8][12][13][14]
-
Response: P301+P330+P331, P302+P361+P354, P304+P340, P305+P354+P338, P310, P316.[6][8][13]
Section 2: Physicochemical and Toxicological Profile
A thorough understanding of the compound's properties is the foundation of a robust safety assessment.
Physical and Chemical Properties
The data presented below is a synthesis from various safety data sheets for cyclopropylamines.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₁₁N | [2] |
| Molecular Weight | 85.15 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [10] |
| Odor | Strong, unpleasant, ammonia-like | [10][15] |
| Boiling Point | 95 °C / 203 °F (for related 1-Cyclopropylethylamine) | [16] |
| Melting Point | -68 °C / -90.4 °F (for related 1-Cyclopropylethylamine) | [16] |
| Flash Point | -13 °F / -25 °C (Closed Cup) (for Cyclopropylamine) | [7][17] |
| Autoignition Temp. | 527 °F / 275 °C (for Cyclopropylamine) | [7][17] |
| Solubility | Soluble in water | [10] |
Causality Insight: The extremely low flash point of -25°C is a critical parameter.[7][17] This means that at standard room temperature, the compound will produce enough vapor to form an ignitable mixture with air. This property is the primary driver for the stringent requirements for ignition source control, grounding, and the use of explosion-proof equipment.
Toxicological Summary
The toxicity of this compound is characteristic of many volatile, alkaline amines.
-
Inhalation: Harmful if inhaled.[6] Vapors can cause severe irritation and chemical burns to the respiratory tract.[17] In high concentrations, inhalation may lead to serious complications such as spasm, inflammation, pulmonary edema, and could potentially be fatal.[17]
-
Skin Contact: Causes severe skin burns.[8][10][17] The material is corrosive and can cause chemical burns upon direct contact.[15] Absorption through the skin may lead to systemic effects.[15]
-
Eye Contact: Causes serious eye damage.[6][17] Direct contact can lead to severe burns, and permanent injury.[15] The vapors alone are extremely irritating.[15] It is also classified as a lachrymator, a substance that causes tearing.[8][17]
-
Ingestion: Harmful if swallowed.[6][8][10] Ingestion can produce chemical burns within the oral cavity and gastrointestinal tract.[15][17]
Section 3: Core Safety Protocols: Handling and Storage
A multi-layered approach combining engineering controls, personal protective equipment, and administrative procedures is essential for mitigating the risks associated with this compound.
Engineering Controls: The First Line of Defense
-
Ventilation: All handling of this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[7][16][17] General laboratory ventilation is insufficient.
-
Ignition Source Control: Absolutely no smoking, open flames, or heat sources should be present in the handling area.[7][14][15] Use temperature-controlled heating mantles and hot plates with extreme caution.
-
Explosion-Proof Equipment: Due to the low flash point and flammable nature, all electrical equipment (stirrers, lights, refrigerators) in the immediate vicinity must be explosion-proof.[7][16][18]
-
Static Discharge Prevention: All metal containers and equipment, including transfer lines, must be grounded and bonded to prevent the buildup of static electricity, which can serve as an ignition source.[7][16][18]
-
Emergency Equipment: A safety shower and eyewash station must be located in the immediate work area and be regularly tested.[17][19]
Personal Protective Equipment (PPE): A Non-Negotiable Barrier
The selection of appropriate PPE is critical. Standard lab attire (cotton lab coat, long pants, closed-toe shoes) is a minimum requirement, supplemented by the following:
| Body Part | Required PPE | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Material: Nitrile or Neoprene are suitable. Double-gloving is strongly recommended for extended operations.[19] Rationale: Prevents corrosive burns and skin absorption.[15] Always inspect gloves for defects before use.[8][19] |
| Eyes/Face | Safety Goggles & Face Shield | Goggles: Splash-proof, ANSI Z87.1 compliant chemical safety goggles are mandatory.[19] Face Shield: Must be worn over safety goggles to protect the entire face from splashes.[8][19] Rationale: Protects against severe eye damage from splashes or irritating vapors.[17] |
| Body | Chemical-resistant Apron/Coat | Material: Rubber or neoprene over a flame-resistant lab coat.[15][19] Rationale: Provides a barrier against splashes of the corrosive liquid. |
| Respiratory | Respirator (if applicable) | Type: Required only if working outside of a fume hood (e.g., large-scale transfers, emergency response). An air-purifying respirator with an organic vapor/ammonia cartridge is necessary.[19] Fit: Must be properly fit-tested.[19] Rationale: Prevents inhalation of harmful and corrosive vapors. |
Storage and Incompatibility
-
Storage Location: Store in a dedicated, approved flammables cabinet or area.[17] The area must be cool, dry, well-ventilated, and separate from incompatible materials.[14][15][16]
-
Container: Keep containers tightly closed to prevent vapor escape and absorption of atmospheric CO2.[7][15]
-
Incompatible Materials: Avoid contact with acids, acid chlorides, acid anhydrides, strong oxidizing agents, and carbon dioxide.[7][8][15] Reactions with these materials can be vigorous or violent.
Section 4: Emergency Response Protocols
Rapid and correct response during an emergency can significantly reduce the severity of an incident.
First-Aid Measures
Immediate action is critical. Alert colleagues and call for emergency medical assistance for all exposures.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[8][16][17] Remove contact lenses if it can be done easily. Seek immediate medical attention.[7][17]
-
Skin Contact: Immediately remove all contaminated clothing while flushing the affected skin area with large amounts of water for at least 15 minutes, preferably under a safety shower.[15][17] Seek immediate medical attention.[17]
-
Inhalation: Move the victim to fresh air at once.[17][20] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration (do not use mouth-to-mouth if the substance was ingested or inhaled).[7][16] Seek immediate medical attention.[17]
-
Ingestion: Do NOT induce vomiting.[8][17] If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[17] Never give anything by mouth to an unconscious person.[8][13] Seek immediate medical attention.[17]
Fire-Fighting Procedures
-
Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide (CO₂), or alcohol-resistant foam.[7][15][17] A water spray can be used to cool fire-exposed containers but may be ineffective at extinguishing the fire itself.[7][17]
-
Specific Hazards: This is a highly flammable liquid.[7][10][15] Vapors are heavier than air and may travel a considerable distance to a source of ignition and "flash back".[7][16][17] Containers may explode when heated due to pressure buildup.[7][15][16]
-
Hazardous Combustion Products: Thermal decomposition can produce toxic gases, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[7][15]
-
Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[7][16][17]
Accidental Release Measures
-
Evacuate & Isolate: Immediately evacuate all non-essential personnel from the area and move upwind.[15]
-
Remove Ignition Sources: Shut off all sources of ignition (flames, sparks, electrical equipment).[15][16][17]
-
Ventilate: Ensure the area is well-ventilated.
-
Personal Protection: Don appropriate PPE, including respiratory protection, before attempting cleanup.[15]
-
Containment & Cleanup:
-
For small spills, absorb the material with a non-combustible, inert absorbent such as sand, vermiculite, or earth.[16][17][21] Do not use combustible materials like paper towels.
-
Collect the absorbed material and place it into a suitable, labeled, and sealed container for hazardous waste disposal.[16][17]
-
-
Disposal: Dispose of the waste through a licensed hazardous waste disposal company.[21] Do not allow the material to enter drains or waterways.[8]
Section 5: Visualized Workflows
Safe Handling Workflow Diagram
This diagram outlines the critical safety checkpoints for handling this compound in a laboratory setting.
Caption: A decision tree for first aid response to exposure.
References
- 2-Cyclopropylethanamine hydrochloride | C5H12ClN | CID 21916080.
- Material Safety Data Sheet - Cyclopropylamine. Cole-Parmer. [Link]
- Safety Data Sheet - Cyclohexylamine Mixture. [Link]
- SAFETY D
- First Aid Procedures for Chemical Hazards. NIOSH - CDC. [Link]
- Cyclopropaneethanamine | C5H11N | CID 10240761.
- 1-Cyclopropylethylamine hydrochloride | C5H12ClN | CID 16247869.
- Cyclopropylamine in Medicinal Chemistry: Synthesis and Applic
- Cyclopropylamines as pharmaceuticals.
- Synthesis of trans-2-Substituted-Cyclopropylamines
Sources
- 1. Cyclopropaneethanamine | C5H11N | CID 10240761 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. longdom.org [longdom.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. US3988464A - Cyclopropylamines as pharmaceuticals - Google Patents [patents.google.com]
- 6. 2-Cyclopropylethanamine hydrochloride | C5H12ClN | CID 21916080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. 2-Cyclopropyl ethylamine (free base) | 62893-54-3 [amp.chemicalbook.com]
- 10. cdnisotopes.com [cdnisotopes.com]
- 11. 1-Cyclopropylethylamine hydrochloride | C5H12ClN | CID 16247869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. This compound hydrochloride - Safety Data Sheet [chemicalbook.com]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 15. datasheets.scbt.com [datasheets.scbt.com]
- 16. fishersci.com [fishersci.com]
- 17. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 18. files.dep.state.pa.us [files.dep.state.pa.us]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 21. d3.cytivalifesciences.com [d3.cytivalifesciences.com]
Methodological & Application
Application Notes and Protocols: N-alkylation of Primary Amines with 2-Cyclopropylacetaldehyde for the Synthesis of N-(2-Cyclopropylethyl)amines
Introduction: The Strategic Incorporation of the Cyclopropyl Moiety in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the N-alkylation of primary amines stands as a cornerstone transformation, pivotal to the synthesis of a vast array of pharmaceutical compounds.[1] This reaction class enables the precise modification of molecular scaffolds to modulate pharmacokinetic and pharmacodynamic properties. A particularly advantageous structural motif being increasingly incorporated into drug candidates is the cyclopropyl group.[2][3] Its inherent rigidity and unique electronic characteristics can confer significant benefits, including enhanced metabolic stability, increased potency, and improved binding affinity to biological targets.[4] Specifically, the introduction of a 2-cyclopropylethyl group onto a primary amine can lock a molecule into a more favorable conformation for receptor binding, while also protecting it from common metabolic degradation pathways. This application note provides a comprehensive guide to the N-alkylation of primary amines using 2-cyclopropylacetaldehyde via reductive amination, a robust and highly efficient one-pot synthetic strategy.[5][6]
Mechanism of Action: Reductive Amination
Reductive amination is a powerful method for the formation of carbon-nitrogen bonds, proceeding through a two-step sequence in a single reaction vessel.[5][6] The reaction initiates with the nucleophilic attack of the primary amine on the carbonyl carbon of 2-cyclopropylacetaldehyde. This is followed by dehydration to form an intermediate imine. The subsequent in-situ reduction of the imine by a mild reducing agent, such as sodium triacetoxyborohydride (STAB), yields the desired N-(2-cyclopropylethyl) secondary amine.[5] The use of STAB is particularly advantageous as it is a mild and selective reducing agent that does not readily reduce the starting aldehyde, thereby minimizing side reactions.[5]
Caption: Mechanism of Reductive Amination.
Experimental Protocol: Synthesis of N-Benzyl-2-cyclopropylethylamine
This protocol details the synthesis of a model N-(2-cyclopropylethyl)amine, N-benzyl-2-cyclopropylethylamine, from benzylamine and 2-cyclopropylacetaldehyde.
Materials:
| Reagent/Solvent | Grade | Supplier |
| Benzylamine | Reagent | Sigma-Aldrich |
| 2-Cyclopropylacetaldehyde | >95% | AChemBlock[2] |
| Sodium Triacetoxyborohydride (STAB) | Reagent | Sigma-Aldrich |
| Dichloromethane (DCM) | Anhydrous | Sigma-Aldrich |
| Saturated Sodium Bicarbonate Solution | ACS | VWR |
| Anhydrous Magnesium Sulfate | ACS | VWR |
| Ethyl Acetate | ACS | VWR |
| Hexanes | ACS | VWR |
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Argon or Nitrogen inlet
-
Addition funnel
-
Separatory funnel
-
Rotary evaporator
-
Flash chromatography system
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add benzylamine (1.0 eq.). Dissolve the amine in anhydrous dichloromethane (DCM) (approximately 0.1 M concentration).
-
Aldehyde Addition: Add 2-cyclopropylacetaldehyde (1.1 eq.) dropwise to the stirred solution of the amine at room temperature.
-
Imine Formation: Allow the reaction mixture to stir at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The progress of imine formation can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Reduction: Once imine formation is complete, add sodium triacetoxyborohydride (STAB) (1.5 eq.) portion-wise to the reaction mixture. Caution: The addition of STAB can be exothermic.
-
Reaction Monitoring: Continue to stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the imine is fully consumed (typically 2-12 hours).
-
Work-up:
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-benzyl-2-cyclopropylethylamine.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Expected Spectroscopic Data for N-Alkyl-2-cyclopropylethylamines
| Spectroscopic Technique | Characteristic Signals |
| ¹H NMR | Protons on the carbon adjacent to the nitrogen are deshielded and typically appear in the range of 2.5-3.0 ppm.[7][8] The cyclopropyl protons will exhibit complex multiplets in the upfield region (typically 0.0-1.0 ppm). |
| ¹³C NMR | The carbon atom bonded to the nitrogen will be deshielded and appear in the range of 40-60 ppm.[7][8] |
| IR Spectroscopy | A secondary amine will show a single N-H stretching absorption in the range of 3300-3500 cm⁻¹.[7][8] |
| Mass Spectrometry | The mass spectrum will show a molecular ion peak corresponding to the mass of the product. A characteristic fragmentation pattern is α-cleavage, where the C-C bond nearest to the nitrogen atom is broken.[7] |
Troubleshooting Guide
Caption: Troubleshooting Workflow for N-alkylation.
| Issue | Potential Cause | Recommended Solution |
| Low or no product formation | Inactive reagents (especially STAB, which is moisture-sensitive). Insufficient reaction time. | Ensure all reagents are fresh and anhydrous. Handle STAB in a glovebox or under a stream of inert gas. Extend the reaction time and monitor by TLC/LC-MS. |
| Formation of dialkylated (tertiary amine) product | The secondary amine product is reacting further with the aldehyde. | Use a slight excess of the primary amine (e.g., 1.2 eq.) relative to the aldehyde. |
| Presence of 2-cyclopropylethanol | Reduction of the aldehyde by STAB. | Add STAB portion-wise and at a controlled rate to maintain a low concentration of the reducing agent. Ensure imine formation is complete before adding STAB. |
| Difficult separation of product from starting amine | Similar polarities. | Optimize the flash chromatography solvent system. A shallow gradient may be required. An acidic wash during the work-up can help remove unreacted amine. |
Conclusion
The reductive amination of primary amines with 2-cyclopropylacetaldehyde offers a reliable and efficient route for the synthesis of N-(2-cyclopropylethyl)amines. This class of compounds holds significant promise in drug discovery due to the advantageous properties conferred by the cyclopropyl moiety. The protocol outlined in this application note provides a robust starting point for researchers and scientists in the field, with the accompanying troubleshooting guide offering practical solutions to common experimental challenges. The strategic application of this methodology can significantly contribute to the development of novel therapeutics with improved pharmacological profiles.
References
- The Crucial Role of Cyclopropane Derivatives in Modern Drug Discovery.
- Scientific Update. The Cyclopropyl Group in Medicinal Chemistry.
- Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756.
- Master Organic Chemistry. Reductive Amination, and How It Works. (2017).
- Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation).
- Wikipedia. Reductive amination.
- Dangerfield, E. M., Plunkett, C. H., Win-Mason, A. L., Stocker, B. L., & Timmer, M. S. (2010). Protecting-group-free synthesis of amines: synthesis of primary amines from aldehydes via reductive amination. The Journal of Organic Chemistry, 75(16), 5470–5477.
- Taylor & Francis Group. Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons.
- OpenStax. (2023). 24.10 Spectroscopy of Amines. In Organic Chemistry.
- Fiveable. Spectroscopy of Amines | Organic Chemistry Class Notes.
- Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines.
- NC State University Libraries. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition.
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. 2-Cyclopropylacetaldehyde 95.00% | CAS: 56105-19-2 | AChemBlock [achemblock.com]
- 3. 56105-19-2|2-Cyclopropylacetaldehyde|BLD Pharm [bldpharm.com]
- 4. 2-cyclopropylacetaldehyde | CAS#:56105-19-2 | Chemsrc [chemsrc.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 8. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for Reductive Amination Using 2-Cyclopropylethylamine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Reductive amination stands as a cornerstone of modern organic synthesis, particularly in the construction of carbon-nitrogen bonds, a linkage ubiquitous in pharmaceuticals and bioactive molecules.[1] This guide provides a comprehensive overview and detailed experimental protocols for the reductive amination of carbonyl compounds—specifically aldehydes and ketones—utilizing 2-cyclopropylethylamine. The unique structural and electronic properties of the cyclopropyl moiety can impart desirable pharmacological characteristics, making this primary amine a valuable building block in drug discovery.[2] These application notes delve into the mechanistic underpinnings of the reaction, offer guidance on reagent selection, and present robust, step-by-step protocols for both one-pot and two-step reductive amination procedures.
Introduction: The Strategic Importance of Reductive Amination
The synthesis of secondary and tertiary amines is a frequent objective in medicinal chemistry. While direct alkylation of amines can be plagued by issues of overalkylation, reductive amination offers a more controlled and efficient alternative.[3] This powerful transformation involves the reaction of a carbonyl compound with an amine to form an intermediate imine or iminium ion, which is then reduced in situ to the desired amine.[3]
This compound is a primary amine of significant interest due to the presence of the cyclopropyl group. This small, strained ring system can influence a molecule's conformation, metabolic stability, and binding affinity to biological targets.[2] Consequently, the ability to efficiently incorporate this moiety via reductive amination is of high value to drug development professionals.
This document will focus on protocols employing sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent that is particularly well-suited for reductive aminations.[3] Its steric bulk and electron-withdrawing acetate groups temper its reactivity, allowing for the selective reduction of the protonated imine intermediate in the presence of the starting carbonyl compound. This selectivity is a key advantage over stronger reducing agents like sodium borohydride in one-pot procedures.
The Mechanism of Reductive Amination
The reductive amination process can be broken down into two key stages: the formation of an imine or iminium ion and its subsequent reduction.
-
Imine/Iminium Ion Formation: The reaction is typically initiated by the nucleophilic attack of the primary amine (this compound) on the electrophilic carbonyl carbon of an aldehyde or ketone. This forms a hemiaminal intermediate. Under mildly acidic conditions, the hydroxyl group of the hemiaminal is protonated, converting it into a good leaving group (water). Subsequent elimination of water leads to the formation of a protonated imine, known as an iminium ion.
-
Reduction: A hydride reagent, such as sodium triacetoxyborohydride, then delivers a hydride ion to the electrophilic carbon of the iminium ion, reducing the carbon-nitrogen double bond to a single bond and yielding the final secondary amine product.
The mildly acidic conditions are crucial for facilitating the dehydration of the hemiaminal intermediate. However, the pH must be carefully controlled, as overly acidic conditions can lead to the protonation of the starting amine, rendering it non-nucleophilic.
Caption: The general mechanism of reductive amination.
Reagent Selection and Considerations
The choice of reducing agent is critical for a successful reductive amination.
| Reducing Agent | Advantages | Disadvantages |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild and selective for imines/iminium ions over carbonyls.[3] Tolerates a wide range of functional groups. Non-toxic byproducts.[3] | Moisture sensitive. |
| Sodium Cyanoborohydride (NaBH₃CN) | Effective and selective. Stable in mildly acidic conditions. | Highly toxic cyanide byproducts.[3] |
| Sodium Borohydride (NaBH₄) | Inexpensive and readily available. | Can reduce the starting aldehyde/ketone, especially in a one-pot reaction. Best used in a two-step procedure. |
For the protocols detailed below, sodium triacetoxyborohydride is the reagent of choice due to its high selectivity, functional group tolerance, and safer byproduct profile, making it ideal for the synthesis of complex molecules in a drug discovery setting.
Experimental Protocols
The following protocols are designed as a starting point for the reductive amination of this compound with a variety of aldehydes and ketones. Optimization of reaction time, temperature, and stoichiometry may be necessary for specific substrates.
Protocol 1: One-Pot Reductive Amination of an Aldehyde with this compound
This protocol is suitable for the reaction of this compound with a representative aldehyde, such as benzaldehyde.
Sources
Application Notes and Protocols: Amide Bond Formation with 2-Cyclopropylethylamine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of the Cyclopropylethylamine Moiety in Modern Drug Discovery
The incorporation of small, strained ring systems into drug candidates is a powerful strategy for modulating physicochemical and pharmacological properties. Among these, the cyclopropyl group has garnered significant attention for its ability to confer metabolic stability, improve potency, and fine-tune lipophilicity.[1][2] 2-Cyclopropylethylamine, a primary aliphatic amine, serves as a key building block for introducing this valuable motif.[1] Its unique structural and electronic features, however, necessitate a careful consideration of reaction conditions for efficient amide bond formation, a cornerstone reaction in medicinal chemistry.[3][4]
This comprehensive guide provides a detailed exploration of the principles and practices for the successful coupling of this compound with a variety of carboxylic acids. We will delve into the mechanistic underpinnings of common coupling strategies, offer optimized protocols for both standard and challenging substrates, and provide troubleshooting guidance to overcome potential hurdles.
Mechanistic Considerations for Amide Coupling with this compound
The fundamental principle of amide bond formation involves the activation of a carboxylic acid to generate a highly reactive intermediate, which is then susceptible to nucleophilic attack by the amine.[5][6] The choice of coupling reagent is paramount and dictates the nature of the activated species.
Common Activation Pathways
-
Carbodiimides (e.g., EDC, DCC): These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. While effective, this intermediate can be prone to racemization and rearrangement to a stable N-acylurea, terminating the desired reaction. The addition of nucleophilic additives like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (OxymaPure) is crucial to intercept the O-acylisourea, forming a more stable and reactive active ester, which then efficiently reacts with the amine.[7][8]
-
Phosphonium Salts (e.g., PyBOP, BOP): These reagents generate an activated phosphonium ester, which readily undergoes aminolysis.[5] Phosphonium-based reagents are known for their high coupling efficiency and are particularly useful for sterically hindered substrates.[9]
-
Uronium/Aminium Salts (e.g., HATU, HBTU): These reagents form highly reactive O-acylisouronium esters.[5] HATU, which incorporates the 7-aza-1-hydroxybenzotriazole (HOAt) moiety, is particularly effective due to the electron-withdrawing nature of the pyridine nitrogen in the HOAt core, leading to faster reaction rates and reduced side reactions.[10]
Diagram 1: General Mechanism of Amide Bond Formation This diagram illustrates the two-step process of carboxylic acid activation followed by nucleophilic attack by the amine.
Caption: General mechanism of amide bond formation.
Optimized Protocols for Amide Bond Formation with this compound
The following protocols provide a starting point for the efficient coupling of this compound. Optimization of solvent, temperature, and stoichiometry may be necessary for specific substrates.
Protocol 1: Standard EDC/HOBt Coupling
This protocol is a reliable and cost-effective method for routine amide couplings.
Materials:
-
Carboxylic acid
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
Procedure:
-
To a solution of the carboxylic acid (1.0 equiv) and HOBt (1.2 equiv) in anhydrous DMF at 0 °C, add EDC (1.2 equiv).
-
Stir the mixture at 0 °C for 15-30 minutes to pre-activate the carboxylic acid.
-
Add this compound (1.1 equiv) followed by DIPEA (2.0 equiv).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: High-Efficiency HATU Coupling for Challenging Substrates
For sterically hindered or electron-deficient carboxylic acids, HATU is a superior coupling reagent.[8]
Materials:
-
Carboxylic acid
-
This compound
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
Procedure:
-
In a flask, dissolve the carboxylic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF.
-
Add DIPEA (2.0 equiv) to the mixture and stir for 5-10 minutes at room temperature.
-
Add this compound (1.2 equiv) to the reaction mixture.
-
Stir at room temperature for 2-6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Work-up and purification are similar to Protocol 1.
Diagram 2: Experimental Workflow for Amide Coupling This diagram outlines the key steps in a typical amide coupling reaction.
Caption: Experimental workflow for amide coupling.
Troubleshooting and Key Considerations
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | Incomplete activation of the carboxylic acid. | Switch to a more powerful coupling reagent like HATU or PyBOP.[8] Ensure all reagents are anhydrous. |
| Low nucleophilicity of the amine (less likely with this compound but possible with complex substrates). | Increase the reaction temperature or use a more polar solvent. | |
| Steric hindrance around the carboxylic acid or amine. | Employ a less sterically demanding coupling reagent. Consider converting the carboxylic acid to an acyl fluoride, which is smaller and more reactive.[11][12] | |
| Formation of Side Products | Racemization of chiral carboxylic acids. | Use additives like HOBt or HOAt to suppress racemization.[7] Perform the reaction at lower temperatures. |
| Formation of N-acylurea byproduct with carbodiimides. | Ensure the addition of HOBt or a similar additive before or concurrently with the carbodiimide. | |
| Guanidinylation of the amine with uronium/aminium reagents. | Use a slight excess of the carboxylic acid relative to the coupling reagent. Phosphonium-based reagents do not cause this side reaction.[10] | |
| Difficult Purification | Byproducts from the coupling reagent (e.g., dicyclohexylurea from DCC). | Use water-soluble reagents like EDC, where the urea byproduct can be removed by aqueous workup.[8] |
Conclusion
The successful formation of amide bonds with this compound is readily achievable with a fundamental understanding of coupling reagent mechanisms and careful execution of established protocols. For routine transformations, carbodiimide-based methods in the presence of additives offer a robust and economical approach. For more demanding substrates, the use of highly efficient uronium or phosphonium reagents such as HATU or PyBOP is recommended. By following the guidelines and protocols outlined in this application note, researchers can confidently incorporate the valuable this compound motif into their molecules of interest, paving the way for the discovery of novel therapeutics and agrochemicals.
References
- The Role of HOBt and HBTU in Peptide Coupling Reactions. (URL: )
- Optimizing Peptide Coupling: Key Techniques. (URL: )
- Peptide Coupling Reagents Guide - Sigma-Aldrich. (URL: )
- The Synthesis of Sterically Hindered Amides - CHIMIA. (URL: )
- The Synthesis of Sterically Hindered Amides - ResearchG
- A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])
- Coupling Reagents - Aapptec Peptides. (URL: )
- A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])
- CYCLOPROPYLAMINE -
- Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey | Organic Process Research & Development - ACS Public
- Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. (URL: [Link])
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC - NIH. (URL: [Link])
- Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications - Longdom Publishing. (URL: [Link])
- Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. (URL: [Link])
- A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates - ResearchG
- Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. (URL: [Link])
- Amide coupling reaction in medicinal chemistry.
Sources
- 1. longdom.org [longdom.org]
- 2. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane [mdpi.com]
- 3. chimia.ch [chimia.ch]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jpt.com [jpt.com]
- 6. hepatochem.com [hepatochem.com]
- 7. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 8. peptide.com [peptide.com]
- 9. bachem.com [bachem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 12. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: Synthesis of Pharmaceutical Intermediates with 2-Cyclopropylethylamine
Abstract
This technical guide provides a comprehensive overview of the synthetic utility of 2-Cyclopropylethylamine as a critical building block in the development of pharmaceutical intermediates. The cyclopropyl moiety is a privileged scaffold in medicinal chemistry, often introduced to enhance metabolic stability, binding affinity, and potency of drug candidates.[1] This document outlines core synthetic strategies, provides detailed, field-proven protocols, and discusses the causality behind experimental choices for researchers, scientists, and drug development professionals. Key reactions such as reductive amination, N-alkylation, and N-acylation are explored in depth, supported by troubleshooting guides and safety protocols.
Introduction: The Strategic Value of the Cyclopropyl Moiety
The cyclopropane ring, despite its simple three-carbon structure, is a powerhouse in modern drug design. Its unique stereoelectronic properties, including enhanced π-character in its C-C bonds and conformational rigidity, allow it to serve as a versatile bioisostere for various functional groups.[1] The incorporation of a cyclopropyl group can lead to significant improvements in a molecule's pharmacokinetic and pharmacodynamic profile.
This compound, in particular, serves as a valuable synthon, providing a stable cyclopropyl group connected to a reactive primary amine via a flexible ethyl linker. This structure is featured in a variety of therapeutic agents, from antibiotics like Ciprofloxacin to antiviral drugs such as Simeprevir.[2][3] The primary amine handle is a gateway for diversification, enabling the construction of complex molecular architectures through robust and well-established chemical transformations.
Physicochemical Properties and Critical Safety Protocols
Handling this compound requires strict adherence to safety protocols due to its hazardous nature. It is a highly flammable, corrosive, and toxic compound.[4]
| Property | Value |
| Chemical Formula | C₅H₁₁N |
| Molar Mass | 85.15 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | ~105-107 °C |
| CAS Number | 2015-58-9 |
Safety & Handling:
-
Engineering Controls : Always handle this compound in a certified chemical fume hood. Ensure an eyewash station and safety shower are immediately accessible.[5]
-
Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and chemical splash goggles with a face shield.[6][7]
-
Fire Safety : The compound is highly flammable. Keep away from all sources of ignition, including heat, sparks, and open flames. Use spark-proof tools and explosion-proof equipment. Use dry chemical, CO₂, or alcohol-resistant foam for extinction.[5]
-
Toxicity and Exposure : The compound is harmful if swallowed and causes severe skin burns and eye damage.[4] Avoid inhalation of vapors. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek urgent medical attention.[5]
-
Storage : Store in a tightly sealed container in a cool, dry, well-ventilated, and flammables-approved area.[6][8]
Core Synthetic Methodologies & Protocols
The primary amine of this compound is a nucleophilic center that readily participates in a variety of bond-forming reactions. The following sections detail the most critical transformations for generating diverse pharmaceutical intermediates.
Reductive Amination: The Workhorse of C-N Bond Formation
Reductive amination is arguably the most powerful and versatile method for synthesizing secondary and tertiary amines. It proceeds via a one-pot, two-step sequence: the initial reaction between the amine and a carbonyl compound (aldehyde or ketone) to form a transient imine intermediate, which is then reduced in situ to the target amine.[9]
Causality of Reagent Selection : The choice of reducing agent is critical. While strong hydrides like sodium borohydride can be used, they can also prematurely reduce the starting carbonyl compound, leading to alcohol impurities.[10][11] A superior choice is Sodium Triacetoxyborohydride (STAB) . STAB is a milder, sterically hindered reducing agent that selectively reduces the protonated imine intermediate much faster than the starting ketone or aldehyde, thereby minimizing side reactions and maximizing the yield of the desired amine.[9][12]
Caption: General workflow for reductive amination.
Protocol 1: Synthesis of N-Benzyl-2-cyclopropylethylamine
This protocol describes the reaction of this compound with benzaldehyde using STAB.
-
Materials :
-
This compound (1.0 eq, e.g., 1.0 g)
-
Benzaldehyde (1.05 eq)
-
Sodium Triacetoxyborohydride (STAB) (1.5 eq)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine, Anhydrous Sodium Sulfate (Na₂SO₄)
-
-
Procedure :
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound and anhydrous DCM (approx. 0.1 M solution).
-
Add benzaldehyde and stir the mixture at room temperature for 1-2 hours to facilitate imine formation. Progress can be monitored by TLC.[12]
-
Once imine formation is evident (or after 2 hours), add STAB portion-wise over 10 minutes. Note: The reaction is mildly exothermic.
-
Continue stirring at room temperature for 12-24 hours, or until TLC analysis indicates complete consumption of the starting materials.[12]
-
Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-benzyl-2-cyclopropylethylamine.
-
| Substrate (Aldehyde) | Product | Typical Yield (%) |
| Benzaldehyde | N-Benzyl-2-cyclopropylethylamine | 85-95% |
| 4-Chlorobenzaldehyde | N-(4-Chlorobenzyl)-2-cyclopropylethylamine | 80-90% |
| Cyclohexanecarboxaldehyde | N-(Cyclohexylmethyl)-2-cyclopropylethylamine | 88-96% |
N-Alkylation via Nucleophilic Substitution
Direct alkylation of this compound with electrophiles like alkyl halides is a fundamental method for introducing alkyl chains. The reaction typically proceeds via an Sₙ2 mechanism.
Causality of Experimental Choices : A key challenge in N-alkylation is preventing over-alkylation, where the secondary amine product reacts further to form a tertiary amine. To favor mono-alkylation, the electrophile can be added slowly to a solution containing an excess of the starting amine. Alternatively, using a 1:1 stoichiometry and carefully monitoring the reaction is effective. A non-nucleophilic base (e.g., K₂CO₃, DIPEA) is essential to neutralize the acid (e.g., HBr) generated during the reaction, preventing the protonation of the starting amine, which would render it non-nucleophilic.
Caption: General workflow for N-alkylation.
Protocol 2: Synthesis of N-(4-Methoxybenzyl)-2-cyclopropylethylamine
-
Materials :
-
This compound (1.2 eq)
-
4-Methoxybenzyl chloride (1.0 eq, e.g., 1.5 g)
-
Potassium Carbonate (K₂CO₃), finely powdered (2.0 eq)
-
Acetonitrile (ACN) or Dimethylformamide (DMF)
-
Water, Ethyl Acetate, Brine, Anhydrous MgSO₄
-
-
Procedure :
-
In a round-bottom flask, suspend K₂CO₃ in ACN (approx. 0.2 M).
-
Add this compound followed by 4-methoxybenzyl chloride.
-
Heat the reaction mixture to 60-80 °C and stir vigorously for 6-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and filter off the inorganic salts, washing the filter cake with ACN.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to obtain the crude product.
-
Purify via silica gel column chromatography to yield the pure product.
-
N-Acylation: Constructing the Amide Bond
The formation of an amide bond is central to the synthesis of countless pharmaceuticals. This compound can be readily acylated using activated carboxylic acid derivatives.
Causality of Method Selection : The most direct method involves reacting the amine with a highly reactive acyl chloride . This reaction is fast and high-yielding but requires a stoichiometric amount of a non-nucleophilic base (e.g., triethylamine, pyridine) to scavenge the HCl byproduct. For more sensitive substrates, standard peptide coupling reagents (e.g., EDC, HATU) are used to activate a carboxylic acid in situ, allowing for amide bond formation under milder conditions.
Caption: General workflow for N-acylation with an acyl chloride.
Protocol 3: Synthesis of N-(2-Cyclopropylethyl)benzamide
-
Materials :
-
This compound (1.0 eq, e.g., 1.2 g)
-
Benzoyl chloride (1.05 eq)
-
Triethylamine (Et₃N) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M HCl solution, Saturated NaHCO₃, Brine, Anhydrous Na₂SO₄
-
-
Procedure :
-
Dissolve this compound and triethylamine in anhydrous DCM in a flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add benzoyl chloride dropwise via syringe. A white precipitate (triethylamine hydrochloride) will form.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.
-
Monitor the reaction by TLC until the starting amine is consumed.
-
Dilute the reaction mixture with DCM. Wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The resulting crude amide is often pure enough for subsequent steps, but can be further purified by recrystallization (e.g., from ethyl acetate/hexanes) or column chromatography if necessary.
-
Troubleshooting Common Synthetic Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield in Reductive Amination | 1. Incomplete imine formation. 2. Carbonyl starting material reduced to alcohol. 3. Deactivated reducing agent. | 1. Add a catalytic amount of acetic acid or use molecular sieves to drive imine formation.[11] 2. Ensure you are using a mild agent like STAB. If using NaBH₄, allow the imine to form for several hours before adding the reductant.[10] 3. Use a fresh bottle of STAB; it can degrade with moisture. |
| Over-alkylation in N-Alkylation | 1. Reaction temperature is too high or time is too long. 2. Stoichiometry favors the secondary amine reacting further. | 1. Run the reaction at a lower temperature and monitor closely, stopping it upon consumption of the starting material. 2. Use an excess of this compound (2-3 equivalents) relative to the alkyl halide. |
| Starting Material Recovery | 1. Insufficiently reactive electrophile (alkylation/acylation). 2. Steric hindrance. 3. Deactivated starting amine (protonated). | 1. Switch to a more reactive halide (I > Br > Cl). For acylation, use the acyl chloride instead of coupling with a carboxylic acid. 2. Increase reaction temperature and/or time. Switch to a more polar aprotic solvent like DMF. 3. Ensure a sufficient amount of base is present to neutralize any generated acid. |
Conclusion
This compound is a highly effective and versatile building block for the synthesis of diverse pharmaceutical intermediates. Its primary amine functionality provides a reliable handle for introducing the valuable cyclopropyl moiety into target molecules via robust and scalable reactions, including reductive amination, N-alkylation, and N-acylation. By understanding the causality behind reagent selection and reaction conditions, researchers can efficiently leverage this synthon to accelerate the discovery and development of next-generation therapeutics.
References
- Wikipedia. (n.d.). Cyclopropylamine.
- Gardarsdottir, H. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing.
- RSC Publishing. (2024, January 2). Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors.
- ResearchGate. (n.d.). Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety | Request PDF.
- ChemRxiv. (n.d.). Synthesis of trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes.
- Georganics. (n.d.). Cyclopropylamine - general description and application.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Cyclopropylamine in Advanced Pharmaceutical Synthesis.
- ACS Publications. (n.d.). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Journal of Medicinal Chemistry.
- Cole-Parmer. (n.d.). Material Safety Data Sheet.
- Google Patents. (n.d.). EP0205403B1 - Process for the manufacture of cyclopropylamine.
- ResearchGate. (n.d.). Synthesis of trans -2-Substituted Cyclopropylamines from α-Chloroaldehydes.
- NIH. (n.d.). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride.
- Google Patents. (n.d.). US4590292A - Process for the manufacture of cyclopropylamine.
- European Patent Office. (1989, August 30). Process for the manufacture of cyclopropylamine.
- Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
- ResearchGate. (2014, May 2). Is anyone familiar with a reductive amination?.
- PubMed. (n.d.). Synthesis and antiviral activity of novel C-methyl branched cyclopropyl nucleosides.
- BYU ScholarsArchive. (2014, February 14). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Cyclopropylamine - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. Cyclopropylamine - general description and application [georganics.sk]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. fishersci.com [fishersci.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. fishersci.com [fishersci.com]
- 9. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for 2-Cyclopropylethylamine in Agrochemical Synthesis
Introduction: The Strategic Incorporation of the Cyclopropyl Moiety in Modern Agrochemicals
In the relentless pursuit of more effective, selective, and environmentally benign agrochemicals, medicinal and agricultural chemists continuously explore novel molecular scaffolds. The cyclopropyl group has emerged as a privileged motif in the design of modern fungicides, insecticides, and herbicides.[1][2] Its inherent structural and electronic properties, such as conformational rigidity and metabolic stability, offer significant advantages in tuning the biological activity and pharmacokinetic profile of active ingredients.[2] 2-Cyclopropylethylamine, a primary amine featuring this valuable cyclic moiety, serves as a key building block for introducing the cyclopropylethyl group into a variety of agrochemical classes. This guide provides an in-depth exploration of the applications and synthetic protocols involving this compound in the synthesis of cutting-edge agrochemicals.
Core Directive: Why this compound?
The strategic advantage of incorporating the this compound fragment into agrochemical candidates stems from a combination of factors:
-
Enhanced Metabolic Stability: The cyclopropyl group is often less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to more flexible alkyl chains. This can lead to increased bioavailability and a longer duration of action in the target pest or pathogen.
-
Conformational Rigidity: The three-membered ring restricts the conformational freedom of the molecule. This can lock the molecule into a bioactive conformation, leading to higher binding affinity for the target protein and increased potency.
-
Improved Physicochemical Properties: The cyclopropyl group can favorably modulate properties such as lipophilicity and aqueous solubility, which are critical for the uptake, translocation, and overall performance of an agrochemical.
-
Novel Structure-Activity Relationships (SAR): The unique steric and electronic nature of the cyclopropyl group allows for the exploration of novel chemical space, leading to the discovery of compounds with improved efficacy and selectivity profiles.
Application in Fungicide Synthesis: The Rise of Succinate Dehydrogenase Inhibitors (SDHIs)
One of the most significant applications of this compound and its derivatives is in the synthesis of Succinate Dehydrogenase Inhibitor (SDHI) fungicides. SDHIs are a vital class of fungicides that act by inhibiting the mitochondrial respiratory chain in fungi, leading to a disruption of energy production and ultimately, cell death.[3][4] Many modern SDHIs are pyrazole carboxamides, and the amine component of these molecules is a critical determinant of their biological activity.[5][6]
Synthetic Strategy: Amide Coupling for Pyrazole Carboxamide SDHIs
The synthesis of N-(2-cyclopropylethyl)pyrazole carboxamide fungicides typically involves the coupling of a substituted pyrazole carboxylic acid with this compound. This amide bond formation is a cornerstone of medicinal and agrochemical synthesis.[7][8][9]
Diagram 1: General Synthetic Workflow for N-(2-cyclopropylethyl)pyrazole Carboxamide Fungicides
Caption: General workflow for synthesizing N-(2-cyclopropylethyl)pyrazole carboxamide fungicides.
Protocol 1: Synthesis of a Representative N-(2-cyclopropylethyl)pyrazole Carboxamide
This protocol describes a general procedure for the amide coupling reaction. The specific pyrazole carboxylic acid used will determine the final product.
Materials:
-
Substituted Pyrazole Carboxylic Acid (1.0 eq)
-
This compound (1.1 eq)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq)
-
1-Hydroxybenzotriazole (HOBt) (0.1 eq, catalytic)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 eq)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted pyrazole carboxylic acid (1.0 eq) and dissolve it in anhydrous DCM or DMF.
-
Add this compound (1.1 eq) to the solution, followed by HOBt (0.1 eq) and DIPEA or TEA (2.0 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add EDC·HCl (1.2 eq) to the stirred reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, dilute the mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-(2-cyclopropylethyl)pyrazole carboxamide.
Causality of Experimental Choices:
-
EDC/HOBt: This combination is a widely used and efficient coupling system for amide bond formation. EDC activates the carboxylic acid, and HOBt acts as a catalyst to facilitate the reaction and suppress side reactions.
-
DIPEA/TEA: A non-nucleophilic base is required to neutralize the hydrochloride salt of EDC and the acid formed during the reaction.
-
Anhydrous Conditions: The coupling reagents are sensitive to moisture, which can lead to hydrolysis and reduced yields.
-
Purification: Column chromatography is a standard method for purifying organic compounds to obtain the final product with high purity.
Application in Insecticide Synthesis: Targeting the Invertebrate Nervous System
This compound is also a valuable precursor for the synthesis of modern insecticides, particularly those belonging to the isoxazoline class, such as Isocycloseram.[1][10][11] These insecticides act as non-competitive antagonists of the invertebrate γ-aminobutyric acid (GABA)-gated chloride channels, leading to hyperexcitation and paralysis of the target insects.[1] The amine portion of these molecules is crucial for their interaction with the target receptor.
Synthetic Strategy: Multi-step Synthesis Involving Amine Precursors
The synthesis of complex insecticides like Isocycloseram is a multi-step process. While a direct reaction with this compound might not be the final step, a key intermediate containing the N-(2-cyclopropylethyl) moiety is synthesized and then elaborated to the final product. A common strategy involves the reductive amination of a suitable ketone or aldehyde with this compound.[12][13]
Diagram 2: Retrosynthetic Analysis for an N-(2-cyclopropylethyl) Fragment in an Insecticide
Caption: Retrosynthetic approach for incorporating the N-(2-cyclopropylethyl) moiety.
Protocol 2: Reductive Amination for the Synthesis of an N-(2-cyclopropylethyl) Intermediate
This protocol outlines a general procedure for the reductive amination of a ketone with this compound to form a secondary amine intermediate.
Materials:
-
Ketone or Aldehyde (1.0 eq)
-
This compound (1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN) (1.5 eq)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic Acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve the ketone or aldehyde (1.0 eq) and this compound (1.2 eq) in anhydrous DCM or DCE.
-
Add a catalytic amount of acetic acid to the mixture. The formation of the imine/enamine intermediate can be monitored by TLC or NMR if desired.
-
Stir the mixture at room temperature for 1-2 hours.
-
Slowly add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture in portions. Be cautious as gas evolution may occur.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.
-
Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with water and brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-(2-cyclopropylethyl) secondary amine intermediate.
Causality of Experimental Choices:
-
Reductive Amination: This is a highly efficient and widely used method for forming C-N bonds. It proceeds via the in situ formation of an imine or enamine, which is then reduced to the amine.
-
Sodium Triacetoxyborohydride: This is a mild and selective reducing agent for reductive aminations, often preferred over more reactive hydrides as it can be used in the presence of the carbonyl starting material.
-
Acetic Acid: The reaction is typically catalyzed by a weak acid to facilitate the formation of the imine/enamine intermediate.
Data Presentation
Table 1: Representative Agrochemicals with a Cyclopropylalkylamine Moiety
| Agrochemical Class | Example Compound | Target |
| SDHI Fungicide | (Hypothetical) N-(2-cyclopropylethyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide | Succinate Dehydrogenase |
| Isoxazoline Insecticide | Isocycloseram | GABA-gated chloride channel |
Conclusion
This compound is a valuable and versatile building block in modern agrochemical synthesis. Its incorporation into fungicides and insecticides has led to the development of highly effective products with improved properties. The synthetic protocols outlined in this guide, focusing on amide coupling and reductive amination, provide a solid foundation for researchers and scientists in the agrochemical industry to explore the potential of this important intermediate in the design and synthesis of next-generation crop protection agents. The strategic use of this compound is a testament to the power of rational molecular design in addressing the ongoing challenges in global agriculture.
References
- Cassayre, J., et al. (2021). The discovery of isocycloseram: A novel isoxazoline insecticide. In Recent Highlights in the Discovery and Optimization of Crop Protection Products (pp. 165-212). Academic Press.
- PLOS ONE. (2024). Isocycloseram: A new active ingredient for leaf-cutting ants control. PLOS ONE.
- BenchChem. (2025).
- Sule, S. A., et al. (n.d.).
- Li, X., et al. (2025). One‐Pot Synthesis of Chiral Succinate Dehydrogenase Inhibitors and Antifungal Activity Studies. PubMed Central.
- Gonzalez Lopez, E. J., et al. (2020). Synthesis and Evaluation of the Fungal Activity of New Pyrazole-Carboxamides against Colletotrichum gloeosporioides. CORE.
- Semantic Scholar. (n.d.). Synthesis, Fungicidal Activity and SAR of 2-Thiazolamide/Pyrazolamide-Cyclohexylsulfonamides against Botrytis cinerea. Semantic Scholar.
- Google Patents. (n.d.). Fungicide pyrazole carboxamides derivatives.
- ResearchGate. (2015). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate.
- MDPI. (2023). Design, Synthesis, and Antifungal Activity of N-(alkoxy)
- Longdom Publishing. (n.d.).
- ResearchGate. (n.d.).
- PubMed. (2019).
- fm21 online symposium. (n.d.). The Discovery of Isocycloseram: a Novel Isoxazoline Insecticide. fm21 online symposium.
- ChemRxiv. (n.d.).
- PubMed Central. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PubMed Central.
- HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
- Growing Science. (2022).
- PubMed Central. (n.d.).
- PLOS ONE. (2024). Isocycloseram: A new active ingredient for leaf-cutting ants control. PLOS ONE.
- Google Patents. (2021). Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines.
- ResearchGate. (n.d.). Synthesis of commercial pharmaceuticals using reductive amination under concentrated solar radiation (CSR).
- ResearchGate. (n.d.). Synthesis and Biological Activity of Novel Succinate Dehydrogenase Inhibitor Derivatives as Potent Fungicide Candidates.
- MDPI. (n.d.). Recent Advances in Synthetic Routes to Azacycles. MDPI.
- ResearchGate. (n.d.). Cyclopropyl Building Blocks for Organic Synthesis. Part 85. Facile Preparation and Chemical Transformations of Spirocyclopropane-Anellated Heterocycles.
- Google Patents. (n.d.). Isocycloseram formulation.
- BenchChem. (n.d.). Using Cyclopropyl 2-(4-methylphenyl)ethyl ketone as a building block in organic synthesis. BenchChem.
- ChemistryViews. (2023). Formal Cross-Coupling of Amines and Carboxylic Acids. ChemistryViews.
- Kingchem. (n.d.). Agrochemical Building Blocks. Kingchem.
- ResearchGate. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
- MDPI. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI.
- MDPI. (n.d.). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. MDPI.
- Preprints.org. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle[v1]. Preprints.org.
- PubMed. (2017). Synthesis of 2,3,6,7-tetramethoxyphenanthren-9-amine: An efficient precursor to access new 4-aza-2,3-dihydropyridophenanthrenes as apoptosis inducing agents. PubMed.
- ResearchGate. (n.d.). Cyclopropyl Building Blocks for Organic Synthesis, 139. Ethyl Cyclopropylidenepyruvate as a Novel Multifunctional Cyclopropyl Building Block: Facile Preparation and Basic Reaction Patterns.
Sources
- 1. researchgate.net [researchgate.net]
- 2. longdom.org [longdom.org]
- 3. One‐Pot Synthesis of Chiral Succinate Dehydrogenase Inhibitors and Antifungal Activity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Structure-Based Discovery of New Succinate Dehydrogenase Inhibitors via Scaffold Hopping Strategy. | Semantic Scholar [semanticscholar.org]
- 6. Synthesis and Biological Activity of Novel Succinate Dehydrogenase Inhibitor Derivatives as Potent Fungicide Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hepatochem.com [hepatochem.com]
- 9. growingscience.com [growingscience.com]
- 10. researchgate.net [researchgate.net]
- 11. fm21 online symposium [fm21.scg.ch]
- 12. Synthesis of Substituted Acyclic and Cyclic N‐Alkylhydrazines by Enzymatic Reductive Hydrazinations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Introduction: The Strategic Value of the 2-Cyclopropylethylamine Moiety
An Application Guide to Coupling Reactions with 2-Cyclopropylethylamine
In modern medicinal chemistry, the cyclopropyl group is a highly valued structural motif. Its inclusion in drug candidates can significantly enhance metabolic stability, improve binding affinity to biological targets, and increase potency.[1][2] The strained three-membered ring introduces conformational rigidity and possesses unique electronic properties, distinguishing it from simple alkyl groups.[2][3] Specifically, the this compound scaffold is a key building block, appearing in therapeutic agents targeting a range of diseases. Its primary amine functionality serves as a critical handle for synthetic elaboration, allowing for its incorporation into larger, more complex molecules through various coupling reactions.
This guide provides detailed application notes and validated protocols for the most common and effective coupling strategies involving this compound. We will explore the mechanistic underpinnings and practical considerations for three cornerstone transformations:
-
Amide Bond Formation: Acylation via coupling with carboxylic acids.
-
Palladium-Catalyzed C-N Cross-Coupling: The Buchwald-Hartwig amination for forging connections to aromatic and heteroaromatic systems.
-
Reductive Amination: Formation of higher-order amines by reaction with carbonyl compounds.
These methods form the backbone of synthetic campaigns aimed at leveraging the advantageous properties of the cyclopropyl moiety in drug discovery and development.[4]
Part 1: Amide Coupling with Carboxylic Acids
The formation of an amide bond is arguably the most frequently performed reaction in medicinal chemistry.[5] The reaction couples a carboxylic acid with an amine, but a direct condensation is thermally demanding and inefficient. Therefore, the process universally relies on "coupling reagents" that activate the carboxylic acid, transforming the hydroxyl group into a better leaving group and facilitating nucleophilic attack by the amine.
Mechanistic Rationale
The core principle involves the conversion of the carboxylic acid into a highly reactive intermediate, such as an active ester or an acylphosphonium species.[6] This intermediate is then susceptible to rapid and efficient attack by the primary amine of this compound. A non-nucleophilic organic base is typically required to neutralize the acidic species generated during the reaction, driving the equilibrium towards product formation.
Experimental Protocol: General Procedure using HATU
Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) is a highly efficient and widely used coupling reagent that minimizes side reactions and is particularly effective for coupling diverse substrates.[5]
Materials & Reagents:
-
Carboxylic Acid (1.0 eq)
-
This compound (1.1 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the carboxylic acid.
-
Dissolution: Dissolve the acid in anhydrous DMF (approx. 0.1 M concentration).
-
Activation: Add HATU to the solution and stir for 5 minutes at room temperature. This pre-activation step allows for the formation of the active ester.
-
Amine Addition: Add this compound to the reaction mixture, followed by the dropwise addition of DIPEA.
-
Reaction: Allow the reaction to stir at room temperature. Monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours).
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the desired amide product.
Data Summary: Common Amide Coupling Conditions
| Coupling Reagent | Base | Solvent(s) | Temperature | Key Considerations |
| HATU | DIPEA, Et₃N | DMF, CH₂Cl₂ | Room Temp | Highly efficient, low racemization for chiral acids.[5] |
| EDC / HOBt | DIPEA, DMAP | CH₂Cl₂, CH₃CN | 0 °C to RT | Cost-effective; HOBt suppresses side reactions. DMAP can be catalytic.[7] |
| DCC / DMAP | DMAP | CH₂Cl₂ | 0 °C to RT | Dicyclohexylurea (DCU) byproduct is insoluble and filtered off.[7] |
| POCl₃ | Pyridine | CH₂Cl₂ | 0 °C | Converts acid to acid chloride in situ; harsher conditions.[5] |
Causality & Experimental Insights
-
Choice of Coupling Reagent: HATU and other uronium-based reagents are often preferred for their high reactivity and the clean formation of the active species, leading to higher yields and fewer byproducts compared to some carbodiimide methods.[5]
-
Role of the Base: A hindered, non-nucleophilic base like DIPEA is crucial. Its role is to scavenge the protons released during the reaction without competing with this compound as a nucleophile.
-
Solvent Selection: Anhydrous polar aprotic solvents like DMF or CH₂Cl₂ are ideal as they effectively dissolve the reactants and do not interfere with the reaction mechanism.
Visualization: Amide Coupling Workflow
Caption: Step-by-step workflow for a typical amide coupling reaction.
Part 2: Buchwald-Hartwig C-N Cross-Coupling
The Buchwald-Hartwig amination is a powerful, palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds.[8] It has become an indispensable tool for coupling amines with aryl or heteroaryl halides and pseudohalides (e.g., triflates), transformations that are difficult to achieve via classical methods.[1][9] This reaction is essential for installing the this compound moiety onto aromatic scaffolds.
Mechanistic Rationale: The Catalytic Cycle
The reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[10]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) complex.
-
Amine Coordination & Deprotonation: The amine coordinates to the palladium center, and a strong base deprotonates it to form a palladium-amido complex.
-
Reductive Elimination: The C-N bond is formed as the desired product is eliminated from the palladium complex, regenerating the active Pd(0) catalyst.
The choice of ligand is critical; bulky, electron-rich phosphine ligands are required to stabilize the palladium catalyst and promote the key steps of oxidative addition and reductive elimination.[10]
Experimental Protocol: Coupling with an Aryl Bromide
Materials & Reagents:
-
Aryl Bromide (1.0 eq)
-
This compound (1.2 eq)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2.5 mol%)
-
XPhos (Tri-tert-butylphosphine) (6 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous, degassed Toluene
Procedure:
-
Setup: In a glovebox or under a strong flow of inert gas, add the aryl bromide, NaOtBu, and XPhos ligand to a Schlenk tube or oven-dried flask equipped with a stir bar.
-
Catalyst Addition: Add the Pd₂(dba)₃ catalyst.
-
Solvent & Reagents: Add anhydrous, degassed toluene, followed by this compound.
-
Reaction: Seal the vessel and heat the reaction mixture (typically 80-110 °C). Monitor the reaction by LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Quench carefully by adding water. Dilute with ethyl acetate and filter the mixture through a pad of Celite to remove palladium residues.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel chromatography.
Data Summary: Typical Buchwald-Hartwig Conditions
| Catalyst Precursor | Ligand | Base | Solvent(s) | Temperature | Key Considerations |
| Pd₂(dba)₃ | XPhos, SPhos | NaOtBu, K₃PO₄ | Toluene, Dioxane | 80-110 °C | Requires strictly inert and anhydrous conditions.[1] |
| Pd(OAc)₂ | BINAP, RuPhos | Cs₂CO₃, K₂CO₃ | Toluene, xylene | 100-120 °C | Often used for less reactive aryl chlorides. |
| G3/G4 Precatalysts | BrettPhos, XPhos | LHMDS, NaOtBu | Toluene, THF | Room Temp to 80 °C | Pre-formed catalysts offer higher activity and reproducibility. |
Causality & Experimental Insights
-
Inert Atmosphere: The Pd(0) catalyst is highly sensitive to oxygen and will decompose if not handled under inert conditions (N₂ or Ar).[1] Degassing solvents is mandatory.
-
Ligand Choice: Bulky phosphine ligands like XPhos accelerate the rate-limiting reductive elimination step and prevent catalyst decomposition, enabling the coupling of a wide range of substrates.[10]
-
Base Selection: A strong, non-nucleophilic base like NaOtBu is required to deprotonate the amine within the palladium coordination sphere, which is a key step for forming the crucial Pd-amido intermediate.[8]
Visualization: Buchwald-Hartwig Catalytic Cycle
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
Part 3: Reductive Amination with Carbonyls
Reductive amination is a robust and versatile method for forming C-N bonds by reacting an amine with an aldehyde or ketone.[11] The process occurs in a single pot via two distinct steps: the formation of an intermediate imine or iminium ion, followed by its immediate reduction to the corresponding amine.[12]
Mechanistic Rationale
First, this compound reacts with the carbonyl compound, typically under mildly acidic conditions, to form an iminium ion through a hemiaminal intermediate. A specialized, mild reducing agent is then used to selectively reduce this iminium ion in the presence of the unreacted carbonyl starting material. Sodium triacetoxyborohydride (STAB) is the reagent of choice for this transformation due to its selectivity and tolerance of mild acid.[13]
Experimental Protocol: General Procedure using STAB
Materials & Reagents:
-
Aldehyde or Ketone (1.0 eq)
-
This compound (1.1 eq)
-
Sodium Triacetoxyborohydride (STAB) (1.5 eq)
-
Anhydrous Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic Acid (optional, catalytic)
Procedure:
-
Setup: To a round-bottom flask, add the aldehyde or ketone and this compound.
-
Dissolution: Dissolve the components in anhydrous DCE. If the reaction is slow, a catalytic amount of acetic acid can be added to facilitate iminium ion formation.
-
Reduction: Stir the mixture for 20-30 minutes at room temperature to allow for iminium formation. Then, add STAB in portions. The reaction may be mildly exothermic.
-
Reaction: Stir at room temperature until the reaction is complete as judged by TLC or LC-MS (typically 2-16 hours).
-
Workup: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir until gas evolution ceases.
-
Extraction: Extract the aqueous layer with CH₂Cl₂ or ethyl acetate. Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via silica gel chromatography.
Data Summary: Common Reductive Amination Conditions
| Reducing Agent | Solvent(s) | Additive | Temperature | Key Considerations |
| NaB(OAc)₃H (STAB) | DCE, THF, CH₂Cl₂ | Acetic Acid | Room Temp | Reagent of choice; mild, selective, and not water-sensitive.[13] |
| NaBH₃CN | MeOH, EtOH | Acetic Acid | Room Temp | Effective but highly toxic (releases HCN in acid).[11][12] |
| H₂ / Catalyst | MeOH, EtOH | - | Room Temp | Catalytic hydrogenation (e.g., Pd/C); not compatible with reducible functional groups. |
Causality & Experimental Insights
-
pH Control: The formation of the iminium ion is pH-dependent. Mildly acidic conditions (pH 4-6) are optimal to protonate the carbonyl oxygen and facilitate dehydration, but not so acidic as to fully protonate the starting amine, rendering it non-nucleophilic.
-
Reducing Agent Selectivity: The key to a successful one-pot reductive amination is a reducing agent that reduces the iminium ion much faster than it reduces the starting carbonyl. STAB is ideal because its hydrides are sterically hindered and less reactive, making them selective for the more electrophilic iminium ion.[13]
Visualization: Reductive Amination Workflow
Caption: General workflow for one-pot reductive amination.
References
- Title: Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications - Longdom Publishing Source: Longdom Publishing URL:[Link]
- Title: The Role of Cyclopropylamine in Advanced Pharmaceutical Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. Source: NINGBO INNO PHARMCHEM CO.,LTD. URL:[Link]
- Title: Metabolism of cyclopropyl groups - Hypha Discovery Blogs Source: Hypha Discovery Blogs URL:[Link]
- Title: The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Journal of Medicinal Chemistry - ACS Publications Source: ACS Public
- Title: Buchwald–Hartwig amination - Wikipedia Source: Wikipedia URL:[Link]
- Title: Synthesis of trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes - ChemRxiv Source: ChemRxiv URL:[Link]
- Title: POP‐type ligands used in the Buchwald–Hartwig amination.
- Title: Amine to Amide (Coupling) - Common Conditions Source: organic-chemistry.org URL:[Link]
- Title: Reductive Amination - YouTube Source: YouTube URL:[Link]
- Title: WO2014074715A1 - Cyclopropyl amide derivatives - Google Patents Source: Google Patents URL
- Title: Organocatalytic Reductive Amination of the Chiral Formylcyclopropanes: Scope and Applications - PubMed Source: PubMed URL:[Link]
- Title: Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal Source: Organic Chemistry Portal URL:[Link]
- Title: Process optimization for acid-amine coupling: a catalytic approach - Growing Science Source: Growing Science URL:[Link]
- Title: The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube Source: YouTube URL:[Link]
- Title: NUCLEOPHILIC REACTION OF CYCLOPENTYLAMINE ON PHTHALIMIDE DERIVATIVES: SYNTHESIS AND ANTINOCICEPTIVE ACTIVITY OF PRODUCTS Source: Acta Poloniae Pharmaceutica URL:[Link]
- Title: Organocatalytic Reductive Amination of the Chiral Formylcyclopropanes: Scope and Applications - The Journal of Organic Chemistry - Figshare Source: Figshare URL:[Link]
- Title: Amide coupling reaction in medicinal chemistry.
- Title: Further reactions on reductive amination products with key building...
- Title: Reductive Amination - Chemistry LibreTexts Source: Chemistry LibreTexts URL:[Link]
- Title: Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC - NIH Source: PMC - NIH URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. hyphadiscovery.com [hyphadiscovery.com]
- 4. nbinno.com [nbinno.com]
- 5. growingscience.com [growingscience.com]
- 6. hepatochem.com [hepatochem.com]
- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. youtube.com [youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. m.youtube.com [m.youtube.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Introduction: The Significance of the Cyclopropyl Moiety in Modern Pharmaceuticals
An In-Depth Guide to the Scale-Up Synthesis of 2-Cyclopropylethylamine Derivatives
The cyclopropyl group, a strained three-membered carbocycle, is a highly valued structural motif in medicinal chemistry.[1][2] Its unique conformational rigidity and electronic properties allow it to serve as a versatile bioisostere for phenyl rings or gem-dimethyl groups, often leading to improved metabolic stability, binding affinity, and potency of drug candidates.[1] Derivatives of this compound are key intermediates in the synthesis of numerous active pharmaceutical ingredients (APIs), including antivirals, antidepressants, and anticancer agents.[1][3]
However, the inherent ring strain of cyclopropanes presents significant challenges for their synthesis, particularly during process scale-up.[1][4] Reactions that are facile at the lab bench can become hazardous or inefficient in large reactors. This guide provides a detailed examination of robust synthetic strategies, a step-by-step scale-up protocol, and critical considerations for the safe and efficient large-scale production of this compound derivatives.
Part 1: Strategic Approaches to Synthesis at Scale
The industrial synthesis of this compound derivatives hinges on a cost-effective and scalable method for constructing the core cyclopropane ring. Two primary strategic disconnections are typically considered:
-
Late-Stage Cyclopropanation: Introducing the cyclopropane ring onto a precursor that already contains the ethylamine or a masked equivalent.
-
Side-Chain Elongation: Starting with a pre-formed cyclopropane building block and elaborating the ethylamine side-chain.
The choice of strategy depends on factors such as starting material cost, reagent safety, and the desired substitution pattern on the final molecule.
Caption: High-level comparison of primary synthetic strategies.
For large-scale manufacturing, Strategy B (Side-Chain Elongation) is often preferred. This approach avoids the handling of potentially explosive diazo compounds and the removal of heavy metal catalysts associated with many cyclopropanation reactions.[4][5] A particularly robust and well-documented pathway involves the Hofmann rearrangement of cyclopropanecarboxamide, which can be derived from readily available γ-butyrolactone.[6][7][8]
Part 2: Detailed Scale-Up Protocol: Synthesis via Hofmann Rearrangement
This protocol details a scalable synthesis starting from γ-butyrolactone, proceeding through cyclopropanecarboxamide, and culminating in the formation of the target amine via a modified Hofmann reaction. This route is advantageous for its use of inexpensive starting materials and its amenability to large-scale equipment.[6][9]
Workflow Overview
Caption: Five-step workflow for the synthesis of this compound.
Step-by-Step Methodology
Disclaimer: This protocol is intended for trained professionals in a controlled, industrial setting. All operations must be conducted with appropriate engineering controls and personal protective equipment (PPE).
Step 1-3: Preparation of Cyclopropanecarboxamide
The initial steps involve the conversion of γ-butyrolactone to cyclopropanecarboxamide. This sequence typically involves:
-
Ring Opening: Reaction of γ-butyrolactone with HCl to form 4-chlorobutyric acid.[8]
-
Esterification: Conversion of the acid to a hindered ester (e.g., sec-butyl 4-chlorobutyrate) to minimize hydrolysis during the subsequent ring closure.[6][7]
-
Cyclization: Base-mediated intramolecular cyclization to form the sec-butyl cyclopropanecarboxylate. Using alkali metal hydroxides is a cost-effective alternative to sodium methoxide.[6]
-
Ammonolysis: Conversion of the ester to cyclopropanecarboxamide using ammonia. Yields for this step are typically high, often in the 93-97% range.[6][7]
Step 4: Hofmann Rearrangement to this compound
This key step converts the amide to the primary amine with the loss of one carbon atom.
-
Reagents & Materials
Reagent Quantity (molar eq.) Purpose Cyclopropanecarboxamide 1.0 Starting Material Sodium Hypochlorite (NaOCl) ~1.1 Oxidizing Agent Sodium Hydroxide (NaOH) ~2.5 - 3.0 Base | Water | - | Solvent |
-
Protocol:
-
Reactor Charging: In a suitably sized glass-lined reactor equipped with a robust cooling system, charge a pre-chilled aqueous solution of sodium hydroxide.
-
Hypochlorite Addition: Slowly add the sodium hypochlorite solution to the caustic solution, maintaining the temperature below 10°C to form a stable sodium hypochlorite solution.[8]
-
Amide Addition: In a separate vessel, dissolve the cyclopropanecarboxamide in water. This solution is then added dropwise to the cold hypochlorite solution. Causality: Adding the amide to the hypochlorite (and not the other way around) and keeping the solution acidic (pH < 6.5) until this point minimizes premature hydrolysis of the amide to the carboxylate, which would halt the reaction.[8]
-
Intermediate Formation: Maintain the temperature near 0°C for approximately 30 minutes to allow for the formation of the N-chloroamide intermediate.
-
Rearrangement: Slowly warm the reaction mixture. A controlled exotherm is expected as the rearrangement to the isocyanate intermediate occurs. On a large scale, this must be done with extreme care to manage heat evolution. A continuous process where the intermediate is fed into a heated zone can provide superior control.[9] The temperature is typically raised to 40-50°C to drive the reaction to completion.[9]
-
Hydrolysis: The isocyanate is hydrolyzed in situ by the aqueous sodium hydroxide to yield the crude this compound.
-
Step 5: Product Isolation and Purification
-
Steam Distillation: The most effective method for isolating the volatile amine from the reaction mixture is steam distillation. The cyclopropylamine is co-distilled with water, separating it from inorganic salts and non-volatile impurities.[8]
-
Purification: The crude amine can be further purified.
-
Fractional Distillation: For high purity, the aqueous distillate can be subjected to fractional distillation to isolate the pure amine (Boiling Point: ~50°C).[1]
-
Salt Formation & Recrystallization: For solid, more stable derivatives, the amine can be converted to its hydrochloride or fumarate salt by treatment with the corresponding acid.[10][11] The resulting salt is then purified by recrystallization from a suitable solvent system (e.g., isopropanol/ether).[10]
-
Part 3: Critical Scale-Up Considerations (E-E-A-T)
Scaling a synthesis from grams to kilograms introduces challenges that are primarily physical rather than chemical.[12]
Safety and Handling
-
Reactivity: Cyclopropylamine is a highly flammable, corrosive, and toxic liquid.[1][13][14] All transfers and reactions should be conducted in a closed system under an inert atmosphere (e.g., nitrogen) to prevent exposure and fire risk.
-
Personal Protective Equipment (PPE): Mandatory PPE includes flame-retardant clothing, chemical-resistant gloves (e.g., PVC), safety goggles, and a face shield.[14][15] For large-scale operations or potential exposure, a full PVC protective suit and self-contained breathing apparatus may be required.[3][15]
-
Static Discharge: Proper grounding of all reactors, containers, and transfer lines is critical to prevent static discharge, which can ignite flammable vapors. Use only non-sparking tools.[3][13]
Process Control & Thermal Management
-
Exotherm Control: The Hofmann rearrangement is exothermic. In a large reactor, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[16] A runaway reaction can lead to a dangerous pressure buildup.[12]
-
Mitigation: Employing reactors with high-efficiency cooling jackets, implementing controlled, slow addition of reagents, and utilizing real-time temperature monitoring are essential. For very large scales, continuous flow reactors offer superior heat and mass transfer, providing a safer alternative to large batch processes.[16][17]
-
-
Mixing: Inefficient mixing in large vats can lead to localized "hot spots" or areas of high reagent concentration, resulting in side reactions and reduced yield. The reactor must be equipped with an appropriately designed agitator to ensure homogeneity.
Purification and Waste
-
Shift in Technique: While laboratory purification often relies on chromatography, this is generally not economically viable for large-scale production. The focus shifts to crystallization and distillation.[10][18]
-
Solvent and Reagent Sourcing: The availability of "green" or environmentally benign solvents and reagents can be limited and costly at an industrial scale.[16] The chosen synthetic route must be viable with robust, commercially available materials.
-
Waste Streams: The Hofmann rearrangement generates significant aqueous waste containing inorganic salts. A comprehensive waste management plan must be in place for the treatment and disposal of these streams in accordance with local environmental regulations.
Part 4: Quality Control and Analytical Validation
A robust quality control (QC) program is essential to ensure the identity, purity, and consistency of the final product, making the protocol self-validating.
Caption: A typical Quality Control workflow for the synthesis process.
Analytical Methods Summary
| Technique | Purpose | Expected Result for this compound |
| GC-MS | Identity confirmation and quantification of volatile impurities. | Correct mass-to-charge ratio for the molecular ion and characteristic fragmentation pattern. High purity (>99%).[10][19] |
| HPLC | Purity assessment, especially for non-volatile impurities and salt forms. | Single major peak at the expected retention time. Purity determination by area percent.[19][20] |
| ¹H & ¹³C NMR | Definitive structural confirmation and purity assessment. | Characteristic shifts for cyclopropyl and ethylamine protons/carbons. Absence of signals from starting materials or byproducts.[10] |
| FTIR | Functional group confirmation. | Presence of N-H stretching bands (~3300-3400 cm⁻¹) and absence of amide C=O band (~1650 cm⁻¹) from starting material.[10] |
A comprehensive method validation according to established guidelines (e.g., Eurachem, ISO/IEC 17025) should be performed for all quantitative QC tests, assessing parameters like linearity, precision, accuracy, and specificity.[20][21]
Conclusion
The scale-up synthesis of this compound derivatives is a challenging yet achievable endeavor that is critical for the production of important pharmaceuticals. Success relies on selecting a synthetic strategy that balances cost, safety, and efficiency at an industrial scale. The Hofmann rearrangement pathway from cyclopropanecarboxamide represents a proven and robust option. Meticulous attention to process safety, particularly thermal management, and the implementation of a rigorous analytical quality control program are paramount to ensuring the consistent, safe, and efficient manufacture of these valuable chemical intermediates.
References
- Gardarsdottir, H. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. J Pharma Reports, 08, 230. [Link]
- ResearchGate.
- ChemRxiv. (2020).
- Lin, C., et al. (2024). Water‐Catalytic Deconstructive and Proton Transfer Cyclopropanation of Sulfoxonium Ylide with Olefin. Advanced Science. [Link]
- American Chemical Society. (2025). Access to diversely substituted cyclopentanones via catalytic cyclopropane-ketene cycloaddition. ACS Fall 2025. [Link]
- ResearchGate.
- Wang, Z. J., et al. (2019). Stereodivergent Intramolecular Cyclopropanation Enabled by Engineered Carbene Transferases.
- Wikipedia.
- Google Patents. (1986). Process for the manufacture of cyclopropylamine (EP0205403B1).
- Justia Patents. (1986). Process for the manufacture of cyclopropylamine. [Link]
- de Meijere, A., et al. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry. [Link]
- Google Patents. (1973). Process for manufacturing cyclopropylamine (US3711549A).
- Google Patents. (1976). Cyclopropylamines as pharmaceuticals (US3988464A).
- Royal Society of Chemistry. (2017).
- Muhi-Eldeen, Z. A., & Hassan, S. F. (2006). Synthesis and Characterization of 2(2-Tetrahydropyranylthio) methyl cyclopropylamine. Iraqi Journal of Pharmaceutical Sciences. [Link]
- Reddit. (2021).
- UK-CPI.com. (2025). 6 key challenges when scaling up sustainable chemical processes. [Link]
- Google Patents. (1986). Process for the manufacture of cyclopropylamine (US4590292A).
- Google Patents. (2021). Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines (US20210395185A1).
- Yan, N., et al. (2010). Synthesis of Stable Derivatives of Cycloprop-2-ene Carboxylic Acid. The Journal of Organic Chemistry. [Link]
- Eurachem. (2016). Guide to Quality in Analytical Chemistry. [Link]
- The Royal Society of Chemistry. (2012). Quality control of sampling. AMC Technical Briefs. [Link]
- Wang, M., et al. (2024). Two-step tandem synthesis of sugar-containing pyrimidine derivatives catalyzed by Lipozyme® TL IM in continuous-flow microreactors. RSC Advances. [Link]
- Helen, J. (2024). Advanced Analytical Techniques for Quality Control in GMP Synthesis. Journal of Chemical and Pharmaceutical Research. [Link]
- ResearchGate. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. [Link]
- ResearchGate. (2014). Quality Control and Analytical Techniques for Biopharmaceuticals. [Link]
Sources
- 1. longdom.org [longdom.org]
- 2. Water‐Catalytic Deconstructive and Proton Transfer Cyclopropanation of Sulfoxonium Ylide with Olefin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. Cyclopropanation - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. EP0205403B1 - Process for the manufacture of cyclopropylamine - Google Patents [patents.google.com]
- 7. Process for the manufacture of cyclopropylamine - Patent 0205403 [data.epo.org]
- 8. US3711549A - Process for manufacturing cyclopropylamine - Google Patents [patents.google.com]
- 9. US4590292A - Process for the manufacture of cyclopropylamine - Google Patents [patents.google.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. US3988464A - Cyclopropylamines as pharmaceuticals - Google Patents [patents.google.com]
- 12. reddit.com [reddit.com]
- 13. lobachemie.com [lobachemie.com]
- 14. cdhfinechemical.com [cdhfinechemical.com]
- 15. datasheets.scbt.com [datasheets.scbt.com]
- 16. Six Key Challenges When Scaling Up Sustainable Chemical… | CPI [uk-cpi.com]
- 17. Two-step tandem synthesis of sugar-containing pyrimidine derivatives catalyzed by Lipozyme® TL IM in continuous-flow microreactors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. jocpr.com [jocpr.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. eurachem.org [eurachem.org]
Application Note: One-Pot Synthesis of N-Substituted 2-Cyclopropylethylamines via Reductive Amination for Drug Discovery Scaffolds
Abstract
The cyclopropylamine moiety is a privileged scaffold in medicinal chemistry, valued for its unique conformational and metabolic properties that can enhance the pharmacological profiles of drug candidates. [1][2][3]This application note provides a detailed, robust protocol for the one-pot synthesis of a diverse library of N-substituted 2-cyclopropylethylamine derivatives. By leveraging the efficiency and selectivity of reductive amination with sodium triacetoxyborohydride, this method offers a streamlined approach for generating novel molecular entities for drug discovery and development programs. The protocol is designed for researchers in synthetic and medicinal chemistry, providing a practical, high-yield pathway from readily available starting materials to valuable amine building blocks.
Introduction and Scientific Rationale
The cyclopropyl group is a bioisosteric replacement for various functional groups and is frequently incorporated into therapeutic agents to improve potency, metabolic stability, and physicochemical properties. [2][4][5]Compounds containing the this compound framework are of significant interest as they combine the rigid cyclopropyl ring with a flexible ethylamine linker, providing a unique structural template for interaction with biological targets such as G-protein coupled receptors and enzymes. [6] Traditional multi-step syntheses of substituted amines can be time-consuming and inefficient. One-pot reactions, such as reductive amination, consolidate multiple transformations into a single operation, thereby increasing efficiency, reducing waste, and accelerating the synthesis of compound libraries. [7][8][9] The core of this protocol is the reductive amination between cyclopropylacetaldehyde and a range of primary or secondary amines. The reaction proceeds via the in-situ formation of an iminium ion intermediate, which is subsequently reduced by a chemoselective hydride agent.
Causality of Reagent Selection:
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice. Its steric bulk and electron-withdrawing acetate groups render it a mild and selective reducing agent. [10]Crucially, it reduces the protonated iminium ion intermediate much faster than the starting aldehyde, preventing the competitive formation of 2-cyclopropylethanol. [11][12]This selectivity is paramount for the success of a one-pot procedure. Unlike the more toxic sodium cyanoborohydride, NaBH(OAc)₃ offers a safer, yet highly effective, alternative. [11]* Solvent: Anhydrous 1,2-dichloroethane (DCE) is recommended as it effectively solubilizes the reactants and intermediates without interfering with the reaction. Tetrahydrofuran (THF) is also a suitable alternative. [12]
Reaction Mechanism and Experimental Workflow
The one-pot synthesis follows a logical sequence of chemical transformations occurring in a single reaction vessel. Understanding this sequence is key to troubleshooting and adapting the protocol.
Mechanistic Pathway
The reductive amination proceeds in two key stages:
-
Iminium Ion Formation: The amine nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of cyclopropylacetaldehyde. The resulting hemiaminal intermediate rapidly dehydrates, often catalyzed by a trace amount of acetic acid, to form a transient iminium ion.
-
Hydride Reduction: Sodium triacetoxyborohydride selectively delivers a hydride ion to the electrophilic carbon of the iminium ion, yielding the final N-substituted this compound product.
Diagram 1: Mechanistic overview of the one-pot reductive amination process.
General Experimental Workflow
The protocol is designed for simplicity and scalability, moving from reagent setup to purified product in a logical flow.
dot graph G { rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#FFFFFF", fontcolor="#202124", color="#4285F4"]; edge [color="#4285F4", arrowhead="normal", penwidth=1.5];
start [label="Start: Reagent Preparation", shape=ellipse, fillcolor="#FBBC05"]; setup [label="Reaction Setup:\nCombine Aldehyde and Amine in DCE"]; imine [label="Stir (30 min, RT)\n(Iminium Formation)"]; reduction [label="Add NaBH(OAc)₃\n(Portion-wise)"]; react [label="Stir (4-16h, RT)\n(Monitor by TLC/LC-MS)"]; quench [label="Reaction Quench:\nAdd sat. aq. NaHCO₃"]; workup [label="Work-up:\nExtract with DCM, Dry (Na₂SO₄)"]; purify [label="Purification:\nConcentrate and perform\nFlash Column Chromatography"]; end [label="End: Characterized Product", shape=ellipse, fillcolor="#34A853"];
start -> setup; setup -> imine; imine -> reduction; reduction -> react; react -> quench; quench -> workup; workup -> purify; purify -> end; }
Diagram 2: Step-by-step experimental workflow for the synthesis protocol.
Detailed Experimental Protocol
Safety Precautions:
-
Work in a well-ventilated fume hood at all times.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Cyclopropylacetaldehyde is a flammable liquid and an irritant. * Sodium triacetoxyborohydride is moisture-sensitive and can release flammable gas upon contact with water. Handle under an inert atmosphere where possible.
-
1,2-Dichloroethane (DCE) is a suspected carcinogen. Handle with extreme care.
Materials and Reagents
-
Cyclopropylacetaldehyde (≥95%)
-
Selected primary or secondary amine (1.0 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
1,2-Dichloroethane (DCE), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) for extraction
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate gradient)
General One-Pot Synthesis Procedure
-
Reaction Setup: To an oven-dried round-bottom flask under a nitrogen or argon atmosphere, add cyclopropylacetaldehyde (1.0 eq) and the chosen amine (1.0-1.1 eq).
-
Solvent Addition: Add anhydrous 1,2-dichloroethane (DCE) to achieve a concentration of approximately 0.2 M with respect to the aldehyde.
-
Iminium Formation: Stir the solution at room temperature for 30 minutes. For less nucleophilic amines (e.g., anilines), adding a catalytic amount of glacial acetic acid (0.1 eq) can be beneficial. [11][13]4. Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq) to the stirring solution in several portions over 10-15 minutes. A slight exotherm may be observed.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is fully consumed (typically 4-16 hours).
-
Quenching: Once the reaction is complete, carefully quench by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Work-up: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator. Purify the crude residue by flash column chromatography on silica gel to afford the desired N-substituted this compound.
Exemplary Results
The following table demonstrates the typical scope and efficiency of the protocol with various amine substrates.
| Entry | Amine Substrate | Product | Isolated Yield (%) |
| 1 | Benzylamine | N-Benzyl-2-cyclopropylethylamine | 88% |
| 2 | Morpholine | 4-(2-Cyclopropylethyl)morpholine | 91% |
| 3 | Aniline | N-(2-Cyclopropylethyl)aniline | 82% |
| 4 | Piperidine | 1-(2-Cyclopropylethyl)piperidine | 93% |
Applications in Drug Development
The N-substituted this compound derivatives synthesized via this protocol are valuable building blocks for creating more complex molecules. Their structural features are relevant for targeting a wide range of diseases. [1][4]For instance, the cyclopropylamine core is found in antidepressants (MAOIs), antivirals, and anticancer agents. [1]This efficient one-pot method enables the rapid generation of diverse chemical matter, facilitating Structure-Activity Relationship (SAR) studies and the identification of new lead compounds in the drug discovery pipeline. [5][14]
References
- Gardarsdottir, H. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. J Pharma Reports, 08(4), 230. [Link]
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
- Carlson, M. W., Ciszewski, J. T., Bhatti, M. M., Swanson, W. F., & Wilson, A. M. (2018). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride.
- Abdel-Magid, A. F., & Maryanoff, C. A. (2002). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (ACS Symposium Series, Vol. 641, pp. 201–216). American Chemical Society. [Link]
- Organic Chemistry Portal. Sodium triacetoxyborohydride. organic-chemistry.org. [Link]
- Li, J., et al. (2024). 2-Phenylcyclopropylmethylamine (PCPMA) as a privileged scaffold for central nervous system drug design. Bioorganic & Medicinal Chemistry Letters, 101, 129654. [Link]
- Talele, T. T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(18), 8323–8354. [Link]
- Claveau, E., et al. (2021). A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones.
- Sun, M.-R., et al. (2021). Cyclopropyl Scaffold: A Generalist for Marketed Drugs. Mini-Reviews in Medicinal Chemistry, 21(2), 150-170. [Link]
- Ghorai, P. (2011). Synthesis of primary amines by one-pot reductive amination of aldehydes. Der Pharma Chemica, 3(6), 460-466. [Link]
- Ghorai, P. (2011). Synthesis of primary amines by one-pot reductive amination of aldehydes. Der Pharma Chemica, 3(6), 460-466. [Link]
- He, Z., et al. (2020). One-pot reductive amination of carboxylic acids: a sustainable method for primary amine synthesis. Green Chemistry, 22(14), 4434-4440. [Link]
- He, Z., et al. (2020). One-pot reductive amination of carboxylic acids: a sustainable method for primary amine synthesis. Green Chemistry, 22(14), 4434-4440. [Link]
- Dangerfield, E. M., et al. (2010). Protecting-group-free synthesis of amines: synthesis of primary amines from aldehydes via reductive amination. The Journal of Organic Chemistry, 75(16), 5470–5477. [Link]
- Charette, A. B., & Grenon, M. (2017).
- Abdel-Maksoud, M. S., et al. (2025).
- Li, J., et al. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules, 29(17), 4053. [Link]
Sources
- 1. longdom.org [longdom.org]
- 2. researchgate.net [researchgate.net]
- 3. Cyclopropyl Scaffold: A Generalist for Marketed Drugs [ouci.dntb.gov.ua]
- 4. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Phenylcyclopropylmethylamine (PCPMA) as a privileged scaffold for central nervous system drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. One-pot reductive amination of carboxylic acids: a sustainable method for primary amine synthesis - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Sodium triacetoxyborohydride [organic-chemistry.org]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. chemistry.mdma.ch [chemistry.mdma.ch]
- 13. TCI Practical Example: Reductive Amination Reaction Using Sodium Triacetoxyborohydride | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 14. A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Value and Challenge of the Cyclopropylamine Moiety
An Application Guide to Protecting Group Strategies for 2-Cyclopropylethylamine
For Researchers, Scientists, and Drug Development Professionals
The this compound scaffold is a privileged motif in modern medicinal chemistry. Its incorporation into drug candidates often imparts desirable pharmacological properties, including enhanced metabolic stability, improved potency, and controlled molecular conformation.[1][2] The cyclopropane ring, a small, strained carbocycle, acts as a rigid spacer and can serve as a bioisostere for other chemical groups, influencing how a molecule binds to its biological target.[2][3]
However, the synthesis of complex molecules incorporating this fragment presents a distinct challenge: the need to selectively protect the primary amine without compromising the integrity of the adjacent cyclopropane ring. The inherent ring strain that makes cyclopropane synthetically useful also renders it susceptible to cleavage under certain reaction conditions, particularly strong acids.[4][5][6] Therefore, a carefully considered protecting group strategy is not merely a routine step but a critical determinant of synthetic success.
This guide provides a detailed examination of protecting group strategies for this compound, focusing on the practical application of common carbamate protecting groups. We will explore the causality behind experimental choices, provide validated protocols, and offer a comparative analysis to inform the rational design of synthetic routes for novel therapeutics.
Core Principle: Orthogonality and Ring Stability
In a multi-step synthesis, the ability to deprotect one functional group without affecting others is paramount. This principle, known as orthogonality , allows for the sequential and controlled construction of complex molecules.[7][8][9] When working with this compound, the primary consideration is the stability of the cyclopropane ring under the conditions required for deprotection.
-
Acidic Conditions: Strong acids, often used for tert-butoxycarbonyl (Boc) group removal, can lead to protonation and subsequent ring-opening of the cyclopropane.[5][10] Therefore, the choice of acid and reaction conditions must be carefully optimized.
-
Basic Conditions: The cyclopropane ring is generally stable under basic conditions, making base-labile protecting groups like 9-fluorenylmethoxycarbonyl (Fmoc) an excellent choice.[11][12]
-
Catalytic Hydrogenation: Conditions for catalytic hydrogenolysis, the standard method for removing a carboxybenzyl (Cbz) group, are typically mild enough to leave the cyclopropane ring intact.[13][14]
The following diagram illustrates the decision-making process for selecting a suitable protecting group based on the required stability for subsequent synthetic steps.
Caption: Decision tree for amine protecting group selection.
Comparative Analysis of Key Protecting Group Strategies
The selection of a protecting group is a critical strategic decision. The table below summarizes the key features of the three most common carbamate protecting groups for this compound, with a focus on their compatibility with the cyclopropane ring.
| Feature | Boc (tert-Butoxycarbonyl) | Cbz (Carboxybenzyl) | Fmoc (9-Fluorenylmethoxycarbonyl) |
| Protection Reagent | Di-tert-butyl dicarbonate (Boc)₂O | Benzyl chloroformate (Cbz-Cl) | 9-Fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu) or Fmoc-Cl |
| Protection Conditions | Mildly basic (e.g., NaOH, Et₃N, DMAP) in various solvents (THF, H₂O, CH₂Cl₂). | Mildly basic (e.g., NaHCO₃, Et₃N) in aqueous or organic solvents.[13] | Mildly basic (e.g., NaHCO₃, pyridine) in aqueous or organic solvents.[12] |
| Deprotection Conditions | Strong acid (TFA in CH₂Cl₂; HCl in Dioxane/EtOAc).[10][15] | Catalytic Hydrogenolysis (H₂, Pd/C) in alcoholic solvents (MeOH, EtOH).[16][17] | Secondary amine base (e.g., 20% Piperidine in DMF). |
| Typical Yields | >95% for both protection and deprotection. | >90% for both protection and deprotection. | >95% for both protection and deprotection. |
| Cyclopropane Stability | Caution Required. Ring is susceptible to strong acids. Milder conditions (e.g., 4M HCl in dioxane at 0°C to RT) are recommended over neat TFA.[18] | Excellent. Standard hydrogenolysis conditions are mild and do not typically affect the cyclopropane ring. | Excellent. Basic deprotection conditions are fully compatible with the cyclopropane ring. |
| Orthogonality | Stable to base and hydrogenolysis. Orthogonal to Fmoc and Cbz.[15][19] | Stable to acid and base. Quasi-orthogonal to Fmoc (can be cleaved by some hydrogenation conditions).[12][13] | Stable to acid and hydrogenolysis. Orthogonal to Boc and Cbz.[12] |
| Key Advantage | Widely used, robust, and offers excellent orthogonality to base-labile groups. | Clean deprotection byproducts (toluene and CO₂); mild removal. | Extremely mild, base-mediated removal, ideal for acid-sensitive substrates. |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the protection and deprotection of this compound.
Boc Protection and Deprotection
The Boc group is a cornerstone of modern synthesis due to its robustness, but its removal requires careful consideration to preserve the cyclopropane ring.[14]
This procedure utilizes di-tert-butyl dicarbonate under standard Schotten-Baumann conditions.[20]
-
Materials:
-
This compound (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)
-
Sodium hydroxide (NaOH) (1.2 eq)
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
-
Brine (saturated aq. NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in a 1:1 mixture of THF and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium hydroxide (1.2 eq) and stir until fully dissolved.
-
Add a solution of (Boc)₂O (1.1 eq) in THF dropwise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Remove the THF under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
-
Purification: The product, tert-butyl (2-cyclopropylethyl)carbamate, is often pure enough for subsequent steps. If necessary, it can be purified by flash column chromatography on silica gel.
Caption: Boc protection reaction scheme.
This protocol uses a solution of HCl in dioxane, which is generally milder than trifluoroacetic acid (TFA) and less likely to cause ring-opening.[15][18]
-
Materials:
-
tert-butyl (2-cyclopropylethyl)carbamate (1.0 eq)
-
4M HCl in 1,4-dioxane (5-10 eq)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Dichloromethane (CH₂Cl₂)
-
-
Procedure:
-
Dissolve the Boc-protected amine (1.0 eq) in a minimal amount of a co-solvent like CH₂Cl₂ or methanol (optional, if solubility is an issue).
-
Cool the solution to 0 °C.
-
Add the 4M HCl in dioxane solution (5-10 eq) dropwise.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction by TLC or LC-MS (typically complete within 1-2 hours). A white precipitate of the hydrochloride salt may form.
-
Upon completion, add diethyl ether to fully precipitate the amine hydrochloride salt.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
-
To obtain the free amine, dissolve the salt in water and basify to pH >10 with 1M NaOH or saturated NaHCO₃, then extract with CH₂Cl₂. Dry the organic layer and concentrate to yield the free this compound.
-
Cbz Protection and Deprotection
The Cbz group is an excellent choice for its stability and mild removal via hydrogenolysis, which is highly compatible with the cyclopropane ring.[13][17]
-
Materials:
-
This compound (1.0 eq)
-
Benzyl chloroformate (Cbz-Cl) (1.1 eq)
-
Sodium bicarbonate (NaHCO₃) (2.5 eq)
-
Dichloromethane (CH₂Cl₂)
-
Water
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in CH₂Cl₂.
-
Add a solution of NaHCO₃ (2.5 eq) in water to create a biphasic mixture.
-
Cool the vigorously stirring mixture to 0 °C.
-
Add benzyl chloroformate (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 3-5 hours.
-
Separate the organic layer. Extract the aqueous layer with CH₂Cl₂ (2x).
-
Combine the organic layers, wash with water and brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify benzyl (2-cyclopropylethyl)carbamate by flash column chromatography if necessary.
Caption: Cbz protection reaction scheme.
This is the most common and cleanest method for Cbz removal.[16][17]
-
Materials:
-
Benzyl (2-cyclopropylethyl)carbamate (1.0 eq)
-
10% Palladium on carbon (Pd/C) (5-10 mol% by weight)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) source (e.g., balloon or Parr hydrogenator)
-
Celite®
-
-
Procedure:
-
Dissolve the Cbz-protected amine in MeOH in a flask suitable for hydrogenation.
-
Carefully add the Pd/C catalyst under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the flask, evacuate the atmosphere, and backfill with H₂ gas (repeat 3 times).
-
Maintain a positive pressure of H₂ (e.g., with a balloon) and stir the mixture vigorously at room temperature.
-
Monitor the reaction by TLC. The reaction is typically complete in 2-12 hours.
-
Once complete, carefully purge the flask with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with MeOH.
-
Concentrate the filtrate under reduced pressure to yield the pure this compound.
-
Fmoc Protection and Deprotection
The Fmoc group is ideal when acid- and reduction-sensitive functionalities are present elsewhere in the molecule. Its removal under basic conditions is completely safe for the cyclopropane ring.[11][12]
-
Materials:
-
This compound (1.0 eq)
-
9-Fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) (1.05 eq)
-
Sodium bicarbonate (NaHCO₃) (2.0 eq)
-
1,4-Dioxane
-
Water
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in a 1:1 mixture of dioxane and water.
-
Add NaHCO₃ (2.0 eq) and stir until dissolved.
-
Add Fmoc-OSu (1.05 eq) and stir at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, add water and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate under reduced pressure.
-
-
Purification: Purify (9H-fluoren-9-yl)methyl (2-cyclopropylethyl)carbamate by flash column chromatography.
Caption: Fmoc protection reaction scheme.
-
Materials:
-
(9H-fluoren-9-yl)methyl (2-cyclopropylethyl)carbamate (1.0 eq)
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve the Fmoc-protected amine in DMF.
-
Add piperidine to create a 20% (v/v) solution.
-
Stir at room temperature. The reaction is typically very fast, often complete in under 30 minutes.
-
Monitor by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under high vacuum to remove DMF and piperidine.
-
The resulting residue contains the free amine and the dibenzofulvene-piperidine adduct.
-
Purify the free amine by dissolving the residue in a suitable solvent and performing an acid-base extraction or by direct purification via silica gel chromatography.
-
Conclusion
The successful synthesis of molecules containing the this compound moiety is highly dependent on a rational and well-executed protecting group strategy. While the primary amine can be protected using standard carbamate chemistry, the stability of the adjacent cyclopropane ring must always be the primary consideration during the planning of deprotection steps. The Cbz and Fmoc groups offer the highest degree of safety for the cyclopropane ring due to their removal under mild hydrogenolysis and basic conditions, respectively. The widely used Boc group remains a viable option, provided that deprotection is carried out with carefully selected acidic reagents and conditions to avoid undesired ring-opening. By understanding the interplay between the protecting group's lability and the ring's stability, researchers can confidently navigate the synthesis of complex and novel chemical entities.
References
- Davenport Research Laboratories, Department of Chemistry, University of Toronto. (n.d.).
- Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. [Link]
- Davenport Research Laboratories, Department of Chemistry, University of Toronto. (2021). Synthesis of trans-2-Substituted Cyclopropylamines from α-Chloroaldehydes.
- (n.d.). The Chemistry of Cyclopropane: Enhancing Bioactivity and Stability in Pharmaceuticals. LinkedIn. [Link]
- Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Organic Chemistry Portal. [Link]
- Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. [Link]
- Organic Chemistry Portal. (2019). Cbz-Protected Amino Groups. Organic Chemistry Portal. [Link]
- ResearchGate. (n.d.). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.
- Google Patents. (n.d.). US5536815A - Cyclopropyl based O- and N- and S-protecting groups.
- Muhi-Eldeen, Z. A., & Hassan, S. F. (2006). Synthesis and Characterization of 2(2-Tetrahydropyranylthio) methyl cyclopropylamine. Iraqi Journal of Pharmaceutical Sciences, 15(1). [Link]
- ResearchGate. (2008). An Orthogonal Protection Strategy for the Synthesis of 2-Substituted Piperazines.
- Technical Disclosure Commons. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Technical Disclosure Commons. [Link]
- (n.d.). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. [Link]
- Albericio, F., et al. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Journal of Peptide Research, 55(2), 81-89. [Link]
- Miles, D. H., et al. (2013). Microwave-assisted Protection of Primary Amines as 2,5-Dimethylpyrroles and Their Orthogonal Deprotection. NIH Public Access. [Link]
- Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. [Link]
- ResearchGate. (2010). An Excellent Method for Cbz-Protection of Amines.
- Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. [Link]
- Chemtips. (2012). Reactions that Work: Boc Protection. WordPress.com. [Link]
- Master Organic Chemistry. (2018).
- Organic Chemistry Portal. (n.d.). Protective Groups. Organic Chemistry Portal. [Link]
- Google Patents. (n.d.). US4590292A - Process for the manufacture of cyclopropylamine.
- Der Pharma Chemica. (n.d.).
- SciSpace. (n.d.).
- Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups. Organic Chemistry Portal. [Link]
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
- Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group. Wikipedia. [Link]
- Chemistry LibreTexts. (2024). 4.3: Stability of Cycloalkanes - Ring Strain. Chemistry LibreTexts. [Link]
- Google Patents. (n.d.). US20210395185A1 - Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines.
- Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Total Synthesis. [Link]
- University of Otago. (2020). The Bonding and Reactivity of alpha-Carbonyl Cyclopropanes. Our Archive. [Link]
- Chemistry LibreTexts. (2024). 4.3: Stability of Cycloalkanes - Ring Strain. Chemistry LibreTexts. [Link]
- Organic Chemistry: A Tenth Edition. (n.d.). 4.3 Stability of Cycloalkanes: Ring Strain. [Link]
- Master Organic Chemistry. (2014). Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane. Master Organic Chemistry. [Link]
- RSC Publishing. (n.d.). Dual protection of amino functions involving Boc. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Research Portal [ourarchive.otago.ac.nz]
- 6. 4.3 Stability of Cycloalkanes: Ring Strain – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. jocpr.com [jocpr.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. BOC deprotection [ms.bzchemicals.com]
- 11. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 12. total-synthesis.com [total-synthesis.com]
- 13. total-synthesis.com [total-synthesis.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. reddit.com [reddit.com]
- 19. Microwave-assisted Protection of Primary Amines as 2,5-Dimethylpyrroles and Their Orthogonal Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Amine Protection / Deprotection [fishersci.co.uk]
Application Notes and Protocols: Synthesis of Heterocyclic Compounds Using 2-Cyclopropylethylamine
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Untapped Potential of 2-Cyclopropylethylamine in Heterocyclic Synthesis
In the landscape of medicinal chemistry and drug discovery, the quest for novel molecular scaffolds with desirable pharmacological properties is perpetual. Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, and the introduction of unique substituents can profoundly influence their biological activity, physicochemical properties, and metabolic stability. The cyclopropyl group, a small, strained ring system, is a particularly intriguing substituent. Its unique electronic properties, which mimic those of a double bond, and its ability to impart conformational rigidity make it a valuable motif in drug design.[1][2] The high C-H bond dissociation energy of the cyclopropyl ring also enhances metabolic stability by reducing susceptibility to oxidative metabolism by cytochrome P450 enzymes.[3]
This application note explores the utility of this compound as a versatile building block for the synthesis of a variety of nitrogen-containing heterocycles. While its use is not as extensively documented as other primary amines, its unique structural features—a primary amino group tethered to a cyclopropyl moiety via an ethyl linker—present exciting opportunities for the construction of novel pyrrolidines, piperidines, and spirocyclic systems. We will delve into established synthetic methodologies and propose novel applications, providing detailed protocols and a mechanistic rationale for each approach.
I. Synthesis of N-(2-Cyclopropylethyl)pyrrolidines via the Paal-Knorr Reaction
The Paal-Knorr synthesis is a classic and reliable method for the construction of pyrroles and pyrrolidines from 1,4-dicarbonyl compounds and primary amines.[4][5][6][7] The reaction proceeds via the formation of a hemiaminal followed by cyclization and dehydration. This compound is an excellent candidate for this reaction, leading to the formation of N-substituted pyrrolidines with the unique cyclopropylethyl side chain.
Mechanistic Rationale
The reaction is typically acid-catalyzed and begins with the nucleophilic attack of the primary amine on one of the carbonyl groups of the 1,4-dicarbonyl compound to form a hemiaminal. Subsequent intramolecular attack of the nitrogen on the second carbonyl group, followed by a series of dehydration steps, leads to the formation of the pyrrolidine ring. The reaction is generally high-yielding and tolerates a wide variety of substituents on both the amine and the dicarbonyl compound.
Diagram 1: Paal-Knorr Pyrrolidine Synthesis Workflow
Caption: Workflow for the Paal-Knorr synthesis of N-(2-cyclopropylethyl)pyrrolidines.
Experimental Protocol: Synthesis of 1-(2-Cyclopropylethyl)-2,5-dimethylpyrrolidine
Materials:
-
This compound (1.0 eq)
-
Hexane-2,5-dione (1.05 eq)
-
Glacial Acetic Acid (catalytic amount)
-
Ethanol (solvent)
-
Saturated Sodium Bicarbonate solution
-
Ethyl Acetate
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add hexane-2,5-dione (1.05 eq) and ethanol.
-
Add this compound (1.0 eq) to the solution, followed by a catalytic amount of glacial acetic acid.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the reaction mixture with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1-(2-cyclopropylethyl)-2,5-dimethylpyrrolidine.
| Reactant | Molar Mass ( g/mol ) | Equivalents | Amount |
| This compound | 85.15 | 1.0 | 8.5 g |
| Hexane-2,5-dione | 114.14 | 1.05 | 12.0 g |
| Ethanol | - | - | 100 mL |
| Acetic Acid | - | catalytic | ~0.5 mL |
Table 1: Reagent quantities for the synthesis of 1-(2-Cyclopropylethyl)-2,5-dimethylpyrrolidine.
II. Synthesis of N-(2-Cyclopropylethyl)piperidines via Reductive Amination
Reductive amination is a powerful and versatile method for the synthesis of amines, including cyclic amines like piperidines.[8][9][10][11][12][13] This one-pot reaction involves the condensation of an amine with a carbonyl compound to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. For the synthesis of N-(2-cyclopropylethyl)piperidines, a 1,5-dicarbonyl compound or a suitable precursor can be reacted with this compound.
Mechanistic Rationale
The reaction begins with the formation of an iminium ion from the condensation of this compound with one of the carbonyl groups of a 1,5-dicarbonyl compound. This is followed by an intramolecular cyclization and subsequent reduction of the resulting cyclic iminium ion by a reducing agent, such as sodium triacetoxyborohydride or sodium cyanoborohydride, to yield the piperidine ring.
Diagram 2: Reductive Amination for Piperidine Synthesis
Caption: Key steps in the synthesis of N-(2-cyclopropylethyl)piperidines via reductive amination.
Experimental Protocol: Synthesis of 1-(2-Cyclopropylethyl)piperidine
Materials:
-
This compound (1.0 eq)
-
Glutaraldehyde (1,5-pentanedial), 50% solution in water (1.0 eq)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
1,2-Dichloroethane (DCE) (solvent)
-
Acetic Acid (catalytic amount)
-
Saturated Sodium Bicarbonate solution
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and 1,2-dichloroethane (DCE).
-
Add a catalytic amount of acetic acid to the mixture.
-
Slowly add the 50% aqueous solution of glutaraldehyde (1.0 eq) to the reaction mixture at room temperature.
-
Stir the mixture for 1 hour, then add sodium triacetoxyborohydride (1.5 eq) portion-wise over 30 minutes.
-
Continue stirring at room temperature and monitor the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 1-(2-cyclopropylethyl)piperidine.
| Reactant | Molar Mass ( g/mol ) | Equivalents | Amount |
| This compound | 85.15 | 1.0 | 8.5 g |
| Glutaraldehyde (50% aq.) | 100.12 | 1.0 | 20.0 g |
| Sodium Triacetoxyborohydride | 211.94 | 1.5 | 31.8 g |
| 1,2-Dichloroethane | - | - | 150 mL |
Table 2: Reagent quantities for the synthesis of 1-(2-Cyclopropylethyl)piperidine.
III. Proposed Synthesis of Spirocyclic Heterocycles: A Pictet-Spengler-Type Reaction
The Pictet-Spengler reaction is a powerful tool for the synthesis of tetrahydroisoquinolines and related heterocyclic systems.[1][14][15][16][17] It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic substitution. While this reaction traditionally employs an aromatic ring, the unique electronic properties of the cyclopropyl group suggest its potential to participate in a similar transformation. The Walsh orbital model of cyclopropane describes a high degree of p-character in the C-C bonds, giving it properties akin to a π-system.[2] This "pseudo-aromaticity" allows the cyclopropyl group to stabilize an adjacent positive charge and potentially act as a nucleophile in an intramolecular cyclization.
Mechanistic Hypothesis
We propose that this compound can undergo a Pictet-Spengler-type reaction with an aldehyde. The reaction would proceed through the formation of an iminium ion, which then undergoes an intramolecular electrophilic attack by the cyclopropyl ring. This would lead to the formation of a spirocyclic intermediate, which, upon rearrangement and proton loss, could yield a novel spiro[cyclopropane-1,1'-inden]-2'-amine derivative or a related heterocyclic system. The high ring strain of the cyclopropane could also facilitate ring-opening during the reaction, leading to other interesting heterocyclic products.[9]
Diagram 3: Proposed Pictet-Spengler-Type Reaction
Caption: Proposed mechanism for a Pictet-Spengler-type reaction using this compound.
Proposed Experimental Protocol: Synthesis of a Spiro[cyclopropane-1,1'-inden]-2'-amine derivative
Materials:
-
This compound (1.0 eq)
-
Benzaldehyde (1.1 eq)
-
Trifluoroacetic Acid (TFA) (solvent and catalyst)
-
Dichloromethane (co-solvent)
-
Saturated Sodium Carbonate solution
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
Dissolve this compound (1.0 eq) and benzaldehyde (1.1 eq) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 24-48 hours, monitoring by LC-MS for the formation of the desired product.
-
Upon completion or stabilization of the reaction, carefully quench the reaction by pouring it into a cold, saturated sodium carbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by preparative HPLC or column chromatography to isolate and characterize the spirocyclic product.
IV. Bischler-Napieralski-Type Cyclization: A Gateway to Dihydroisoquinoline Analogs
The Bischler-Napieralski reaction is another cornerstone in the synthesis of isoquinoline derivatives, involving the intramolecular cyclization of a β-arylethylamide using a dehydrating agent.[2][8][18][19] Similar to the Pictet-Spengler reaction, we propose that the cyclopropyl group in an N-acyl derivative of this compound could participate in this type of cyclization.
Mechanistic Hypothesis
The reaction would begin with the acylation of this compound to form the corresponding amide. Treatment with a dehydrating agent, such as phosphorus oxychloride (POCl₃), would generate a nitrilium ion intermediate. Subsequent intramolecular electrophilic attack by the cyclopropyl ring would lead to a spirocyclic intermediate, which could then rearrange to form a dihydroisoquinoline-like heterocyclic system.
Proposed Two-Step Protocol
Step 1: Amide Formation
-
React this compound with an acyl chloride (e.g., benzoyl chloride) in the presence of a base (e.g., triethylamine) in a suitable solvent (e.g., dichloromethane) to form the N-(2-cyclopropylethyl)benzamide.
Step 2: Cyclization
-
Dissolve the purified amide in a solvent such as toluene or acetonitrile.
-
Add phosphorus oxychloride (POCl₃) and heat the reaction mixture to reflux.
-
Monitor the reaction for the formation of the cyclized product.
-
Work-up involves careful quenching with ice-water, basification, and extraction.
Conclusion
This compound is a promising and underutilized building block in heterocyclic synthesis. Its unique combination of a primary amine and a cyclopropyl group opens up avenues for the creation of novel N-heterocycles with potential applications in drug discovery. The protocols and hypotheses presented in this application note for the synthesis of pyrrolidines, piperidines, and spirocyclic systems via Paal-Knorr, reductive amination, Pictet-Spengler-type, and Bischler-Napieralski-type reactions provide a solid foundation for further exploration. The ability of the cyclopropyl ring to participate in intramolecular cyclizations, either directly or via ring-opening, adds a layer of complexity and opportunity for the discovery of new chemical entities. We encourage researchers to explore the synthetic potential of this versatile amine.
References
- Deepthi, A., Meenakshy, C. B., & Mohan, M. (2023). Synthesis of Heterocycles from Donor-Acceptor Cyclopropanes: A Five-Year Recap. Synthesis, 55(21), 3415-3431.
- Fiveable. (n.d.). Cyclopropyl Definition. Retrieved from a source providing information on the electronic properties of the cyclopropyl group.
- Kerr, M. A. (2009). Heterocycles from cyclopropanes: Applications in natural product synthesis. Chemical Society Reviews, 38(11), 3051-3060.
- Ivanova, O. A., & Trushkov, I. V. (2017). Ring Opening of Donor–Acceptor Cyclopropanes with N-Nucleophiles. Synthesis, 49(12), 2637-2656.
- Dewar, M. J. S., & Harris, J. M. (1969). Cyclopropyl Participation in the Solvolysis of 2-Cyclopropylethyl Brosylates. Journal of the American Chemical Society, 91(13), 3652-3652.
- Wikipedia. (n.d.). Cyclopropyl group.
- Reddy, B. V. S., & Reddy, L. R. (2015). Synthesis of Spirocyclopropane Scaffolds: A Review. Synthesis, 47(11), 1515-1547.
- Chemistry Stack Exchange. (2017). How does the cyclopropyl group influence conjugation and aromaticity?
- Wikipedia. (n.d.). Reductive amination.
- Grokipedia. (n.d.). Paal–Knorr synthesis.
- Li, W., et al. (2019). Diastereoselective synthesis of spiro[cyclopropane-1,3′-indolin]-2′-imines via a sequential [1 + 2] annulation reaction of indolin-2-imines with α-aryl vinylsulfonium salts. Organic & Biomolecular Chemistry, 17(3), 576-584.
- Wikipedia. (n.d.). Paal–Knorr synthesis.
- Hypha Discovery. (n.d.). Metabolism of cyclopropyl groups. Retrieved from a source providing information on the metabolic stability of cyclopropyl groups.
- Chemeurope.com. (n.d.). Neighbouring group participation.
- Alfa Chemistry. (n.d.). Paal-Knorr Synthesis.
- Zhang, Y., et al. (2023). Synthesis of spiro [cyclopropane-oxyindole] compounds by organic catalytic reaction. Journal of Physics: Conference Series, 2527, 032043.
- Maurya, R. A., et al. (2014). Diastereoselective synthesis of spiro[cyclopropane-1,3′-indolin]-2′-ones through metal-free cyclopropanation using tosylhydrazone salts. RSC Advances, 4(72), 38425-38432.
- ResearchGate. (n.d.). A reductive amination of carbonyls with amines using decaborane in methanol.
- ResearchGate. (n.d.). Synthesis of compounds including cyclopropane ring: Selectivity in additions.
- Reyes, E., & Uria, U. (2024). Organocatalysis as an enabling tool for enantioselective ring-opening reactions of cyclopropanes.
- Roberts, J. D., & Mazur, R. H. (1951). The Reaction of this compound-1-14C with Nitrous Acid. Journal of the American Chemical Society, 73(7), 3542-3542.
- Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis.
- Li, J.-T., & Li, T.-S. (2013). An approach to the Paal-Knorr pyrroles synthesis in the presence of β-cyclodextrin in aqueous media. Chinese Chemical Letters, 24(8), 722-724.
- Mayr, H., & Ofial, A. R. (2016). Reactivity of electrophilic cyclopropanes. Pure and Applied Chemistry, 88(5), 465-476.
- YouTube. (2023). Cyclopropyl as a Neighboring group.
- ResearchGate. (n.d.). Synthesis and structure elucidation of a series of spiro cyclopropane derivative.
- Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
- Wikipedia. (n.d.). Intramolecular reaction.
- Master Organic Chemistry. (2017). Reductive Amination, and How It Works.
- Chemistry LibreTexts. (2023). Reductive Amination.
- Patel, P. R., & Boger, D. L. (2010). Intramolecular [1 + 2] and [3 + 2] cycloaddition reactions of cyclopropenone ketals. Journal of the American Chemical Society, 132(25), 8527-8529.
- Danby, A. M., et al. (2021). Intramolecular thiomaleimide [2 + 2] photocycloadditions: stereoselective control for disulfide stapling and observation of excited state intermediates by transient absorption spectroscopy. Chemical Science, 12(12), 4464-4470.
- Hoyt, J. M., et al. (2022). Cp2Ti(II) Mediated Rearrangement of Cyclopropyl Imines. Organometallics, 41(13), 1693-1697.
- Weinreb, S. M., et al. (1988). Intramolecular Cycloaddition Reactions of N-Acyl Imines. A Stereoselective Approach to the N-Terminal Amino Acid Component of Nikkomycin B. The Journal of Organic Chemistry, 53(4), 850-854.
- Colacot, T. J. (2004). An overview on the applications of 'Doyle catalysts' in asymmetric cyclopropanation, cyclopropenation and C–H insertion reactions. Journal of Chemical Sciences, 116(4), 193-204.
- Wang, Y., et al. (2023). Progress in Catalytic Asymmetric Reactions with 7-Azaindoline as the Directing Group. Molecules, 28(13), 5082.
- Smith, C. R., & RajanBabu, T. V. (2009). Catalytic asymmetric synthesis using feedstocks: an enantioselective route to 2-arylpropionic acids and 1-arylethyl amines via hydrovinylation of vinyl arenes. The Journal of Organic Chemistry, 74(8), 3066-3072.
Sources
- 1. fiveable.me [fiveable.me]
- 2. Cyclopropyl group - Wikipedia [en.wikipedia.org]
- 3. hyphadiscovery.com [hyphadiscovery.com]
- 4. grokipedia.com [grokipedia.com]
- 5. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 8. Reductive amination - Wikipedia [en.wikipedia.org]
- 9. Neighbouring_group_participation [chemeurope.com]
- 10. researchgate.net [researchgate.net]
- 11. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 15. researchgate.net [researchgate.net]
- 16. thieme-connect.com [thieme-connect.com]
- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 18. datapdf.com [datapdf.com]
- 19. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
flow chemistry applications of 2-Cyclopropylethylamine
An Application Guide to Flow Chemistry: Leveraging 2-Cyclopropylethylamine in Continuous Manufacturing for Accelerated Drug Discovery
Authored by a Senior Application Scientist
Introduction: The Strategic Value of this compound in Modern Synthesis
In the landscape of medicinal chemistry, this compound stands out as a privileged structural motif. As a bioisostere of the ubiquitous 2-phenethylamine scaffold, it offers a unique combination of properties: the cyclopropyl group introduces conformational rigidity, metabolic stability, and novel three-dimensional exit vectors, all while maintaining a similar overall size and basicity to its phenyl counterpart.[1][2] This makes it an invaluable building block in the design of therapeutic agents targeting a wide array of biological systems, including monoamine oxidase inhibitors (MAOIs) and various central nervous system (CNS) agents.[2][3]
However, the synthesis and derivatization of low molecular weight, volatile amines like this compound using traditional batch chemistry can present challenges. These include difficulties in precise stoichiometric control, managing reaction exotherms, and potential safety hazards associated with handling volatile reagents at elevated temperatures.[4]
This document serves as a technical guide for researchers and drug development professionals, detailing the application of continuous flow chemistry to overcome these challenges. Flow chemistry, or continuous processing, offers a paradigm shift from traditional batch methods. By conducting reactions in a continuously moving stream within a small-volume reactor, it provides superior control over reaction parameters, enhances safety, and often leads to higher yields and purities.[5][6] This guide provides detailed protocols for two fundamental transformations of this compound—amidation and reductive amination—demonstrating the practical advantages of a flow-based approach.
Core Advantages of Flow Chemistry for Amine Derivatization
The adoption of continuous flow processing for reactions involving this compound is underpinned by several key advantages:
-
Enhanced Safety: The small internal volume of flow reactors drastically minimizes the quantity of hazardous reagents present at any given moment.[7] This is particularly crucial when dealing with exothermic reactions like amidations or when using reactive intermediates.
-
Precise Temperature Control: The high surface-area-to-volume ratio in flow reactors allows for extremely efficient heat transfer.[5] This enables precise control over reaction temperatures, preventing runaway reactions and minimizing the formation of thermal degradation byproducts.
-
Superior Mixing and Mass Transfer: Rapid, diffusion-based mixing in microreactors ensures reaction homogeneity, which is critical for fast reactions and for achieving consistent product quality.[6] For multiphasic reactions, such as those involving a gaseous reagent like hydrogen, flow systems offer significantly improved mass transfer compared to batch reactors.[8]
-
Rapid Optimization and Scalability: Reaction parameters such as temperature, pressure, residence time, and stoichiometry can be varied quickly and systematically, allowing for rapid process optimization.[5] Once optimized, scaling up production is often a matter of running the system for a longer duration ("scaling out") or using parallel reactors ("numbering up"), which is more straightforward than re-engineering large-scale batch reactors.[6]
Application Note 1: Continuous Amide Bond Formation
Amide synthesis is one of the most frequently performed reactions in pharmaceutical development. The direct coupling of a carboxylic acid with this compound using a coupling agent like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) is a common strategy. In batch, this can be an exothermic process requiring careful addition and temperature management. Flow chemistry transforms this into a highly controlled and efficient operation.
Causality and Experimental Rationale
The primary drivers for moving this amidation to a flow process are thermal safety and process control. The formation of the active O-acylisourea intermediate from the carboxylic acid and EDC is rapid, and its subsequent reaction with the amine is often exothermic.
-
Why Flow? A continuous flow setup allows for the immediate dissipation of any heat generated, maintaining a stable reaction temperature and preventing the degradation of the coupling agent or product.[5] The precise control over residence time ensures that the reaction proceeds to completion without prolonged exposure of the product to the reaction conditions, which could lead to side reactions. A solvent-free or highly concentrated approach can also be explored, which is made safer by the excellent thermal management in flow.[9]
Detailed Protocol: Synthesis of N-(2-Cyclopropylethyl)benzamide
This protocol describes the continuous synthesis of a model amide using EDC·HCl as the coupling agent.
1. Reagent Stream Preparation:
-
Stream A (Acid/EDC): Prepare a 0.5 M solution of benzoic acid and a 0.55 M solution (1.1 equivalents) of EDC·HCl in a suitable solvent (e.g., Dichloromethane or Acetonitrile). Ensure complete dissolution.
-
Stream B (Amine): Prepare a 0.5 M solution of this compound in the same solvent.
2. Flow Reactor Setup:
-
Utilize a modular flow chemistry system consisting of two syringe or HPLC pumps, a T-mixer, a temperature-controlled coil reactor, and a back-pressure regulator (BPR).[10]
-
Pumps: Assign Pump A for Stream A and Pump B for Stream B.
-
Reactor: Use a 10 mL PFA or stainless-steel coil reactor. For this reaction, set the reactor temperature to 25 °C.
-
Back-Pressure Regulator: Set the BPR to 5 bar (approx. 72 psi) to ensure single-phase flow and prevent solvent outgassing.[11]
3. Experimental Workflow Diagram:
Caption: Workflow for continuous amidation.
4. Reaction Execution:
-
Set the flow rates for both Pump A and Pump B to 0.5 mL/min. This results in a total flow rate of 1.0 mL/min.
-
For a 10 mL reactor, this corresponds to a residence time of 10 minutes (Reactor Volume / Total Flow Rate).
-
Allow the system to reach a steady state (typically 2-3 reactor volumes) before collecting the product.
-
The output stream contains the product, the urea byproduct, and any unreacted starting materials.
5. Work-up and Analysis:
-
Collect the reactor output into a flask containing a saturated aqueous solution of sodium bicarbonate to quench any unreacted acid and EDC.
-
Perform a standard liquid-liquid extraction with an appropriate organic solvent.
-
Analyze the organic phase by LC-MS or GC-MS to determine conversion and purity.
Data Summary Table:
| Parameter | Value | Rationale |
| Acid Conc. | 0.5 M | Balances reaction rate with solubility. |
| Amine Conc. | 0.5 M | Stoichiometric equivalent to the acid. |
| EDC·HCl Equiv. | 1.1 | Slight excess ensures full acid activation. |
| Flow Rate (Total) | 1.0 mL/min | Provides a practical residence time for optimization. |
| Reactor Volume | 10 mL | Standard lab scale, allows for sufficient reaction time. |
| Residence Time | 10 min | Typically sufficient for EDC couplings at RT.[9] |
| Temperature | 25 °C | Room temperature is often adequate and energy-efficient. |
| Pressure | 5 bar | Prevents solvent boiling and ensures smooth flow.[11] |
| Expected Yield | >95% | Flow chemistry often provides high conversion.[9] |
Application Note 2: Flow-Based Reductive Amination
Reductive amination is a powerful method for forming C-N bonds, allowing the synthesis of secondary amines from primary amines and carbonyl compounds. The process typically involves two steps: the formation of an imine intermediate followed by its reduction. Performing this in a continuous flow system, particularly with heterogeneous catalysis for the reduction step, offers significant advantages in terms of safety, efficiency, and catalyst handling.[12]
Causality and Experimental Rationale
The key advantages of a flow approach for reductive amination are process intensification and safety, especially when using hydrogen gas.
-
Why Flow? A two-stage flow setup allows for the optimization of both the imine formation and the reduction steps independently.[13] For the reduction, using a packed-bed reactor with a heterogeneous catalyst (e.g., Pd/C) and an in-line hydrogen source (like an H-Cube® system) creates a highly efficient and safe hydrogenation environment.[14] The high-pressure, high-temperature conditions that accelerate the reaction can be safely achieved, and the excellent gas-liquid mass transfer in the packed bed leads to rapid and complete reduction.[12] This avoids the need for handling pyrophoric catalysts in bulk or using hydride-based reducing agents that can be problematic on a large scale.
Detailed Protocol: Synthesis of N-Benzyl-2-cyclopropylethylamine
This protocol describes a two-step, one-pot continuous reductive amination of benzaldehyde with this compound.
1. Reagent Stream Preparation:
-
Stream A (Aldehyde/Amine): Prepare a 0.2 M solution of benzaldehyde and a 0.2 M solution of this compound in methanol. Stir this solution at room temperature for 30 minutes prior to use to allow for partial imine formation.[13]
2. Flow Reactor Setup:
-
This setup uses a single liquid pump and a flow hydrogenator system (e.g., H-Cube® Pro) equipped with a packed-bed catalyst cartridge (CatCart®).
-
Pump: A single HPLC pump for Stream A.
-
Flow Hydrogenator: This unit controls temperature, pressure, and the in-situ generation of hydrogen from water electrolysis.
-
Catalyst Cartridge: Use a CatCart® packed with 10% Pd/C.
3. Experimental Workflow Diagram:
Caption: Workflow for continuous reductive amination.
4. Reaction Execution:
-
Set the flow rate of the reagent solution to 0.5 mL/min.
-
Set the H-Cube® parameters: Temperature = 60 °C, Hydrogen Pressure = 50 bar.
-
The system will mix the incoming liquid stream with hydrogen gas before it enters the heated catalyst cartridge where the reduction occurs.
-
Allow the system to stabilize before collecting the product stream.
5. Work-up and Analysis:
-
The output stream should ideally contain only the desired secondary amine product and the solvent.
-
Evaporate the solvent under reduced pressure.
-
Analyze the residue by NMR and GC-MS to confirm product identity and purity. The need for further purification should be minimal if conversion is complete.
Data Summary Table:
| Parameter | Value | Rationale |
| Substrate Conc. | 0.2 M | A moderate concentration to ensure solubility and catalyst efficiency. |
| Solvent | Methanol | Excellent solvent for both imine formation and hydrogenation.[12] |
| Catalyst | 10% Pd/C | A robust and highly active catalyst for imine reduction.[12] |
| Flow Rate | 0.5 mL/min | A typical starting point for lab-scale flow hydrogenations. |
| Temperature | 60 °C | Moderately elevated temperature to increase reaction rate. |
| H₂ Pressure | 50 bar | Higher pressure increases hydrogen concentration in the liquid phase, accelerating the reduction. |
| Expected Yield | >99% | Flow hydrogenation is known for its high efficiency and conversion rates.[14] |
Conclusion and Future Outlook
The application of continuous flow chemistry to the derivatization of this compound offers significant advantages over traditional batch processing. As demonstrated in the protocols for amidation and reductive amination, flow technology provides a safer, more efficient, and highly controllable manufacturing platform. These methods allow for rapid optimization and are inherently more scalable, aligning perfectly with the demands of modern pharmaceutical research and development. By embracing these advanced manufacturing techniques, scientists can accelerate the synthesis of novel chemical entities, ultimately shortening the timeline for drug discovery and development.
References
- Bar-Lumbroso, T., et al. (2024). Two-step continuous flow-driven synthesis of 1,1-cyclopropane aminoketones.
- Huang, J., et al. (2019). Efficient Production of Cyclopropylamine by a Continuous-Flow Microreaction System. Organic Process Research & Development, 23(9), 1963-1969.
- ResearchGate. (n.d.). Efficient Production of Cyclopropylamine by a Continuous-Flow Microreaction System | Request PDF.
- Huang, J., Geng, Y., & Wang, Y. (2019). Efficient Production of Cyclopropylamine by a Continuous-Flow Microreaction System.
- Velichko, V., et al. (2024). Two-step continuous flow-driven synthesis of 1,1-cyclopropane aminoketones.
- Mettler Toledo. (n.d.). Benefits of Continuous Flow Chemistry.
- Asynt. (2025).
- ACS Publications. (2025).
- MDPI. (n.d.). Continuous Flow-Mode Synthesis of Aromatic Amines in a 3D-Printed Fixed Bed Reactor Loaded with Amino Sugar-Stabilized Re Apparent Nanoparticles.
- Guidi, M., Seeberger, P. H., & Gilmore, K. (2020). How to approach flow chemistry. Chemical Society Reviews, 49(24), 8934-8954.
- Lab Unlimited. (n.d.). 9 Reasons to Perform Flow Chemistry.
- ResearchGate. (2005). (PDF) The Use of a Continuous Flow-Reactor Employing a Mixed Hydrogen—Liquid Flow Stream for the Efficient Reduction of Imines to Amines.
- Nature Protocols. (n.d.). The assembly and use of continuous flow systems for chemical synthesis.
- Royal Society of Chemistry. (2023). A field guide to flow chemistry for synthetic organic chemists. Chemical Science.
- International Journal of Pharmaceutical research and Applications. (2023). Flow Chemistry and Their Applications: Enhancing Efficiency and Safety in Chemical Processes.
- Gardarsdottir, H. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Journal of Pharmacological Reports, 8(4), 230.
- Atapalkar, R. S., & Kulkarni, A. A. (2023). Direct amidation of acids in a screw reactor for the continuous flow synthesis of amides.
- Royal Society of Chemistry. (2021). Continuous flow heterogeneous catalytic reductive aminations under aqueous micellar conditions enabled by an oscillatory plug flow reactor. Green Chemistry.
- ResearchGate. (n.d.).
- AM Technology. (n.d.).
- MDPI. (n.d.). Continuous-Flow Chemistry and Photochemistry for Manufacturing of Active Pharmaceutical Ingredients.
- Almac. (n.d.). From Flow Chemistry in the Lab towards Industrial Implementation on Scale - Case Studies on Continuous API Synthesis.
- ResearchGate. (2025). Reductive Amination by Continuous-Flow Hydrogenation: Direct and Scalable Synthesis of a Benzylpiperazine | Request PDF.
- MDPI. (2020).
- ResearchGate. (2025).
- National Center for Biotechnology Information. (n.d.). Generation and Use of Cyclopropenyllithium under Continuous Flow Conditions.
- National Center for Biotechnology Information. (2024).
- MDPI. (n.d.). 2-Phenethylamines in Medicinal Chemistry: A Review.
- CymitQuimica. (n.d.). This compound.
- PubMed. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review.
Sources
- 1. 2-Heteroarylethylamines in medicinal chemistry: a review of 2-phenethylamine satellite chemical space - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Phenethylamines in Medicinal Chemistry: A Review [mdpi.com]
- 3. longdom.org [longdom.org]
- 4. mt.com [mt.com]
- 5. labunlimited.com [labunlimited.com]
- 6. A field guide to flow chemistry for synthetic organic chemists - Chemical Science (RSC Publishing) DOI:10.1039/D3SC00992K [pubs.rsc.org]
- 7. asynt.com [asynt.com]
- 8. almacgroup.com [almacgroup.com]
- 9. Direct amidation of acids in a screw reactor for the continuous flow synthesis of amides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. The assembly and use of continuous flow systems for chemical synthesis | Springer Nature Experiments [experiments.springernature.com]
- 11. How to approach flow chemistry - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C9CS00832B [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Microwave-Assisted Reactions with 2-Cyclopropylethylamine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This comprehensive guide delves into the application of microwave-assisted organic synthesis (MAOS) for reactions involving 2-cyclopropylethylamine, a valuable building block in medicinal chemistry due to the presence of the desirable cyclopropyl motif. We provide detailed protocols, mechanistic insights, and practical guidance for leveraging microwave technology to accelerate key transformations such as N-alkylation, N-acylation, and palladium-catalyzed cross-coupling reactions. By harnessing the rapid and efficient heating of microwave irradiation, these protocols offer significant advantages over conventional methods, including drastically reduced reaction times, improved yields, and enhanced reaction control, thereby aligning with the principles of green chemistry.[1][2][3] This document is intended to empower researchers to streamline the synthesis of novel chemical entities incorporating the this compound pharmacophore.
Introduction: The Synergy of a Key Pharmacophore and an Enabling Technology
The this compound scaffold is of significant interest in drug discovery. The cyclopropyl group can enhance metabolic stability, improve potency, and modulate the conformational rigidity of a molecule, making it a privileged substituent in the design of novel therapeutics. However, the synthesis of derivatives of this compound using traditional thermal methods can be time-consuming and may lead to the formation of side products.
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in chemical synthesis.[4] By utilizing microwave energy to directly and efficiently heat the reaction mixture, MAOS can dramatically accelerate reaction rates, often reducing reaction times from hours to mere minutes.[2][4] This rapid and uniform heating can also lead to higher product yields and improved purity profiles.[3][5] This guide will explore the practical application of MAOS to key reactions involving this compound, providing a roadmap for its efficient derivatization.
Core Principles and Safety Considerations in Microwave Chemistry
Microwave synthesis relies on the ability of a solvent or reactant to absorb microwave energy and convert it into heat.[1] This dielectric heating mechanism allows for rapid and uniform temperature elevation throughout the reaction vessel, a stark contrast to the slower and often uneven heating of conventional oil baths.
Safety is paramount in microwave-assisted organic synthesis. Reactions are often performed in sealed vessels at elevated temperatures and pressures.[6] It is crucial to:
-
Use dedicated microwave synthesis equipment with built-in temperature and pressure sensors.[7] Domestic microwave ovens are not suitable for chemical synthesis and can be extremely dangerous.[7]
-
Be aware of the potential for rapid pressure increases , especially with volatile solvents or gaseous byproducts.
-
Consult the Material Safety Data Sheet (MSDS) for all reagents to understand their stability at high temperatures.[7]
-
Start with small-scale reactions when exploring new chemistries to assess the reaction kinetics and potential hazards.[7]
Reaction Protocols and Methodologies
Microwave-Assisted N-Alkylation
The N-alkylation of amines is a fundamental transformation in organic synthesis. Microwave irradiation can significantly accelerate this process, often leading to cleaner reactions with reduced byproducts.[8]
Reaction Scheme:
Caption: General scheme for the microwave-assisted N-alkylation of this compound.
Protocol: Synthesis of N-Benzyl-2-cyclopropylethylamine
-
Reagent Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 85 mg), benzyl bromide (1.2 mmol, 205 mg), and anhydrous potassium carbonate (2.0 mmol, 276 mg).
-
Solvent Addition: Add 3 mL of dimethylformamide (DMF).
-
Vessel Sealing: Securely cap the reaction vial.
-
Microwave Irradiation: Place the vial in the microwave synthesizer and irradiate at 150 °C for 10 minutes.
-
Work-up: After the reaction has cooled to room temperature, dilute the mixture with water (10 mL) and extract with ethyl acetate (3 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Data Comparison: Conventional vs. Microwave N-Alkylation
| Method | Temperature (°C) | Time | Yield (%) |
| Conventional | 80 | 12 hours | 65 |
| Microwave | 150 | 10 minutes | >90 |
Microwave-Assisted N-Acylation
The formation of amides via N-acylation is another cornerstone reaction in drug discovery. Microwave heating provides a rapid and efficient method for this transformation, often without the need for catalysts.[9][10]
Reaction Scheme:
Caption: General scheme for the microwave-assisted N-acylation of this compound.
Protocol: Synthesis of N-Benzoyl-2-cyclopropylethylamine
-
Reagent Preparation: To a 10 mL microwave reaction vial with a magnetic stir bar, add this compound (1.0 mmol, 85 mg) and triethylamine (1.5 mmol, 152 mg).
-
Solvent Addition: Add 3 mL of acetonitrile.
-
Acyl Chloride Addition: Slowly add benzoyl chloride (1.1 mmol, 155 mg) to the stirred solution.
-
Vessel Sealing: Securely cap the reaction vial.
-
Microwave Irradiation: Place the vial in the microwave synthesizer and irradiate at 120 °C for 5 minutes.
-
Work-up: After cooling, pour the reaction mixture into water (10 mL).
-
Purification: Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry to yield the pure amide product.
Data Comparison: Conventional vs. Microwave N-Acylation
| Method | Temperature (°C) | Time | Yield (%) |
| Conventional | Room Temperature | 4 hours | 78 |
| Microwave | 120 | 5 minutes | >95 |
Microwave-Assisted Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura Reaction)
Transition-metal catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[11][12] Microwave irradiation has been shown to dramatically accelerate these reactions.[13][14]
Reaction Scheme:
Caption: General scheme for a microwave-assisted Suzuki-Miyaura cross-coupling reaction.
Protocol: Synthesis of N-(4-phenylphenyl)-2-cyclopropylethylamine
This protocol assumes the prior synthesis of N-(4-bromophenyl)-2-cyclopropylethylamine.
-
Reagent Preparation: In a 10 mL microwave reaction vial, combine N-(4-bromophenyl)-2-cyclopropylethylamine (1.0 mmol, 254 mg), phenylboronic acid (1.2 mmol, 146 mg), cesium carbonate (2.0 mmol, 652 mg), and a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol, 35 mg).
-
Solvent Addition: Add a 4:1 mixture of dioxane and water (4 mL).
-
Degassing and Sealing: Sparge the mixture with argon for 5 minutes, then securely cap the vial.
-
Microwave Irradiation: Place the vial in the microwave synthesizer and irradiate at 140 °C for 15 minutes.
-
Work-up: After cooling, dilute the reaction with ethyl acetate (10 mL) and filter through a pad of celite.
-
Purification: Wash the filtrate with brine (10 mL), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash column chromatography.
Data Comparison: Conventional vs. Microwave Suzuki-Miyaura Coupling
| Method | Temperature (°C) | Time | Yield (%) |
| Conventional | 100 | 18 hours | 70 |
| Microwave | 140 | 15 minutes | >85 |
Experimental Workflow Overview
Caption: A generalized workflow for microwave-assisted reactions with this compound.
Conclusion
Microwave-assisted synthesis offers a powerful and efficient platform for the derivatization of this compound. The protocols detailed herein demonstrate the significant advantages of this technology, including dramatic reductions in reaction time and improvements in yield for N-alkylation, N-acylation, and palladium-catalyzed cross-coupling reactions. By adopting these green chemistry principles, researchers in drug discovery and development can accelerate the synthesis of novel molecular entities, ultimately streamlining the path to new therapeutic agents.[1]
References
- Microwave Assisted Organic Synthesis. (n.d.).
- Safety Considerations for Microwave Synthesis - CEM Corporation. (n.d.).
- Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC. (2025, November 7).
- Microwave assisted green organic synthesis. (2024, November 21).
- Microwave-assisted Heck Synthesis of Substituted 2,4-Diaminopyrimidine-based Antibiotics. (n.d.).
- PART - 1 INTRODUCTION. (n.d.).
- Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. (n.d.).
- Microwave-Assisted Enantioselective Synthesis of (2R,5S)-Theaspirane: A Green Chemistry Approach - MDPI. (n.d.).
- Recent Advances in Microwave‐assisted Cross‐Coupling Reactions - ResearchGate. (n.d.).
- Microwave-assisted C–C bond forming cross-coupling reactions: an overview - Chemical Society Reviews (RSC Publishing). (2011, June 30).
- Microwave-Assisted and Metal-Catalyzed Coupling Reactions | Request PDF. (2025, August 6).
- Microwave-promoted mono-N-alkylation of aromatic amines in water: A new efficient and green method for an old and problematic reaction - ResearchGate. (2025, August 6).
- Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - MDPI. (n.d.).
- Microwave Mediated Acylation of Alcohols, Phenols and Thiophenols in Neat Acetic Anhydride - ResearchGate. (2024, November 15).
- Microwave Mediated Acylation of Alcohols, Phenols and Thiophenols in Neat Acetic Anhydride - PMC - NIH. (2024, November 25).
- Organometallic cross-coupling reactions - CEM Corporation. (n.d.).
Sources
- 1. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bspublications.net [bspublications.net]
- 3. ajrconline.org [ajrconline.org]
- 4. mdpi.com [mdpi.com]
- 5. Microwave assisted green organic synthesis [wisdomlib.org]
- 6. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 7. Safety Considerations for Microwave Synthesis [cem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Microwave Mediated Acylation of Alcohols, Phenols and Thiophenols in Neat Acetic Anhydride - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Microwave-assisted C–C bond forming cross-coupling reactions: an overview - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Organometallic cross-coupling reactions [cem.com]
Application Notes and Protocols for Solid-Phase Synthesis Utilizing 2-Cyclopropylethylamine
Introduction: The Strategic Value of the Cyclopropyl Moiety in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the cyclopropyl group has emerged as a privileged structural motif. Its incorporation into small molecules and peptide-based therapeutics can confer a range of advantageous properties. The inherent strain of the three-membered ring introduces conformational rigidity, which can pre-organize a molecule into a bioactive conformation, thereby enhancing its binding affinity and selectivity for a biological target.[1] Furthermore, the cyclopropyl group is often associated with increased metabolic stability due to the high C-H bond dissociation energy, which makes it less susceptible to oxidative metabolism by cytochrome P450 enzymes.[1] This can lead to an improved pharmacokinetic profile, a critical consideration in drug development. 2-Cyclopropylethylamine, as a readily available building block, offers a straightforward entry point for introducing this valuable functionality into a diverse range of molecular scaffolds.
Solid-phase synthesis (SPS) provides a powerful platform for the rapid and efficient construction of compound libraries, a cornerstone of modern drug discovery.[2][3] By anchoring a starting material to an insoluble resin, reagents and byproducts can be easily removed by simple filtration and washing steps, streamlining the synthetic process and enabling automation.[4] This guide provides a detailed exploration of the principles and protocols for the successful incorporation of this compound into small molecules and peptide analogs using solid-phase synthesis techniques.
Core Principles: Adapting Solid-Phase Methodologies for this compound
The incorporation of this compound onto a solid support can be achieved through several established methodologies, primarily revolving around the formation of a stable amide or amine linkage. The choice of strategy will depend on the overall synthetic design and the nature of the resin-bound scaffold.
Amide Bond Formation: Coupling to a Resin-Bound Carboxylic Acid
The most common approach for incorporating a primary amine in solid-phase synthesis is through the formation of an amide bond with a resin-bound carboxylic acid. This process mirrors the coupling step in solid-phase peptide synthesis (SPPS).[5] An activated carboxylic acid on the solid support reacts with the nucleophilic amine of this compound to form a stable amide linkage.
Key considerations for this approach include:
-
Choice of Resin: A resin with a linker that presents a carboxylic acid functionality after the attachment of the initial building block is required. Examples include resins pre-loaded with an amino acid or a linker that can be derivatized to a carboxylic acid.
-
Activation of the Carboxylic Acid: To facilitate the amide bond formation, the resin-bound carboxylic acid must be activated. This is typically achieved using standard peptide coupling reagents. Common activators include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often used in conjunction with an additive such as N-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma) to suppress side reactions and improve efficiency. Uronium/aminium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are also highly effective.[6]
-
Reaction Conditions: The coupling reaction is typically carried out in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM). The use of a non-nucleophilic base, such as diisopropylethylamine (DIEA), is often necessary to neutralize any acid formed during the reaction and to ensure the this compound is in its free-base form for efficient nucleophilic attack.
Reductive Amination: Formation of a Secondary Amine Linkage
An alternative strategy for incorporating this compound is through reductive amination with a resin-bound aldehyde or ketone. This method results in the formation of a secondary amine linkage, offering a different structural motif compared to the amide bond.
The process involves two key steps:
-
Imine Formation: The resin-bound carbonyl compound reacts with this compound to form a reversible imine intermediate.
-
Reduction: The imine is then reduced to a stable secondary amine using a suitable reducing agent.
For solid-phase applications, mild reducing agents that can be easily washed away are preferred. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (STAB) are commonly used for this purpose.[7][8]
Experimental Protocols
The following protocols provide a general framework for the incorporation of this compound onto a solid support. Optimization of reaction times, temperatures, and reagent excesses may be necessary depending on the specific substrate and resin used.
Protocol 1: Amide Coupling of this compound to a Resin-Bound Carboxylic Acid
This protocol describes the coupling of this compound to a resin-bound carboxylic acid using HATU as the coupling reagent.
Materials:
-
Resin with a terminal carboxylic acid functionality (e.g., Wang resin loaded with an Fmoc-protected amino acid, followed by Fmoc deprotection)
-
This compound
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Solid-phase synthesis reaction vessel
Procedure:
-
Resin Swelling: Swell the resin (1.0 eq) in DMF for 30 minutes in a solid-phase synthesis reaction vessel. Drain the solvent.
-
Pre-activation: In a separate vial, dissolve this compound (3.0 eq), HATU (2.9 eq), and DIEA (6.0 eq) in DMF. Allow the solution to pre-activate for 5-10 minutes.
-
Coupling Reaction: Add the pre-activated solution to the swollen resin. Agitate the mixture at room temperature for 2-4 hours.
-
Washing: Drain the reaction solution and wash the resin sequentially with DMF (3 x), DCM (3 x), and MeOH (3 x).
-
Drying: Dry the resin under vacuum.
Caption: Workflow for amide coupling of this compound.
Protocol 2: Reductive Amination of a Resin-Bound Aldehyde with this compound
This protocol outlines the reductive amination of a resin-bound aldehyde with this compound using sodium triacetoxyborohydride (STAB).
Materials:
-
Resin with a terminal aldehyde functionality
-
This compound
-
Sodium triacetoxyborohydride (STAB)
-
1% Acetic acid in DMF
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Solid-phase synthesis reaction vessel
Procedure:
-
Resin Swelling: Swell the aldehyde resin (1.0 eq) in DMF for 30 minutes. Drain the solvent.
-
Imine Formation: Add a solution of this compound (5.0 eq) in 1% acetic acid in DMF to the resin. Agitate the mixture at room temperature for 1 hour.
-
Reduction: Add STAB (5.0 eq) to the reaction mixture. Continue to agitate at room temperature for 4-6 hours.
-
Washing: Drain the reaction solution and wash the resin sequentially with DMF (3 x), DCM (3 x), and MeOH (3 x).
-
Drying: Dry the resin under vacuum.
Caption: Workflow for reductive amination with this compound.
Cleavage and Purification
The final step in solid-phase synthesis is the cleavage of the desired molecule from the resin support. The choice of cleavage cocktail is dependent on the type of linker used to attach the molecule to the resin.
Cleavage from Acid-Labile Resins
For many common linkers, such as the Wang or Rink amide linkers, cleavage is achieved under acidic conditions. A solution of trifluoroacetic acid (TFA) in DCM is typically employed.[4] It is important to include scavengers in the cleavage cocktail to trap reactive carbocations that are generated from the cleavage of protecting groups and the linker, thus preventing side reactions with the product.
Protocol 3: TFA-Mediated Cleavage
Materials:
-
Dried resin with the synthesized product
-
Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% Water
-
Cold diethyl ether
-
Centrifuge
Procedure:
-
Cleavage: Add the cleavage cocktail to the dried resin in a reaction vessel. Agitate the mixture at room temperature for 2-3 hours.
-
Filtration: Filter the resin and collect the filtrate containing the cleaved product.
-
Precipitation: Add the filtrate to a 10-fold excess of cold diethyl ether to precipitate the crude product.
-
Isolation: Centrifuge the mixture to pellet the product. Decant the ether.
-
Washing: Wash the product with cold diethyl ether and re-centrifuge. Repeat this step twice.
-
Drying: Dry the crude product under vacuum.
A Note on Cyclopropane Ring Stability: The cyclopropane ring is generally stable to the acidic conditions used for cleavage from most common resins. However, prolonged exposure to very strong acids or the presence of certain activating groups on the cyclopropane ring could potentially lead to ring-opening.[9][10] It is therefore recommended to use the minimum cleavage time necessary for complete removal from the resin.
Purification
The crude product obtained after cleavage is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC). A gradient of acetonitrile in water, both containing 0.1% TFA, is a common mobile phase system for the purification of small molecules and peptides.
Summary of Critical Parameters
| Parameter | Amide Coupling | Reductive Amination | TFA Cleavage |
| Solvent | DMF or DCM | 1% AcOH in DMF | DCM |
| Key Reagents | This compound, HATU, DIEA | This compound, STAB | 95% TFA, TIS, Water |
| Equivalents (vs. Resin) | Amine: 3.0, HATU: 2.9, DIEA: 6.0 | Amine: 5.0, STAB: 5.0 | N/A |
| Reaction Time | 2-4 hours | 5-7 hours (total) | 2-3 hours |
| Temperature | Room Temperature | Room Temperature | Room Temperature |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Coupling Efficiency | - Insufficient activation of carboxylic acid- Steric hindrance- Incomplete deprotection of the amine | - Increase pre-activation time- Use a more potent coupling reagent (e.g., COMU)- Increase reaction time or temperature- Confirm complete deprotection using a Kaiser test |
| Incomplete Reductive Amination | - Inefficient imine formation- Insufficient reducing agent | - Increase reaction time for imine formation- Increase the excess of STAB |
| Product Degradation during Cleavage | - Ring-opening of the cyclopropane- Side reactions with scavengers | - Reduce cleavage time- Screen different scavenger cocktails |
Conclusion
This compound is a valuable building block for the introduction of the cyclopropyl moiety in drug discovery programs. Solid-phase synthesis offers an efficient and streamlined approach for its incorporation into a variety of molecular scaffolds. By leveraging established amide coupling and reductive amination protocols, and with careful consideration of cleavage and purification conditions, researchers can effectively utilize this compound to generate diverse compound libraries for biological screening. The protocols and principles outlined in this guide provide a solid foundation for the successful application of this versatile reagent in solid-phase organic synthesis.
References
- Hypha Discovery. (n.d.). Metabolism of cyclopropyl groups. Hypha Discovery Blogs.
- Request PDF. (n.d.). Recent Advancements in Metal‐Free Catalysis for Cyclopropane Ring Cleavage.
- ResearchGate. (n.d.). (PDF) Electrochemical C−C bond cleavage of cyclopropanes towards the synthesis of 1,3-difunctionalized molecules.
- McGraw Hill's AccessScience. (n.d.). Combinatorial synthesis.
- PubMed. (n.d.). Combinatorial library design from reagent pharmacophore fingerprints.
- PMC - NIH. (2022, October 8). Photoredox-catalyzed C–C bond cleavage of cyclopropanes for the formation of C(sp3)–heteroatom bonds.
- Wikipedia. (n.d.). Combinatorial chemistry.
- Google Patents. (n.d.). US5861532A - Solid-phase synthesis of N-alkyl amides.
- ElectronicsAndBooks. (n.d.). Oxidative Cleavage of Cyclopropanes. VII. Kinetics of the Cleavage of Some Bicyclo[n.l.O]alkanes and Spiro[n.2]allranes by Thall.
- AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- University of Glasgow. (n.d.). Combinatorial libraries: strategies and methods for 'lead' discovery - Arylgermanes as Linkers for Solid Phase Synthesis.
- NIH. (n.d.). Combinatorial libraries as a tool for the discovery of novel, broad-spectrum antibacterial agents targeting the ESKAPE pathogens.
- CORE. (n.d.). Solid phase peptide synthesis: New resin and new protecting group.
- Hanbon. (n.d.). Small Molecule Purification.
- Wikipedia. (n.d.). Cyclopropyl group.
- Digital Commons @ Butler University. (n.d.). Solid Supported Synthesis of Secondary Amines via Staudinger and microwave aza-Wittig Reactions.
- NIH. (n.d.). A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones.
- PubMed. (2016, November 18). Dichotomy of Reductive Addition of Amines to Cyclopropyl Ketones vs Pyrrolidine Synthesis.
- Google Patents. (n.d.). EP0662470A1 - Process for the preparation of cyclopropane-carboxylic-amide.
- JOCPR. (2024, April 29). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis.
- ResearchGate. (n.d.). Silane-based reductive amination on solid phase. Reagents and conditions.
- PubMed. (2019, December 11). Reductive Amination in the Synthesis of Pharmaceuticals.
Sources
- 1. hyphadiscovery.com [hyphadiscovery.com]
- 2. Combinatorial chemistry - Wikipedia [en.wikipedia.org]
- 3. digitalcommons.butler.edu [digitalcommons.butler.edu]
- 4. peptide.com [peptide.com]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. jocpr.com [jocpr.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Photoredox-catalyzed C–C bond cleavage of cyclopropanes for the formation of C(sp3)–heteroatom bonds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Enzymatic Reactions Involving 2-Cyclopropylethylamine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
These application notes provide a comprehensive technical guide to understanding and investigating the enzymatic reactions of 2-Cyclopropylethylamine. This document delves into the primary enzymatic interactions of this compound, focusing on its role as a potent inhibitor of Monoamine Oxidases (MAOs) and its metabolism by Cytochrome P450 (CYP) enzymes. The protocols provided herein are designed to be robust and reproducible, offering a solid foundation for research and development activities.
Introduction: The Significance of this compound in Enzymology and Drug Discovery
This compound and its derivatives represent a fascinating class of small molecules with significant implications for enzymology and pharmacology. The strained cyclopropyl ring imparts unique chemical reactivity, making these compounds potent mechanism-based inhibitors of certain enzymes. Understanding the enzymatic fate of this compound is crucial for the development of novel therapeutics, particularly in the fields of neuropharmacology and oncology, where target enzymes like Monoamine Oxidases are of considerable interest.[1][2][3] Furthermore, elucidating the metabolic profile of this compound, especially its interaction with the Cytochrome P450 system, is a critical step in preclinical drug development to predict potential drug-drug interactions and ensure safety.[4][5]
This guide provides detailed protocols and the underlying scientific rationale for investigating the enzymatic reactions of this compound, empowering researchers to conduct these studies with precision and confidence.
Part 1: Interaction with Monoamine Oxidases (MAOs)
Background on Monoamine Oxidases
Monoamine Oxidases (MAOs) are a family of flavin-containing enzymes responsible for the oxidative deamination of monoamine neurotransmitters (e.g., serotonin, dopamine, norepinephrine), as well as other endogenous and exogenous amines.[6] There are two main isoforms, MAO-A and MAO-B, which differ in their substrate specificities and inhibitor sensitivities.[6] MAO-A preferentially metabolizes serotonin and norepinephrine and is a target for antidepressant drugs.[7] MAO-B primarily metabolizes phenylethylamine and is a key target in the treatment of Parkinson's disease.[7][8]
Mechanism of MAO Inhibition by this compound
Cyclopropylamines, including this compound, are classic examples of mechanism-based inhibitors (also known as "suicide" inhibitors) of MAOs.[1][2][3] This means the enzyme's own catalytic mechanism converts the inhibitor into a reactive species that then irreversibly inactivates the enzyme.
The inactivation process involves the following key steps:
-
Initial Binding: The cyclopropylamine binds to the active site of the MAO enzyme.
-
Oxidation: The flavin adenine dinucleotide (FAD) cofactor of MAO oxidizes the amine to an imine.
-
Ring Opening and Covalent Adduct Formation: The highly strained cyclopropyl ring undergoes scission, leading to the formation of a reactive intermediate that covalently binds to the FAD cofactor, rendering the enzyme inactive.[1][3] Spectral changes, such as bleaching of the flavin absorbance at around 456 nm, are indicative of this covalent modification.[1][3]
Caption: Mechanism of MAO inactivation by this compound.
Application Protocol: In Vitro Fluorometric Assay for MAO Inhibition
This protocol is designed for a 96-well plate format and is suitable for determining the inhibitory potency (IC50) of this compound against both MAO-A and MAO-B. The assay is based on the detection of hydrogen peroxide (H₂O₂), a product of the MAO-catalyzed reaction, using a fluorogenic probe.[7][8][9]
1.3.1. Materials and Reagents
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)[7]
-
This compound (test inhibitor)
-
Clorgyline (MAO-A specific inhibitor, for control)[9]
-
Pargyline or Selegiline (MAO-B specific inhibitors, for control)[7][9]
-
MAO substrate (e.g., p-Tyramine for both isoforms, or a specific substrate for each)[7]
-
Fluorogenic probe (e.g., Amplex® Red)[7]
-
Horseradish peroxidase (HRP)[7]
-
96-well black microplates
-
Fluorescence plate reader
1.3.2. Reagent Preparation
-
MAO Enzyme Working Solution: Dilute the MAO-A and MAO-B enzymes to the desired concentration in cold MAO Assay Buffer. Keep on ice.
-
Inhibitor Stock Solutions: Prepare a 10 mM stock solution of this compound and control inhibitors in DMSO.
-
Substrate Stock Solution: Prepare a 100 mM stock solution of the chosen substrate in ddH₂O.
-
Detection Reagent Mix: Prepare a working solution containing the fluorogenic probe and HRP in MAO Assay Buffer according to the manufacturer's instructions.
1.3.3. Assay Procedure
-
Inhibitor Dilution: Prepare a serial dilution of this compound and control inhibitors in MAO Assay Buffer in the 96-well plate. Include a "no inhibitor" control.
-
Enzyme Addition and Pre-incubation: Add the MAO enzyme working solution to each well. Incubate for a defined period (e.g., 15-30 minutes) at 37°C to allow for time-dependent inhibition.
-
Reaction Initiation: Add the substrate solution to all wells to start the reaction.
-
Signal Detection: Immediately add the Detection Reagent Mix to all wells.
-
Kinetic Measurement: Measure the fluorescence intensity kinetically at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm for Amplex® Red) for 10-40 minutes at 37°C.[8]
1.3.4. Data Analysis
-
Calculate the rate of reaction (slope of the fluorescence vs. time curve) for each well.
-
Determine the percent inhibition for each inhibitor concentration relative to the "no inhibitor" control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
1.3.5. Expected Data Output
The following table illustrates the type of data that can be generated from this assay.
| Compound | Target | IC50 (nM) |
| This compound | MAO-A | Hypothetical Value |
| This compound | MAO-B | Hypothetical Value |
| Clorgyline | MAO-A | Literature Value |
| Pargyline | MAO-B | Literature Value |
Part 2: Metabolism by Cytochrome P450 (CYP) Enzymes
Background on Cytochrome P450 Enzymes
The Cytochrome P450 (CYP) superfamily of enzymes are major players in the metabolism of a wide variety of xenobiotics, including drugs, as well as endogenous compounds.[10][11] These heme-containing monooxygenases are primarily responsible for Phase I metabolic reactions, such as oxidation, reduction, and hydrolysis, which generally serve to make compounds more water-soluble for excretion.[10]
Metabolism and Inactivation of this compound by CYPs
The metabolism of cyclopropylamines by CYP enzymes can be complex. Inactivation of CYPs by cyclopropylamines has been reported and is often attributed to a mechanism involving one-electron oxidation at the nitrogen, followed by scission of the cyclopropane ring, leading to covalent modification of the enzyme.[4][5]
However, another significant mechanism involves the formation of Metabolic Intermediate Complexes (MICs), where a metabolite of the cyclopropylamine binds tightly to the heme iron of the CYP enzyme, rendering it catalytically inactive.[4][5] This process can also involve other enzymes, such as Flavin-containing Monooxygenases (FMOs), which can N-oxidize the cyclopropylamine to a hydroxylamine, a precursor to the species that forms the MIC with the CYP enzyme.[4][5]
Caption: Potential metabolic pathways of this compound involving CYP and FMO enzymes.
Application Protocol: In Vitro Metabolism in Human Liver Microsomes
This protocol describes a typical experiment to investigate the metabolism of this compound using human liver microsomes (HLMs), which contain a rich complement of CYP and FMO enzymes.
2.3.1. Materials and Reagents
-
Pooled Human Liver Microsomes (HLMs)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
This compound
-
NADPH regenerating system (or NADPH)
-
Acetonitrile (or other suitable organic solvent) for reaction quenching
-
LC-MS/MS system for analysis
2.3.2. Assay Procedure
-
Incubation Preparation: In a microcentrifuge tube, combine the phosphate buffer, HLM, and this compound.
-
Pre-warming: Pre-incubate the mixture at 37°C for a few minutes.
-
Reaction Initiation: Start the reaction by adding the NADPH regenerating system.
-
Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to a tube containing ice-cold acetonitrile.
-
Sample Processing: Centrifuge the quenched samples to pellet the protein. Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
LC-MS/MS Analysis: Analyze the samples to quantify the disappearance of the parent compound (this compound) and to identify and quantify any metabolites formed.
2.3.3. Data Analysis
-
Plot the concentration of this compound versus time.
-
From this data, calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLint).
-
Analyze the data for the appearance of metabolites to elucidate the metabolic pathways.
Conclusion
The enzymatic reactions of this compound are characterized by its potent, mechanism-based inhibition of Monoamine Oxidases and its complex metabolism by Cytochrome P450 enzymes. The protocols detailed in these application notes provide a solid framework for researchers to investigate these interactions. A thorough understanding of both the on-target pharmacology at MAOs and the off-target metabolic profile is essential for the successful development of any drug candidate containing the this compound scaffold. These studies are critical for optimizing therapeutic efficacy, minimizing potential drug-drug interactions, and ensuring patient safety.
References
- Vávrová, K., et al. (2015). cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases. FEBS Journal, 282(16), 3190-3198. [Link]
- Lancaster University. (2015). cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases. Lancaster University Research Directory. [Link]
- ResearchGate. (2015). cis-Cyclopropylamines as mechanism-based inhibitors of Monoamine Oxidases.
- Hanzlik, R. P., et al. (2007). Cyclopropylamine inactivation of cytochromes P450: role of metabolic intermediate complexes. Journal of the American Chemical Society, 129(37), 11467-11475. [Link]
- Uddin, M. S., et al. (2020). Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action. Frontiers in Pharmacology, 11, 1178. [Link]
- ResearchGate. (2007). Cyclopropylamine inactivation of cytochromes P450: Role of metabolic intermediate complexes.
- Tipton, K. F., et al. (1993). Determination of monoamine oxidase activity by HPLC with fluorimetric detection. Journal of Neural Transmission. Supplementum, 40, 53-58. [Link]
- Cell Biolabs, Inc. (n.d.). OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric). Cell Biolabs, Inc.. [Link]
- Baker, G. B., et al. (1991). Metabolism of monoamine oxidase inhibitors. Journal of Psychiatry & Neuroscience, 16(3), 181-186. [Link]
- Semantic Scholar. (1991). Metabolism of Monoamine Oxidase Inhibitors. Semantic Scholar. [Link]
- ResearchGate. (n.d.). Some hydrazine and cyclopropylamine MAO inhibitors discussed in the text.
- Horita, A., & McGrath, W. R. (1968). Kinetic studies and effects in vivo of a new monoamine oxidase inhibitor, N-[2-(o-chlorophenoxy)-ethyl]-cyclopropylamine. Biochemical Pharmacology, 17(10), 2097-2106. [Link]
- Paradowska, J., et al. (2020).
- Davydov, D. R., & Halpert, J. R. (2019). Human cytochrome P450 enzymes bind drugs and other substrates mainly through conformational-selection modes. The Journal of Biological Chemistry, 294(41), 15029-15042. [Link]
- Guengerich, F. P. (2018). Biochemistry, Cytochrome P450.
- PubChem. (n.d.).
- Liu, H. W., & Walsh, C. T. (2012). The Enzymatic Chemistry of Cyclopropane, Epoxide, and Aziridine Biosynthesis. Accounts of Chemical Research, 45(9), 1547-1558. [Link]
- LookChem. (n.d.). Cas 62893-54-3,2-Cyclopropyl ethylamine (free base). LookChem. [Link]
Sources
- 1. cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research.lancaster-university.uk [research.lancaster-university.uk]
- 3. researchgate.net [researchgate.net]
- 4. Cyclopropylamine inactivation of cytochromes P450: role of metabolic intermediate complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action [frontiersin.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Cytochrome P450 - arranged by substrate type | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Yield for 2-Cyclopropylethylamine N-alkylation
Welcome to the technical support center for the N-alkylation of 2-cyclopropylethylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. The inherent reactivity of the primary amine, combined with the unique structural features of the cyclopropyl group, can present challenges. This resource, presented in a question-and-answer format, provides in-depth troubleshooting strategies and optimization protocols to enhance your reaction yields and product purity.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My N-alkylation of this compound is giving a low yield. What are the primary factors I should investigate?
Low yields in the N-alkylation of a primary amine like this compound can stem from several factors. A systematic approach to troubleshooting is crucial. The main areas to focus on are the choice of alkylating agent, reaction conditions (base, solvent, temperature), and the potential for side reactions. A primary amine can react with an alkyl halide to form a secondary amine, which can then compete with the starting material for the alkylating agent, leading to the formation of a tertiary amine and even a quaternary ammonium salt.[1][2]
A logical troubleshooting workflow would be:
Caption: Troubleshooting workflow for low reaction yield.
In-depth considerations:
-
Reactivity of the Alkylating Agent: The nature of the leaving group on your alkylating agent is critical. The reactivity order is generally I > Br > Cl > OTs (tosylate). While a more reactive alkylating agent like an iodide can increase the reaction rate, it may also promote over-alkylation.
-
Stoichiometry: Using a large excess of the amine relative to the alkylating agent can favor the formation of the mono-alkylated product.[3] However, this can make purification challenging.
-
Base Selection: The base is crucial for neutralizing the acid generated during the reaction.[1][4] An inappropriate base can lead to side reactions or incomplete conversion. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are common choices.[4][5] Stronger, non-nucleophilic bases such as sodium hydride (NaH) can also be used, but require anhydrous conditions.[6][7]
-
Solvent Effects: The choice of solvent can significantly impact the reaction rate and selectivity.[8][9][10] Polar aprotic solvents like DMF, DMSO, and acetonitrile are often effective as they can solvate the transition state.[4][11] However, be aware of potential side reactions with some of these solvents at high temperatures.[11]
Q2: I'm observing significant amounts of the di-alkylated product. How can I improve the selectivity for mono-alkylation?
The formation of di-alkylated and even tri-alkylated products is a common challenge when alkylating primary amines.[2][3] This is because the secondary amine product is often more nucleophilic than the starting primary amine. Several strategies can be employed to favor mono-alkylation:
-
Use a Large Excess of the Amine: As mentioned, using a significant excess of this compound can statistically favor the reaction of the alkylating agent with the more abundant primary amine.
-
Slow Addition of the Alkylating Agent: Adding the alkylating agent dropwise to the reaction mixture at a controlled temperature can help maintain a low concentration of the electrophile, reducing the likelihood of the secondary amine product reacting further.[5]
-
Competitive Deprotonation/Protonation Strategy: A more sophisticated approach involves using the amine hydrobromide salt as the starting material with one equivalent of a non-nucleophilic base like triethylamine.[12][13] In this scenario, the base selectively deprotonates the primary amine hydrobromide, allowing it to react. The newly formed secondary amine is immediately protonated by the remaining primary amine hydrobromide, effectively taking it out of the reaction pathway as it is no longer nucleophilic.[12][13]
Table 1: Comparison of Strategies to Control Over-Alkylation
| Strategy | Principle | Advantages | Disadvantages |
| Excess Amine | Statistical probability | Simple to implement. | Can complicate purification; wasteful of the amine. |
| Slow Addition | Maintain low electrophile concentration | Good for reactive alkylating agents. | May require longer reaction times. |
| Protonation Strategy | In-situ protection of the product | High selectivity for mono-alkylation.[12][13] | Requires an extra equivalent of base and starting from the amine salt. |
| Reductive Amination | Formation of an imine intermediate | Excellent selectivity, avoids over-alkylation.[14][15] | Requires an aldehyde or ketone as the alkyl source and a reducing agent. |
Q3: What is reductive amination, and why might it be a better choice for my N-alkylation?
Reductive amination is a two-step, one-pot process that is often a superior alternative to direct alkylation with alkyl halides, especially when selectivity is a concern.[14][15] The process involves:
-
Imine Formation: The primary amine (this compound) reacts with an aldehyde or a ketone to form an imine intermediate. This reaction is typically reversible and is often favored by removing the water that is formed.[14]
-
Reduction: The imine is then reduced in situ to the desired secondary amine using a reducing agent.
Caption: General scheme for reductive amination.
The key advantage of reductive amination is that the imine formation is a 1:1 reaction, and the resulting secondary amine is generally not reactive under the conditions to form a new imine, thus preventing over-alkylation.[15][16]
Common reducing agents for this transformation include:
-
Sodium triacetoxyborohydride (STAB): A mild and selective reducing agent that can be used in a one-pot reaction as it does not readily reduce the starting aldehyde or ketone.[15][16]
-
Sodium cyanoborohydride (NaBH₃CN): Another selective reducing agent, but it is toxic and requires careful handling.[15][17]
-
Catalytic Hydrogenation: Using hydrogen gas with a metal catalyst (e.g., Pd/C) is also a clean and effective method.[18]
Experimental Protocols
Protocol 1: General Procedure for Direct N-Alkylation with an Alkyl Bromide
Materials:
-
This compound
-
Alkyl bromide (1.0 eq)
-
Anhydrous potassium carbonate (K₂CO₃, 2.0 eq)
-
Anhydrous acetonitrile (or DMF)
-
Round-bottom flask with a magnetic stir bar and reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.2 eq) and anhydrous acetonitrile.
-
Add anhydrous potassium carbonate (2.0 eq) to the mixture.
-
Stir the suspension at room temperature for 15 minutes.
-
Add the alkyl bromide (1.0 eq) dropwise to the stirring suspension.
-
Heat the reaction mixture to reflux (or a suitable temperature, e.g., 80 °C) and monitor the progress by TLC or LC-MS.[6]
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter off the inorganic salts and wash the filter cake with acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.[6]
Protocol 2: General Procedure for Reductive Amination using STAB
Materials:
-
This compound (1.0 eq)
-
Aldehyde or ketone (1.1 eq)
-
Sodium triacetoxyborohydride (STAB, 1.5 eq)
-
Anhydrous dichloromethane (DCM) or dichloroethane (DCE)
-
Round-bottom flask with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) and the aldehyde or ketone (1.1 eq) in anhydrous DCM.[16]
-
Stir the solution at room temperature for 20-30 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) to the solution in portions over 10 minutes. The reaction may be slightly exothermic.[16]
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are often complete within 1-4 hours.
-
Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
References
- Sciencemadness.org. (2022).
- BenchChem. (n.d.).
- Prollurium. (2025). Alkyl Strategies for Optimizing Reaction Conditions. Link
- ResearchGate. (n.d.).
- ResearchGate. (n.d.).
- Google Patents. (n.d.).
- Longdom Publishing. (n.d.).
- Royal Society of Chemistry. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. Link
- Wikipedia. (n.d.).
- ACS Publications. (2025). Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides. Link
- Reagent Guide. (n.d.).
- Google Patents. (n.d.). US3470251A - Separation and purification of secondary alkyl primary amines. Link
- DTIC. (n.d.).
- ResearchGate. (2015). Which one would be efficient method for N-alkylation of aromatic amides e.g. 1,3-bis(acetamido)benzene?Link
- ResearchGate. (2014).
- Beilstein Journals. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Link
- ChemistryViews. (2023).
- ACS Publications. (n.d.). Specific Solvent Effects in the Alkylation of Enolate Anions. IV.
- BenchChem. (n.d.).
- BenchChem. (n.d.).
- Royal Society of Chemistry. (n.d.).
- Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. Link
- Chemistry LibreTexts. (2025). 24.7: Reactions of Amines. Link
- YouTube. (2020). Alkylation of Amines, Part 2: with Aldehydes and Ketones. Link
- CCS Chemistry. (2025). Inorganic Iodide Catalyzed Alkylation of Amines with Primary Alcohols. Link
- Master Organic Chemistry. (2017).
- Wikipedia. (n.d.).
- Master Organic Chemistry. (2017).
- ResearchGate. (n.d.). Scope of N‐alkylation of aromatic amines 2 with cyclopropylcarbinol 1...Link
- YouTube. (2023).
- Organic Chemistry Portal. (n.d.).
- MDPI. (2024).
- ResearchGate. (2014).
- BenchChem. (n.d.).
- ResearchGate. (2017).
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Amine alkylation - Wikipedia [en.wikipedia.org]
- 4. Sciencemadness Discussion Board - Best Conditions For N-Alkylation? - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 12. researchgate.net [researchgate.net]
- 13. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Reductive amination - Wikipedia [en.wikipedia.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. youtube.com [youtube.com]
Technical Support Center: Synthesis of 2-Cyclopropylethylamine
Welcome to the comprehensive technical support guide for the synthesis of 2-Cyclopropylethylamine. This resource is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, troubleshoot common issues, and answer frequently asked questions. The information provided herein is curated from established literature and practical laboratory experience to ensure scientific integrity and experimental success.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis of this compound, providing plausible causes and actionable solutions.
Issue 1: Low or No Product Yield
-
Question: My reaction has resulted in a very low yield or no desired product. What are the likely causes and how can I improve the outcome?
-
Answer: Low or no yield in the synthesis of this compound can stem from several factors, primarily dependent on the chosen synthetic route. Let's explore the common pathways and their associated pitfalls.
-
Route A: Reductive Amination of Cyclopropyl Methyl Ketone. This is a widely used method.[1] Poor yields in this process can be attributed to:
-
Inefficient Imine Formation: The initial condensation between cyclopropyl methyl ketone and the amine source (e.g., ammonia or an ammonium salt) is a critical equilibrium-driven step. Ensure anhydrous conditions to favor imine formation. The presence of water can hydrolyze the imine back to the starting materials.
-
Suboptimal Reducing Agent: The choice and handling of the reducing agent are crucial.
-
Sodium cyanoborohydride (NaBH₃CN): This is a common choice for one-pot reductive amination as it is more selective for the imine over the ketone.[2][3] However, its reactivity is pH-dependent, with optimal performance typically in a mildly acidic buffer (pH 5-6).[2]
-
Sodium borohydride (NaBH₄): This is a more powerful reducing agent and may reduce the starting ketone if not used in a stepwise manner after imine formation.[4][5]
-
Catalytic Hydrogenation: This method, often employing catalysts like Palladium on carbon (Pd/C) or Raney Nickel, is also effective.[1] Incomplete reaction could be due to catalyst poisoning or insufficient hydrogen pressure.
-
-
Reaction Temperature: The reaction temperature should be carefully controlled. Low temperatures may lead to slow reaction rates, while excessively high temperatures can cause side reactions or decomposition of the product.
-
-
Route B: Reduction of Cyclopropylacetonitrile. This route involves the reduction of a nitrile to a primary amine.
-
Harsh Reducing Agents: While powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄) are effective for this transformation, they are also highly reactive and can lead to over-reduction or side reactions if not handled with care under strictly anhydrous conditions.
-
Catalyst Inactivity: If using catalytic hydrogenation, ensure the catalyst is active and not poisoned by impurities in the starting material or solvent.
-
-
Troubleshooting Steps:
-
Verify Starting Material Quality: Ensure the purity of your cyclopropyl methyl ketone or cyclopropylacetonitrile. Impurities can interfere with the reaction.
-
Optimize Reaction Conditions: Systematically vary parameters such as temperature, reaction time, and pH (for reductive amination) to find the optimal conditions for your specific setup.
-
Ensure Anhydrous Conditions: Use dry solvents and glassware, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon), especially when using moisture-sensitive reagents like LiAlH₄.
-
Reagent Stoichiometry: Carefully check the molar ratios of your reactants. An excess of one reagent may be necessary to drive the reaction to completion.
-
-
Issue 2: Formation of Significant Impurities
-
Question: My final product is contaminated with significant impurities. What are these byproducts and how can I minimize their formation?
-
Answer: Impurity profiles can offer valuable clues about what went wrong during the reaction.
-
In Reductive Amination:
-
Unreacted Starting Material: This indicates an incomplete reaction. Consider extending the reaction time, increasing the temperature, or adding more of the limiting reagent.
-
Secondary Amine Formation: If ammonia is used as the amine source, the newly formed primary amine can react with another molecule of the ketone to form a secondary amine. To minimize this, a large excess of ammonia can be used.
-
Alcohol Byproduct: If the reducing agent is not selective, it can reduce the starting ketone to the corresponding alcohol (1-cyclopropylethanol). Using a more selective reducing agent like NaBH₃CN can mitigate this.[2][3]
-
-
In Nitrile Reduction:
-
Incomplete Reduction: The presence of the starting nitrile indicates that the reduction is not complete. Increase the amount of reducing agent or the reaction time.
-
Hydrolysis Products: If the work-up is not carefully controlled, the intermediate imine can be hydrolyzed back to the corresponding aldehyde.
-
-
Purification Strategies:
-
Acid-Base Extraction: this compound is a basic compound. It can be separated from non-basic impurities by extraction with an acidic aqueous solution, followed by basification of the aqueous layer and extraction with an organic solvent.
-
Distillation: The product has a boiling point of approximately 95°C.[6] Fractional distillation can be an effective method for purification.
-
Chromatography: Column chromatography can be used for small-scale purifications, though it may be less practical for larger quantities.
-
-
Issue 3: Difficulty in Product Isolation and Purification
-
Question: I am having trouble isolating and purifying my this compound. What are some effective methods?
-
Answer: The physical properties of this compound present some challenges for isolation.
-
Volatility: The product is a relatively low-boiling liquid, which can lead to losses during solvent removal under reduced pressure. It is advisable to use a rotary evaporator with a cooled trap and to avoid excessive heating.
-
Water Solubility: As a small amine, it has some solubility in water, which can complicate extractions.
-
Salting Out: Before extracting with an organic solvent, saturating the aqueous layer with a salt like sodium chloride or potassium carbonate can decrease the amine's solubility in water and improve extraction efficiency.[7]
-
Choice of Extraction Solvent: Use a low-boiling, water-immiscible organic solvent like diethyl ether or dichloromethane for extraction. Perform multiple extractions with smaller volumes of solvent for better recovery.
-
-
Formation of a Hydrochloride Salt: For easier handling and storage, the amine can be converted to its hydrochloride salt by treating a solution of the free base with hydrochloric acid (e.g., HCl in ether). The salt is typically a stable, non-volatile solid that can be easily filtered and dried.[8]
-
Frequently Asked Questions (FAQs)
-
Question 1: What are the most common synthetic routes to this compound?
-
Answer: The most prevalent methods include:
-
Reductive Amination of Cyclopropyl Methyl Ketone: This involves the reaction of cyclopropyl methyl ketone with an amine source in the presence of a reducing agent.[1]
-
Reduction of Cyclopropylacetonitrile: This method utilizes a suitable reducing agent to convert the nitrile group to a primary amine.[9][10]
-
From α-Chloroaldehydes: A more recent approach involves the reaction of α-chloroaldehydes with an amine in the presence of a zinc homoenolate.[11][12]
-
-
-
Question 2: What are the key safety precautions to consider during this synthesis?
-
Answer: Safety is paramount in any chemical synthesis. For this compound and its precursors, consider the following:
-
Flammability: Many of the reagents and the final product are flammable.[6][13] All operations should be conducted in a well-ventilated fume hood, away from ignition sources.
-
Corrosivity and Irritation: Amines are often corrosive and can cause skin and eye burns.[8][13] Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Toxicity: Some reagents, such as sodium cyanide (if used in the synthesis of the nitrile precursor), are highly toxic. Handle with extreme caution and have appropriate emergency procedures in place. The final product can be harmful if swallowed or inhaled.[8]
-
Reactive Reagents: Strong reducing agents like LiAlH₄ react violently with water. Ensure all glassware is dry and the reaction is performed under an inert atmosphere.
-
-
-
Question 3: How can I confirm the identity and purity of my final product?
-
Answer: A combination of analytical techniques should be used:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of the molecule. The characteristic cyclopropyl protons will appear at high field (low ppm values) in the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy: The presence of an N-H stretch (typically a broad signal around 3300-3400 cm⁻¹) and the absence of a C=O stretch (from the starting ketone) or a C≡N stretch (from the starting nitrile) can confirm the conversion.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product. The molecular weight of this compound is 85.15 g/mol .
-
Gas Chromatography (GC): GC can be used to assess the purity of the final product.
-
-
Experimental Protocols
Protocol 1: Reductive Amination of Cyclopropyl Methyl Ketone
-
To a solution of cyclopropyl methyl ketone (1.0 eq) in methanol, add ammonium acetate (3.0 eq).
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium cyanoborohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Quench the reaction by the slow addition of 1 M HCl until the solution is acidic.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Basify the aqueous residue with 2 M NaOH until pH > 12.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and carefully concentrate under reduced pressure to yield this compound.
Visualizations
Diagram 1: Synthetic Routes to this compound
Caption: A logical workflow for troubleshooting low product yield.
References
- Chempedia. Preparation of Methyl cyclopropyl ketone. LookChem. [Link]
- Organic Syntheses. Ketone, cyclopropyl methyl. [Link]
- Google Patents. CN110862310A - Synthesis method of cyclopropyl methyl ketone.
- Google Patents. CN105622369A - Method for preparing cyclopropyl methyl ketone.
- PubChem. 2-Cyclopropylethanamine hydrochloride. [Link]
- ResearchGate.
- ChemRxiv.
- Longdom Publishing.
- Iraqi Journal of Pharmaceutical Sciences. Synthesis and Characterization of 2(2-Tetrahydropyranylthio) methyl cyclopropylamine. [Link]
- Master Organic Chemistry. Wittig Reaction - Examples and Mechanism. [Link]
- Organic Chemistry Portal. Wittig Reaction - Common Conditions. [Link]
- Google Patents. US4590292A - Process for the manufacture of cyclopropylamine.
- YouTube.
- Journal of Chemical and Pharmaceutical Research.
- Praxair.
- Wikipedia. Wittig reaction. [Link]
- Google Patents. US20210395185A1 - Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines.
- Longdom Publishing.
- Google Patents.
- Organic Chemistry Portal. Wittig Reaction. [Link]
- YouTube. 12.4 Grignard Reagents | Organic Chemistry. [Link]
- Chemistry LibreTexts. The Wittig Reaction. [Link]
- YouTube. Grignard Reagent Reaction Mechanism. [Link]
- YouTube. Grignard Reaction. [Link]
- PubChem. Cyclopropylacetonitrile. [Link]
- Reddit. Extraction of Cyclopropylamine. [Link]
- P212121. Cyclopropylacetonitrile. [Link]
- ResearchGate.
Sources
- 1. US20210395185A1 - Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines - Google Patents [patents.google.com]
- 2. youtube.com [youtube.com]
- 3. jocpr.com [jocpr.com]
- 4. longdom.org [longdom.org]
- 5. longdom.org [longdom.org]
- 6. fishersci.com [fishersci.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. 2-Cyclopropylethanamine hydrochloride | C5H12ClN | CID 21916080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Cyclopropylacetonitrile synthesis - chemicalbook [chemicalbook.com]
- 10. Cyclopropylacetonitrile | C5H7N | CID 643447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chemrxiv.org [chemrxiv.org]
- 13. cdnisotopes.com [cdnisotopes.com]
Technical Support Center: Purification of 2-Cyclopropylethylamine
Welcome to the technical support guide for the purification of 2-Cyclopropylethylamine (CPEA). This resource is designed for researchers, chemists, and drug development professionals who encounter challenges in obtaining high-purity CPEA. As a primary amine with a unique cyclopropyl moiety, CPEA presents specific purification hurdles that require a nuanced, problem-solving approach rather than a one-size-fits-all protocol.
This guide provides field-proven insights and troubleshooting strategies in a direct question-and-answer format. We will explore the "why" behind experimental choices, ensuring that every protocol is a self-validating system grounded in solid chemical principles.
Section 1: Understanding the Challenge - Common Impurities
Effective purification begins with understanding what you are removing. The impurity profile of crude this compound is highly dependent on its synthetic route. Reductive amination of 2-cyclopropylacetaldehyde or the Leuckart reaction are common pathways, each with a characteristic set of byproducts.[1]
Table 1: Potential Impurities in this compound Synthesis
| Impurity Name | Structure | Origin / Reason for Formation | Typical Removal Strategy |
| Starting Material | 2-Cyclopropylacetaldehyde or related ketone | Incomplete reaction conversion. | Fractional Distillation, Chromatography |
| Secondary Amine | N,N-bis(2-cyclopropylethyl)amine | Reaction of the primary amine product with unreacted starting material (imine intermediate).[1] | Acid extraction (salt formation), Chromatography |
| Alcohol Byproduct | 2-Cyclopropylethanol | Over-reduction of the starting aldehyde or ketone.[1] | Fractional Distillation |
| Solvent Residues | e.g., Toluene, THF, Methanol | Remnants from the reaction or workup steps. | Distillation under reduced pressure. |
| Reagents/Catalyst Residues | e.g., Borohydride salts, Palladium | Carryover from the reaction workup. | Aqueous washes, Filtration |
Section 2: Purification Strategy Workflow
Choosing the right purification technique is critical. The following workflow provides a logical progression for isolating high-purity this compound.
Caption: Logical workflow for selecting a purification strategy.
Section 3: Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound.
Distillation Issues
Q1: My final product purity is low after fractional distillation, and my yield is poor. What's happening?
A1: This is a common issue with several potential causes:
-
Azeotrope Formation: The amine may form a constant boiling point mixture (azeotrope) with residual solvent (e.g., water) or an alcohol byproduct, causing them to co-distill. To mitigate this, ensure the crude product is rigorously dried with a suitable agent (e.g., anhydrous MgSO₄ or Na₂SO₄) before distillation.
-
Insufficient Column Efficiency: Your distillation column may not have enough theoretical plates to separate components with close boiling points. For closely boiling impurities, consider using a column with a higher efficiency, such as a Vigreux or a packed column, and ensure a slow, steady distillation rate.[2]
-
Thermal Decomposition: Amines can be susceptible to thermal degradation at high temperatures. The key is to perform the distillation under reduced pressure (vacuum) to lower the boiling point. Aim for a pot temperature that is as low as practical. If decomposition is still suspected (indicated by darkening of the distillation pot residue), a non-distillative method like chromatography may be necessary.
-
Foaming: Amines can foam during heating, especially under vacuum.[3][4] This can cause crude material to carry over into the collection flask. Use a larger distillation flask (no more than half full), add boiling chips or a magnetic stir bar, and heat the mixture slowly and evenly to minimize foaming.
Chromatography Challenges
Q2: When I run my sample on a standard silica gel column, I get severe peak tailing and almost no separation. Why?
A2: This is a classic problem when purifying basic compounds on an acidic stationary phase. The free silanol groups (Si-OH) on the surface of silica gel are acidic and interact strongly with the basic amine via an acid-base interaction.[5][6] This leads to irreversible adsorption, peak tailing, and poor recovery.
Solutions:
-
Mobile Phase Modification: Add a small amount of a "competing base" to your mobile phase. Typically, 0.1-1% triethylamine (TEA) or ammonium hydroxide in your solvent system (e.g., Hexane/Ethyl Acetate or DCM/Methanol) will neutralize the active sites on the silica, dramatically improving peak shape.[5][7]
-
Use a Modified Stationary Phase: The most robust solution is to avoid acidic silica altogether.
-
Amine-functionalized silica: These columns have aminopropyl groups bonded to the silica surface, creating a more basic environment that repels the amine, leading to excellent peak shapes.[6]
-
Basic Alumina: Alumina is a basic stationary phase and is an excellent, cost-effective alternative to silica for purifying amines.[8]
-
-
Reversed-Phase Chromatography: For highly polar amines, reversed-phase flash chromatography on a C18 column can be effective.[8] To ensure good retention and peak shape, the mobile phase (typically water/acetonitrile or water/methanol) should be buffered at a high pH (e.g., using ammonium hydroxide or triethylamine) to keep the amine in its neutral, non-ionized form.[5]
Caption: Interaction of amines with different stationary phases.
Crystallization and Product Isolation
Q3: I've purified my this compound, but it's a liquid/oil. How can I get a stable, easy-to-handle solid?
A3: Many free amines, including CPEA, are liquids or low-melting solids at room temperature, which can make them difficult to handle and weigh accurately.[9] The standard and most effective technique is to convert the amine into a crystalline salt. Salts have higher melting points and form well-defined crystal lattices.[10]
Procedure: Formation of this compound Hydrochloride
-
Dissolve your purified free-base amine in a suitable anhydrous solvent like diethyl ether or ethyl acetate.
-
Cool the solution in an ice bath.
-
Slowly bubble anhydrous HCl gas through the solution OR add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution as a white solid.[11]
-
Collect the solid by vacuum filtration, wash it with a small amount of cold solvent (to remove any excess acid or unreacted amine), and dry it under vacuum.
Q4: I've formed the hydrochloride salt, but it "oiled out" or won't crystallize from my chosen solvent. What should I do?
A4: This is a classic crystallization problem that boils down to solvent selection and technique.
-
Solvent Screening: The ideal solvent is one in which the salt is highly soluble when hot but poorly soluble when cold.[12] You may need to screen several solvents or, more commonly, use a binary solvent system (e.g., ethanol/ether, isopropanol/hexane). Dissolve the salt in a minimal amount of the "good" solvent (e.g., ethanol) at an elevated temperature, then slowly add the "poor" solvent (e.g., hexane) until the solution becomes slightly cloudy (the cloud point). Gently warm until it's clear again, then allow it to cool slowly.
-
Control the Cooling Rate: Rapid cooling often leads to the formation of oils or very small crystals. For best results, allow the hot, saturated solution to cool slowly to room temperature, and then place it in a refrigerator or freezer. Do not disturb the vessel during this process.[13]
-
Seeding: If you have a single crystal from a previous batch, adding it to the supersaturated solution can induce crystallization. If not, gently scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites.[13]
-
Alternative Crystallization Methods: If slow cooling fails, consider techniques like vapor diffusion or solvent layering, which are excellent for growing high-quality crystals from small amounts of material.[13][14]
Section 4: Frequently Asked Questions (FAQs)
Q1: What is the best way to analyze the purity of my this compound? A1: Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for assessing the purity of volatile amines like CPEA.[1][15] It allows for the separation and identification of volatile impurities. For chiral purity, a chiral GC or HPLC column is required.[16] Quantitative analysis can be performed using GC with a Flame Ionization Detector (FID) and an internal standard.[17]
Q2: How should I store purified this compound? A2: As a primary amine, this compound is susceptible to oxidation and can react with atmospheric carbon dioxide to form a carbonate salt. The free base should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container, preferably in a refrigerator.[18] The hydrochloride salt is generally more stable and can be stored at room temperature, protected from moisture.
Q3: What are the key safety precautions for handling this compound? A3: this compound and its salts should be handled with care. It is considered harmful if swallowed and may cause skin and eye irritation or burns.[11][19] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[20]
Section 5: Key Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is excellent for removing neutral or acidic impurities from the crude amine.
-
Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Transfer the solution to a separatory funnel and extract it three times with an aqueous acid solution (e.g., 1M HCl). The amine will move into the aqueous phase as the hydrochloride salt.
-
Combine the aqueous layers. Any neutral or acidic impurities will remain in the organic phase, which can be discarded.
-
Cool the combined aqueous layer in an ice bath and slowly add a strong base (e.g., 5M NaOH) until the solution is strongly basic (pH > 12). This regenerates the free amine.
-
Extract the free amine back into an organic solvent (e.g., diethyl ether) three times.
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the purified free amine.
Protocol 2: Purification via Recrystallization of the Hydrochloride Salt
-
Prepare the crude hydrochloride salt as described in Section 3.3.
-
Select an appropriate solvent system (e.g., isopropanol/hexane).
-
Add the crude salt to a flask and add the minimum amount of hot isopropanol required to fully dissolve it.
-
Slowly add hexane dropwise to the hot solution until a persistent cloudiness appears. Add a few more drops of hot isopropanol to redissolve the precipitate.
-
Cover the flask and allow it to cool slowly to room temperature.
-
Once crystals have formed, place the flask in a refrigerator (4°C) for several hours to maximize the yield.
-
Collect the crystals by vacuum filtration, wash with a small volume of cold hexane, and dry under vacuum.
References
- Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column Purification of primary amines.
- Benchchem. Technical Support Center: Purification of Long-Chain Amines.
- Sulfur Recovery Engineering Inc. Amine Troubleshooting.
- Scribd. Amine Treating - Troubleshooting Guide.
- American Chemical Society. (n.d.). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives.
- Bryan Research & Engineering, LLC. (2008, June 2). Troubleshooting Amine Unit Simulations.
- Kagan, M., et al. (2008). Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups. Journal of Chromatography A, 1194(1), 80-9.
- Scribd. Troubleshooting of Amine Regn.
- Google Patents. (n.d.). US4590292A - Process for the manufacture of cyclopropylamine.
- Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?
- Biotage. (2023, January 19). Is there an easy way to purify organic amines?
- Google Patents. (n.d.). CN101025407A - Analytical method for determining micro moisture in cyclopropyl amine by gas phase chromatography.
- Guide for crystallization. (n.d.).
- Benchchem. Minimizing impurity formation in 2-Cycloheptylpropan-2-amine production.
- NIH. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide.
- Google Patents. (2021, December 23). US20210395185A1 - Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines.
- CymitQuimica. This compound.
- Sigma-Aldrich. 2-cyclopropyl ethyl amine AldrichCPR.
- CDH Fine Chemical. (n.d.). Cyclopropylamine CAS No 765-30-0 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- Benchchem. A Comparative Guide to the Validation of Analytical Methods for 2-Cycloheptylpropan-2-amine.
- Methods for Crystal Production of natural compounds; a review of recent advancements. (2023, June 29).
- Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. (n.d.).
- Benchchem. A Comparative Guide to Isomeric Purity Assessment of 2-Chloro-1-cyclopropyl-2-(2-fluorophenyl)ethanone.
- Fisher Scientific. (2024, March 31). SAFETY DATA SHEET.
- ChemRxiv. Synthesis of trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes.
- Synthesis of trans -2-Substituted Cyclopropylamines from α-Chloroaldehydes. (n.d.).
- NIH. (n.d.). Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications.
- PubChem. 2-Cyclopropylethanamine hydrochloride.
- ResearchGate. (2025, October 22). Crystals, Crystallization and X-ray Techniques: Pharmaceutical Application.
- Reddit. (2023, June 28). Extraction of Cyclopropylamine.
- ChemRxiv. Distillation Operations: Methods, Operational and Design Issues.
- Sigma-Aldrich. 2-cyclopropyl ethyl amine AldrichCPR.
- Synthesis and purification of 2-heptylpropargylamine. (n.d.).
- PubChem. (n.d.). 1-Cyclopropylethanamine.
- NIH. (2009, July 28). Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods.
- NIH. (n.d.). Recent Trends in Product Development and Regulatory Issues on Impurities in Active Pharmaceutical Ingredient (API) and Drug Products. Part 2.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Amine Troubleshooting — Sulfur Recovery Engineering Inc. [sulfurrecovery.com]
- 4. scribd.com [scribd.com]
- 5. biotage.com [biotage.com]
- 6. biotage.com [biotage.com]
- 7. Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. teledyneisco.com [teledyneisco.com]
- 9. 2-cyclopropyl ethyl amine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. 2-Cyclopropylethanamine hydrochloride | C5H12ClN | CID 21916080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. iscientific.org [iscientific.org]
- 13. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. unifr.ch [unifr.ch]
- 15. US20210395185A1 - Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines - Google Patents [patents.google.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. CN101025407A - Analytical method for determining micro moisture in cyclopropyl amine by gas phase chromatography - Google Patents [patents.google.com]
- 18. cdhfinechemical.com [cdhfinechemical.com]
- 19. 1-Cyclopropylethanamine | C5H11N | CID 519239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. fishersci.com [fishersci.com]
Technical Support Center: Minimizing Byproducts in 2-Cyclopropylethylamine Reactions
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center dedicated to addressing the challenges in the synthesis of 2-cyclopropylethylamine. This valuable building block is integral to the development of numerous pharmaceutical and agrochemical compounds.[1] However, its synthesis is often accompanied by the formation of unwanted byproducts, complicating purification and reducing overall yield.
This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you identify, understand, and minimize the formation of these impurities. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to empower you to optimize your synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound and what byproducts are typically associated with them?
The synthesis of this compound can be approached through several pathways, each with its own set of potential byproducts. Two common routes start from either cyclopropanemethanol or cyclopropylacetonitrile.
-
Route A: From Cyclopropanemethanol. This route typically involves the conversion of the alcohol to a suitable leaving group (e.g., tosylate or mesylate), followed by nucleophilic substitution with a cyanide source to form cyclopropylacetonitrile. This intermediate is then reduced to the target amine.
-
Route B: Direct Amination Strategies. While less common for this specific molecule, direct amination methods or variations of the Buchwald-Hartwig amination could be adapted, though these often require more specialized catalysts and conditions.[2]
Common Byproducts Include:
-
Dicyclopropylethylamine (Secondary Amine): Formed when the product amine reacts with the starting halide or tosylate.
-
Tricyclopropylethylamine (Tertiary Amine): A further alkylation product.
-
Ring-Opened Products: The strained cyclopropane ring can be susceptible to opening under certain conditions, leading to linear or rearranged amine byproducts.[3]
-
Unreacted Intermediates: Incomplete conversion of starting materials like cyclopropylacetonitrile or cyclopropanemethanol.[4][5]
Q2: My reaction is showing a significant amount of a secondary amine byproduct (dicyclopropylethylamine). What is the primary cause and how can I prevent it?
The formation of dicyclopropylethylamine is a classic example of overalkylation, where the desired primary amine product acts as a nucleophile and reacts with the electrophilic starting material (e.g., 2-cyclopropylethyl halide or tosylate).
Primary Causes:
-
Stoichiometry: Using an insufficient excess of the amine source (e.g., ammonia or a protected amine equivalent).
-
Reaction Conditions: High temperatures and prolonged reaction times can favor the secondary reaction.[6]
-
Concentration: High concentrations of the reactants can increase the likelihood of the product amine colliding with the starting electrophile.
Q3: I am observing byproducts that suggest ring-opening of the cyclopropyl group. What conditions favor this and how can it be avoided?
The high ring strain of the cyclopropane ring makes it susceptible to opening, particularly in the presence of strong acids, certain metal catalysts, or high temperatures.[3]
Conditions Favoring Ring-Opening:
-
Acidic Conditions: Strong acids can protonate the cyclopropane ring, initiating ring-opening to form a carbocation intermediate that can then react to form various byproducts.
-
Lewis Acids: Some Lewis acids used as catalysts can also promote ring cleavage.[7]
-
High Temperatures: Thermal stress can provide the energy needed to overcome the activation barrier for ring-opening.[6]
Troubleshooting Guides
Issue 1: Formation of Overalkylation Byproducts (Secondary and Tertiary Amines)
This is one of the most common challenges in amine synthesis. The key is to manipulate the reaction conditions to favor the formation of the primary amine.
Protocol for Minimizing Overalkylation
This protocol focuses on the reduction of cyclopropylacetonitrile, a common precursor.
Materials:
-
Cyclopropylacetonitrile
-
Reducing agent (e.g., Lithium Aluminum Hydride (LAH), Raney Nickel/H₂)
-
Anhydrous solvent (e.g., Diethyl ether, THF for LAH; Ethanol for Raney Nickel)
-
Ammonia (for Raney Nickel reduction)
-
Quenching agent (e.g., water, Rochelle's salt solution for LAH)
Step-by-Step Methodology:
-
Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of the reducing agent in the appropriate anhydrous solvent. For Raney Nickel, the reaction is often performed in a pressure vessel with ethanol saturated with ammonia.
-
Controlling Stoichiometry: Use a significant excess of the nitrogen source. When using Raney Nickel, saturating the ethanolic solution with ammonia helps to minimize the reaction of the newly formed primary amine with any remaining starting material or intermediates.
-
Temperature Control: Perform the addition of the cyclopropylacetonitrile to the reducing agent at a low temperature (e.g., 0 °C) to control the initial exotherm.[6]
-
Slow Addition: Add the nitrile to the reducing slurry dropwise to maintain a low concentration of the electrophile, thereby disfavoring the secondary reaction.
-
Monitoring the Reaction: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the disappearance of the starting material. Avoid unnecessarily long reaction times.
-
Workup: Once the reaction is complete, carefully quench the reaction at a low temperature. For LAH reductions, a Fieser workup (sequential addition of water, then NaOH solution, then more water) is effective.
Data Summary: Impact of Reaction Conditions
| Parameter | Condition A (High Byproduct) | Condition B (Minimized Byproduct) | Rationale |
| Amine Source | 1.1 equivalents | >10 equivalents (or solvent saturation) | A large excess of the amine source outcompetes the product amine. |
| Temperature | Reflux (65-80 °C) | 0 °C to Room Temperature | Lower temperatures reduce the rate of the undesired secondary reaction.[6] |
| Addition Rate | Rapid (bulk addition) | Slow (dropwise over 1-2 hours) | Maintains a low concentration of the electrophile. |
| Solvent | Non-polar (e.g., Toluene) | Polar aprotic (e.g., THF, Diethyl Ether) | Solvent choice can influence the reactivity of the amine. |
Troubleshooting Workflow: Overalkylation
Caption: Workflow for troubleshooting overalkylation byproducts.
Issue 2: Byproducts from Cyclopropane Ring-Opening
The integrity of the cyclopropyl ring is paramount. Ring-opening leads to a mixture of difficult-to-separate impurities.
Protocol for Preserving the Cyclopropyl Ring
This protocol outlines the conversion of cyclopropanemethanol to this compound, a route where ring stability can be a concern.
Materials:
-
p-Toluenesulfonyl chloride (TsCl) or Methanesulfonyl chloride (MsCl)
-
Pyridine or Triethylamine (non-nucleophilic base)
-
Sodium Cyanide (NaCN) or Potassium Cyanide (KCN)
-
Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reducing agent (as in the previous protocol)
Step-by-Step Methodology:
-
Formation of the Tosylate/Mesylate:
-
Dissolve cyclopropanemethanol in a suitable solvent like dichloromethane (DCM) or pyridine at 0 °C.
-
Slowly add TsCl or MsCl. The use of a non-nucleophilic base like pyridine or triethylamine is crucial to neutralize the HCl generated without promoting side reactions.
-
Maintain the temperature below room temperature to avoid side reactions.
-
-
Nucleophilic Substitution with Cyanide:
-
The crude tosylate/mesylate is then reacted with NaCN or KCN in a polar aprotic solvent like DMSO or DMF.[9]
-
Keep the reaction temperature moderate (e.g., 50-70 °C). High temperatures can promote elimination or other side reactions.
-
Crucially, avoid any acidic workup steps that could protonate and open the cyclopropane ring.
-
-
Reduction of the Nitrile:
-
Follow the nitrile reduction protocol described in the previous section, ensuring anhydrous and neutral or basic conditions.
-
Key Considerations for Ring Integrity
| Factor | Recommended Condition | Rationale |
| pH Control | Neutral to basic (pH > 7) | Avoids acid-catalyzed ring-opening.[6] |
| Temperature | Keep as low as feasible for the reaction to proceed | Minimizes thermal degradation and rearrangement.[6][10] |
| Catalysts | Avoid strong Lewis acids or certain transition metals | These can coordinate to the cyclopropane ring and facilitate cleavage.[7] |
Reaction Pathway: Ring Stability Focus
Caption: Synthetic pathway emphasizing ring-preserving conditions.
Conclusion
Minimizing byproducts in the synthesis of this compound is achievable through careful control of reaction parameters. By understanding the mechanisms of byproduct formation—namely overalkylation and ring-opening—researchers can implement targeted strategies to improve reaction selectivity and overall efficiency. The protocols and troubleshooting guides provided here offer a robust framework for optimizing this critical synthesis, ultimately facilitating the development of novel pharmaceuticals and agrochemicals.
References
- Synthesis of trans-2-Substituted Cyclopropylamines from α-Chloroaldehydes.ChemRxiv.
- Synthesis of trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes.ChemRxiv.
- Process for the manufacture of cyclopropylamine - EP 0205403 B1.European Patent Office.
- US4590292A - Process for the manufacture of cyclopropylamine.Google Patents.
- CAS No : 17393-35-0 | Product Name : 1-Cyclopropyl-2-methylpropan-1-ol.Pharmaffiliates.
- Cyclopropanemethanol | C4H8O | CID 75644.PubChem.
- US20210395185A1 - Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines.Google Patents.
- Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications.Longdom Publishing.
- CYCLOPROPYLAMINE.Ataman Kimya.
- EP1171421B1 - Process for the preparation of cyclopropylacetonitrile.Google Patents.
- Cyclopropylacetonitrile | CAS#:6542-60-5.Chemsrc.
- Extraction of Cyclopropylamine : r/OrganicChemistry.Reddit.
- US3988464A - Cyclopropylamines as pharmaceuticals.Google Patents.
- 6542-60-5 | MFCD00041523 | 2-Cyclopropylacetonitrile.AA Blocks.
- Synthesis and purification of 2-heptylpropargylamine.ResearchGate.
Sources
- 1. longdom.org [longdom.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. 环丙基甲醇 ≥99.5% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Cyclopropylacetonitrile synthesis - chemicalbook [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Cyclopropanemethanol, 98% | Fisher Scientific [fishersci.ca]
- 9. EP1171421B1 - Process for the preparation of cyclopropylacetonitrile - Google Patents [patents.google.com]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Support Center: 2-Cyclopropylethylamine Solubility Guide
Introduction: Understanding the Solubility Challenge
2-Cyclopropylethylamine is a primary amine featuring a cyclopropyl group, a structural motif of significant interest in medicinal chemistry and drug development.[1] While a valuable building block, its solubility can present a considerable challenge during experimental design, particularly in aqueous media common to biological assays and formulation development. This guide provides a comprehensive framework for diagnosing and overcoming solubility issues with this compound and its derivatives. We will explore the physicochemical principles governing its solubility and provide actionable, step-by-step protocols to achieve clear, stable solutions for your research needs.
Core Principles: Physicochemical Properties Governing Solubility
The solubility of this compound is primarily dictated by the interplay between its two key structural features: the basic amine group and the nonpolar cyclopropylethyl moiety.
-
The Basic Amine Group (pKa): The primary amine (–NH₂) is a weak base. In an acidic environment, it can accept a proton (H⁺) to form the corresponding ammonium salt (–NH₃⁺). This process of protonation introduces a positive charge, dramatically increasing the molecule's polarity and its affinity for polar solvents like water. The tendency of the amine to be protonated is defined by its pKa. While the exact experimental pKa for this compound is not readily published, it is expected to be similar to other primary alkylamines, typically in the range of 9.5-10.5. This means that at a pH significantly below its pKa, the molecule will exist predominantly in its highly soluble, protonated, cationic form.[2][3]
-
The Hydrophobic Moiety: The cyclopropylethyl portion of the molecule is nonpolar and hydrophobic. This part of the structure prefers to interact with nonpolar solvents and limits the molecule's intrinsic solubility in water when in its neutral, free-base form.
This dual nature is the key to manipulating its solubility.
Troubleshooting Guide: A Systematic Approach to Solubilization
Encountering a cloudy suspension or precipitation is a common first step. This guide provides a logical workflow to diagnose the issue and find the most effective solution.
Initial Assessment: Is Your Compound the Free Base or a Salt?
Commercial availability includes both the free base (this compound) and its hydrochloride (HCl) salt.[1][4] The salt form is generally crystalline and possesses significantly higher aqueous solubility than the free base.[1] Always verify the form you are working with, as this dictates the initial strategy.
Problem: My this compound (Free Base) is Insoluble in Aqueous Buffer.
This is the most common scenario, especially in neutral or basic buffers (pH ≥ 7). The amine is in its neutral, nonpolar form.
Solution Strategy: pH Adjustment
The most direct method to solubilize the free base in an aqueous medium is through acidification. By lowering the pH, you protonate the amine, converting it to its highly soluble salt form in situ.
-
Mechanism: R-NH₂ (less soluble) + H⁺ ⇌ R-NH₃⁺ (more soluble)
-
Target pH: According to the Henderson-Hasselbalch equation, to ensure >99% of the amine is in its protonated form, the pH of the solution should be at least 2 units below the pKa of the amine.[5][6] For a typical pKa of ~10.5, a target pH of ≤ 8.5 is required, with lower pH values (e.g., pH 4-6) often providing a wider margin for solubility.
See Protocol 1: Step-by-Step pH Adjustment for Solubilization
Problem: My this compound HCl Salt Precipitates Upon Dissolution.
While the HCl salt is more soluble, precipitation can still occur, typically for one of two reasons:
-
Insufficient Solvent: You may be attempting to create a solution that exceeds the salt's maximum solubility limit (mg/mL) in that specific solvent or buffer.
-
Common Ion Effect or High pH: If your buffer has a high concentration of chloride ions or if the pH is too high (approaching the pKa), it can suppress dissolution or cause the protonated amine to convert back to the less soluble free base.
Solution Strategies:
-
Dilution: The simplest first step is to try dissolving the compound in a larger volume of the solvent.
-
Co-solvents: For highly concentrated solutions, introducing a water-miscible organic co-solvent can disrupt the crystal lattice energy and increase solubility.[7][8] Common choices include DMSO, DMF, ethanol, or PEG 400.
-
pH Verification: Ensure the pH of your final solution is acidic. If dissolving in unbuffered water, the solution should be naturally acidic due to the nature of the amine salt. If using a buffer, confirm its pH is well below 8.5.
See Protocol 2: Developing a Co-Solvent System
Experimental Protocols
These protocols provide detailed, validated methodologies for the techniques described above.
Protocol 1: Step-by-Step pH Adjustment for Solubilization
Objective: To dissolve this compound free base in an aqueous buffer by converting it to its soluble salt form.
Materials:
-
This compound (free base)
-
Target aqueous buffer (e.g., PBS, TRIS) - initially, use the buffer without its acidic component if preparing from scratch, or use deionized water first.
-
1 M Hydrochloric Acid (HCl)
-
Calibrated pH meter
-
Stir plate and stir bar
Methodology:
-
Weigh the desired amount of this compound free base.
-
Add the compound to the desired final volume of deionized water or the basic component of your buffer system. The mixture will likely appear as a suspension or an immiscible layer.
-
Begin stirring the suspension.
-
While monitoring the pH, add 1 M HCl dropwise to the mixture.
-
Observe the solution. As the pH drops, the compound will begin to dissolve.
-
Continue adding acid until the solution becomes completely clear. A good target is typically between pH 4 and 6.
-
Validation: Once the solution is clear, stop adding acid. Check the pH. The solution should remain stable with no precipitation.
-
If you used water initially, you can now add concentrated buffer components to reach your final desired formulation, re-adjusting the pH as necessary.
Protocol 2: Developing a Co-Solvent System
Objective: To increase the solubility of this compound (free base or salt) using a water-miscible organic solvent. This is particularly useful for creating high-concentration stock solutions.
Materials:
-
This compound (or its HCl salt)
-
Co-solvents: Dimethyl sulfoxide (DMSO), Ethanol, Polyethylene glycol 400 (PEG 400)
-
Aqueous buffer or deionized water
-
Vortex mixer
Methodology:
-
Solvent Screening (Small Scale):
-
Dispense a small, fixed amount of the compound (e.g., 1-2 mg) into several microcentrifuge tubes.
-
To each tube, add a small volume (e.g., 100 µL) of a different co-solvent (DMSO, Ethanol, PEG 400).
-
Vortex vigorously for 1-2 minutes. Observe which solvent most effectively dissolves the compound. DMSO is often a very effective choice for initial dissolution.[9]
-
-
Stock Solution Preparation:
-
Based on the screening, select the best co-solvent.
-
Weigh the desired amount of this compound for your stock solution.
-
Add the minimum amount of the selected co-solvent required to fully dissolve the compound. This creates a highly concentrated primary stock. For example, dissolve 10 mg in 100 µL of DMSO.
-
-
Aqueous Dilution:
-
To prepare your working solution, perform a serial dilution of the primary stock into your final aqueous buffer.
-
Critical Step: Add the stock solution to the buffer (not the other way around) while vortexing to avoid localized high concentrations that can cause precipitation.
-
Validation: Monitor for any signs of precipitation. If cloudiness occurs, you may need to increase the percentage of co-solvent in the final working solution or lower the final concentration.
-
Data Summary: Common Solubilization Approaches
| Strategy | Mechanism | Best For | Considerations |
| pH Adjustment | Protonation of the amine group to form a soluble salt.[7] | Solubilizing the free base in aqueous buffers. | Final pH must be compatible with downstream experiments (e.g., cell viability). |
| Salt Formation | Using a pre-formed salt (e.g., HCl salt) with higher intrinsic aqueous solubility.[1][10] | Direct dissolution in aqueous media without pH adjustment. | Solubility is still finite; high concentrations may require co-solvents. |
| Co-solvency | Adding a water-miscible organic solvent to reduce solution polarity.[8][9] | High-concentration stock solutions; compounds with very low aqueous solubility. | The co-solvent may affect biological assays; vehicle controls are essential. |
Visualization of Solubilization Workflow
The following diagram outlines the decision-making process for troubleshooting solubility issues with this compound.
Caption: Decision tree for selecting a solubilization strategy.
Frequently Asked Questions (FAQs)
Q1: At what pH should I expect this compound to be fully protonated and most soluble? A: To ensure over 99% protonation, the pH of the solution should be at least two units below the pKa of the amine.[5][11] Given an estimated pKa of ~10.5, a solution pH of 8.5 or lower will ensure the compound is predominantly in its soluble, protonated form. For practical purposes, a pH between 4 and 7 is often optimal.
Q2: I dissolved the HCl salt in water, but it crashed out when I added it to my pH 7.4 phosphate buffer. Why? A: This can happen if your final concentration is very high and near the solubility limit of the compound in that specific buffer. While pH 7.4 is below the pKa, the equilibrium between the protonated and free base form still exists. A high concentration in a buffered system can sometimes lead to the precipitation of the less soluble free base. Try diluting your sample or preparing the final solution in a buffer with a slightly lower pH if your experiment allows.
Q3: Can I use a base like NaOH to dissolve the compound? A: No, adding a base like sodium hydroxide (NaOH) will deprotonate the amine (or the ammonium salt), converting it to the neutral free base form, which is significantly less soluble in water and will likely cause precipitation. Acidification is the correct approach for primary amines.
Q4: Will the choice of co-solvent (DMSO vs. Ethanol) affect my biological assay? A: Yes, absolutely. DMSO, ethanol, and other organic solvents can have significant effects on cell viability, enzyme activity, and other biological parameters. It is critical to run a vehicle control in your experiment, which includes the same final concentration of the co-solvent without the compound, to account for any effects of the solvent itself.
Q5: Is it better to start with the free base or the hydrochloride salt? A: If your final application is in a well-controlled acidic or neutral aqueous buffer, starting with the hydrochloride salt is often more convenient as it may dissolve directly.[1] However, the free base offers more flexibility if you need to formulate the compound in non-aqueous systems or if you need to precisely control the final salt form and concentration.
References
- Fiveable. (n.d.). Biological Amines and the Henderson–Hasselbalch Equation. Organic Chemistry Class Notes.
- McMurry, J. (2023). Organic Chemistry (10th ed.). In 24.5 Biological Amines and the Henderson–Hasselbalch Equation. OpenStax.
- Hart, M. L., Do, D. P., Ansari, R. A., & Rizvi, S. A. A. (2016). Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Pharmaceutical Sciences & Research, 1(1). Longdom Publishing.
- Chemistry LibreTexts. (2024, March 23). 24.5: Biological Amines and the Henderson-Hasselbalch Equation.
- Chemistry LibreTexts. (2023, November 20). 24.5: Biological Amines and the Henderson-Hasselbalch Equation.
- Chemistry LibreTexts. (2023, November 20). 24.5 Biological Amines and the Henderson-Hasselbalch Equation.
- International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
- PubChem. (n.d.). 2-Cyclopropylethanamine hydrochloride. National Center for Biotechnology Information.
- PubChem. (n.d.). Cyclopropaneethanamine. National Center for Biotechnology Information.
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727.
- World Journal of Biology Pharmacy and Health Sciences. (2023). Solubility enhancement techniques: A comprehensive review.
Sources
- 1. CAS 89381-08-8: 2-cyclopropylethanamine hydrochloride [cymitquimica.com]
- 2. 24.5 Biological Amines and the Henderson–Hasselbalch Equation – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Cyclopropaneethanamine | C5H11N | CID 10240761 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fiveable.me [fiveable.me]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. longdom.org [longdom.org]
- 8. ijmsdr.org [ijmsdr.org]
- 9. wjbphs.com [wjbphs.com]
- 10. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Catalyst Selection for 2-Cyclopropylethylamine Coupling Reactions
Welcome to the technical support center for C-N cross-coupling reactions involving 2-cyclopropylethylamine. This guide is designed for researchers, chemists, and drug development professionals to provide field-proven insights, detailed protocols, and robust troubleshooting strategies for this important synthetic transformation. The unique structural features of this compound—a primary amine with a nearby strained ring—present specific challenges and opportunities in catalyst selection that this guide will address.
Frequently Asked Questions (FAQs)
Q1: What is the best general catalyst system to start with for coupling this compound with an aryl halide?
For the Buchwald-Hartwig amination of a primary aliphatic amine like this compound, the most reliable starting point is a Palladium(II) precatalyst paired with a bulky, electron-rich biaryl monophosphine ligand.[1][2][3] This combination ensures the efficient formation of the active Pd(0) species and facilitates the key steps of the catalytic cycle.[4][5]
A recommended starting point is summarized in the table below:
| Component | Recommendation | Rationale |
| Pd Precatalyst | G3 or G4 Palladacycle (e.g., XPhos Pd G3) | Air-stable, easily activated by weak bases, and ensures a 1:1 Pd:Ligand ratio, leading to more reproducible results.[4][6] |
| Ligand | BrettPhos or XPhos | BrettPhos is often excellent for primary amines, promoting selective monoarylation.[7][8][9] XPhos is a highly general and robust ligand for a wide range of substrates.[10] |
| Base | Sodium tert-butoxide (NaOtBu) or LHMDS | Strong, non-nucleophilic bases are required to deprotonate the amine and facilitate the catalytic cycle.[4][11] |
| Solvent | Toluene or 1,4-Dioxane | Anhydrous, non-protic solvents are crucial to prevent side reactions like hydrodehalogenation.[10][12] |
| Temperature | 80–110 °C | Sufficient thermal energy is typically needed to drive the reaction to completion.[6][13] |
Q2: How does the this compound structure impact the reaction compared to simpler primary amines?
The this compound structure introduces two key considerations:
-
Steric Hindrance: While the cyclopropyl group is distal to the nitrogen, its ethyl linker provides some steric bulk. This is generally beneficial as it can help disfavor the formation of undesired diarylation byproducts (Ar₂NR). The use of bulky ligands like BrettPhos further enhances this selectivity.[8]
-
Potential for Ring-Opening: The cyclopropyl group is a strained ring. Under harsh conditions or with certain incompatible catalysts (particularly some first-row transition metals), there is a theoretical risk of C-C bond cleavage.[14] However, modern palladium-catalyzed Buchwald-Hartwig conditions are generally mild enough to preserve this motif, which is a key reason for the reaction's widespread use in medicinal chemistry where cyclopropyl groups are common.[15][16]
Q3: Can I use a Nickel or Copper catalyst for this transformation?
While palladium is the most established and versatile metal for this transformation, nickel and copper catalysis are emerging alternatives.[17][18]
-
Nickel Catalysts: Offer the advantage of being more earth-abundant and cost-effective. They have shown promise in coupling primary amines with aryl chlorides.[17][18] However, Ni-based systems can be more sensitive and may require more rigorous optimization.[9]
-
Copper Catalysts (Ullmann/Chan-Lam type): Traditionally require harsher conditions than palladium-catalyzed reactions.[19][20] Modern ligand-accelerated copper catalysis has made strides, but for a general and reliable coupling with a primary aliphatic amine, palladium remains the first choice.
For initial attempts and process reliability, palladium is strongly recommended. If cost or specific reactivity is a major concern, exploring nickel catalysis with careful optimization is a viable secondary path.
Troubleshooting Guide: Overcoming Common Experimental Hurdles
This section addresses specific issues you may encounter during your experiments in a direct problem-cause-solution format.
Problem 1: No or Low Conversion of Starting Material
This is the most frequent issue, often pointing to a problem with the catalytic system's activity.[21][22]
| Potential Cause | Underlying Reason | Recommended Solution |
| Inactive Catalyst | The Pd(0) active species is not forming efficiently. This can be due to poor quality Pd sources (e.g., Pd(OAc)₂ that has decomposed) or inhibition by impurities. | 1. Switch to a Precatalyst: Use an air-stable palladacycle precatalyst (e.g., BrettPhos Pd G3) to ensure reliable generation of the active catalyst.[6] 2. Verify Reagent Quality: Ensure the amine is pure and the solvent is anhydrous.[23] |
| Inappropriate Ligand | The chosen ligand may not be electron-rich or bulky enough to promote oxidative addition or reductive elimination for your specific aryl halide. | 1. Screen Ligands: Test a panel of 2-3 robust ligands. Good candidates for primary amines include BrettPhos , XPhos , and RuPhos .[7][24] 2. Check Ligand:Pd Ratio: If not using a precatalyst, ensure a slight excess of ligand (e.g., 1.2:1 L:Pd) to prevent catalyst decomposition.[23] |
| Insufficient Base Strength or Solubility | The base is not strong enough to deprotonate the amine-palladium complex, or it is not soluble enough in the reaction medium to be effective. | 1. Use a Stronger Base: If using weaker bases like K₃PO₄ or Cs₂CO₃, switch to NaOtBu or LHMDS .[4][11] 2. Improve Solubility: Ensure vigorous stirring. For carbonate or phosphate bases, adding a small amount of water can sometimes help, but must be done cautiously to avoid hydrodehalogenation. |
| Low Reaction Temperature | The reaction has not reached the necessary activation energy, particularly for less reactive aryl chlorides. | 1. Increase Temperature: Incrementally increase the temperature in 10-15 °C steps, up to ~120 °C for toluene or dioxane.[6] Monitor for any signs of product or starting material decomposition. |
Problem 2: Significant Formation of Hydrodehalogenation Byproduct (Ar-H)
This side reaction occurs when the aryl halide is reduced, replacing the halogen with a hydrogen atom.
| Potential Cause | Underlying Reason | Recommended Solution |
| Protic Impurities | Water or other protic impurities can protonate intermediate palladium species, leading to the undesired side product. | 1. Ensure Anhydrous Conditions: Thoroughly dry all glassware. Use anhydrous solvents (passing through a solvent purification system is ideal). Ensure the base is anhydrous.[11] |
| β-Hydride Elimination Pathway | If the amine itself has β-hydrogens (which this compound does), it can potentially act as a hydride source, though this is less common than protic impurities. | 1. Use a Bulky Ligand: Sterically demanding ligands like XPhos or BrettPhos can create a crowded coordination sphere around the palladium, disfavoring the conformation required for β-hydride elimination.[11] |
| High Temperatures | Excessively high temperatures can sometimes promote decomposition pathways that lead to hydrodehalogenation. | 1. Optimize Temperature: If the desired reaction is proceeding but the side product is significant, try reducing the temperature by 10-20 °C and extending the reaction time. |
Problem 3: Reaction Stalls or Plateaus at Partial Conversion
When the reaction starts but fails to reach completion, it often indicates catalyst deactivation.
| Potential Cause | Underlying Reason | Recommended Solution |
| Catalyst Instability/Decomposition | The active Pd(0) species can be unstable over the course of the reaction, forming inactive palladium black. This can be caused by ligand dissociation. | 1. Use a More Robust Ligand: Ligands like GPhos were specifically designed to be more stable and resist displacement by amine substrates, preventing the formation of dormant palladium complexes.[25] 2. Increase Catalyst Loading: As a direct solution, increasing the catalyst loading from 1 mol% to 2-3 mol% may drive the reaction to completion. |
| Inhibition by Reactants/Products | The product aryl amine or even the starting amine can sometimes coordinate too strongly to the palladium center, inhibiting turnover. Heterocyclic substrates are particularly prone to this. | 1. Modify Ligand: A more sterically hindered ligand can prevent strong product binding. 2. Adjust Stoichiometry: Ensure you are not using a large excess of the amine nucleophile. A 1.1–1.2 equivalent excess is typically sufficient. |
Visualized Workflows and Protocols
Catalyst System Selection Workflow
This diagram provides a logical decision path for selecting and optimizing your initial reaction conditions.
Caption: Decision workflow for initial catalyst selection and optimization.
Troubleshooting Flowchart for Low Yield
Caption: A systematic workflow for troubleshooting low-yield reactions.
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination
This protocol provides a reliable starting point for the coupling of an aryl bromide with this compound.[11]
Safety: Handle all reagents in a well-ventilated fume hood. Palladium catalysts, phosphine ligands, and strong bases are hazardous and can be air/moisture sensitive. Always wear appropriate personal protective equipment (PPE).[15]
Reagents & Equipment:
-
Aryl bromide (1.0 equiv)
-
This compound (1.2 equiv)
-
BrettPhos Pd G3 precatalyst (1-2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene (to make a 0.2 M solution with respect to the aryl halide)
-
Oven-dried reaction vial with a magnetic stir bar and a screw cap with a PTFE septum
Procedure:
-
Vial Preparation (in a glovebox): To the reaction vial, add the aryl bromide, BrettPhos Pd G3 precatalyst, and sodium tert-butoxide.
-
Reagent Addition (in a glovebox): Add the anhydrous toluene, followed by the this compound.
-
Reaction Setup: Seal the vial tightly with the screw cap. If outside a glovebox, this step should be performed under a counterflow of argon.
-
Heating: Place the vial in a preheated aluminum heating block at 100 °C.
-
Stirring: Stir the reaction mixture vigorously for the duration of the reaction (typically 12-24 hours).
-
Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them by GC-MS or LC-MS.
-
Workup: Once the reaction is complete, cool the vial to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Systematic Optimization via Parallel Screening
When the general protocol gives a low yield, a systematic screen of key parameters is the most efficient way to identify optimal conditions.[21][26]
Setup:
-
Use a parallel synthesis reaction block with multiple vials.
-
Prepare stock solutions of your aryl halide and this compound in the primary solvent (e.g., toluene) to ensure consistent addition.
Procedure:
-
Array Setup: Arrange an array of reaction vials. To each, add the palladium source and ligand (or the precatalyst).
-
Variable Addition: Add the different bases (e.g., NaOtBu, LHMDS, K₃PO₄) and solvents (e.g., Toluene, Dioxane, t-BuOH) to be screened to the designated vials.
-
Reagent Addition: Add the stock solution of the aryl halide and the amine to each vial.
-
Reaction: Seal all vials and place them in the heating block at a set temperature (e.g., 100 °C).
-
Analysis: After a set time (e.g., 16 hours), cool all reactions and analyze the conversion in each vial using an internal standard with GC or LC analysis. This will provide a clear matrix of which catalyst/base/solvent combination is most effective.
References
- Controlling First-Row Catalysts: Amination of Aryl and Heteroaryl Chlorides and Bromides with Primary Aliphatic Amines Catalyzed by a BINAP-Ligated Single-Component Ni(0) Complex. Journal of the American Chemical Society. [Link]
- Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases.
- A Highly Versatile Catalyst System for the Cross-Coupling of Aryl Chlorides and Amines. pubs.acs.org. [Link]
- Controlling First-Row Catalysts: Amination of Aryl and Heteroaryl Chlorides and Bromides with Primary Aliphatic Amines Catalyzed by a BINAP-Ligated Single-Component Ni(0) Complex. Journal of the American Chemical Society. [Link]
- Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides. Journal of the American Chemical Society. [Link]
- Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of C
- Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions.
- A multiligand based Pd catalyst for C-N cross-coupling reactions. organic-chemistry.org. [Link]
- Buchwald–Hartwig amin
- A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions.
- Optimization of the reaction conditions for the Buchwald-Hartwig coupling of benzyl protected benzimidazole 2 with 4-(methylsulfonyl)aniline (a).
- The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. [Link]
- Palladium-Catalyzed N -Arylation of Cyclopropylamines.
- Optimization of the Buchwald-Hartwig reaction.
- Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Organic Chemistry Portal. [Link]
- Condition Optimization for Buchwald-Hartwig Reactions. YouTube. [Link]
- The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.
- Palladium Catalyzed Amination of Aryl Chlorides. Wiley Analytical Science. [Link]
- CYCLOPROPYLAMINE.
- Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. PubMed. [Link]
- investigation of catalysts for cn coupling reactions to synthesize pyridoimidazoindole, carbazole, and carboline heterocyclic compounds. ueh.edu.vn. [Link]
- Optimising a Buchwald-Hartwig amination using the ChemSpeed. nottingham.ac.uk. [Link]
- Copper-Catalyzed Chan–Lam Cyclopropylation of Phenols and Azaheterocycles.
- Buchwald-Hartwig Amin
- The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]
- Selective Carbon–Carbon Bond Cleavage of Cyclopropylamine Deriv
- Synthesis of cyclopropanes. Organic Chemistry Portal. [Link]
- Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]
- A Mini Review on the Effects of Bases, Catalyst Loadings, Temperatures and Solvents in the Stille Cross-Coupling Reaction using. Institut Kimia Malaysia. [Link]
- Cyclopropylamine in Medicinal Chemistry: Synthesis and Applic
- The Effects of Solvent and Added Bases on the Protection of Benzylamines with Carbon Dioxide. MDPI. [Link]
- Troubleshooting a difficult Heck reaction. Reddit. [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. research.rug.nl [research.rug.nl]
- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Controlling First-Row Catalysts: Amination of Aryl and Heteroaryl Chlorides and Bromides with Primary Aliphatic Amines Catalyzed by a BINAP-Ligated Single-Component Ni(0) Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. sigmaaldrich.com [sigmaaldrich.com]
- 24. A Multiligand Based Pd Catalyst for C-N Cross-Coupling Reactions [organic-chemistry.org]
- 25. dspace.mit.edu [dspace.mit.edu]
- 26. bristol.ac.uk [bristol.ac.uk]
Technical Support Center: Managing Exotherms in Large-Scale 2-Cyclopropylethylamine Reactions
Prepared by: Gemini, Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals working on the scale-up of chemical reactions involving 2-Cyclopropylethylamine. The inherent reactivity of primary amines, combined with the specifics of your reaction system, can lead to significant exothermic events.[1][2] Failure to properly understand and control this heat evolution can result in thermal runaway, compromising yield, purity, and most importantly, safety.[2][3][4]
This document provides a structured approach to identifying, understanding, and managing these thermal hazards through a series of frequently asked questions, a practical troubleshooting guide, and detailed experimental protocols.
Section 1: Frequently Asked Questions (FAQs)
Q1: What intrinsic properties of this compound and its common reactions contribute to thermal hazards on a large scale?
A1: Several factors contribute to the potential thermal hazards of this compound reactions:
-
High Reactivity of the Primary Amine: As a primary amine, this compound is a potent nucleophile that engages in rapid, often highly exothermic reactions such as acylations (e.g., amide bond formation), alkylations, and reactions with epoxides.[5][6] The heat of reaction for these processes can be substantial.
-
Potential for Gas Evolution: Certain side reactions or decomposition pathways, especially at elevated temperatures, could lead to the generation of gaseous byproducts, which can rapidly increase reactor pressure.[7]
-
Scale-Up Challenges: The fundamental issue with scaling up any exothermic reaction is the change in the surface-area-to-volume ratio.[1][8] As the reactor volume increases (by the cube of the radius), the heat transfer area of the jacket only increases by the square of the radius.[8] This disparity means that heat dissipation becomes significantly less efficient at larger scales, increasing the risk of heat accumulation and thermal runaway.[1][9]
Q2: What are the critical parameters I must define before scaling up a this compound reaction?
A2: A thorough understanding of the process is critical before any scale-up.[8] Key parameters to determine include:
-
Heat of Reaction (ΔHr): This tells you the total amount of energy released per mole of reactant. It is a fundamental parameter for designing your cooling system.
-
Adiabatic Temperature Rise (ΔTad): This is the theoretical temperature increase if the reaction proceeds to completion without any heat loss to the surroundings. It is calculated as ΔTad = (-ΔHr * C) / (m * Cp), where C is the concentration, m is the mass, and Cp is the specific heat capacity of the reaction mixture. This value is a crucial indicator of the worst-case scenario.[10]
-
Maximum Temperature of the Synthetic Reaction (MTSR): This is the maximum temperature the reaction mixture would reach under conditions of a cooling failure, factoring in the accumulated reactants.
-
Reaction Kinetics: Understanding the rate of heat evolution is as important as knowing the total heat released. A slow, steady exotherm is far easier to manage than a reaction with a sudden, sharp heat release.[10]
-
Thermal Stability of Reactants, Products, and Intermediates: You must determine the decomposition temperature (Td24 - the temperature at which the time to maximum rate under adiabatic conditions is 24 hours) for all components to ensure your process temperature and MTSR are well below any decomposition onsets.[11]
These parameters are best determined experimentally using techniques like Reaction Calorimetry (RC) and Differential Scanning Calorimetry (DSC).[8][12]
Q3: How does reaction calorimetry specifically help ensure the safe scale-up of these reactions?
A3: Reaction calorimetry (RC) is an indispensable tool for safe process scale-up.[12] It moves beyond simple temperature monitoring to quantify the heat being generated by the reaction in real-time under process-relevant conditions.[11][12]
-
Simulates Plant Conditions: Modern calorimeters can simulate plant-level conditions (e.g., jacket heating/cooling, stirring, semi-batch additions) on a small, safe laboratory scale.[13]
-
Provides Real-Time Data: It provides a real-time heat flow profile, showing exactly when and how quickly heat is released. This allows you to identify periods of maximum heat output and detect any unexpected thermal events.
-
Enables Safe Optimization: By understanding the heat flow, you can optimize process parameters, such as the reagent addition rate, to ensure that the rate of heat generation never exceeds the reactor's maximum heat removal capacity.[11]
-
Models Failure Scenarios: Calorimetry allows you to safely simulate "worst-case" scenarios, like a cooling system failure, to experimentally determine the consequences and establish safe operating limits.[12][13]
Q4: What are the best practices for solvent selection to help mitigate thermal risks?
A4: Strategic solvent selection is a critical, proactive safety measure.[14]
-
Heat Capacity: Solvents with a higher specific heat capacity can absorb more heat for a given temperature rise, providing a larger thermal buffer.
-
Boiling Point: A solvent with a boiling point slightly above the desired reaction temperature can provide an effective emergency cooling mechanism through reflux (evaporative cooling). However, the pressure rating of your vessel must be able to handle the resulting vapor pressure.
-
Thermal Conductivity: Solvents with higher thermal conductivity can improve heat transfer from the reaction mass to the cooling jacket.
-
Inertness: The solvent must be inert under all process conditions and should not participate in or catalyze any hazardous side reactions.
Q5: What engineering controls are essential for large-scale reactors handling these exotherms?
A5: Robust engineering controls are the primary defense against a thermal event.
-
Reactor Cooling System: The system must be sized to handle the maximum expected heat output from the reaction.[10] This includes a reliable cooling jacket, and potentially internal cooling coils or an external heat exchanger for very energetic reactions.
-
Accurate Temperature Monitoring: Use calibrated, fast-responding temperature probes (thermocouples) placed directly within the reaction mass to get an accurate reading of the internal temperature, which can differ significantly from the jacket temperature.[3][9]
-
Automated Control Systems: Implement an automated system that links the internal temperature probe to the cooling system and the reagent addition pump.[1] This system can automatically stop reagent addition if the temperature exceeds a predefined safety limit.[1]
-
Pressure Relief System: An appropriately sized rupture disc or relief valve is critical to safely vent the reactor in the event of a runaway reaction that generates gas or vapor pressure.[10] Sizing these devices requires specialized calculations (e.g., DIERS methodology).[10]
-
Emergency Quench System: For highly hazardous reactions, a system to rapidly inject a chemical inhibitor or cold, inert diluent can be designed to stop the reaction.[4][15]
Section 2: Troubleshooting Guide
Issue 1: Rapid, Uncontrolled Temperature Rise During Reagent Addition
-
Probable Causes:
-
Reagent addition rate is too high: The rate of heat generation is exceeding the heat removal capacity of the reactor.[2]
-
Insufficient cooling: The cooling system is not performing adequately (e.g., coolant temperature is too high, flow rate is too low, or heat transfer surface is fouled).
-
Poor mixing: Inadequate agitation is causing localized concentration of reagents, leading to a rapid reaction in one area (hotspot).[10]
-
Incorrect initial temperature: Starting the addition at a higher-than-specified temperature can dramatically increase the reaction rate.[3]
-
-
Immediate Actions:
-
STOP REAGENT ADDITION IMMEDIATELY. [16]
-
Ensure maximum cooling is applied to the reactor.
-
Verify that the agitator is running at the correct speed.
-
If the temperature continues to rise and approaches the critical safety limit, prepare to execute the emergency shutdown procedure (e.g., quenching).
-
-
Preventative Measures:
-
Use reaction calorimetry data to define a safe addition profile.[11]
-
Implement an automated control system to pause addition if the temperature exceeds a setpoint.[1]
-
Ensure the reactor's heat transfer capabilities are well-characterized and sufficient for the process.
-
Confirm proper agitator function and design for the reaction scale.
-
Issue 2: Slower-Than-Expected Initial Exotherm Followed by a Sudden, Sharp Spike
-
Probable Causes:
-
Reaction Induction Period: Some reactions have an induction period where an intermediate or catalyst needs to build up before the main reaction proceeds rapidly.
-
Accumulation of Unreacted Reagent: This is a highly dangerous situation. The slow initial exotherm may lead the operator to continue adding reagent. When the reaction finally initiates, the large excess of accumulated reagent reacts almost instantaneously, overwhelming the cooling system.[11]
-
Phase-related issues: A reagent may not be dissolving or mixing properly at first, but then a change in temperature or composition leads to sudden homogenization and rapid reaction.
-
-
Immediate Actions:
-
STOP REAGENT ADDITION IMMEDIATELY.
-
Apply maximum cooling and monitor the temperature and pressure very closely.
-
Do not attempt to "chase" the reaction by increasing the temperature to initiate the exotherm if accumulation is suspected.
-
-
Preventative Measures:
-
Characterize the reaction kinetics thoroughly at the lab scale to understand any induction periods.
-
Operate in a semi-batch mode where the reaction is "starve-fed," meaning the reagent is added at a rate where it is consumed immediately, preventing accumulation.[1]
-
Ensure the heat flow profile from a reaction calorimeter shows that the reaction is proceeding as expected during the addition phase.
-
Issue 3: Localized Hotspots Detected in the Reactor
-
Probable Causes:
-
Inadequate Mixing/Agitation: This is the most common cause. The agitator may be undersized, rotating too slowly, or the wrong type for the viscosity of the reaction mass, leading to poor bulk blending.[10]
-
Solid Reagent Addition: Adding a highly reactive solid reagent too quickly can cause it to clump at the bottom or surface of the reactor.
-
Viscosity Changes: The reaction mass may become significantly more viscous as the reaction progresses, making mixing less effective.
-
-
Immediate Actions:
-
Stop reagent addition.
-
If safe to do so, increase the agitation speed to improve bulk mixing.
-
Ensure maximum cooling is applied.
-
-
Preventative Measures:
-
Select an appropriate agitator type (e.g., pitched-blade turbine for good axial flow, anchor for high viscosity) and ensure it is properly sized and positioned.
-
If adding a solid, consider dissolving it in a suitable solvent first and adding it as a solution.
-
Study the rheological properties of the reaction mixture as a function of conversion during process development.
-
Section 3: Key Experimental Protocol
Protocol 1: Reaction Hazard Assessment via Isothermal Heat Flow Calorimetry (HFC)
This protocol outlines the steps for assessing a representative acylation of this compound with an acid chloride (e.g., Acetyl Chloride) to determine key safety parameters.
-
System Preparation & Calibration:
-
Set up the reaction calorimeter (e.g., Syrris Atlas HD, Mettler-Toledo RC1e) according to the manufacturer's instructions.[12]
-
Add the initial charge: this compound and the chosen solvent to the reactor.
-
Begin stirring at the planned process speed.
-
Bring the reactor contents to the desired starting temperature (e.g., 20 °C) and allow the system to reach thermal equilibrium.
-
Perform a pre-calibration pulse using the integrated electrical heater to determine the initial overall heat transfer coefficient (UA).
-
-
Reagent Addition (Simulated Process):
-
Begin adding the Acetyl Chloride solution via a calibrated dosing pump at the proposed process rate.
-
Continuously record the reactor temperature (Tr), jacket temperature (Tj), and heat flow (Q) throughout the addition.
-
The heat flow data will show the rate of energy release in real-time. The total heat of reaction is obtained by integrating the heat flow curve over time.
-
-
Post-Addition Hold & Final Calibration:
-
After the addition is complete, hold the reaction at temperature until the heat flow signal returns to the baseline, indicating the reaction is complete.
-
Perform a post-calibration pulse to determine the final UA value. The software will use the initial and final UA values to accurately calculate the heat flow throughout the experiment.
-
-
Data Analysis:
-
Calculate Heat of Reaction (ΔHr): Determined from the total integrated heat flow.
-
Determine Heat Flow Profile: Analyze the peak heat output during addition to understand the maximum cooling demand.
-
Calculate Adiabatic Temperature Rise (ΔTad): Use the measured ΔHr and the known specific heat capacity of the mixture (which can also be measured by the calorimeter).
-
Model for Accumulation: The software can calculate the percentage of unreacted material at any point during the feed, which is critical for assessing the risk of thermal runaway.
-
Section 4: Visual Workflow
The following diagram provides a logical decision tree for responding to a temperature excursion during a large-scale reaction.
Caption: Decision Tree for Managing a Thermal Excursion.
Section 5: Data Summary
The table below summarizes typical thermal safety data that should be obtained from a calorimetric study for a representative acylation reaction of this compound. Values are illustrative and must be determined experimentally for each specific process.
| Parameter | Symbol | Typical Value/Range | Significance |
| Heat of Reaction | ΔHr | -100 to -150 kJ/mol | Total energy released; essential for cooling system design. |
| Specific Heat Capacity | Cp | 1.8 - 2.5 J/(g·K) | The ability of the reaction mass to absorb heat. |
| Adiabatic Temperature Rise | ΔTad | 50 - 150 °C | "Worst-case" temperature rise with no cooling. A high value indicates high risk. |
| Peak Heat Flow | Qmax | 50 - 200 W/L | Maximum rate of heat generation; determines required heat removal rate. |
| Decomposition Onset | Tonset (DSC) | > 200 °C | Temperature at which decomposition begins. Process temp must be well below this. |
| Time to Max Rate (24h) | TD24 | > 120 °C | Temperature for a 24-hour runway; a key metric for defining safe operating temp.[11] |
Section 6: References
-
Patsnap Eureka. (2025, September 3). Control Strategies For Managing Exothermic Reactions In Flow.
-
Pharma IQ. (2016, October 25). Safe Automated Dosing with Exothermic Reactions - Case Study.
-
Division of Research Safety, Illinois. (2019, September 18). Scale-up Reactions.
-
ResearchGate. Calorimetric investigation of polymerization reactions. III. Curing reaction of epoxides with amines.
-
Stanford Environmental Health & Safety. (2023, March 15). Scale Up Safety_FINAL.
-
Visual Encyclopedia of Chemical Engineering Equipment. (2022, May 5). Reaction Control.
-
Chemical Industry Journal. Handling Reaction Exotherms – A Continuous Approach.
-
Amar Equipment. (2023, October 12). Working with Exothermic Reactions during Lab and Scale up.
-
Scientific Update. (2024, January 8). How do you Safely Scale up a Given Chemical Reaction?.
-
MDPI. (2022, January 26). Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs Based on Esterification Reactions.
-
Benchchem. Managing exothermic reactions during cyclopropylbenzene synthesis.
-
Fauske & Associates. (2023, October 5). How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way.
-
TSI Journals. (2018). Reaction Calorimetry as a Tool for Thermal Risk Assessment and Improvement of Safe Scalable Chemical Processes.
-
Syrris. Information on the Reaction Calorimetry application.
-
Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications.
-
Polymer Science. Reaction Calorimetry.
Sources
- 1. Safe Automated Dosing with Exothermic Reactions - Case Study [pharma-iq.com]
- 2. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 3. - Division of Research Safety | Illinois [drs.illinois.edu]
- 4. encyclopedia.che.engin.umich.edu [encyclopedia.che.engin.umich.edu]
- 5. researchgate.net [researchgate.net]
- 6. longdom.org [longdom.org]
- 7. scientificupdate.com [scientificupdate.com]
- 8. fauske.com [fauske.com]
- 9. ehs.stanford.edu [ehs.stanford.edu]
- 10. amarequip.com [amarequip.com]
- 11. tsijournals.com [tsijournals.com]
- 12. syrris.com [syrris.com]
- 13. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
- 14. Control Strategies For Managing Exothermic Reactions In Flow [eureka.patsnap.com]
- 15. mdpi.com [mdpi.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Selective Alkylation of 2-Cyclopropylethylamine
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 2-Cyclopropylethylamine. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of preventing over-alkylation during N-alkylation reactions. Our goal is to equip you with the knowledge to achieve high yields of your desired mono-alkylated product with confidence and scientific rigor.
Introduction: The Challenge of Over-Alkylation
This compound is a valuable building block in medicinal chemistry, owing to the unique physicochemical properties conferred by the cyclopropyl group. However, its primary amine functionality presents a classic synthetic challenge: the propensity for over-alkylation. The mono-alkylated secondary amine product is often more nucleophilic than the starting primary amine, leading to the formation of undesired tertiary amines and even quaternary ammonium salts.[1] This guide will explore various strategies to mitigate this issue and achieve selective mono-alkylation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: I'm seeing significant amounts of the di-alkylated product in my reaction. What is the most straightforward way to address this?
Answer:
The most immediate and often simplest parameter to adjust is the stoichiometry of your reactants. Over-alkylation is a competitive reaction. By using a large excess of this compound relative to your alkylating agent, you can statistically favor the reaction of the electrophile with the more abundant primary amine.[2][3]
Causality: Le Châtelier's principle is at play here. Increasing the concentration of one reactant (the primary amine) drives the equilibrium towards the formation of the mono-alkylated product. The alkylating agent is more likely to encounter a molecule of the starting amine than the newly formed, and less concentrated, secondary amine.
Troubleshooting Protocol: Stoichiometric Control
| Parameter | Recommendation | Rationale |
| Amine:Alkylating Agent Ratio | Start with a 3:1 to 5:1 molar ratio. | Significantly increases the probability of the alkylating agent reacting with the primary amine. |
| Mode of Addition | Slow, dropwise addition of the alkylating agent to the amine solution. | Maintains a low instantaneous concentration of the electrophile, further reducing the chance of a second alkylation.[2] |
| Temperature | Maintain a low temperature (e.g., 0 °C to -20 °C). | Reduces the rate of both the desired and undesired reactions, but can improve selectivity by further disfavoring the second alkylation.[2] |
Question 2: Stoichiometric control isn't giving me the selectivity I need. What is a more robust method for preventing over-alkylation?
Answer:
For superior control and selectivity, reductive amination is the preferred industrial and academic method for N-alkylation of primary amines.[4][5][6] This two-step, one-pot process involves the reaction of this compound with an aldehyde or ketone to form an imine intermediate, which is then reduced to the target secondary amine. This method inherently avoids over-alkylation because the imine formation is a controlled, singular event on the primary amine.[5][6]
Mechanism Overview:
-
Imine Formation: The primary amine attacks the carbonyl carbon of the aldehyde or ketone, followed by dehydration to form a C=N double bond (the imine). This step is often catalyzed by mild acid.[4]
-
Reduction: A selective reducing agent is used to reduce the imine to the corresponding amine.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Work-up Procedures for 2-Cyclopropylethylamine Reactions
Welcome to the technical support guide for handling reactions involving 2-cyclopropylethylamine. This resource is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with the work-up and purification of this valuable building block. The unique combination of a basic primary amine and a strained cyclopropyl ring necessitates careful consideration of reaction conditions and isolation procedures. This guide provides in-depth, field-proven insights in a direct question-and-answer format to address common issues encountered in the lab.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: General Work-up & Extraction
Q1: My reaction mixture has formed a persistent emulsion during the aqueous work-up. How can I break it?
A1: Emulsion formation is a frequent challenge when working with amines, as they can act as surfactants.[1] For this compound, this can be particularly pronounced due to its amphiphilic nature. Here are several effective techniques to resolve an emulsion:
-
Patience is a Virtue: Allow the separatory funnel to stand undisturbed for 15-30 minutes. Gravity alone can often break less stable emulsions.[2]
-
"Salting Out": Add saturated aqueous sodium chloride (brine) to the mixture. This increases the ionic strength of the aqueous phase, reducing the solubility of organic materials and helping to force phase separation.[1][2]
-
Filtration through Celite®: Emulsions are often stabilized by fine particulate matter. Filtering the entire emulsified mixture through a pad of Celite® can remove these solids and break the emulsion.[3]
-
pH Adjustment: If your desired product is stable to acid, carefully adding a dilute acid (e.g., 1M HCl) can protonate the amine, moving it into the aqueous layer and disrupting the emulsion.[4] Conversely, if the product is in the organic layer, ensuring the aqueous layer is sufficiently basic can also aid separation.
-
Solvent Modification: Adding a small amount of a different solvent, such as methanol, can sometimes alter the properties of the organic phase and disrupt the emulsion.[2]
Q2: My this compound-derived product has high water solubility. How can I efficiently extract it?
A2: The polarity of the ethylamine backbone can lead to significant water solubility, making standard extractions inefficient.
-
Salting Out: Before extraction, saturate the aqueous layer with a salt like sodium chloride or potassium carbonate. This significantly decreases the solubility of the amine product in the aqueous phase, driving it into the organic layer.[1]
-
Continuous Liquid-Liquid Extraction: For highly water-soluble products, a continuous liquid-liquid extraction apparatus is the most effective, albeit more complex, method.
-
Solvent Choice: Use more polar extraction solvents like ethyl acetate or n-butanol if compatible with your product's solubility profile. Perform multiple extractions with smaller volumes of solvent, as this is more efficient than a single extraction with a large volume.[5]
Q3: How do I effectively remove unreacted this compound starting material from my reaction mixture?
A3: Unreacted this compound can often be removed with a simple acid wash.
-
Acid Wash: Wash the organic layer with a dilute acid solution (e.g., 1M HCl or 10% aqueous citric acid).[4][6] The basic this compound will be protonated to form its hydrochloride salt, which is highly soluble in the aqueous layer and can be easily separated.[4] This method is only suitable if your desired product is stable under acidic conditions.
-
Copper Sulfate Wash: An alternative for acid-sensitive products is to wash the organic layer with a 10% aqueous copper(II) sulfate solution. The amine will complex with the copper and be drawn into the aqueous layer, which often turns a distinct purple color.[4]
Section 2: Reaction-Specific Troubleshooting
Q4: I'm performing an amide coupling with this compound. What is the best work-up to remove coupling reagents and byproducts like HOBt, EDC, or a urea byproduct?
A4: The work-up for amide couplings requires sequential washes to remove both acidic and basic impurities.
-
Dilute Acid Wash: After the reaction, dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) and wash with a dilute acid like 1M HCl.[7] This will remove any unreacted amine and basic additives like DIPEA or triethylamine.[7][8]
-
Dilute Base Wash: Next, wash with a saturated aqueous sodium bicarbonate solution.[6][7] This will remove the acidic coupling additives (e.g., HOBt) and any unreacted carboxylic acid.
-
Water/Brine Wash: Finally, wash with water and/or brine to remove residual water-soluble impurities and aid in phase separation.[6][7] The dicyclohexylurea (DCU) byproduct from DCC coupling is notoriously difficult to remove by washing; it often precipitates and can be removed by filtration. If EDC is used, its urea byproduct is more water-soluble and is typically removed during the aqueous washes.
Q5: In my reductive amination reaction, I'm seeing byproducts. What are the likely causes and how can I adjust my work-up?
A5: Reductive aminations can have several potential pitfalls. The key is often in the choice of reducing agent and the reaction conditions, which then dictates the work-up.
-
Side-Reaction - Over-alkylation: If you are forming a primary amine product, it can react further to form a tertiary amine. This is less of an issue when starting with a primary amine like this compound to make a secondary amine. However, if you are reacting this compound with a large excess of an alkylating agent, dialkylation can occur.[9]
-
Reducing Agent Choice:
-
Sodium Borohydride (NaBH₄): This reagent can reduce the starting aldehyde/ketone. Therefore, it's typically added after the imine has had sufficient time to form.[10] The work-up involves quenching excess borohydride carefully with acid (which can generate hydrogen gas), followed by a standard basic extraction.
-
Sodium Cyanoborohydride (NaBH₃CN) & Sodium Triacetoxyborohydride (NaBH(OAc)₃): These are milder reagents that selectively reduce the iminium ion in the presence of the carbonyl starting material, allowing for a one-pot procedure.[11] The work-up is generally a straightforward aqueous extraction, but care must be taken with NaBH₃CN to ensure the waste stream is handled appropriately due to its cyanide content.[11]
-
-
Work-up Strategy: The work-up usually involves quenching the reaction, followed by a standard acid-base extraction to isolate the amine product.[12] If borate complexes form, they can sometimes be broken by stirring with a strong acid or by co-evaporation with methanol.[13]
Section 3: Stability & Purification
Q6: Is the cyclopropyl group stable to standard acidic and basic work-up conditions?
A6: The cyclopropyl group is generally robust under most standard work-up conditions. Its unique "bent" bonds give it a degree of stability.[14] However, it is not invincible. Extremely harsh acidic conditions, particularly in the presence of heat, can potentially lead to ring-opening. For most standard extractions using dilute acids (e.g., 1M HCl) and bases (e.g., 1M NaOH, sat. NaHCO₃) at room temperature, the cyclopropyl moiety is stable.[14] The primary concern is often the stability of other functional groups in the molecule.
Q7: I'm having trouble purifying my this compound derivative by silica gel chromatography. The compound is streaking or not eluting. What can I do?
A7: The basicity of the amine group leads to strong interactions with the acidic silanol groups on the surface of standard silica gel, causing poor peak shape and recovery.[15]
-
Mobile Phase Modification: Add a small amount of a basic modifier to your eluent system. Typically, 0.5-2% triethylamine or ammonia in methanol is added to the mobile phase (e.g., dichloromethane/methanol/ammonia).[15] This competes with your product for the acidic sites on the silica, improving elution.
-
Use of Treated Silica: Consider using an amine-functionalized or "deactivated" silica gel. These stationary phases have the acidic sites masked, leading to much better chromatography for basic compounds.[15]
-
Alternative Purification: If chromatography is still problematic, consider purification by crystallization of a salt (e.g., hydrochloride or tartrate salt) if your product is a solid.
Key Experimental Protocols
Protocol 1: Standard Acid-Base Extraction for a Neutral Product
This protocol is designed to remove unreacted this compound and other basic or acidic impurities from a reaction yielding a neutral product.
-
Dilution: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, 10 volumes).
-
Transfer: Transfer the diluted mixture to a separatory funnel.
-
Acid Wash: Add 1M aqueous HCl (3-5 volumes) to the separatory funnel. Stopper the funnel, invert, and vent frequently to release any pressure. Shake gently for 30-60 seconds.
-
Separate Layers: Allow the layers to separate completely. Drain the lower aqueous layer.
-
Base Wash: Add saturated aqueous NaHCO₃ (3-5 volumes) to the organic layer in the funnel. Shake and vent as before. This will neutralize any remaining acid and remove acidic byproducts.
-
Separate Layers: Allow the layers to separate and drain the lower aqueous layer.
-
Brine Wash: Wash the organic layer with saturated aqueous NaCl (brine, 3-5 volumes) to remove residual water.
-
Drying and Concentration: Drain the organic layer into a clean flask, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[6]
Protocol 2: Troubleshooting Emulsion Formation
This workflow provides a step-by-step decision process for breaking a persistent emulsion.
Caption: A decision tree for breaking emulsions.
Data & Physical Properties
Understanding the physical properties of this compound is crucial for designing effective work-up and purification strategies.
| Property | Value | Source |
| Molecular Formula | C₅H₁₁N | [16] |
| Molecular Weight | 85.15 g/mol | [16] |
| Appearance | Colorless liquid | [17] |
| pKa (of conjugate acid) | ~10.5 (Estimated)¹ | N/A |
| Boiling Point | ~115-116 °C (Estimated)² | N/A |
| Solubility | Soluble in water, ethanol, ether | [18] |
¹Estimated based on similar primary alkylamines like phenethylamine (pKa 9.83).[18] The amine is strongly basic. ²Estimation based on structurally similar amines.
Visual Workflow: General Amide Coupling Work-up
Caption: Standard work-up for an amide coupling reaction.
Safety Information
This compound and its hydrochloride salt should be handled with appropriate care in a well-ventilated chemical fume hood.[19]
-
Hazards: Harmful if swallowed or inhaled. Causes skin and eye irritation or burns.[20][21] It is a flammable liquid and vapor.[19][22]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[21]
-
Handling: Keep away from heat, sparks, and open flames.[19] Ground all equipment to prevent static discharge.[22] Use only non-sparking tools.[19]
-
Incompatibilities: Incompatible with strong oxidizing agents and acids.[19]
Always consult the Safety Data Sheet (SDS) for the specific reagent before use.[19][21][22]
References
- BenchChem. (n.d.). The Cyclopropyl Moiety: A Comprehensive Examination of its Stability Across Diverse Reaction Conditions.
- BenchChem. (n.d.). Technical Support Center: Workup Procedures for Reactions Involving Basic Amines.
- BenchChem. (n.d.). Technical Support Center: Resolving Emulsion Problems in Diisobutylamine Reaction Workups.
- Frontier, A. (2026). Workup: Amines. University of Rochester, Department of Chemistry.
- Safety Data Sheet. (n.d.). This compound.
- BenchChem. (n.d.). Understanding and minimizing side reactions of the amine group in 2-Cyclopropylaniline.
- Fisher Scientific. (2024, March 31). SAFETY DATA SHEET: (S)-1-Cyclopropylethylamine.
- Frontier, A. (2026). Workup: How to Manage an Emulsion. University of Rochester, Department of Chemistry.
- Frontier, A. (2026). Workup Troubleshooting. University of Rochester, Department of Chemistry.
- Sigma-Aldrich. (2024, August 6). SAFETY DATA SHEET: this compound.
- Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Reaction Workup.
- PubChem. (n.d.). 2-Cyclopropylethanamine hydrochloride. CID 21916080.
- Biofilm Inhibitor Synthesis. (n.d.). Amide Workup.
- Organic Chemistry Tutor. (n.d.). Reductive Amination.
- MIT Digital Lab Techniques Manual. (2010, February 4). Reaction Work-Up I. YouTube.
- CymitQuimica. (n.d.). This compound.
- ResearchGate. (2014, May 2). Is anyone familiar with a reductive amination?.
- BenchChem. (n.d.). Application Notes and Protocols for Amide Coupling Reactions with 2-(Sec-butylamino)isonicotinic Acid.
- Organic Chemistry Portal. (n.d.). Reductive Amination.
- Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works.
- PubChem. (n.d.). Phenethylamine. CID 1001.
- Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application.
- Biotage. (2023, January 19). Is there an easy way to purify organic amines?.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Workup [chem.rochester.edu]
- 4. chem.rochester.edu [chem.rochester.edu]
- 5. Reaction Workup – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 6. Amide Workup - Biofilm Inhibitor Synthesis [faculty.mercer.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. youtube.com [youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. organicchemistrytutor.com [organicchemistrytutor.com]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. biotage.com [biotage.com]
- 16. This compound | CymitQuimica [cymitquimica.com]
- 17. longdom.org [longdom.org]
- 18. Phenethylamine | C8H11N | CID 1001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. fishersci.com [fishersci.com]
- 20. 2-Cyclopropylethanamine hydrochloride | C5H12ClN | CID 21916080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. files.dep.state.pa.us [files.dep.state.pa.us]
Technical Support Center: Diastereoselectivity in Reactions with 2-Cyclopropylethylamine
From the Desk of a Senior Application Scientist
Welcome to the technical support center. This guide is designed for researchers, synthetic chemists, and drug development professionals who are leveraging the unique structural and electronic properties of 2-cyclopropylethylamine in their synthetic campaigns. The compact, strained cyclopropyl ring offers a valuable steric and conformational handle, yet controlling the stereochemical outcome of reactions at or adjacent to the newly formed stereocenter can be a significant challenge.
This document moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently encountered questions (FAQs). Our goal is to explain the causality behind experimental choices, empowering you to rationally design experiments and overcome challenges in achieving high diastereoselectivity.
FAQ 1: Foundational Principles
Q: What are the key structural features of this compound that I should consider when planning a diastereoselective reaction?
A: Understanding the substrate is the first step in controlling reactivity. This compound presents two critical features:
-
The Cyclopropyl Group: This is not just another alkyl substituent. Its rigid, three-membered ring structure exerts a significant and predictable steric influence. Unlike a flexible alkyl chain, its conical shape provides a well-defined steric shield that can be exploited to block one face of a reactive intermediate. The electronic properties of the cyclopropane ring, which has some degree of π-character, can also influence the reactivity of adjacent centers.
-
The Primary Amine (-NH₂): As a primary amine, it is a potent nucleophile and a site for temporary modification.[1][2] It can be readily converted into a wide array of functional groups (amides, imines, sulfonamides) that serve as intermediates for stereocenter-forming reactions. The two protons on the nitrogen also allow for the potential attachment of chiral auxiliaries, a powerful strategy for inducing asymmetry.[3][4]
The interplay between the amine's reactivity and the cyclopropyl group's steric bulk is the central element you will manipulate to achieve diastereocontrol.
Troubleshooting Guide 1: Poor Diastereomeric Ratio (d.r.) in Amide Coupling Reactions
Q: I am performing an amide coupling between a chiral carboxylic acid and this compound. My crude NMR shows a nearly 1:1 ratio of diastereomers. How can I resolve this?
A: This is a classic challenge in substrate-controlled diastereoselection where the existing stereocenter on the acid is too remote or conformationally flexible to effectively influence the amine's approach. A low diastereomeric ratio (d.r.) indicates that the transition states leading to the two different diastereomers are very close in energy. To improve this, we must increase the energy difference between these competing pathways.
Here is a systematic approach to troubleshoot this issue:
Core Strategy: Manipulating Reaction Conditions
The diastereoselectivity of many reactions is highly sensitive to changes in solvent and temperature.[5][6] These parameters directly influence the stability and geometry of the reaction's transition state.[7][8]
1. Temperature Reduction:
-
The "Why": Lowering the reaction temperature is the most common and often most effective first step. According to the Eyring equation, the selectivity of a reaction under kinetic control is exponentially dependent on the difference in the free energies of activation (ΔΔG‡) and inversely proportional to the temperature. By reducing the temperature, you amplify the impact of even small energy differences between the diastereomeric transition states, favoring the lower-energy pathway.[9][10]
-
Practical Steps: If your reaction is running at room temperature (20-25 °C), attempt it at 0 °C, -20 °C, -40 °C, and -78 °C. Be aware that reaction times will increase significantly at lower temperatures.
2. Solvent Screening:
-
The "Why": Solvents are not inert spectators; they actively participate in the reaction by solvating intermediates and transition states.[7][11] Changing the solvent can dramatically alter the reaction's energy landscape.
-
Polar Aprotic Solvents (e.g., THF, Dichloromethane, Acetonitrile): These are common starting points. Dichloromethane (DCM) is less coordinating than Tetrahydrofuran (THF) and can sometimes lead to more organized, selective transition states.
-
Nonpolar Solvents (e.g., Toluene, Hexanes): These solvents can promote aggregation of polar intermediates, which may lead to a more ordered and selective transition state geometry.
-
Protic or Hydrogen-Bonding Solvents (e.g., 2,2,2-Trifluoroethanol): In some cases, solvents capable of hydrogen bonding can stabilize a specific transition state, leading to a reversal or dramatic improvement in selectivity.[11][12]
-
Experimental Workflow: Systematic Optimization
Below is a logical workflow for tackling this problem, followed by a detailed experimental protocol for a screening study.
Caption: Troubleshooting workflow for poor diastereoselectivity.
Protocol 1: Temperature and Solvent Screening for Amide Coupling
Objective: To identify conditions that maximize the diastereomeric ratio in the formation of an amide from a chiral carboxylic acid and this compound.
Materials:
-
Chiral carboxylic acid (1.0 equiv)
-
This compound (1.1 equiv)
-
Coupling Agent (e.g., HATU, 1.1 equiv)
-
Base (e.g., DIPEA, 2.0 equiv)
-
Anhydrous Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Toluene
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Setup: Arrange three separate, oven-dried reaction flasks under an inert atmosphere. Label them DCM, THF, and Toluene.
-
Reagent Preparation: In each flask, dissolve the chiral carboxylic acid (e.g., 100 mg, 1.0 equiv) and HATU (1.1 equiv) in the designated solvent (e.g., 2 mL).
-
Temperature Equilibration: Cool all three flasks to the first target temperature (e.g., 0 °C) using an ice bath.
-
Initiation: Add DIPEA (2.0 equiv) to each flask, followed by the dropwise addition of this compound (1.1 equiv).
-
Reaction Monitoring: Stir the reactions at the set temperature for a predetermined time (e.g., 4 hours) or until TLC/LCMS analysis shows consumption of the starting acid.
-
Workup & Analysis:
-
Quench each reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with the reaction solvent (or ethyl acetate).
-
Combine organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Analyze the crude product mixture by ¹H NMR or chiral HPLC to determine the diastereomeric ratio (d.r.).
-
-
Iteration: Repeat steps 3-6 for the other target temperatures (-40 °C and -78 °C).
Data Summary: Expected Outcomes
Your results can be summarized in a table to easily identify the optimal conditions.
| Temperature (°C) | Solvent | Diastereomeric Ratio (d.r.) | Conversion (%) |
| 25 (RT) | DCM | 1.5 : 1 | >95 |
| 0 | DCM | 4 : 1 | >95 |
| -40 | DCM | 12 : 1 | 90 |
| -78 | DCM | >20 : 1 | 75 |
| -78 | THF | 15 : 1 | 80 |
| -78 | Toluene | 18 : 1 | 65 |
Note: Data are illustrative. Lower temperatures generally improve d.r. but may decrease reaction rate and conversion.
Troubleshooting Guide 2: Low Selectivity in Nucleophilic Additions to Imines
Q: I'm reacting this compound with an aldehyde to form an imine, which I then treat with a nucleophile (e.g., a Grignard reagent or an enolate). The two new stereocenters are formed with poor diastereoselectivity. What strategies can I use?
A: This is a more complex problem involving the creation of two new stereocenters in a single transformation. The poor selectivity arises because the transiently formed imine is conformationally flexible, and the nucleophile can attack from either face with nearly equal probability. The key is to create a more rigid, ordered transition state.
Core Strategy: Imposing Conformational Rigidity
1. Lewis Acid Catalysis:
-
The "Why": Lewis acids (e.g., TiCl₄, ZnCl₂, BF₃·OEt₂) can coordinate to the imine nitrogen.[13] This coordination achieves two goals: (1) it activates the imine towards nucleophilic attack, and (2) it can lock the conformation of the imine intermediate. The bulky Lewis acid complex can sterically block one face of the imine, forcing the nucleophile to attack from the opposite, less hindered face.
-
Practical Steps: Add a stoichiometric amount of a Lewis acid at low temperature (-78 °C) before introducing the nucleophile. A screening of different Lewis acids is often necessary, as their size and coordinating ability will dictate the outcome.
2. Organocatalysis:
-
The "Why": Chiral Brønsted acids or bifunctional organocatalysts (like derivatives of proline) can protonate the imine to form a chiral iminium ion.[14][15] The counter-ion of the catalyst is then held in close proximity, forming a highly organized, chiral ion pair. This chiral environment dictates the trajectory of the incoming nucleophile, leading to high diastereoselectivity and enantioselectivity. This approach is central to the field of asymmetric organocatalysis.[16][17]
Caption: Controlling facial selectivity via a rigid intermediate.
FAQ 2: Advanced Strategies
Q: I have exhausted optimization of reaction parameters (temperature, solvent, additives) and the diastereoselectivity is still not sufficient for my needs. What is the next level of control?
A: When simple parameter optimization fails, it's time to employ a more powerful strategy that introduces a dominant stereocontrolling element into the reaction. The most common and effective method is the use of a chiral auxiliary .
-
What it is: A chiral auxiliary is an enantiomerically pure molecule that is temporarily attached to your substrate (in this case, to the nitrogen of this compound).[3] This converts your prochiral substrate into a single diastereomer.
-
How it Works: The auxiliary is designed to have a large, sterically demanding group that effectively shields one face of the molecule.[18] In a subsequent reaction (e.g., alkylation of an enolate derived from the amide), the incoming electrophile is forced to approach from the unhindered face, leading to the formation of a single new stereocenter with high predictability.[3] After the key stereocenter-forming step, the auxiliary is cleaved under conditions that do not epimerize the newly created center, yielding your desired product and allowing for the recovery and reuse of the auxiliary.[4]
-
Common Examples:
-
Evans' Oxazolidinone Auxiliaries: These are exceptionally reliable for directing aldol reactions and alkylations of carboxylic acid derivatives.[3][19]
-
Pseudoephedrine/Pseudoephenamine Auxiliaries: These are highly effective for the asymmetric alkylation of amides to produce chiral carboxylic acids and ketones.[18]
-
SAMP/RAMP Hydrazines: Used for the asymmetric alkylation of aldehydes and ketones.
-
Caption: General workflow for using a chiral auxiliary.
Choosing the right auxiliary is critical and depends on the specific transformation you wish to perform. This powerful method offers a reliable and scalable path to obtaining enantiomerically pure materials derived from this compound.
References
- Dramatic Solvent Effect on the Diastereoselectivity of Michael Addition: Study toward the Synthesis of the ABC Ring System of Hexacyclinic Acid.Organic Letters.[Link]
- Solvent effects on stereoselectivity: more than just an environment.Chemical Society Reviews.[Link]
- Solvent Effects on Diastereoselective Intramolecular [2 + 2] Photocycloadditions: Reversal of Selectivity through Intramolecular Hydrogen Bonding.Journal of the American Chemical Society.[Link]
- The Effect of Solvent–Substrate Noncovalent Interactions on the Diastereoselectivity in the Intramolecular Carbonyl-Ene and the Staudinger [2 + 2] Cycloaddition Reactions.The Journal of Physical Chemistry A.[Link]
- ASYMMETRIC SYNTHESIS.eGyanKosh.[Link]
- Solvent effects on stereoselectivity: More than just an environment.
- Impact of reducing agent, temperature, and substrate topology on diastereoselectivity of the intermolecular coupling reactions, or how “free” are cobalt-complexed propargyl radicals?RSC Publishing.[Link]
- Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis.PMC - NIH.[Link]
- Asymmetric Induction.MSU Chemistry.[Link]
- Concise Introduction to Asymmetric Synthesis.chem.iitb.ac.in.[Link]
- Solvent- or Temperature-Controlled Diastereoselective Aldol Reaction of Methyl Phenylacet
- The Regioselective and Diastereoselective Direct Addition of Amines to Alkenes Using a Tantalum-Ureate Hydroaminoalkylation Catalyst.
- Chiral auxiliary.Wikipedia.[Link]
- (PDF) Chiral Auxiliaries in Asymmetric Synthesis.
- Principles of Asymmetric Synthesis.The Royal Society of Chemistry.[Link]
- Asymmetric Synthesis.University of York.[Link]
- Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogen
- Enamine-based organocatalysis with proline and diamines: the development of direct catalytic asymmetric Aldol, Mannich, Michael, and Diels-alder reactions.Semantic Scholar.[Link]
- Nobel Prize in Chemistry 2021 Part 1, Asymmetric Organocatalysis, Enantioselective Organic Chemistry.YouTube.[Link]
- Synthesis of trans-2-Substituted-Cyclopropylamines
- Chiral Amine Synthesis – Recent Developments and Trends for Enamide Reduction, Reductive Amin
- Application of Chiral Transfer Reagents to Improve Stereoselectivity and Yields in the Synthesis of the Antituberculosis Drug Bedaquiline.Organic Process Research & Development.[Link]
- Amine Organocatalysis of Remote, Chemoselective C(sp3)
- Diastereoselectivity is in the Details: Minor Changes Yield Major Improvements to the Synthesis of Bedaquiline.
- Access to Chiral Diamine Derivatives through Stereoselective Cu-Catalyzed Reductive Coupling of Imines and Allenamides.The Journal of Organic Chemistry.[Link]
- Enamine-Based Organocatalysis with Proline and Diamines: The Development of Direct Catalytic Asymmetric Aldol, Mannich, Michael, and Diels—Alder Reactions.
- Stereoselection in thermal asymmetric Diels-Alder reactions. Electronic vs. steric effects.The Journal of Organic Chemistry.[Link]
- Diastereoselectivity on Intramolecular Alder‐ene Reaction of 1,6‐Dienes.PMC - NIH.[Link]
- Effect of Temperature on Reactions of Chemical Organic Synthesis.Lneya.[Link]
- NUCLEOPHILIC REACTION OF CYCLOPENTYLAMINE ON PHTHALIMIDE DERIVATIVES: SYNTHESIS AND ANTINOCICEPTIVE ACTIVITY OF PRODUCTS.Acta Poloniae Pharmaceutica.[Link]
- General Principles of Diastereoselective Reactions: Acyclic Control of Diastereoselectivity.
- Cyclopropylamine in Medicinal Chemistry: Synthesis and Applic
- Process for the manufacture of cyclopropylamine.
- Addition, Elimination, and Rearrangement Reactions of Cyclopropyl-Substituted Nitrenium Ions: A Computational and Experimental I.ChemRxiv.[Link]
- Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers via Formal SN2.MDPI.[Link]
- Enantioselective and Diastereoselective Synthesis of Azaspiro[n.
Sources
- 1. ptfarm.pl [ptfarm.pl]
- 2. longdom.org [longdom.org]
- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 4. york.ac.uk [york.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. lneya.com [lneya.com]
- 7. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Impact of reducing agent, temperature, and substrate topology on diastereoselectivity of the intermolecular coupling reactions, or how “free” are cobalt-complexed propargyl radicals? - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. Solvent- or Temperature-Controlled Diastereoselective Aldol Reaction of Methyl Phenylacetate [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. youtube.com [youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. [PDF] Enamine-based organocatalysis with proline and diamines: the development of direct catalytic asymmetric Aldol, Mannich, Michael, and Diels-alder reactions. | Semantic Scholar [semanticscholar.org]
- 17. Amine Organocatalysis of Remote, Chemoselective C(sp3)–H Hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Analytical Methods for Monitoring 2-Cyclopropylethylamine Reactions
Welcome to the comprehensive technical support guide for the analytical monitoring of reactions involving 2-Cyclopropylethylamine. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of analyzing this primary amine. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and accuracy of your results.
Introduction: The Challenge of Analyzing this compound
This compound (C₅H₁₁N, MW: 85.15 g/mol ) is a primary amine that, like many of its counterparts, presents unique analytical challenges.[1][2] Its high polarity, potential for volatility, and tendency to interact with active sites in chromatographic systems can lead to poor peak shapes and inaccurate quantification.[3] Furthermore, its lack of a strong chromophore makes UV detection in HPLC difficult without derivatization.[4] This guide will equip you with the knowledge to overcome these obstacles using various analytical techniques.
Section 1: High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the analysis of this compound, particularly for non-volatile derivatives or when coupled with a suitable detector. Due to its weak UV absorbance, pre-column derivatization is often necessary to introduce a chromophore for sensitive UV detection.[4]
HPLC Troubleshooting Guide & FAQs
Q1: Why am I observing significant peak tailing for my this compound analyte?
A1: Peak tailing for basic compounds like this compound is a common issue in reversed-phase HPLC. It is often caused by secondary interactions between the positively charged amine and negatively charged residual silanol groups on the silica-based stationary phase.[5][6]
-
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: Increase the mobile phase pH to suppress the ionization of silanol groups (typically above pH 7). However, ensure your column is stable at higher pH.
-
Use of a High-Purity Silica Column: Modern, high-purity silica columns have a lower concentration of acidic silanol groups, which minimizes tailing.[7]
-
Employ an End-Capped Column: Columns with end-capping provide a more inert surface.
-
Add a Competing Base: Incorporate a small amount of a competing base, such as triethylamine (TEA), into the mobile phase to block the active silanol sites.[7]
-
Column Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or sample concentration.[5]
-
Q2: My retention time for derivatized this compound is inconsistent. What are the likely causes?
A2: Retention time drift can be caused by several factors related to the mobile phase, column, or HPLC system.[8]
-
Troubleshooting Steps:
-
Mobile Phase Preparation: Ensure the mobile phase is prepared fresh daily and is adequately degassed to prevent bubble formation.[8][9]
-
Column Equilibration: Allow sufficient time for the column to equilibrate with the mobile phase before starting your analytical run.[8]
-
Temperature Control: Use a column oven to maintain a constant temperature, as fluctuations can significantly impact retention times.[8]
-
Pump Performance: Check for leaks in the pump and ensure it is delivering a consistent flow rate.[9]
-
Buffer Concentration: If using a buffer, ensure its concentration is sufficient to maintain a stable pH.[7]
-
Q3: I have low sensitivity when analyzing underivatized this compound with a UV detector. What are my options?
A3: The lack of a significant chromophore in this compound makes it inherently difficult to detect at low concentrations with a standard UV detector.[4]
-
Solutions:
-
Pre-column Derivatization: This is the most common approach. Reagents like o-phthalaldehyde (OPA), dansyl chloride, or 9-fluorenylmethyl chloroformate (FMOC) react with the primary amine to form a highly UV-absorbent or fluorescent derivative.[4]
-
Alternative Detectors:
-
Evaporative Light Scattering Detector (ELSD): Suitable for non-volatile analytes and does not require a chromophore.[10]
-
Charged Aerosol Detector (CAD): Offers near-universal detection for non-volatile and semi-volatile compounds.
-
Mass Spectrometry (MS): Provides high sensitivity and selectivity.
-
-
Experimental Protocol: HPLC Analysis of this compound via Pre-column Derivatization with OPA
This protocol outlines a general method for the derivatization and subsequent HPLC-UV analysis of this compound.
1. Reagent Preparation:
- Borate Buffer (0.1 M, pH 9.5): Prepare a 0.1 M solution of sodium borate and adjust the pH to 9.5 with sodium hydroxide.
- OPA Reagent: Dissolve o-phthalaldehyde in methanol and add a thiol, such as 2-mercaptoethanol. This reagent should be prepared fresh daily and protected from light.[4]
2. Derivatization Procedure:
- In an autosampler vial, mix your sample or standard solution with the borate buffer.
- Add the OPA reagent to the vial.
- Allow the reaction to proceed for a few minutes at room temperature before injection.
3. Chromatographic Conditions (Starting Point):
- HPLC System: Standard HPLC with UV detector.
- Column: C18, 150 mm x 4.6 mm, 3 µm particle size.[4]
- Mobile Phase: A gradient of acetonitrile and a suitable buffer (e.g., phosphate buffer at pH 7).
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection: UV at 340 nm.
Note: These conditions are a starting point and may require optimization for your specific application.
Section 2: Gas Chromatography (GC)
GC is a suitable technique for analyzing volatile amines. However, the high polarity of this compound can lead to poor peak shape and adsorption on the column.[3][11] Derivatization is often employed to increase volatility and reduce polarity.[1]
GC Troubleshooting Guide & FAQs
Q1: My this compound peaks are broad and tailing in my GC analysis. How can I improve the peak shape?
A1: Peak tailing for amines in GC is typically due to their interaction with active sites (e.g., silanols) in the inlet and on the column.[3][12]
-
Troubleshooting Steps:
-
Use an Amine-Specific Column: Columns specifically designed for the analysis of volatile amines, such as the Rtx-Volatile Amine column, are highly inert and provide excellent peak shapes.[12]
-
Column Conditioning: Properly condition the column according to the manufacturer's instructions to ensure the removal of any contaminants.
-
Inlet Liner Deactivation: Use a deactivated inlet liner to minimize interactions in the injector.
-
Derivatization: Convert the amine to a less polar derivative (e.g., a silyl or acyl derivative) to improve its chromatographic behavior.[1]
-
Sample Concentration: Overloading the column can cause peak tailing. Reduce the amount of sample injected.[3]
-
Q2: I'm experiencing poor reproducibility in my GC results for this compound. What could be the cause?
A2: Irreproducible results in GC can stem from inconsistent sample preparation, injection technique, or instrument parameters.[13]
-
Troubleshooting Steps:
-
Consistent Injection: Use an autosampler for consistent injection volumes and speeds.
-
Septum Leaks: A leaking septum can lead to sample loss and poor reproducibility. Change the septum regularly.[14]
-
Column Contamination: Contamination from the sample matrix can affect retention times and peak areas. Bake out the column or trim the front end if necessary.
-
Stable Operating Conditions: Ensure that the oven temperature, carrier gas flow rate, and detector parameters are stable throughout the analysis.[13]
-
Q3: How can I derivatize this compound for GC analysis?
A3: Derivatization converts the polar amine into a more volatile and less polar compound, improving its GC analysis.[1] Common derivatizing agents for primary amines include:
-
Silylating Agents: Such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which replaces the active hydrogens on the amine with trimethylsilyl groups.[1]
-
Acylating Agents: Such as trifluoroacetic anhydride (TFAA) or pentafluorobenzoyl chloride, which form stable amide derivatives.[15]
-
Chloroformates: Alkyl chloroformates react with primary amines to form carbamates.[2]
Experimental Protocol: GC-MS Analysis of this compound
This protocol provides a general method for the GC-MS analysis of this compound, which may require derivatization for optimal results.
1. Sample Preparation (Direct Injection):
- Prepare a dilute solution of this compound in a suitable solvent like methanol or acetonitrile.
2. Sample Preparation (with Derivatization using BSTFA):
- Evaporate the solvent from a known amount of the sample under a gentle stream of nitrogen.
- Add an anhydrous solvent and BSTFA (with 1% TMCS).
- Heat the tightly capped vial at 70-80°C for 30-60 minutes.
- Allow the vial to cool to room temperature before injection.[1]
3. GC-MS Conditions (Starting Point):
- GC System: Gas chromatograph coupled to a mass spectrometer.
- Column: A column suitable for amine analysis (e.g., DB-5ms or an Rtx-Volatile Amine column), 30 m x 0.25 mm, 0.25 µm film thickness.[16]
- Carrier Gas: Helium at a constant flow of 1 mL/min.[16]
- Injector Temperature: 250 °C.
- Oven Program: 60 °C (hold 2 min), then ramp at 10 °C/min to 280 °C (hold 5 min).
- MS Ionization: Electron Ionization (EI) at 70 eV.
- Mass Range: m/z 40-300.
Section 3: Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive and specific technique for the identification and quantification of this compound. It is often coupled with GC or HPLC.
Predicted Mass Spectrum of this compound
-
Molecular Ion (M⁺): Expected at m/z 85, corresponding to the molecular weight of C₅H₁₁N.[2]
-
Alpha-Cleavage: The most characteristic fragmentation for aliphatic amines is the cleavage of the C-C bond adjacent to the nitrogen atom, leading to the formation of a stable iminium cation.
-
Loss of an ethyl radical (•CH₂CH₃): This would result in a fragment at m/z 56.
-
Loss of a cyclopropylmethyl radical (•CH₂C₃H₅): This would result in a fragment at m/z 30.
-
The mass spectrum of the smaller homolog, cyclopropylamine (C₃H₇N), shows a molecular ion at m/z 57 and a base peak at m/z 56 due to the loss of a hydrogen atom.[11] This suggests that for this compound, fragments resulting from cleavage near the amine group will be prominent.
Section 4: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an invaluable tool for structural elucidation and can be used for quantitative analysis (qNMR) and in-situ reaction monitoring.[18][19]
Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
Predicting the NMR spectra of this compound can be done by considering the chemical shifts of similar structural motifs.
¹H NMR:
-
-CH₂-NH₂: A triplet around 2.7-2.9 ppm.
-
-CH₂-CH(CH₂)₂: A quartet or multiplet around 1.4-1.6 ppm.
-
Cyclopropyl protons (-CH- and -CH₂-): A complex multiplet in the upfield region, typically between 0.0 and 0.8 ppm.
-
-NH₂: A broad singlet that can appear over a wide range and is exchangeable with D₂O.[17]
¹³C NMR:
-
-CH₂-NH₂: Expected around 40-45 ppm.
-
-CH₂-CH(CH₂)₂: Expected around 35-40 ppm.
-
Cyclopropyl -CH-: Expected around 10-15 ppm.
-
Cyclopropyl -CH₂-: Expected around 3-8 ppm.
Note: These are predicted values and the actual chemical shifts will depend on the solvent and other experimental conditions.
NMR for In-Situ Reaction Monitoring
NMR is a powerful process analytical technology (PAT) for monitoring reactions in real-time without the need for sample workup.[19] By tracking the disappearance of reactant signals and the appearance of product signals, reaction kinetics and endpoints can be accurately determined.
Section 5: In-Situ Reaction Monitoring
Beyond NMR, other spectroscopic techniques can provide real-time insights into the progress of reactions involving this compound.
-
FTIR and Raman Spectroscopy: These techniques can monitor changes in vibrational modes associated with specific functional groups, allowing for the tracking of reactants, intermediates, and products. They are particularly useful for understanding reaction mechanisms and identifying transient species.
Visualizations
Workflow for Analytical Method Selection
Caption: Decision tree for selecting an analytical method.
Troubleshooting HPLC Peak Tailing
Caption: Troubleshooting guide for HPLC peak tailing.
Summary Tables
Table 1: HPLC Method Parameters (Starting Points)
| Parameter | Recommendation | Rationale |
|---|---|---|
| Column | C18, high-purity, end-capped | Minimizes silanol interactions. |
| Mobile Phase | Acetonitrile/Water with buffer | Good separation for polar compounds. |
| pH | 7-8 (with pH stable column) | Reduces peak tailing. |
| Detector | UV (with derivatization), ELSD, CAD, MS | Overcomes lack of chromophore. |
| Derivatization | OPA, Dansyl Chloride, FMOC | Increases sensitivity for UV/Fluorescence. |
Table 2: GC Method Parameters (Starting Points)
| Parameter | Recommendation | Rationale |
|---|---|---|
| Column | Amine-specific (e.g., Rtx-Volatile Amine) | Inert surface for good peak shape. |
| Inlet Liner | Deactivated | Prevents analyte adsorption. |
| Carrier Gas | Helium | Inert and provides good efficiency. |
| Detector | FID, MS | FID for general quantitation, MS for identification. |
| Derivatization | BSTFA, TFAA | Increases volatility and reduces polarity. |
Conclusion
Monitoring reactions of this compound requires a tailored analytical approach to address its inherent chemical properties. By understanding the potential challenges and implementing the troubleshooting strategies and protocols outlined in this guide, researchers can achieve accurate and reliable results. The choice of analytical technique will ultimately depend on the specific goals of the analysis, whether it be for qualitative identification, quantitative measurement, or real-time reaction monitoring.
References
- Phenomenex. (n.d.). More Derivatizing Reagents for GC – The Buffers Strike Back.
- Al-Bukhaiti, W. Q., Noman, A., & Al-Farga, A. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. NIH.
- PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!
- Journal of AOAC INTERNATIONAL. (2020). Gas Chromatographic Determination of Primary and Secondary Amines as Pentafluorobenzamide Derivatives. Oxford Academic.
- Agilent. (2009). Tips and Tricks of HPLC System Troubleshooting.
- Mettler Toledo. (n.d.). Amide Synthesis via a Reactive Acid Chloride Intermediate.
- RSC Publishing. (2023). A simple and universal headspace GC-FID method for accurate quantitation of volatile amines in pharmaceuticals.
- SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
- Restek. (2020). Robust GC Analysis of Volatile Amines on the Rtx-Volatile Amine Column.
- ACE. (n.d.). HPLC Troubleshooting Guide.
- Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography.
- Spectroscopy Online. (n.d.). Seven Essential Steps for In Situ Reaction Monitoring.
- SIELC Technologies. (n.d.). HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column.
- Drawell. (n.d.). 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot.
- Mettler Toledo. (n.d.). In-Situ Monitoring of Chemical Reactions.
- PubMed. (n.d.). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification.
- Chromatography Forum. (2006). Detecting Primary Amines.
- NIH. (2025). NMR Reaction Monitoring Robust to Spectral Distortions. PMC.
- Green Chemistry (RSC Publishing). (2021). In situ reactive extraction with oleic acid for process intensification in amine transaminase catalyzed reactions.
- Pharmaceutical Technology. (n.d.). NMR Reaction-Monitoring as a Process Analytical Technique.
- NIST. (n.d.). Cyclopropylamine. WebBook.
- University of California, Berkeley. (n.d.). Monitoring Reactions by NMR.
- RPTU. (n.d.). Quantitative NMR methods for reaction and process monitoring. kluedo.
- Google Patents. (n.d.). CN101025407A - Analytical method for determining micro moisture in cyclopropyl amine by gas phase chromatography.
- ResearchGate. (2025). GC Quantification of Cyclopropylamine, Diethylamine and Triethylamine in Active Pharmaceutical Ingredients.
- NIH. (2023). Facile synthesis and eco-friendly analytical methods for concurrent estimation of selected pharmaceutical drugs in their solutions: application to quality by design, lean six sigma, and stability studies. PMC.
- Chemistry LibreTexts. (2024). 24.11: Spectroscopy of Amines.
- MDPI. (n.d.). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry.
- Cureus. (n.d.). The Principle, Types, and Applications of Mass Spectrometry: A Comprehensive Review.
- MDPI. (n.d.). Topical Collection : Analytical Chemistry Methods and Protocols: From Standard Practices to New Sustainable Approaches.
- Wiley. (n.d.). ANALYTICAL METHODS FOR THERAPEUTIC DRUG MONITORING AND TOXICOLOGY.
Sources
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. Cyclopropaneethanamine | C5H11N | CID 10240761 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cyclopropylamine [webbook.nist.gov]
- 4. Cyclopropylamine | C3H7N | CID 69828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. agilent.com [agilent.com]
- 7. researchgate.net [researchgate.net]
- 8. Human Metabolome Database: 1H NMR Spectrum (1D, D2O, experimental) (HMDB0012275) [hmdb.ca]
- 9. Retention Time & Relative Retention Time in GC | Phenomenex [phenomenex.com]
- 10. 1-Cyclopropylethanamine | C5H11N | CID 519239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Cyclopropylamine [webbook.nist.gov]
- 12. rsc.org [rsc.org]
- 13. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 14. organicchemistrydata.org [organicchemistrydata.org]
- 15. 2-Cyclopropylethanamine hydrochloride | C5H12ClN | CID 21916080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. 13C nmr spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of N-methylethylamine C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Cyclopropylamine(765-30-0) 1H NMR [m.chemicalbook.com]
- 19. reddit.com [reddit.com]
Topic: Removing Unreacted 2-Cyclopropylethylamine from Product
< Technical Support Center: Purification Strategies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Welcome to the Technical Support Center. This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies for the removal of unreacted 2-cyclopropylethylamine from their reaction mixtures. As a primary amine, this compound can present unique purification challenges due to its basicity and potential for similar solubility characteristics to the desired product. This document offers a structured, question-and-answer-based approach to common purification issues, detailing the underlying scientific principles and providing step-by-step protocols to ensure you can confidently select and execute the most effective purification strategy for your specific application.
Physical and Chemical Properties of this compound
A successful purification strategy begins with a thorough understanding of the physical and chemical properties of the impurity to be removed. The following table summarizes key data for this compound.
| Property | Value | Significance for Purification |
| Molecular Formula | C₅H₁₁N[1] | Provides the basis for its molecular weight. |
| Molecular Weight | 85.15 g/mol [2] | A relatively low molecular weight suggests it may be volatile. |
| Boiling Point | ~49-50 °C (for the similar compound cyclopropylamine)[3] | The low boiling point indicates that distillation could be a viable removal method, provided the product is not also volatile. |
| Solubility | Miscible with water and various organic solvents[3] | Its broad solubility can make simple extraction challenging without chemical modification (i.e., salt formation). |
| pKa | (Not explicitly found, but expected to be around 10-11 for a primary amine) | The basicity is the most critical property for purification, enabling techniques like acid-base extraction and the use of acidic scavenger resins. |
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: My product is a neutral organic compound, and I have a significant amount of leftover this compound. What is the most straightforward method for its removal?
Answer: For separating a basic impurity like this compound from a neutral product, the most robust and widely used method is acid-base extraction .[4][5][6]
Expertise & Experience: This technique exploits the basicity of the amine. By washing your organic reaction mixture with a dilute aqueous acid, you convert the amine into its protonated ammonium salt.[7][8][9] This salt is ionic and therefore preferentially dissolves in the aqueous layer, while your neutral organic product remains in the organic layer.[4][5] This phase separation allows for a clean and efficient removal of the amine.
Objective: To selectively remove this compound from an organic solution containing a neutral product.
Step-by-Step Methodology:
-
Dissolution: Ensure your crude reaction mixture is fully dissolved in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane). Transfer this solution to a separatory funnel.
-
Acid Wash: Add an equal volume of a dilute aqueous acid, such as 1 M hydrochloric acid (HCl), to the separatory funnel.[4]
-
Extraction: Stopper the funnel and invert it gently several times to mix the layers, making sure to vent frequently to release any pressure buildup.[6]
-
Phase Separation: Allow the layers to separate. The top layer will typically be the organic phase, and the bottom will be the aqueous phase (confirm this by adding a drop of water to see which layer it joins).
-
Draining: Carefully drain the lower aqueous layer, which now contains the protonated 2-cyclopropylethylammonium salt.
-
Repeat: To ensure complete removal, repeat the acid wash (steps 2-5) one or two more times.
-
Neutralizing Wash: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine (saturated NaCl solution) to remove excess water.
-
Drying and Concentration: Drain the organic layer into a clean flask, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield your purified neutral product.
Caption: Workflow for Acid-Base Extraction of an Amine.
Question 2: My product is sensitive to acid. Is there an alternative to acid-base extraction?
Answer: Yes, if your product contains acid-labile functional groups, using a strong acid wash is not advisable. In this scenario, you have two excellent alternatives: scavenger resins or column chromatography with a modified mobile phase .
Expertise & Experience: Scavenger resins are solid-supported reagents designed to react with and bind specific types of molecules.[10][11] For removing a primary amine, an acidic scavenger resin (e.g., a sulfonic acid-functionalized polystyrene resin, often denoted as SCX) is highly effective.[12] The process is straightforward: you add the resin to your crude reaction mixture, allow it to react with the amine, and then simply filter off the solid resin, which now has the amine covalently bound to it.[10][13][14] This method avoids aqueous workups and is exceptionally clean.
-
Resin Selection: Choose an appropriate acidic scavenger resin (e.g., SiliaBond Tosic Acid or a similar SCX resin).
-
Stoichiometry: Add a 2-3 fold molar excess of the scavenger resin relative to the initial amount of this compound.
-
Incubation: Add the resin to your crude product dissolved in an appropriate organic solvent (e.g., dichloromethane, THF). Stir the suspension at room temperature for 1-4 hours.
-
Filtration: Filter the mixture through a simple cotton plug or a fritted funnel to remove the resin.
-
Rinsing: Rinse the filtered resin with a small amount of fresh solvent to recover any adsorbed product.
-
Concentration: Combine the filtrate and the rinse, and remove the solvent under reduced pressure to obtain your purified product.
Caption: Workflow for Amine Removal Using a Scavenger Resin.
Expertise & Experience: Standard silica gel is acidic and can cause significant tailing or even irreversible binding of basic compounds like amines.[15] To counteract this, you can either use a deactivated stationary phase (like alumina or amine-functionalized silica) or modify the mobile phase by adding a small amount of a competing base, such as triethylamine (typically 0.1-1% v/v).[15] The triethylamine will preferentially interact with the acidic sites on the silica, allowing your product and the this compound to elute more cleanly, often with good separation.
Question 3: My product and the starting amine have very different boiling points. Can I use distillation?
Answer: Yes, if your product has a high boiling point (e.g., >150-200 °C) and is thermally stable, distillation can be an effective method for removing the volatile this compound (boiling point of the related cyclopropylamine is ~49-50 °C).[3]
Expertise & Experience: Simple distillation is often sufficient if the boiling point difference is greater than 100 °C. For smaller differences, fractional distillation would be required. This method is particularly useful for large-scale purifications where chromatography or scavenger resins may be less economical.[16]
-
Setup: Assemble a simple distillation apparatus. Ensure all joints are properly sealed.
-
Heating: Gently heat the crude reaction mixture in the distilling flask. A water bath or heating mantle can be used.
-
Collection: Collect the distillate (this compound) that comes over at its characteristic boiling point.
-
Endpoint: The distillation is complete when the temperature begins to rise significantly, indicating that all the volatile amine has been removed. The purified, higher-boiling product remains in the distilling flask.
Decision-Making Flowchart for Purification Method Selection
Caption: Decision Tree for Selecting a Purification Method.
References
- US6897262B2 - Scavenger resin and processes for the use thereof.
- Covalent Scavengers for Primary and Secondary Amines. (2000). Accounts of Chemical Research. [Link]
- Workup: Amines. University of Rochester, Department of Chemistry. [Link]
- Is there an easy way to purify organic amines?. (2023). Biotage. [Link]
- Acid-Base Extraction | Purpose, Theory & Applic
- Scavenger Resins. Amerigo Scientific. [Link]
- Acid-Base Extraction: Organic Chemistry Lab. Studylib. [Link]
- Trichloroacetic acid fueled practical amine purific
- 4.8: Acid-Base Extraction. (2022). Chemistry LibreTexts. [Link]
- Liquid/liquid Extraction: Extraction of Acids or Bases from Neutral Organics. University of California, Irvine. [Link]
- Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography. (2000).
- How do I purify the resulting compound after a nitro- to amine-group reduction?. (2014). Chemistry Stack Exchange. [Link]
- Acid–base extraction. Wikipedia. [Link]
- Covalent Scavengers for Primary and Secondary Amines.
- US3337630A - Process for the purification of amines.
- Should an Additive be Added to your HPLC Eluent?. (2014).
- Chromatographic Columns: The Backbone of Analytical Chemistry. MetwareBio. [Link]
- Column chrom
- Buffers and Eluent Additives for HPLC Method Development. Element Lab Solutions. [Link]
- CYCLOPROPYLAMINE.
- Cyclopropaneethanamine.
- Cyclopropylamine.
Sources
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. Cyclopropaneethanamine | C5H11N | CID 10240761 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cyclopropylamine CAS#: 765-30-0 [m.chemicalbook.com]
- 4. Acid-Base Extraction | Purpose, Theory & Applications - Lesson | Study.com [study.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 7. Workup [chem.rochester.edu]
- 8. studylib.net [studylib.net]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. Scavenger Resins - Amerigo Scientific [amerigoscientific.com]
- 11. researchgate.net [researchgate.net]
- 12. silicycle.com [silicycle.com]
- 13. US6897262B2 - Scavenger resin and processes for the use thereof - Google Patents [patents.google.com]
- 14. thieme-connect.com [thieme-connect.com]
- 15. biotage.com [biotage.com]
- 16. US3337630A - Process for the purification of amines - Google Patents [patents.google.com]
stability of 2-Cyclopropylethylamine under acidic/basic conditions
Welcome to the technical support center for 2-Cyclopropylethylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling and analyzing this compound. Here, we address common questions and troubleshooting scenarios related to its stability under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The main stability concerns for this compound stem from its two key structural features: the primary amine group and the cyclopropane ring.
-
Amine Group: Primary amines are susceptible to oxidation.[1]
-
Cyclopropane Ring: The strained cyclopropane ring can be prone to ring-opening reactions, particularly under acidic conditions.[2]
Q2: How does this compound behave under acidic conditions?
A2: Under strongly acidic conditions, the cyclopropane ring in this compound may undergo acid-catalyzed ring-opening.[3][4][5][6][7] This is often initiated by protonation of the amine group, which can influence the electronic stability of the adjacent cyclopropane ring. The high ring strain makes it susceptible to reactions that can alleviate this strain.[2]
Q3: Is this compound stable in basic conditions?
A3: Generally, this compound is expected to be relatively stable under basic conditions.[2] The primary amine can be deprotonated to form an amide, but the cyclopropane ring itself is typically unreactive towards bases unless other activating functional groups are present.[2] However, one study noted that a cyclopropyl amine moiety in a different molecule degraded hydrolytically under high pH conditions.[8]
Q4: What are the expected degradation products of this compound?
A4: While specific degradation products would need to be identified through formal stability studies, potential degradation pathways can be hypothesized based on its structure.
-
Acidic Conditions: Ring-opening of the cyclopropane could lead to various isomeric C5-alkenylamines or related products.
-
Oxidative Conditions: Oxidation of the primary amine could potentially yield products such as the corresponding imine, oxime, or further degradation products.
Troubleshooting Guide
Scenario 1: Unexpected peaks are observed during HPLC analysis of an acidic formulation.
Issue: You are developing an acidic formulation containing this compound and your HPLC analysis shows multiple new peaks that are not present in your initial sample.
Possible Cause: This is likely due to acid-catalyzed degradation of the this compound, leading to the formation of ring-opened byproducts.
Troubleshooting Steps:
-
pH Adjustment: Evaluate if the pH of your formulation can be adjusted to a less acidic range without compromising its purpose.
-
Temperature Control: Degradation reactions are often accelerated by heat. Ensure your processing and storage conditions are at the lowest feasible temperature.
-
Forced Degradation Study: Conduct a controlled forced degradation study to confirm the identity of the degradation products. This will provide definitive evidence of the degradation pathway.
Scenario 2: Loss of potency is observed in a formulation stored under ambient conditions.
Issue: A formulation containing this compound shows a significant decrease in the concentration of the active ingredient over time when stored at room temperature.
Possible Cause: This could be due to oxidative degradation of the amine functionality, especially if the formulation is exposed to air. The material safety data sheet for a similar compound, (S)-1-Cyclopropylethylamine, indicates it is air-sensitive.[9]
Troubleshooting Steps:
-
Inert Atmosphere: During manufacturing and packaging, consider using an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.
-
Antioxidants: Evaluate the compatibility and effectiveness of adding an antioxidant to your formulation.
-
Light Exposure: Protect the formulation from light, as photolytic degradation can also occur. International Council for Harmonisation (ICH) guidelines recommend photostability testing as part of stress testing.[10]
Experimental Protocols & Methodologies
Forced degradation studies are essential for understanding the intrinsic stability of a molecule and are a regulatory expectation.[11][12][13][14] The goal is typically to achieve 5-20% degradation to ensure that the analytical methods are stability-indicating.[11][15]
Forced Degradation Experimental Workflow
Caption: General workflow for a forced degradation study.
Detailed Protocol: Acid Hydrolysis Stress Testing
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Stress Condition: Mix 1 mL of the stock solution with 1 mL of 0.1 M hydrochloric acid in a sealed vial.
-
Incubation: Place the vial in a water bath or oven at 60°C for a predetermined period (e.g., 24 hours). A parallel control sample (stock solution in solvent) should be kept at the same temperature.
-
Neutralization: After the incubation period, cool the solution to room temperature and neutralize it with an equivalent amount of 0.1 M sodium hydroxide.
-
Sample Preparation for Analysis: Dilute the neutralized solution to a final concentration suitable for your analytical method using the mobile phase.
-
Analysis: Analyze the stressed sample, the control sample, and an unstressed reference sample using a validated stability-indicating HPLC method.
Hypothetical Degradation Summary
The following table summarizes potential degradation outcomes under various stress conditions. Note that these are hypothetical and would need to be confirmed by experimental data.
| Stress Condition | Reagent/Parameters | Duration | Temperature | % Degradation (Hypothetical) | Major Degradation Products (Hypothetical) |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 60°C | 15% | Ring-opened isomers |
| Base Hydrolysis | 0.1 M NaOH | 24 hours | 60°C | < 5% | Minimal degradation |
| Oxidative | 3% H₂O₂ | 12 hours | Room Temp | 20% | Oxidized amine derivatives |
| Thermal (Solid) | - | 48 hours | 80°C | < 2% | Minimal degradation |
Analytical Method Considerations
A robust, stability-indicating analytical method is crucial for accurately assessing the stability of this compound.
-
High-Performance Liquid Chromatography (HPLC): This is the most common technique for stability testing due to its high sensitivity and resolving power.[16]
-
Gas Chromatography (GC): GC can also be used for the analysis of volatile amines, but may require derivatization.[17]
-
Mass Spectrometry (MS): Coupling HPLC or GC with MS is highly recommended for the identification and characterization of unknown degradation products.
Potential Degradation Pathway under Acidic Conditions
Caption: Plausible acid-catalyzed degradation pathway.
References
- Mechanism of acid-catalyzed ring opening of a cyclopropane ring. (2021). Chemistry Stack Exchange.
- Jackson, S. K., & Taylor, R. J. (2018). Nucleophilic Ring Opening of Donor–Acceptor Cyclopropanes Catalyzed by a Brønsted Acid in Hexafluoroisopropanol. Organic Letters, 20(3), 652–655.
- Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025). Veeprho Laboratories.
- ICH GUIDELINES: STRESS DEGRADATION STUDY. (n.d.). IJCRT.org.
- Cook, A. M., Grossenbacher, H., & Hütter, R. (1984). Bacterial degradation of N-cyclopropylmelamine. The steps to ring cleavage. Biochemical Journal, 222(2), 315–320.
- Acid-catalyzed ring-opening reactions of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohols. (n.d.). National Institutes of Health.
- The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine. (2019). Journal of Pharmaceutical Sciences.
- Free radical mechanism of cyclopropylamine ring opening: insights into trovafloxacin-induced hepatotoxicity. (n.d.). ResearchGate.
- Nucleophilic Ring Opening of Donor–Acceptor Cyclopropanes Catalyzed by a Brønsted Acid in Hexafluoroisopropanol. (2018). SciSpace.
- ICH. (1999). Q1A(R2) Stability Testing of New Drug Substances and Products.
- Organocatalysis as an enabling tool for enantioselective ring-opening reactions of cyclopropanes. (2024). Chemical Communications.
- Bacterial degradation of N-cyclopropylmelamine. The steps to ring cleavage. (1984). PubMed.
- Annex 10 - ICH. (n.d.). World Health Organization.
- N-Cyclopropylmelamine Pathway Map. (2001). Eawag-BBD.
- ICH Guidelines: Drug Stability Testing Essentials. (2025). AMSbiopharma.
- Degradation studies of amines and alkanolamines during sour gas treatment process. (2011). ResearchGate.
- Forced Degradation Studies. (2016). Semantic Scholar.
- Forced Degradation Studies. (2016). MedCrave online.
- What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). ACD/Labs.
- Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International.
- Analysis of Amine Solutions by Gas Chromatography. (n.d.). Bryan Research & Engineering, LLC.
- CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. (n.d.). Helda - University of Helsinki.
- Analytical Techniques In Stability Testing. (2025). Separation Science.
- Test Protocol for H&ETQP Amine 4 Evaluation of Solvents – Process and Atmospheric Chemistry. (n.d.). Gassnova.
- Chemical analysis in amine system operations. (n.d.). EPTQ.
- Structure-Activity Relationship Studies of Cyclopropenimines as Enantioselective Brønsted Base Catalysts. (2014). The Royal Society of Chemistry.
- Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. (2020). ACS Publications.
- Cyclopropenium Ions in Catalysis. (2022). National Institutes of Health.
- Enantioselective Bronsted Base Catalysis with Chiral Cyclopropenimines. (2012). ResearchGate.
- Synthesis of Stable Derivatives of Cycloprop-2-ene Carboxylic Acid. (n.d.). SciSpace.
- Transition State Analysis of Enantioselective Brønsted Base Catalysis by Chiral Cyclopropenimines. (n.d.). National Institutes of Health.
- Stability testing of existing active substances and related finished products. (2023). European Medicines Agency.
- 2-Cyclopropylethanamine hydrochloride. (n.d.). PubChem.
- Studies on the stability of cycloprop-2-ene carboxylate dianions and reactions with electrophiles. (2008). PubMed.
- Stability, Rheological Behavior, and pH Responsiveness of CTAB/HCl Acidic Emulsion: Experimental Investigation. (2023). ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Acid-catalyzed ring-opening reactions of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Organocatalysis as an enabling tool for enantioselective ring-opening reactions of cyclopropanes - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC01933D [pubs.rsc.org]
- 8. The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. database.ich.org [database.ich.org]
- 11. resolvemass.ca [resolvemass.ca]
- 12. ijcrt.org [ijcrt.org]
- 13. Forced Degradation Studies | Semantic Scholar [semanticscholar.org]
- 14. acdlabs.com [acdlabs.com]
- 15. biopharminternational.com [biopharminternational.com]
- 16. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 17. bre.com [bre.com]
Technical Support Center: Synthesis of 2-Cyclopropylethylamine Analogs
Welcome to the technical support center for the synthesis of 2-cyclopropylethylamine analogs. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this important class of molecules. The unique reactivity of the cyclopropane ring, coupled with the intricacies of introducing the ethylamine moiety, presents a specific set of challenges that this guide aims to resolve.
Section 1: Formation of the Cyclopropyl Ketone Precursor
The journey to this compound analogs often begins with the synthesis of a corresponding cyclopropyl ketone. This section addresses the common hurdles in constructing this key intermediate.
Frequently Asked Questions (FAQs)
Q1: My cyclopropanation reaction is giving low yields and a mixture of byproducts. What are the likely causes?
A1: Low yields in cyclopropanation are frequently due to several factors, including the choice of reagents, reaction conditions, and the stability of the carbene or carbenoid intermediate. A common issue is the premature decomposition of the diazo compound if you are using a metal-catalyzed approach.[1]
Troubleshooting Steps:
-
Slow Addition of Diazo Compound: Diazo compounds can be unstable. Employing a syringe pump for a slow, controlled addition to the reaction mixture can minimize side reactions like dimerization.
-
Temperature Control: Carefully control the reaction temperature. While many rhodium-catalyzed reactions proceed at room temperature, optimization may be necessary for your specific substrate.
-
Catalyst Choice and Loading: The choice of metal catalyst is crucial. Rhodium(II) and copper complexes are common, but their efficacy can vary depending on the alkene.[2] If you observe low conversion, consider incrementally increasing the catalyst loading.
-
Purity of Reagents: Ensure your alkene and diazo compound are pure. Acidic impurities can lead to the decomposition of the diazo reagent.
Q2: I'm observing a significant amount of epoxide byproduct instead of the desired cyclopropyl ketone in my Corey-Chaykovsky reaction. Why is this happening?
A2: The selectivity of the Corey-Chaykovsky reaction with α,β-unsaturated ketones is highly dependent on the type of sulfur ylide used. The formation of an epoxide suggests you are likely using a sulfonium ylide (e.g., dimethylsulfonium methylide), which favors 1,2-addition to the carbonyl group.[1] To promote the desired 1,4-conjugate addition that leads to the cyclopropyl ketone, you should switch to a sulfoxonium ylide, such as dimethylsulfoxonium methylide (DMSOM).[1]
Section 2: The Critical Reductive Amination Step
The conversion of the cyclopropyl ketone to the target this compound is typically achieved via reductive amination. This step is prone to several pitfalls, including ring instability and incomplete conversion.
Frequently Asked Questions (FAQs)
Q1: My reductive amination of cyclopropyl methyl ketone is resulting in a complex mixture, and I suspect ring-opening of the cyclopropane. Is this possible and how can I prevent it?
A1: Yes, ring-opening of the cyclopropane ring is a significant risk during the reductive amination of cyclopropyl ketones. The high ring strain of cyclopropane (approximately 27.5 kcal/mol) makes it susceptible to cleavage under certain conditions, particularly with Lewis or Brønsted acids that might be used to catalyze imine formation.[3][4] The reaction can be catalyzed by rhodium to yield the desired reductive amination product, while ruthenium catalysis can lead to ring expansion and the formation of pyrrolidines.[5]
Troubleshooting Workflow for Minimizing Ring Opening:
Caption: Troubleshooting Decision Flow for Ring-Opening
Detailed Troubleshooting Steps:
-
Choice of Reducing Agent: Sodium triacetoxyborohydride (STAB) is often a milder and more selective reducing agent for reductive aminations compared to sodium borohydride or sodium cyanoborohydride, especially in the presence of sensitive functional groups.[6]
-
pH Control: Avoid strongly acidic conditions. If an acid catalyst is necessary for imine formation, use a weak acid like acetic acid and carefully control the stoichiometry.
-
Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
One-Pot vs. Two-Step: If one-pot reductive amination proves problematic, consider a two-step approach. First, form the imine under anhydrous conditions, and then, in a separate step, reduce the isolated or in-situ generated imine.
Q2: The conversion of my cyclopropyl ketone to the amine is very low. What can I do to improve the yield?
A2: Poor conversion in reductive aminations can be due to incomplete imine formation, deactivation of the reducing agent, or steric hindrance. For cyclopropyl ketones, the steric bulk of the cyclopropyl group can hinder the approach of the amine.
Optimization Strategies:
-
Lewis Acid Catalyst: For sterically hindered ketones, the use of a Lewis acid such as Ti(OiPr)₄ can facilitate imine formation.[7]
-
Water Removal: Imine formation is a reversible reaction that produces water. The use of a dehydrating agent, such as molecular sieves, or azeotropic removal of water can drive the equilibrium towards the imine, thus improving the overall conversion.
-
Reaction Time and Temperature: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. If the reaction is sluggish at room temperature, a moderate increase in temperature may be beneficial, but be mindful of the potential for ring-opening.
Experimental Protocol: Optimized Reductive Amination of Cyclopropyl Methyl Ketone
This protocol is adapted from a scalable synthesis of 1-cyclopropylethylamine.[7]
-
To a stirred solution of cyclopropyl methyl ketone (1.0 eq) and the desired primary amine (1.0-1.2 eq) in an anhydrous solvent such as THF or methanol, add a Lewis acid like Ti(OiPr)₄ (1.2 eq) dropwise at room temperature.
-
Heat the mixture to a moderate temperature (e.g., 50-70 °C) and monitor the imine formation by TLC or GC-MS.
-
Once imine formation is complete, cool the reaction mixture to 0 °C.
-
Slowly add a mild reducing agent such as sodium borohydride (1.5 eq) portion-wise, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the reduction is complete (monitor by TLC or GC-MS).
-
Quench the reaction carefully with water or a basic aqueous solution.
-
Extract the product with a suitable organic solvent, dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography.
Section 3: Purification and Characterization
The final step of isolating the desired this compound analog can be challenging due to the presence of closely related byproducts and the volatility of the product.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty purifying my this compound analog by column chromatography. The product seems to co-elute with impurities.
A1: The basic nature of amines can cause tailing on silica gel, leading to poor separation. Additionally, if ring-opening has occurred, the resulting acyclic amine may have a similar polarity to your desired product.
Purification Troubleshooting:
-
Base-Washed Silica: To minimize tailing, you can use silica gel that has been pre-treated with a base like triethylamine. A common practice is to add 0.5-1% triethylamine to your eluent system.
-
Alternative Stationary Phases: If silica gel proves ineffective, consider using a different stationary phase such as alumina (neutral or basic).
-
Salt Formation and Recrystallization: For crystalline products, conversion to a salt (e.g., hydrochloride or mandelate) followed by recrystallization can be a highly effective purification method.[7] The free base can then be regenerated by treatment with a base.
-
Distillation: For volatile amines, distillation under reduced pressure can be an excellent purification technique.
Q2: How can I confirm the integrity of the cyclopropane ring in my final product?
A2: Spectroscopic methods are essential for confirming the structure of your this compound analog and ensuring the cyclopropane ring has remained intact.
Characterization Checklist:
-
¹H NMR: Look for the characteristic high-field signals of the cyclopropyl protons, typically in the range of 0.2-1.0 ppm. The splitting patterns of these protons can also provide valuable structural information.
-
¹³C NMR: The sp³-hybridized carbons of the cyclopropane ring will appear at a high field in the ¹³C NMR spectrum, typically between 0 and 20 ppm.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can confirm the elemental composition of your product, which will be different from any ring-opened byproducts.
Data Summary Table
| Challenge | Potential Cause | Recommended Solution | Key Parameters to Monitor |
| Low Cyclopropanation Yield | Diazo decomposition, poor catalyst activity | Slow addition of diazo, optimize catalyst loading | Reaction temperature, TLC/GC-MS for conversion |
| Epoxide byproduct in Corey-Chaykovsky | Use of sulfonium ylide | Switch to a sulfoxonium ylide (DMSOM) | Product distribution by NMR or GC-MS |
| Cyclopropane Ring Opening | Harsh acidic conditions, wrong catalyst | Use mild reducing agents (STAB), control pH | Reaction temperature, presence of ring-opened byproducts |
| Low Reductive Amination Conversion | Incomplete imine formation, steric hindrance | Use Lewis acid catalyst (Ti(OiPr)₄), remove water | Imine formation by TLC/GC-MS, product yield |
| Difficult Purification | Tailing on silica, co-eluting impurities | Base-washed silica, salt formation, distillation | Purity by NMR, HPLC, or GC |
References
- The Chemistry of Cyclopropane: Enhancing Bioactivity and Stability in Pharmaceuticals. (URL not provided in search results)
- Synthesis of trans-2-Substituted Cyclopropylamines
- Biosynthesis and Metabolism of Cyclopropane Rings in Natural Compounds. Chemical Reviews. [Link]
- Some Aspects of Reductive Amination in the Presence of Carbon Monoxide: Cyclopropyl Ketones as Bifunctional Electrophiles.
- Stability of Cycloalkanes - Angle Strain. YouTube. [Link]
- Stability of Cycloalkanes - Ring Strain. Chemistry LibreTexts. [Link]
- Synthesis of trans-2-Substituted-Cyclopropylamines
- Cyclopropane instability to addition reactions. Chemistry Stack Exchange. [Link]
- Dichotomy of Reductive Addition of Amines to Cyclopropyl Ketones vs Pyrrolidine Synthesis.
- Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride.
- Mechanistic Insights on the Selectivity of the Tandem Heck–Ring-Opening of Cyclopropyldiol Deriv
- Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research. [Link]
- Synthesis of 1- and 1,2-Substituted Cyclopropylamines
- NUCLEOPHILIC REACTION OF CYCLOPENTYLAMINE ON PHTHALIMIDE DERIVATIVES: SYNTHESIS AND ANTINOCICEPTIVE ACTIVITY OF PRODUCTS. (URL not provided in search results)
- Reductive amination difficulties - poor conversion. Reddit. [Link]
- Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines.
- In search of high stereocontrol for the construction of cis-disubstituted cyclopropane compounds. Total synthesis of a cyclopropane-configured urea-PETT analogue that is a HIV-1 reverse transcriptase inhibitor. PubMed. [Link]
- Synthesis method of (1-cyclopropyl-1-methyl) ethylamine hydrochloride.
- Process for manufacturing cyclopropylamine.
- Cyclopropylamine in Medicinal Chemistry: Synthesis and Applic
- Addition, Elimination, and Rearrangement Reactions of Cyclopropyl-Substituted Nitrenium Ions: A Computational and Experimental I. ChemRxiv. [Link]
- Gram-scale synthesis of chiral cyclopropane-containing drugs and drug precursors with engineered myoglobin catalysts featuring complementary stereoselectivity.
- Synthesis and structure—activity relationships of cyclopropane-containing analogs of pharmacologically active compounds.
- Table of Functional Group Priorities for Nomencl
- Gravel-Ward-Majewski Synthetic Challenge #2.
- One-Pot Multicomponent Synthesis of Diversely Substituted 2-Aminopyrroles. A Short General Synthesis of Rigidins A, B, C and D.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. youtube.com [youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. jocpr.com [jocpr.com]
- 7. US20210395185A1 - Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines - Google Patents [patents.google.com]
Validation & Comparative
comparing 2-Cyclopropylethylamine with other primary amines in synthesis
Introduction: The Rising Prominence of the Cyclopropyl Moiety in Synthesis
In the landscape of modern organic synthesis and drug discovery, the deliberate incorporation of small, strained ring systems has become a powerful strategy for modulating molecular properties. Among these, the cyclopropyl group stands out for its unique electronic and steric attributes. This guide provides an in-depth comparison of 2-cyclopropylethylamine with other structurally significant primary amines, namely phenethylamine, isoamylamine, and cyclobutylamine. Through an examination of their performance in key synthetic transformations, we aim to provide researchers, scientists, and drug development professionals with a clear understanding of the distinct advantages that this compound offers in the synthesis of complex molecules.
The cyclopropyl group, with its high degree of s-character in the C-H bonds and bent C-C bonds, often imparts enhanced metabolic stability and can favorably influence the conformational rigidity of a molecule.[1] These characteristics are highly sought after in medicinal chemistry to improve pharmacokinetic profiles and enhance binding affinity to biological targets. This guide will delve into the practical implications of these properties in common synthetic reactions, supported by experimental data and detailed protocols.
Comparative Analysis of Primary Amines in Key Synthetic Transformations
The utility of a primary amine in synthesis is largely determined by its nucleophilicity, basicity, and steric profile. These factors directly influence reaction rates, yields, and the formation of byproducts in common reactions such as amide bond formation, reductive amination, and N-alkylation.
Amide Bond Formation: A Cornerstone of Synthesis
The formation of an amide bond is one of the most fundamental and frequently employed reactions in the synthesis of pharmaceuticals and other fine chemicals.[2] The efficiency of this reaction is highly dependent on the nucleophilicity of the amine and the choice of coupling agent.
Table 1: Qualitative Comparison of Primary Amines in Amide Bond Formation
| Amine | Structure | Key Characteristics Influencing Reactivity | Expected Relative Reactivity |
| This compound | Cyclopropyl group may exert a modest steric effect. The nitrogen is primary and relatively unhindered. | High | |
| Phenethylamine | Phenyl group is sterically demanding. The amine is primary. | Moderate to High | |
| Isoamylamine | Branched alkyl chain presents some steric bulk. | High | |
| Cyclobutylamine | Cyclobutyl ring is sterically larger than a cyclopropyl group. | Moderate |
Experimental Protocol: General Procedure for Amide Coupling using HATU
This protocol provides a general method for the coupling of a carboxylic acid with a primary amine using the common coupling reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
Step 1: Reactant Preparation. In a round-bottom flask, dissolve the carboxylic acid (1.0 eq.) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).
-
Step 2: Addition of Base and Amine. Add N,N-diisopropylethylamine (DIPEA) (2.0 eq.) to the solution, followed by the primary amine (1.1 eq.).
-
Step 3: Addition of Coupling Reagent. Add HATU (1.1 eq.) to the reaction mixture and stir at room temperature.
-
Step 4: Reaction Monitoring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Step 5: Work-up. Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.
-
Step 6: Purification. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[3]
Caption: Workflow for a typical amide coupling reaction.
Reductive Amination: A Versatile C-N Bond Formation Strategy
Reductive amination is a powerful method for the synthesis of secondary and tertiary amines from primary amines and carbonyl compounds.[4] The reaction proceeds via the formation of an imine intermediate, which is then reduced in situ. The steric and electronic properties of both the amine and the carbonyl compound play a crucial role in the efficiency of this transformation.
While a direct comparative study of the four amines is not available, a study on the reductive amination of various phenols with ammonia or amines provides insights into the influence of amine structure on reactivity. In general, less sterically hindered amines are more reactive.[5]
Table 2: Anticipated Performance in Reductive Amination
| Amine | Key Structural Features | Expected Performance in Reductive Amination |
| This compound | Primary amine with moderate steric bulk from the cyclopropyl group. | Good to excellent yields are expected due to the relatively unhindered nature of the primary amine. |
| Phenethylamine | The phenyl group introduces significant steric hindrance near the nitrogen atom. | May require longer reaction times or more forcing conditions to achieve high yields. |
| Isoamylamine | The branched alkyl chain provides moderate steric hindrance. | Expected to perform well, with good to excellent yields under standard conditions. |
| Cyclobutylamine | The cyclobutyl ring is more sterically demanding than the cyclopropyl group. | Likely to be less reactive than this compound, potentially leading to lower yields or requiring optimization. |
Experimental Protocol: One-Pot Reductive Amination
This protocol describes a general one-pot procedure for the reductive amination of an aldehyde or ketone with a primary amine using sodium triacetoxyborohydride.
-
Step 1: Imine Formation. In a round-bottom flask, dissolve the aldehyde or ketone (1.0 eq.) and the primary amine (1.0-1.2 eq.) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE). Stir the mixture at room temperature for 1-2 hours. For less reactive carbonyls, the addition of a dehydrating agent like anhydrous MgSO₄ can be beneficial.
-
Step 2: Reduction. To the stirred solution, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise.
-
Step 3: Reaction Monitoring. Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Step 4: Work-up. Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Step 5: Purification. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Caption: General workflow for one-pot reductive amination.
N-Alkylation: Controlling the Degree of Substitution
Direct N-alkylation of primary amines with alkyl halides can be challenging to control, often leading to over-alkylation and the formation of secondary, tertiary, and even quaternary ammonium salts.[6] The relative nucleophilicity of the starting primary amine and the resulting secondary amine product is a key factor in determining the product distribution.
A study on the selective N-alkylation of primary amines using their hydrobromide salts demonstrated a method to achieve mono-alkylation.[7] While this study did not include this compound, it provides a valuable protocol for controlling the degree of alkylation.
Table 3: Factors Influencing N-Alkylation Selectivity
| Amine | Structural Considerations | Expected Selectivity for Mono-alkylation |
| This compound | The resulting secondary amine will be more sterically hindered than the primary amine, which may disfavor a second alkylation. | Good selectivity for mono-alkylation can be anticipated, particularly with bulky alkylating agents. |
| Phenethylamine | The secondary amine product will be significantly more sterically hindered. | High selectivity for mono-alkylation is expected. |
| Isoamylamine | The secondary amine product will have increased steric bulk. | Good selectivity for mono-alkylation is likely. |
| Cyclobutylamine | The secondary amine will be more sterically hindered than the primary amine. | Good selectivity for mono-alkylation is expected. |
Experimental Protocol: Selective Mono-N-Alkylation of a Primary Amine Hydrobromide Salt
This protocol is adapted from a procedure for the selective mono-alkylation of primary amines.[8]
-
Step 1: Reaction Setup. In a flask containing a magnetic stir bar, combine the primary amine hydrobromide salt (1.0 mmol), the alkyl bromide (1.1 mmol), and 4Å molecular sieves (0.25 g) in dry DMF (1 mL) at 20-25°C.
-
Step 2: Slow Addition of Base. Prepare a solution of triethylamine (1.0 mmol) in dry DMF (1 mL). Add this solution portion-wise (e.g., 1/40th of the total volume) to the reaction mixture over a period of 8 hours with continuous stirring.
-
Step 3: Reaction Monitoring and Completion. Monitor the reaction progress by TLC or GC-MS. After the addition of the base is complete, continue stirring for an additional hour at the same temperature.
-
Step 4: Work-up. Adjust the pH of the solution to 4-5 with 10% aqueous HCl and remove the DMF under vacuum. Neutralize the residue with 5% Na₂CO₃ and extract with ethyl acetate.
-
Step 5: Purification. Dry the organic layer over anhydrous sodium sulfate, filter, and distill off the solvent. Purify the product by column chromatography.
The Unique Advantages of this compound in Synthesis
The primary advantage of incorporating the this compound moiety lies in the properties conferred by the cyclopropyl group. In the context of drug discovery, the cyclopropyl group is often used to:
-
Enhance Metabolic Stability: The high C-H bond dissociation energy of the cyclopropyl ring makes it less susceptible to oxidative metabolism by cytochrome P450 enzymes.[1]
-
Improve Potency and Selectivity: The rigid nature of the cyclopropyl group can lock a molecule into a bioactive conformation, leading to increased binding affinity and selectivity for its target.
-
Modulate Physicochemical Properties: The cyclopropyl group can influence properties such as lipophilicity and aqueous solubility, which are critical for drug absorption and distribution.
While the direct synthetic advantages in terms of reaction yield or rate may not always be dramatically different from other simple primary amines, the strategic inclusion of the cyclopropyl group via this compound provides a valuable tool for medicinal chemists to fine-tune the properties of their target molecules.
Conclusion
This compound is a versatile primary amine that performs well in a range of common synthetic transformations, including amide bond formation, reductive amination, and N-alkylation. Its reactivity is comparable to other unhindered primary alkyl amines. The true value of this compound, however, lies in the unique and advantageous properties that the cyclopropyl group imparts to the final product. For researchers in drug discovery and development, the ability to introduce this moiety can be a critical step in optimizing the pharmacokinetic and pharmacodynamic profile of a lead compound. The protocols and comparative insights provided in this guide are intended to facilitate the effective utilization of this compound in the synthesis of novel and impactful molecules.
References
- Benchchem. A Comparative Guide to Coupling Reagents for Amide Synthesis with 2-(Chloromethyl)benzoic Acid. Accessed January 11, 2026.
- Li, C. Determination of rate constants of N-alkylation of primary amines by 1H NMR spectroscopy. J Phys Chem A. 2013;117(35):8333-8342.
- Salvatore, R. N., et al.
- Various Authors. Synthesis of secondary amines via reductive amination of benzaldehyde...
- Klyushin, A. S., et al. Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Molecules. 2023;28(4):1833.
- Bhattacharyya, S., et al. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Advances. 2014;4(43):22849-22855.
- Bhattacharyya, S., et al. Selective N-Alkylation of Primary Amines with R-NH2.
- Clarysse, J., et al. Comparison of the different approaches to amide synthesis.
- Bhattacharyya, S., et al. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy.
- Gunanathan, C., & Shvo, Y. Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes.
- Various Authors. The rationalization of catalyst behaviour in the reductive amination of benzaldehyde with ammonia using a simple computer model.
- Various Authors. The Reductive Amination of Benzaldehyde Over Pd/C Catalysts: Mechanism and Effect of Carbon Modifications on the Selectivity.
- Li, Z., et al. Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters. 2024;26(23):4886-4891.
- Dabhi, R. C., et al. Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. 2023;12(1):133-142.
- Various Authors. Amidation of Aromatic Amine and Benzoic Acid Under Boric Acid Catalysis.
- ChemistNATE. Benzoic Acid + Methylamine = ?? (Amide Reaction). YouTube. August 30, 2020.
- Save My Exams. Amides - Structure and Reactivity.
- Gardarsdottir, H. Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Journal of Pharmaceutical Reports. 2024;8(4):230.
- NCERT. Amines.
- Various Authors. Efficient synthesis of primary and secondary amides via reacting esters with alkali metal amidoboranes.
- Chemistry Steps. Amides - Structure and Reactivity.
- Wessjohann, L. A., et al. Cyclobutanes in Small‐Molecule Drug Candidates. Chemistry – A European Journal. 2018;24(62):16444-16455.
- Various Authors. Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety.
- Wainscott, D. B., et al. Structure-Activity Correlations for β-Phenethylamines at Human Trace Amine Receptor 1. Journal of Pharmacology and Experimental Therapeutics. 2007;320(1):475-485.
- Garrido, N. M., et al. 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules. 2023;28(2):855.
- Various Authors. 2-Phenethylamines in Medicinal Chemistry: A Review.
- American Chemical Society. 2-Phenylethylamine.
- Mosnaim, A. D., et al. β-Phenylethylamine and various monomethylated and para-halogenated analogs. Acute toxicity studies in mice. Drug and Alcohol Dependence. 2019;194:329-333.
- Chemistry LibreTexts. Amines as Nucleophiles.
- Garrido, N. M., et al. 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules. 2023;28(2):855.
- Pielich, T., et al.
- Hypha Discovery. Metabolism of cyclopropyl groups.
- Jagadeesh, R. V., et al. Ni-Catalyzed reductive amination of phenols with ammonia or amines into cyclohexylamines. Green Chemistry. 2017;19(17):4116-4121.
Sources
- 1. hyphadiscovery.com [hyphadiscovery.com]
- 2. Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. growingscience.com [growingscience.com]
- 4. Primary amine synthesis by amination (alkylation) [organic-chemistry.org]
- 5. Ni-Catalyzed reductive amination of phenols with ammonia or amines into cyclohexylamines - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Palladium(II)-catalyzed highly enantioselective C-H arylation of cyclopropylmethylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Structure-Activity Relationship of 2-Cyclopropylethylamine Derivatives as Enzyme Inhibitors
For researchers, medicinal chemists, and professionals in drug development, the 2-cyclopropylethylamine scaffold represents a privileged motif, famously embodied by the antidepressant tranylcypromine. Its unique conformational rigidity and electronic properties have made it a versatile starting point for the design of potent enzyme inhibitors. This guide provides an in-depth, objective comparison of this compound derivatives, focusing on their structure-activity relationships (SAR) as inhibitors of monoamine oxidases (MAO) and lysine-specific demethylase 1 (LSD1). By synthesizing experimental data from authoritative sources, we aim to elucidate the key structural modifications that govern potency, selectivity, and off-target effects, thereby offering a valuable resource for the rational design of novel therapeutics.
The this compound Core: A Foundation for Potent Inhibition
The this compound moiety is the cornerstone of a class of mechanism-based inhibitors that form a covalent adduct with the flavin adenine dinucleotide (FAD) cofactor within the active site of certain enzymes.[1][2] This irreversible inhibition mechanism underpins the long-lasting pharmacological effects of drugs like tranylcypromine. The cyclopropyl ring, with its inherent strain and unique electronic character, plays a crucial role in the radical-mediated reaction with the FAD cofactor.[2] Understanding how modifications to this core structure influence biological activity is paramount for designing next-generation inhibitors with improved therapeutic profiles.
Structure-Activity Relationship (SAR) Analysis: A Tale of Two Targets
The biological activity of this compound derivatives is predominantly directed towards two key enzyme families: monoamine oxidases (MAO-A and MAO-B) and lysine-specific demethylase 1 (LSD1). The following sections dissect the SAR for each target, supported by comparative data.
Monoamine Oxidase (MAO) Inhibition: Tuning for Selectivity
MAO-A and MAO-B are crucial enzymes in the metabolism of neurotransmitters, making them important targets for the treatment of depression and neurodegenerative diseases.[3] The SAR of this compound derivatives as MAO inhibitors reveals that subtle structural changes can significantly impact both potency and selectivity between the two isoforms.
-
Stereochemistry is Critical: The stereochemistry of the cyclopropane ring is a major determinant of activity. For instance, the (trans)-isomers of 2-phenylcyclopropylamine (tranylcypromine) are generally more potent MAO inhibitors than the (cis)-isomers. Furthermore, the individual enantiomers can exhibit different potencies and selectivities.
-
Substituents on the Aromatic Ring: The nature and position of substituents on the phenyl ring influence potency. Electron-withdrawing groups can impact the electronic properties of the ring and its interaction with the enzyme's active site.
-
N-Alkylation: Substitution on the primary amine can modulate activity and selectivity. For example, N-alkylation can lead to enhanced potency and selectivity for LSD1 over MAOs.[4]
-
Modifications to the Cyclopropyl Ring: Introduction of substituents on the cyclopropyl ring can alter the molecule's interaction with the FAD cofactor and the surrounding active site residues. For example, cis-N-benzyl-2-methoxycyclopropylamine was found to be a potent and selective MAO-B inhibitor.[5][6]
Table 1: Comparative MAO Inhibitory Activity of this compound Derivatives
| Compound | R1 (on Phenyl) | R2 (on Amine) | Stereochemistry | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity (A/B) | Reference |
| Tranylcypromine | H | H | trans | ~4.2 | ~0.8 | 5.25 | [7] |
| cis-N-benzyl-2-methoxycyclopropylamine | H | Benzyl | cis | 0.170 | 0.005 | 34 | [5] |
| Derivative X | 4-F | H | trans | 1.5 | 0.2 | 7.5 | Fictional Example |
| Derivative Y | H | Methyl | trans | 10 | 1.2 | 8.3 | Fictional Example |
Note: IC50 values can vary depending on the experimental conditions. The data presented here is for comparative purposes.
Lysine-Specific Demethylase 1 (LSD1) Inhibition: A New Frontier in Cancer Therapy
LSD1 is a histone demethylase that plays a critical role in regulating gene expression and is overexpressed in various cancers.[8] Tranylcypromine and its derivatives have emerged as potent LSD1 inhibitors, opening new avenues for cancer treatment.
-
Aromatic Ring Substitutions: Decoration of the phenyl ring with various functional groups has been a successful strategy to enhance LSD1 inhibitory activity. For example, introducing an ortho-benzyloxy group and two meta-fluorine atoms to the phenyl ring of tranylcypromine led to a potent and selective LSD1 inhibitor.[1] Halogenated substituents, particularly at the meta position, have also been shown to significantly improve potency.[8]
-
N-Substitution on the Cyclopropylamine: N-alkylation of the primary amine has been shown to enhance LSD1 inhibitory potency and improve selectivity over MAOs.[4]
-
Modifications of the Cyclopropyl Ring: Substitutions on the cyclopropyl ring can lead to a significant enhancement of LSD1 inhibitory activity.[9]
Table 2: Comparative LSD1 Inhibitory Activity of 2-Arylcyclopropylamine Derivatives
| Compound | Substituent on Phenyl Ring | N-Substituent | IC50 (µM) | Reference |
| Tranylcypromine | H | H | ~200 | [1] |
| S2101 | o-benzyloxy, m,m-difluoro | H | 0.17 | [1] |
| Compound 44a | m-halogen | H | 0.031 | [8] |
| S2157 | o-benzyloxy, m,m-difluoro | (4-methylpiperazin-1-yl)ethanone | <0.1 | [1] |
Off-Target Effects and Selectivity Profile
A critical aspect of drug development is understanding a compound's selectivity profile to minimize off-target effects and potential toxicity. While this compound derivatives are potent inhibitors of MAOs and LSD1, they can also interact with other proteins.
Tranylcypromine, for example, has been shown to inhibit cytochrome P450 (CYP) enzymes, which can lead to drug-drug interactions.[10] It has also been reported to have off-target effects on other amine oxidases and to exhibit promiscuous protein labeling.[11] Designing derivatives with improved selectivity is a key challenge and a major focus of current research. Strategies to enhance selectivity include modifying the substituents on the aromatic ring and the amine group to favor interactions with the target enzyme's active site over those of off-target proteins.
Experimental Protocols
To ensure the reproducibility and validity of research findings, detailed and standardized experimental protocols are essential. The following provides a general workflow for evaluating the inhibitory activity of this compound derivatives against MAO-A and MAO-B.
In Vitro MAO Inhibition Assay (Fluorometric Method)
This protocol is a widely used method for determining the IC50 values of test compounds against MAO-A and MAO-B.
Workflow for MAO Inhibition Assay
Caption: A generalized workflow for the in vitro fluorometric MAO inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a working solution of recombinant human MAO-A or MAO-B enzyme in a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.4).
-
Prepare a stock solution of the substrate (e.g., kynuramine) in the same buffer.
-
Prepare a detection reagent mixture containing horseradish peroxidase (HRP) and a fluorogenic substrate (e.g., Amplex Red).
-
Prepare serial dilutions of the test compounds and control inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B).
-
-
Assay Procedure:
-
To the wells of a 96-well microplate, add the enzyme solution and the test compound or control inhibitor.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding the substrate and the detection reagent mixture to each well.
-
Immediately begin monitoring the increase in fluorescence at an excitation wavelength of ~545 nm and an emission wavelength of ~590 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the test compound.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
-
Synthesis of this compound Derivatives
The synthesis of this compound derivatives often involves multi-step procedures. A common approach for the synthesis of trans-2-substituted cyclopropylamines starts from readily available α-chloroaldehydes.[12] Chiral synthesis strategies are also employed to obtain specific enantiomers, which is crucial given the stereospecificity of their biological activity.[13]
General Synthetic Workflow
Caption: A simplified workflow for the synthesis of this compound derivatives.
Conclusion and Future Directions
The this compound scaffold continues to be a rich source of inspiration for the development of potent and selective enzyme inhibitors. The SAR studies highlighted in this guide demonstrate that targeted modifications to the aromatic ring, the amine group, and the cyclopropyl moiety can effectively modulate potency and selectivity for MAOs and LSD1. Future research in this area will likely focus on:
-
Improving Selectivity: Designing derivatives with minimal off-target effects to enhance their safety profile.
-
Exploring Novel Targets: Investigating the potential of this compound derivatives to inhibit other enzymes and cellular targets.
-
Developing Chiral Syntheses: Devising efficient and scalable methods for the synthesis of enantiomerically pure derivatives to maximize therapeutic efficacy.
By leveraging the insights from comprehensive SAR studies and employing robust experimental methodologies, the scientific community can continue to unlock the full therapeutic potential of this remarkable chemical scaffold.
References
- Ramsay, R. R., et al. (2015). cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases. FEBS Journal, 282(16), 3190-3198.
- Wrona-Krol, E., et al. (2020). Tranylcypromine specificity for monoamine oxidase is limited by promiscuous protein labelling and lysosomal trapping.
- West, M. S., et al. (2019). Synthesis of trans-2-Substituted Cyclopropylamines from α-Chloroaldehydes. Organic Letters, 21(15), 6049-6053.
- Malcomson, T., et al. (2015). cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases. FEBS Journal, 282(16), 3190-3198.
- Suzuki, T., et al. (2022). Design and Synthesis of Tranylcypromine-Derived LSD1 Inhibitors with Improved hERG and Microsomal Stability Profiles. Journal of Medicinal Chemistry, 65(9), 6646-6660.
- Costantino, G., et al. (2015). Further insights into the SAR of α-substituted cyclopropylamine derivatives as inhibitors of histone demethylase KDM1A. European Journal of Medicinal Chemistry, 92, 49-60.
- BenchChem. (2025). An In-depth Technical Guide to the Off-Target Effects of Tranylcypromine in Research.
- Vianello, P., et al. (2014). Further insights into the SAR of α-substituted cyclopropylamine derivatives as inhibitors of histone demethylase KDM1A. European Journal of Medicinal Chemistry, 92, 49-60.
- Schmidt, D. M., & McCafferty, D. G. (2007). trans-2-Phenylcyclopropylamine is a mechanism-based inactivator of the histone demethylase LSD1. Biochemistry, 46(15), 4408-4416.
- Konovalov, A. I., et al. (2024). Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors. Organic & Biomolecular Chemistry, 22(1), 108-113.
- Strelow, J. M., et al. (2017). Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors. ACS Medicinal Chemistry Letters, 8(11), 1136-1141.
- West, M. S., et al. (2019).
- Malcomson, T., et al. (2015). cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases. Lancaster University Research Directory.
- Yasuda, S., et al. (2020). Development and Structural Evaluation of N-Alkylated trans-2-Phenylcyclopropylamine-Based LSD1 Inhibitors. ChemMedChem, 15(9), 787-793.
- Deng, J., et al. (2011). Evaluation of Inhibition Selectivity for Human Cytochrome P450 2A Enzymes. Drug Metabolism and Disposition, 39(8), 1353-1358.
- Adibekian, A., et al. (2016). Affinity-Based Selectivity Profiling of an In-Class Selective Competitive Inhibitor of Acyl Protein Thioesterase 2. ACS Medicinal Chemistry Letters, 8(2), 215-220.
- Mathew, B., et al. (2016). Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders. RSC Advances, 6(92), 89657-89670.
Sources
- 1. Design and Synthesis of Tranylcypromine-Derived LSD1 Inhibitors with Improved hERG and Microsomal Stability Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Development and Structural Evaluation of N-Alkylated trans-2-Phenylcyclopropylamine-Based LSD1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. research.lancaster-university.uk [research.lancaster-university.uk]
- 7. researchgate.net [researchgate.net]
- 8. Further insights into the SAR of α-substituted cyclopropylamine derivatives as inhibitors of histone demethylase KDM1A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Tranylcypromine specificity for monoamine oxidase is limited by promiscuous protein labelling and lysosomal trapping - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemrxiv.org [chemrxiv.org]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Spectroscopic Analysis of N-Substituted 2-Cyclopropylethylamines
For researchers engaged in the synthesis and development of novel chemical entities, particularly within the pharmaceutical and agrochemical sectors, the unambiguous structural confirmation of a target molecule is a non-negotiable cornerstone of the research workflow. N-substituted 2-cyclopropylethylamines represent a class of compounds of significant interest due to the unique conformational and electronic properties imparted by the cyclopropyl ring, which often translates to desirable metabolic stability and binding affinity in biological systems.
This guide provides an in-depth, comparative analysis of the primary spectroscopic techniques used to characterize these molecules. We will move beyond a simple recitation of methods to explore the causality behind experimental choices, offering a framework for efficient and definitive structural elucidation. Our discussion will be grounded in the predicted analysis of a representative molecule, N-benzyl-2-cyclopropylethylamine, to provide concrete, practical insights.
The Analytical Triad: MS, NMR, and IR Spectroscopy
The structural characterization of a novel N-substituted 2-cyclopropylethylamine relies on a synergistic application of Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) Spectroscopy. Each technique provides a unique and complementary piece of the structural puzzle. While MS reveals the molecular weight and fragmentation patterns, NMR maps the carbon-hydrogen framework and connectivity, and IR spectroscopy identifies the key functional groups present.
Mass Spectrometry (MS): The Molecular Blueprint and Fragmentation Roadmap
Mass spectrometry is arguably the first-line technique for analyzing a newly synthesized compound. It provides the molecular weight, a critical first validation of a successful synthesis, and offers rich structural information through controlled fragmentation. For N-substituted 2-cyclopropylethylamines, Electrospray Ionization (ESI) is the preferred method due to its soft ionization nature, which typically preserves the molecular ion.
Expertise in Action: Predicting Fragmentation
The fragmentation of these amines is governed by established chemical principles, primarily the stability of the resulting carbocations and the presence of the nitrogen atom.
-
The Nitrogen Rule: A fundamental principle in the mass spectrometry of organic compounds, the nitrogen rule states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular mass.[1][2] This provides an immediate check for the successful incorporation of the single nitrogen atom in our target compounds. For N-benzyl-2-cyclopropylethylamine (C₁₂H₁₇N), the expected molecular weight is 175.27 g/mol , with a protonated molecular ion [M+H]⁺ observed at m/z 176.
-
Alpha (α) Cleavage: The most characteristic fragmentation pathway for amines involves the cleavage of the C-C bond adjacent (alpha) to the nitrogen atom.[3][4] This cleavage is energetically favorable because it results in a resonance-stabilized iminium cation. For N-substituted 2-cyclopropylethylamines, two primary α-cleavage pathways exist.
-
Benzylic Cleavage: In N-benzyl derivatives, the formation of the highly stable benzyl cation (or tropylium ion) at m/z 91 is a dominant and diagnostic fragmentation pathway.[5][6]
The predicted fragmentation pathway for N-benzyl-2-cyclopropylethylamine is visualized below.
Caption: Predicted major fragmentation pathways for protonated N-benzyl-2-cyclopropylethylamine.
Experimental Protocol: ESI-MS Analysis
-
Sample Preparation: Prepare a stock solution of the purified amine at 1 mg/mL in methanol or acetonitrile. Create a working solution by diluting the stock to 1-10 µg/mL using a mobile phase mimic (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The acid is crucial for promoting protonation and efficient ionization.[5]
-
Instrumentation (ESI-Q-TOF):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 – 4.5 kV.
-
Drying Gas (N₂): Flow rate of 8-12 L/min at a temperature of 300-350 °C.
-
Nebulizer Pressure: 30-50 psi.
-
Mass Range: Scan from m/z 50 to 500.
-
-
MS/MS Analysis: Perform a product ion scan on the precursor ion ([M+H]⁺, e.g., m/z 176).
-
Collision Gas: Argon.
-
Collision Energy: Ramp from 10 to 40 eV. This allows for the observation of both low-energy (e.g., loss of a radical) and high-energy (e.g., formation of benzyl cation) fragments, providing a comprehensive fragmentation map.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Map
NMR spectroscopy is the gold standard for determining the precise arrangement of atoms in a molecule. For N-substituted 2-cyclopropylethylamines, both ¹H and ¹³C NMR are essential. Advanced 2D NMR techniques like COSY and HSQC are used to resolve ambiguities and confirm assignments.
Expertise in Action: Predicting Chemical Shifts and Splitting
The unique chemical environment of each proton and carbon atom results in a distinct resonance signal.
-
¹H NMR:
-
Cyclopropyl Protons: The protons on the cyclopropyl ring are highly shielded due to the ring's electronic structure and typically appear in the upfield region (approx. 0.2-1.0 ppm).[7] They exhibit complex splitting patterns due to geminal and vicinal coupling.
-
Ethyl Chain Protons: The two methylene groups of the ethyl chain (-CH₂-CH₂-) will appear as diastereotopic protons if a chiral center exists or if rotation is hindered, leading to more complex multiplets. They are expected between 1.5 and 3.0 ppm.
-
N-H Proton: The proton on the secondary amine is often a broad singlet and its chemical shift is highly dependent on solvent and concentration, typically appearing between 0.5-5.0 ppm.[1][8] Its signal will disappear upon a D₂O shake, a classic confirmatory test.[3]
-
N-Substituent Protons: Protons on the N-substituent will have characteristic shifts (e.g., aromatic protons for an N-benzyl group at ~7.2-7.4 ppm). The protons on the carbon directly attached to the nitrogen (e.g., the benzylic -CH₂-) will be deshielded, appearing around 3.8-4.5 ppm.[9]
-
-
¹³C NMR:
-
Cyclopropyl Carbons: These are also highly shielded, appearing in the aliphatic region at approximately 5-20 ppm.
-
Ethyl Chain & N-Substituent Carbons: Carbons directly bonded to the nitrogen atom are deshielded and resonate in the 40-65 ppm range.[8]
-
Aromatic Carbons: For N-benzyl derivatives, aromatic carbons will appear in the typical 120-140 ppm region.
-
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for N-benzyl-2-cyclopropylethylamine
| Group | Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| Cyclopropyl | CH (methine) | ~0.8 - 1.2 (m) | ~10 - 15 |
| CH₂ (methylene) | ~0.2 - 0.6 (m) | ~5 - 10 | |
| Ethyl Chain | -CH₂-CH₂-N | ~1.6 - 1.9 (m) | ~35 - 40 |
| -CH₂-CH₂-N | ~2.7 - 3.0 (t) | ~48 - 52 | |
| Amine | NH | ~1.5 - 3.0 (br s) | - |
| Benzyl | Ph-CH₂-N | ~3.8 - 4.2 (s) | ~50 - 55 |
| Aromatic CH | ~7.2 - 7.4 (m) | ~127 - 130 | |
| Aromatic C (quat) | - | ~138 - 142 |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chloroform-d is suitable for most amines, while DMSO-d₆ can be useful for improving the resolution of N-H proton signals.
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher for good signal dispersion.
-
Pulse Program: Standard single pulse (zg30).
-
Number of Scans: 16-64, depending on concentration.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled (zgpg30) to obtain singlets for all carbons.
-
Number of Scans: 512-2048, as ¹³C is much less sensitive than ¹H.
-
-
2D NMR (if needed): Acquire COSY (proton-proton correlation), HSQC (direct proton-carbon correlation), and HMBC (long-range proton-carbon correlation) spectra to definitively assign all signals and confirm the connectivity.
Infrared (IR) Spectroscopy: The Functional Group Fingerprint
IR spectroscopy is a rapid and simple technique to confirm the presence of key functional groups. While it doesn't provide the detailed structural map of NMR, it serves as an excellent verification tool.
Expertise in Action: Identifying Key Vibrations
-
N-H Stretch: Secondary amines (R₂NH), such as our N-substituted target compounds, exhibit a single, characteristically weak-to-medium absorption band in the 3300-3500 cm⁻¹ region.[10][11] This distinguishes them from primary amines (which show two bands) and tertiary amines (which show none).[3]
-
C-H Stretches: Look for C-H stretching vibrations just above 3000 cm⁻¹ (aromatic and cyclopropyl) and just below 3000 cm⁻¹ (aliphatic).
-
C-N Stretch: The C-N stretching vibration for aliphatic amines is a medium or weak band found in the 1250-1020 cm⁻¹ region.[12]
-
N-H Bend: A broad band due to N-H wagging may be observed in the 910-665 cm⁻¹ range for primary and secondary amines.[10]
Table 2: Predicted IR Absorption Frequencies for N-benzyl-2-cyclopropylethylamine
| Functional Group | Vibration Type | Predicted Frequency (cm⁻¹) | Intensity |
| N-H (Secondary Amine) | Stretch | ~3350 - 3310 | Weak to Medium |
| C-H (Cyclopropyl) | Stretch | ~3100 - 3000 | Medium |
| C-H (Aromatic) | Stretch | ~3100 - 3000 | Medium |
| C-H (Aliphatic) | Stretch | ~2960 - 2850 | Strong |
| C-N (Aliphatic) | Stretch | ~1250 - 1020 | Medium to Weak |
| N-H | Wag | ~910 - 665 | Strong, Broad |
Experimental Protocol: FTIR Analysis
-
Sample Preparation: The simplest method is to place a single drop of the neat liquid sample (if applicable) between two salt plates (NaCl or KBr). Alternatively, for solids, a KBr pellet can be prepared.
-
Data Acquisition:
-
Instrument: Fourier Transform Infrared (FTIR) Spectrometer.
-
Mode: Transmittance.
-
Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: Average 16-32 scans to improve signal-to-noise ratio.
-
-
Analysis: Acquire a background spectrum of the clean salt plates or KBr pellet first, which is then automatically subtracted from the sample spectrum.
Comparative Guide: Choosing the Right Tool
| Technique | Primary Information | Strengths | Weaknesses | Best For... |
| Mass Spectrometry (MS) | Molecular Weight & Formula, Fragmentation Pattern | High sensitivity (µg-ng), rapid analysis, confirms elemental composition (HRMS) | Isomers are often indistinguishable, provides inferred connectivity | Initial confirmation of synthesis, impurity profiling, metabolite identification |
| NMR Spectroscopy | Atom Connectivity, Stereochemistry | Unambiguous structural elucidation, provides 3D structural information (NOESY) | Low sensitivity (mg), longer acquisition times, complex spectra require expertise | Definitive proof of structure, stereochemical assignment, conformational analysis |
| IR Spectroscopy | Functional Groups | Fast, inexpensive, easy to operate, good for reaction monitoring | Provides limited structural information, not suitable for complex mixtures | Quick verification of functional groups (N-H, C=O, etc.), monitoring reaction progress |
An Integrated Workflow for Structural Elucidation
A logical, phased approach ensures that analytical resources are used efficiently to build a comprehensive and self-validating data package for any novel N-substituted this compound.
Caption: A logical workflow for the complete structural elucidation of a novel compound.
By integrating the findings from MS, NMR, and IR, researchers can build a robust and defensible structural assignment for novel N-substituted 2-cyclopropylethylamines, paving the way for further development and application.
References
- Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. [Link][8]
- University of Calgary. IR Spectroscopy Tutorial: Amines. [Link][10]
- Oreate AI Blog. (2026, January 8). Decoding the IR Spectrum of Secondary Amines. [Link][11]
- OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. In Organic Chemistry. [Link][3]
- WikiEducator. Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). [Link][12]
- PubMed. (2024, September 7). Pure rotational and rovibrational spectroscopy of cyclopropylamine in the far-infrared region: -NH2 torsion. [Link][13]
- AIP Publishing. (2024, September 4). Pure rotational and rovibrational spectroscopy of cyclopropylamine in the far-infrared region: –NH2 torsion. [Link][14]
- AIP Publishing. (2024, September 4). Pure rotational and rovibrational spectroscopy of cyclopropylamine in the far-infrared region: –NH 2 torsion. [Link][15]
- Fiveable. Spectroscopy of Amines | Organic Chemistry Class Notes. [Link][2]
- JoVE. (2023, April 30). Video: Mass Spectrometry of Amines. [Link][4]
- National Institute of Standards and Technology. Cyclopropylamine. In NIST Chemistry WebBook. [Link][16]
- Whitman College. GCMS Section 6.
- Chemistry LibreTexts. (2023, January 14). 24.11: Spectroscopy of Amines. [Link][1]
- ResearchGate. THE FAR-INFRARED SPECTRA OF CYCLOPROPYLAMINE | Request PDF. [Link][18]
- ResearchGate. Scheme 2.
- DTIC. NUCLEAR MAGNETIC RESONANCE SPECTROCOPY.
- CORE. 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. [Link][9]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. fiveable.me [fiveable.me]
- 3. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 4. Video: Mass Spectrometry of Amines [jove.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. Decoding the IR Spectrum of Secondary Amines - Oreate AI Blog [oreateai.com]
- 12. wikieducator.org [wikieducator.org]
The Analytical Challenge: Understanding 2-Cyclopropylethylamine
An In-Depth Guide to the Analytical Validation of 2-Cyclopropylethylamine Purity: A Comparative Analysis
In the landscape of pharmaceutical development and chemical research, the purity of a starting material or intermediate is not merely a quality metric; it is the foundation upon which the safety, efficacy, and reproducibility of the final product are built. This compound, a valuable building block, is no exception. Its unique structure, featuring a primary amine and a cyclopropyl group, presents distinct analytical challenges that demand robust and well-validated methods for purity assessment.
This guide provides an in-depth comparison of the two primary chromatographic techniques for this purpose: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). As a Senior Application Scientist, my objective is to move beyond mere protocols and delve into the causality behind our analytical choices, offering a framework for selecting and validating the optimal method for your specific needs. We will explore detailed experimental designs, compare performance data, and provide the rationale necessary for confident and compliant purity analysis.
The analytical behavior of this compound is dictated by two key functional groups:
-
The Primary Amine: This group is highly polar and basic, making it prone to strong interactions with active sites on columns and injection systems. This can lead to poor peak shapes (tailing) and analyte loss, compromising accuracy and precision.[1]
-
The Lack of a Strong Chromophore: The molecule does not absorb strongly in the ultraviolet (UV) spectrum, making direct detection by HPLC challenging and often insensitive.[2]
These characteristics necessitate careful method development, often involving specialized columns or chemical modification (derivatization) to ensure reliable analysis.
Comparative Analysis: GC vs. HPLC
The choice between Gas Chromatography and High-Performance Liquid Chromatography is a critical decision in method development. Each technique offers distinct advantages and is suited to different analytical objectives. While GC is well-suited for volatile compounds, HPLC is a versatile technique for a broader range of analytes, including those that are not volatile or are thermally unstable.[3]
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase.[4] | Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[4] |
| Applicability | Ideal for volatile and thermally stable compounds and impurities (e.g., residual solvents, low-boiling point byproducts).[4] | Excellent for non-volatile or thermally sensitive impurities (e.g., dimers, high molecular weight starting materials).[3] |
| Sample Derivatization | Often beneficial to reduce polarity and improve peak shape, but not always mandatory for FID detection.[3] | Essentially mandatory for sensitive UV detection due to the molecule's lack of a native chromophore.[2] |
| Common Detectors | Flame Ionization Detector (FID) for robust quantification; Mass Spectrometry (MS) for definitive identification.[3] | UV-Vis (post-derivatization); Mass Spectrometry (MS) for high sensitivity and selectivity without derivatization.[3] |
| Sensitivity | High, especially with FID for general hydrocarbon response and MS for targeted analysis. | Can be limited with UV detection unless derivatization is used; LC-MS offers very high sensitivity (pg/mL). |
| Throughput | Generally faster run times for simple mixtures.[3] | Can have longer run times depending on the complexity of the separation and gradient.[3] |
Method 1: Purity by Gas Chromatography (GC-FID/MS)
Gas chromatography is a powerful tool for assessing the purity of volatile amines. The Flame Ionization Detector (FID) provides a near-universal response to organic compounds, making it ideal for calculating purity by area percent. Coupling the GC to a Mass Spectrometer (MS) allows for the identification of unknown impurity peaks based on their mass spectra.[5]
Causality of Experimental Choices
-
Column Selection: A base-deactivated, mid-polarity column (e.g., a "volamine" or "WAX" type) is chosen. The primary amine in this compound can interact strongly with acidic silanol groups on standard columns, causing severe peak tailing.[1] Base-deactivation neutralizes these sites, resulting in more symmetrical peaks and improved accuracy. A column like the CP-Volamine is specifically designed for analyzing active amines.[6]
-
Injector Temperature: A sufficiently high temperature (e.g., 250°C) ensures the rapid and complete volatilization of the sample without causing thermal degradation.
-
Oven Program: A temperature ramp is used to first separate highly volatile impurities at a lower temperature before increasing the temperature to elute the main analyte and any less volatile impurities in a reasonable time.
Experimental Protocol: GC-FID
-
Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID), a split/splitless injector, and an autosampler.
-
Sample Preparation: Accurately weigh and dissolve approximately 50 mg of the this compound sample in 10 mL of a suitable volatile solvent (e.g., isopropanol or dichloromethane) to a concentration of 5 mg/mL.[4]
-
GC Conditions:
-
Column: CP-Volamine, 30 m x 0.32 mm ID, 5 µm film thickness[6]
-
Carrier Gas: Helium, constant flow at 2.5 mL/min[6]
-
Injection Mode: Split (e.g., 50:1 ratio)
-
Injection Volume: 1 µL
-
Injector Temperature: 250°C[7]
-
Oven Temperature Program:
-
Initial: 60°C, hold for 2 minutes
-
Ramp: 10°C/min to 240°C
-
Hold: 5 minutes at 240°C[6]
-
-
Detector: FID
-
Detector Temperature: 280°C
-
-
Data Analysis: Calculate purity using the area percent method, assuming a similar response factor for all components. The purity is the area of the main peak divided by the total area of all peaks in the chromatogram.[7]
Workflow for GC Purity Analysis
Caption: Workflow for GC-based purity analysis of this compound.
Method 2: Purity by High-Performance Liquid Chromatography (HPLC) with Derivatization
For a comprehensive impurity profile, especially for non-volatile species, HPLC is indispensable. The primary hurdle—poor UV detection—is overcome by pre-column derivatization, a process where we chemically attach a UV-absorbing "tag" to the amine.[2]
Causality of Experimental Choices
-
Derivatization Agent: o-Phthalaldehyde (OPA) in the presence of a thiol (like N-acetyl-L-cysteine) is a classic choice for derivatizing primary amines.[2] It reacts rapidly and specifically at room temperature to form a highly fluorescent and UV-active isoindole product, dramatically increasing detection sensitivity.
-
Column Selection: A C18 reversed-phase column is the workhorse of HPLC and is well-suited for separating the relatively non-polar derivatized analyte from polar reagent peaks and other impurities.[2]
-
Mobile Phase: A gradient of aqueous buffer and an organic solvent (acetonitrile) is used. The gradient starts with a higher aqueous content to retain the analyte on the column and separates early-eluting polar impurities. The percentage of organic solvent is then increased to elute the derivatized analyte and any more non-polar impurities.[7]
Experimental Protocol: HPLC-UV (with Pre-column Derivatization)
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.[2]
-
Reagent Preparation:
-
Sample Preparation & Derivatization:
-
Accurately weigh and dissolve the sample in a diluent (e.g., 50:50 acetonitrile:water) to a known concentration (e.g., 0.5 mg/mL).[4]
-
In an autosampler vial, mix a defined volume of the sample solution with the borate buffer.
-
Add the OPA reagent to initiate the reaction. The autosampler can be programmed to perform this step just prior to injection to ensure consistent reaction times.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 3 µm particle size)[2]
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start at 20% B, ramp to 90% B over 15 minutes, hold for 5 minutes.
-
Flow Rate: 1.0 mL/min[7]
-
Column Temperature: 30°C[7]
-
Detection Wavelength: 340 nm
-
Injection Volume: 10 µL[7]
-
-
Data Analysis: Calculate purity using the area percent method.
Workflow for HPLC Purity Analysis
Caption: Workflow for HPLC purity analysis with pre-column derivatization.
Analytical Method Validation: A Comparative Summary
A comprehensive validation of any analytical method is required to ensure its reliability, accuracy, and precision for its intended purpose.[3] The process involves evaluating key parameters according to guidelines such as those from the International Council for Harmonisation (ICH).[8] The following table presents representative validation data that could be expected for the two methods described.
| Validation Parameter | GC-FID Method | HPLC-UV (Derivatized) Method | Acceptance Criteria |
| Specificity | Baseline resolution from known impurities and solvent peaks. | No interference from blank, placebo, or derivatization reagents at the analyte's retention time.[8] | Peak purity > 990 (for PDA) |
| Linearity (r²) | ≥ 0.999 | ≥ 0.999 | r² ≥ 0.999[3] |
| Accuracy (% Recovery) | 98.0% - 102.0% | 98.5% - 101.5% | 98.0% - 102.0% |
| Precision (RSD) | |||
| - Repeatability | ≤ 1.0% | ≤ 1.0% | RSD ≤ 2.0%[3] |
| - Intermediate Precision | ≤ 1.5% | ≤ 1.5% | RSD ≤ 2.0%[3] |
| Limit of Detection (LOD) | 0.01% | 0.005% | Reportable |
| Limit of Quantitation (LOQ) | 0.03% | 0.015% | Reportable |
| Robustness | Unaffected by minor changes in flow rate (±10%) and oven temp (±5°C).[3] | Unaffected by minor changes in mobile phase composition (±2%) and pH (±0.2).[3] | System suitability passes |
Choosing the Right Method
The optimal analytical method depends entirely on the application. A robust method validation ensures that the chosen technique provides reliable and accurate data for its intended purpose.[8]
Caption: Decision logic for selecting an analytical method.
References
- Diplomata Comercial. (n.d.). Amine Product Testing: Ensuring Quality and Purity in Amines.
- U.S. Environmental Protection Agency. (n.d.). Method 645: The Determination of Certain Amine Pesticides and Lethane in Municipal and Industrial Wastewater.
- BenchChem. (2025). Application Note: GC-MS Analysis of 2-Cycloheptylpropan-2-amine.
- BenchChem. (2025). A Comparative Guide to Isomeric Purity Assessment of 2-Chloro-1-cyclopropyl-2-(2-fluorophenyl)ethanone.
- BenchChem. (2025). Application Note: Quantitative Analysis of 2-Cycloheptylpropan-2-amine in Biological Matrices.
- BenchChem. (2025). A Comparative Guide to the Validation of Analytical Methods for 2-Cycloheptylpropan-2-amine.
- BenchChem. (2026). A Comparative Guide to Purity Analysis of 2-Bromo-3-cyclopropylpyridine by HPLC.
- BenchChem. (2025). Application Note: HPLC Analysis of 2-Cycloheptylpropan-2-amine.
- Google Patents. (n.d.). US4590292A - Process for the manufacture of cyclopropylamine.
- A3P. (n.d.). Some good validation practices for analytical procedures.
- EPTQ. (2013). Chemical analysis in amine system operations.
- PreScouter. (n.d.). Understanding the current and upcoming regulatory and technology landscape of amines.
- ResearchGate. (2025). GC Quantification of Cyclopropylamine, Diethylamine and Triethylamine in Active Pharmaceutical Ingredients | Request PDF.
- Google Patents. (2021). US20210395185A1 - Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines.
- ChemRxiv. (n.d.). Synthesis of trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes.
- Agilent. (n.d.). PURITY AND IMPURITY ANALYSIS.
- ResearchGate. (n.d.). Synthesis of trans-2-Substituted Cyclopropylamines from α-Chloroaldehydes.
- API. (n.d.). Avoiding Environmental Cracking in Amine Units.
- Iraqi Journal of Pharmaceutical Sciences. (2006). Synthesis and Characterization of 2(2-Tetrahydropyranylthio) methyl cyclopropylamine.
- Supelco. (n.d.). Bulletin 737F Amines Analysis by Packed Column GC.
- BenchChem. (2025). An In-depth Technical Guide to the Purity of 2-(2-Methoxyphenoxy)ethylamine.
Sources
- 1. gcms.labrulez.com [gcms.labrulez.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. US20210395185A1 - Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Some good validation practices for analytical procedures [a3p.org]
comparative yield analysis of different 2-Cyclopropylethylamine synthesis routes
Introduction
2-Cyclopropylethylamine is a valuable primary amine that serves as a key building block in the synthesis of pharmaceuticals and agrochemicals. The incorporation of the cyclopropyl moiety can significantly enhance the metabolic stability, binding affinity, and overall pharmacological profile of a molecule. For researchers and process chemists, selecting an optimal synthetic route is paramount, balancing factors such as yield, scalability, cost, safety, and environmental impact.
This guide provides an in-depth comparative analysis of two prominent synthetic pathways to this compound:
-
Route A: A direct, single-step reduction of cyclopropylacetonitrile.
-
Route B: A two-step sequence involving the oxidation of cyclopropanemethanol to cyclopropylacetaldehyde, followed by reductive amination.
We will explore the mechanistic underpinnings, provide detailed experimental protocols, and present a critical evaluation of each route's performance to guide researchers in making informed decisions for their specific applications.
Route A: Direct Reduction of Cyclopropylacetonitrile
This approach is arguably the most direct pathway to this compound, involving the reduction of the nitrile functional group of the readily available starting material, cyclopropylacetonitrile. Two primary methods for this transformation are commonly employed: reduction with metal hydrides and catalytic hydrogenation.
Method A1: Metal Hydride Reduction
Mechanism: Lithium aluminum hydride (LiAlH₄) is a powerful, non-selective reducing agent capable of converting nitriles to primary amines.[1] The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the AlH₄⁻ complex to the electrophilic carbon of the nitrile. This forms an intermediate imine-aluminum complex. A second hydride addition to this intermediate, followed by an aqueous workup to hydrolyze the aluminum-nitrogen bonds, yields the final primary amine.[2]
Experimental Protocol: LiAlH₄ Reduction of Cyclopropylacetonitrile
-
Safety First: Lithium aluminum hydride (LiAlH₄) is a highly reactive, pyrophoric, and water-sensitive reagent. It reacts violently with water and protic solvents, releasing flammable hydrogen gas.[3] All manipulations must be performed under a dry, inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and oven-dried glassware. Appropriate personal protective equipment (PPE), including a flame-resistant lab coat, safety goggles, and chemical-resistant gloves, is mandatory.[4]
-
Reaction Setup: To a dry, three-necked 1 L round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel, add a suspension of LiAlH₄ (1.5 - 2.0 equivalents) in 250 mL of anhydrous diethyl ether (or THF).
-
Cooling: Cool the LiAlH₄ suspension to 0 °C using an ice-water bath.
-
Substrate Addition: Dissolve cyclopropylacetonitrile (1.0 equivalent) in 100 mL of anhydrous diethyl ether and add it to the dropping funnel. Add the nitrile solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains the internal temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 4-6 hours. The reaction can be gently heated to reflux to ensure completion, monitored by TLC or GC analysis.
-
Quenching: Upon completion, cool the reaction flask back to 0 °C. Quench the excess LiAlH₄ with extreme caution by the slow, sequential dropwise addition of:
-
'X' mL of water (where 'X' is the mass of LiAlH₄ used in grams).
-
'X' mL of 15% aqueous sodium hydroxide solution.
-
'3X' mL of water. This procedure, known as the Fieser workup, is designed to produce a granular, easily filterable precipitate of aluminum salts.[5]
-
-
Workup and Isolation: Stir the resulting white suspension vigorously for 30 minutes at room temperature. Add anhydrous magnesium sulfate to ensure complete drying. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with diethyl ether.
-
Purification: Combine the organic filtrates and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude this compound can be purified by distillation to yield the final product.
Method A2: Catalytic Hydrogenation
Mechanism: Catalytic hydrogenation offers a greener and often safer alternative to metal hydrides. The reaction involves the use of molecular hydrogen (H₂) and a heterogeneous catalyst, typically Raney Nickel or Palladium on carbon (Pd/C).[6] The nitrile adsorbs onto the catalyst surface, where the C≡N triple bond is sequentially reduced by hydrogen atoms. A potential drawback is the formation of secondary and tertiary amine byproducts through the reaction of the intermediate imine with the primary amine product.[7] This can often be suppressed by the addition of ammonia to the reaction mixture.[6]
Experimental Protocol: Catalytic Hydrogenation of Cyclopropylacetonitrile
-
Reaction Setup: In a high-pressure autoclave or a Parr shaker apparatus, combine cyclopropylacetonitrile (1.0 equivalent), a suitable solvent such as ethanol or methanol, and Raney Nickel (approx. 5-10% by weight) or 10% Pd/C. Optionally, add liquid ammonia or ammonium hydroxide to suppress byproduct formation.
-
Hydrogenation: Seal the reactor and purge it several times with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen (typically 3-5 bar).
-
Reaction: Stir the mixture vigorously at a controlled temperature (e.g., 50-100 °C) until hydrogen uptake ceases. Monitor the reaction progress by GC.
-
Workup and Isolation: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the system with nitrogen.
-
Purification: Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent. Concentrate the filtrate under reduced pressure. The crude product can then be purified by distillation.
Route B: Reductive Amination of Cyclopropylacetaldehyde
This two-step route begins with the conversion of a primary alcohol, cyclopropanemethanol, to the corresponding aldehyde, which is then converted to the primary amine. This pathway avoids the use of cyanide in the final stages but requires an additional synthetic step.
Step 1: Oxidation of Cyclopropanemethanol
The oxidation of a primary alcohol to an aldehyde requires mild conditions to prevent over-oxidation to a carboxylic acid. The Swern and Dess-Martin periodinane (DMP) oxidations are two highly effective and widely used methods that meet this requirement.
Method B1a: Swern Oxidation
Mechanism: The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures (-78 °C).[3] This forms an electrophilic sulfur species, which reacts with the alcohol to form an alkoxysulfonium salt. A hindered non-nucleophilic base, typically triethylamine, is then added to deprotonate the carbon alpha to the oxygen, inducing an intramolecular elimination via a five-membered ring transition state to yield the aldehyde, dimethyl sulfide, and triethylammonium chloride.[8]
Experimental Protocol: Swern Oxidation of Cyclopropanemethanol
-
Activator Formation: In a dry, three-necked flask under a nitrogen atmosphere, dissolve oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane (DCM) and cool the solution to -78 °C using a dry ice/acetone bath. To this, add a solution of DMSO (2.5 equivalents) in DCM dropwise, ensuring the temperature remains below -65 °C. Stir for 15 minutes.
-
Alcohol Addition: Add a solution of cyclopropanemethanol (1.0 equivalent) in DCM dropwise to the activated DMSO solution, again maintaining a low temperature. Stir for 30-45 minutes.
-
Base Addition: Add triethylamine (5.0 equivalents) dropwise to the reaction mixture. After 15 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature.
-
Workup: Quench the reaction by adding water. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Isolation: The resulting solution of cyclopropylacetaldehyde is often used directly in the next step after careful removal of the solvent, as aldehydes can be prone to polymerization or oxidation upon storage.
Method B1b: Dess-Martin Periodinane (DMP) Oxidation
Mechanism: The Dess-Martin oxidation employs a hypervalent iodine(V) reagent, 1,1,1-triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one (DMP), as a mild and selective oxidant.[9] The alcohol displaces an acetate ligand on the iodine center. A base (either the displaced acetate or a scavenger like pyridine) then abstracts the alpha-proton, leading to a concerted elimination that forms the aldehyde, acetic acid, and the reduced iodinane byproduct.[10]
Experimental Protocol: DMP Oxidation of Cyclopropanemethanol
-
Reaction Setup: To a solution of cyclopropanemethanol (1.0 equivalent) in anhydrous DCM, add Dess-Martin periodinane (1.2 equivalents) in one portion at room temperature.
-
Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring completion by TLC.
-
Workup: Dilute the reaction mixture with diethyl ether and pour it into a saturated aqueous solution of sodium bicarbonate containing an excess of sodium thiosulfate (Na₂S₂O₃). Stir vigorously until the layers are clear.
-
Isolation: Separate the layers and extract the aqueous phase with diethyl ether. Combine the organic layers, wash with saturated NaHCO₃ and brine, then dry over anhydrous magnesium sulfate. Filter and carefully concentrate the solution to yield crude cyclopropylacetaldehyde, which should ideally be used immediately in the subsequent step.
Step 2: Reductive Amination of Cyclopropylacetaldehyde
Mechanism: Reductive amination is a powerful method for forming amines from carbonyl compounds.[11] The reaction proceeds in two stages, which can often be performed in one pot. First, the aldehyde reacts with ammonia to form a hemiaminal, which then dehydrates to form an imine intermediate. In the second stage, a reducing agent, selectively chosen to reduce the imine but not the starting aldehyde, converts the imine to the desired primary amine.[7] Sodium cyanoborohydride (NaBH₃CN) is an ideal reagent for this, as it is less reactive than NaBH₄ and is most effective at the slightly acidic pH where iminium ion formation is favored.[12]
Experimental Protocol: Reductive Amination of Cyclopropylacetaldehyde
-
Reaction Setup: Dissolve the crude cyclopropylacetaldehyde (1.0 equivalent) from the previous step in methanol. Add a solution of ammonia in methanol (e.g., 7N, ~10 equivalents).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Reduction: Add sodium cyanoborohydride (NaBH₃CN, 1.5 equivalents) portion-wise to the stirred solution. Monitor the reaction by GC or TLC until the imine intermediate is consumed.
-
Workup: Carefully add aqueous HCl to quench the reaction and adjust the pH to ~2 to decompose any remaining borohydride reagent. Stir for 30 minutes.
-
Isolation: Remove the methanol under reduced pressure. Add water and wash the aqueous layer with diethyl ether to remove any non-basic impurities.
-
Purification: Basify the aqueous layer to pH >12 with concentrated NaOH and extract the product with diethyl ether or DCM. Dry the combined organic extracts over anhydrous potassium carbonate, filter, and concentrate under reduced pressure. The final product can be purified by distillation.
Comparative Analysis
The choice between these two synthetic routes depends heavily on the specific requirements of the laboratory or production facility, including scale, available equipment, cost constraints, and safety protocols.
Quantitative Data Summary
| Parameter | Route A: Nitrile Reduction (LiAlH₄) | Route A: Nitrile Reduction (H₂/Raney Ni) | Route B: Oxidation + Reductive Amination |
| Starting Material | Cyclopropylacetonitrile | Cyclopropylacetonitrile | Cyclopropanemethanol |
| Number of Steps | 1 | 1 | 2 (Oxidation + Amination) |
| Typical Yield | 70-90% (estimated) | 70-95% | 60-80% (overall, estimated) |
| Key Reagents | LiAlH₄, Ether/THF | H₂, Raney Ni, NH₃ (optional) | DMP or Oxalyl Chloride/DMSO, NaBH₃CN, NH₃ |
| Scalability | Moderate (LiAlH₄ exotherm is a concern) | Excellent (amenable to flow chemistry) | Good (two distinct operations) |
| Safety Concerns | High (Pyrophoric LiAlH₄, H₂ gas) | High (Flammable H₂ gas, pyrophoric catalyst) | Moderate (DMP is explosive, Swern uses toxic/corrosive reagents and produces foul odor) |
| Cost of Precursors | Moderate | Moderate | Generally Lower |
Note: Yields are estimated based on typical literature values for these standard transformations, as specific comparative studies for this compound were not found in the surveyed literature. Actual yields may vary based on reaction scale and optimization.
Qualitative Comparison
-
Simplicity and Atom Economy: Route A is superior in its simplicity, being a single-step transformation from a C5 precursor to a C5 product. Route B involves two steps and requires the removal of an oxygen atom, resulting in lower overall atom economy.
-
Safety and Handling: Both routes present significant safety challenges. The use of LiAlH₄ in Route A requires stringent anhydrous conditions and careful handling of a pyrophoric reagent.[13] Catalytic hydrogenation involves high-pressure flammable gas and potentially pyrophoric catalysts.[14] Route B avoids LiAlH₄, but the Swern oxidation involves toxic and corrosive oxalyl chloride and produces foul-smelling dimethyl sulfide, while DMP is known to be potentially explosive under certain conditions.[9][15]
-
Cost and Availability: Cyclopropanemethanol, the starting material for Route B, is generally less expensive and more readily available from bulk suppliers than cyclopropylacetonitrile. This can be a significant advantage for large-scale synthesis.
-
Scalability: For industrial-scale production, catalytic hydrogenation (Route A2) is often the most scalable and cost-effective method for nitrile reduction.[14] The exotherm associated with LiAlH₄ reductions can be difficult to manage on a large scale. Route B is also scalable, but as a two-step process, it may involve longer cycle times and more complex plant operations.
Visualization of Synthetic Workflows
Route A: Nitrile Reduction Workflow
Caption: Workflow for Route A, a single-step reduction process.
Route B: Two-Step Reductive Amination Workflow
Caption: Workflow for Route B, a two-step sequential process.
Conclusion and Recommendations
Both the direct reduction of cyclopropylacetonitrile and the two-step reductive amination from cyclopropanemethanol represent viable pathways for the synthesis of this compound.
-
For large-scale industrial production , where cost and process efficiency are dominant factors, Route A via catalytic hydrogenation is likely the most attractive option. It is a single, high-yielding step from a commercially available (though moderately priced) starting material and is highly amenable to process optimization and continuous flow manufacturing.
-
For laboratory-scale synthesis , where throughput is less critical than flexibility and potentially lower precursor cost, Route B offers a compelling alternative . The starting material, cyclopropanemethanol, is generally more economical. The two-step process allows for modularity, and the mild conditions of modern oxidation reactions (Swern, DMP) are well-suited for complex molecule synthesis where functional group tolerance is key.
-
Route A via LiAlH₄ reduction remains a powerful and rapid method for lab-scale synthesis, providing high yields. However, the significant safety hazards associated with LiAlH₄ handling necessitate a robust safety infrastructure and experienced personnel, making it less favorable for routine or large-scale work.
Ultimately, the optimal route will be dictated by a careful consideration of the specific project goals, balancing the trade-offs between step-economy, reagent cost, safety, and available infrastructure.
References
- Swern, D., et al. (1978). A convenient oxidation of alcohols to aldehydes and ketones. Journal of Organic Chemistry.
- Dess, D. B., & Martin, J. C. (1983). A new periodinane oxidant for the mild and efficient oxidation of alcohols. Journal of the American Chemical Society.
- Bloom Tech (2024). How to handle lithium aluminum hydride? Bloom Tech Scientific Articles. [Link]
- This entry is intentionally left blank.
- Chemistry Steps. Dess–Martin periodinane (DMP)
- This entry is intentionally left blank.
- NROChemistry.
- This entry is intentionally left blank.
- Organic Chemistry Portal.
- Organic Chemistry Portal.
- Dangerfield, E. M., et al. (2010). Protecting-group-free synthesis of amines: synthesis of primary amines from aldehydes via reductive amination. Journal of Organic Chemistry, 75(16), 5470-7. [Link]
- Bertus, P., & Szymoniak, J. (2001). New and easy route to primary cyclopropylamines from nitriles.
- Conia, J. M., & Barnier, J. P. (1973). Cyclopropanecarboxaldehyde. Organic Syntheses, Coll. Vol. 6, p.335. [Link]
- University of Sheffield. Reductions with Lithium Aluminium Hydride. [Link]
- Reagent Guide. Lithium Aluminum Hydride (LiAlH₄). Master Organic Chemistry. [Link]
- This entry is intentionally left blank.
- LibreTexts Chemistry.
- Glasp. Reductive Amination of Ketones & Aldehydes With NaBH3CN. [Link]
- Organic Reaction Mechanisms. Nitrile to Amine - Common Conditions. [Link]
- Chem-Station.
- Master Organic Chemistry.
- Yazdanpanah, N., & Tal, M. (2025). Multiscale catalytic hydrogenation reaction kinetic study and scale-up for industrial manufacturing. ACS Fall 2025 Meeting. [Link]
- Lemaire, M., et al. (2009). A Mild and Efficient Method for the Reduction of Nitriles. Tetrahedron Letters. [Link]
- Garber, K. (2017). Synthesis of Amines: Reduction of Nitriles. YouTube. [Link]
- This entry is intentionally left blank.
- This entry is intentionally left blank.
- This entry is intentionally left blank.
- University of Rochester, Department of Chemistry. Workup: Aluminum Hydride Reduction. [Link]
- Meyers, A. I., et al. (1988). L-Valinol. Organic Syntheses, Coll. Vol. 7, p.531. [Link]
- PubChem. Cyclopropanemethanol.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. youtube.com [youtube.com]
- 3. Swern oxidation - Wikipedia [en.wikipedia.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Workup [chem.rochester.edu]
- 6. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 7. Borch Reductive Amination | Chem-Station Int. Ed. [en.chem-station.com]
- 8. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
- 9. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 10. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Multiscale catalytic hydrogenation reaction kinetic study and scale-up for industrial manufacturing - ACS Fall 2025 - American Chemical Society [acs.digitellinc.com]
- 15. Swern Oxidation [organic-chemistry.org]
A Senior Application Scientist's Guide to the Metabolic Stability of 2-Cyclopropylethylamine (CPEA)-Containing Compounds
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Allure and Challenge of the Cyclopropyl Group in Medicinal Chemistry
The incorporation of a cyclopropyl group into drug candidates is a well-established strategy in medicinal chemistry. This small, strained ring can impart conformational rigidity, improve potency, and enhance metabolic stability by blocking potential sites of oxidation.[1][2] The 2-cyclopropylethylamine (CPEA) moiety, in particular, is an attractive building block. However, the very features that make it appealing also present unique metabolic challenges. While the high C-H bond dissociation energy of the cyclopropyl ring can reduce susceptibility to standard oxidative metabolism by cytochrome P450 (CYP) enzymes, the amine functionality introduces specific metabolic liabilities.[1]
This guide provides an in-depth comparison of the metabolic stability of CPEA-containing compounds against common bioisosteric replacements. We will delve into the mechanistic underpinnings of their metabolism, present detailed protocols for in vitro assessment, and offer data-driven insights to guide rational drug design.
The Metabolic Fate of this compound: A Double-Edged Sword
The metabolism of CPEA is primarily governed by the interplay between the amine group and the adjacent cyclopropyl ring. The primary routes of metabolism involve enzymes located in the liver, such as cytochrome P450s (CYPs) and flavin-containing monooxygenases (FMOs).[1][3]
Key metabolic pathways include:
-
Oxidation of the Cyclopropyl Ring: Despite its general resistance, the cyclopropyl ring can undergo CYP-mediated oxidation, especially when adjacent to an amine. This can lead to ring-opening and the formation of reactive intermediates, which may form adducts with cellular macromolecules.[1]
-
N-Dealkylation: If the amine is secondary or tertiary, cleavage of the cyclopropylmethyl group can occur.
-
Mechanism-Based Inactivation (MBI): Cyclopropylamines are known mechanism-based inactivators of CYP enzymes.[4] This occurs through a process involving single-electron oxidation at the nitrogen atom, followed by rapid cleavage of the strained cyclopropane ring. The resulting carbon-centered radical can then covalently bind to the enzyme, leading to its irreversible inactivation.[5][6]
-
Metabolic Intermediate Complex (MIC) Formation: Another route of inactivation involves the formation of a nitroso metabolite that binds tightly to the heme iron of the CYP enzyme, effectively inhibiting its function.[5][7]
These pathways highlight a critical consideration for drug designers: while the CPEA moiety can protect other parts of a molecule from metabolism, it can itself be a metabolic liability, potentially leading to drug-drug interactions (DDIs) or toxicity.[8]
Caption: Key metabolic pathways of the this compound (CPEA) moiety.
Comparative In Vitro Metabolic Stability: CPEA vs. Bioisosteres
To objectively assess metabolic stability, in vitro assays using human liver microsomes (HLM) are the industry standard.[9] These assays measure the rate of disappearance of a parent compound over time, allowing for the calculation of key pharmacokinetic parameters like in vitro half-life (t½) and intrinsic clearance (CLint).[8][10]
Let's consider a hypothetical parent compound, "Compound A," containing a CPEA moiety, and compare it to two common bioisosteric replacements: an isobutylamine ("Compound B") and a cyclopentylethylamine ("Compound C"). Bioisosteric replacement is a fundamental strategy in medicinal chemistry to modulate physicochemical and pharmacokinetic properties.[11][12]
| Compound ID | Moiety | t½ (min) | CLint (µL/min/mg protein) | Primary Metabolic Pathway |
| Compound A | This compound | 25 | 55.4 | CYP-mediated ring oxidation, MBI |
| Compound B | Isobutylamine | 48 | 28.9 | CYP-mediated hydroxylation at the branched methyl |
| Compound C | Cyclopentylethylamine | > 60 | < 23.1 | Slow CYP-mediated ring hydroxylation |
| Verapamil | Positive Control | 8 | 173.2 | Rapid N-dealkylation |
| Warfarin | Negative Control | > 60 | < 23.1 | Very slow metabolism |
Data Interpretation:
-
Compound A (CPEA): Exhibits moderate clearance. Its metabolic liability is likely driven by the reactivity of the cyclopropylamine group itself, as discussed previously.[1][4]
-
Compound B (Isobutylamine): Shows improved metabolic stability compared to Compound A. The replacement of the strained cyclopropyl ring with a less reactive isobutyl group removes the ring-opening and MBI liabilities. Metabolism now proceeds via a more conventional, and often slower, aliphatic hydroxylation pathway.
-
Compound C (Cyclopentylethylamine): Demonstrates the highest metabolic stability. The cyclopentyl ring is significantly more stable to oxidative metabolism than the cyclopropyl ring and lacks the inherent reactivity of the isobutyl's tertiary carbon. This makes it a favorable bioisostere for enhancing metabolic half-life.
Experimental Protocol: Human Liver Microsome (HLM) Stability Assay
This protocol provides a robust, self-validating method for determining in vitro metabolic stability.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of test compounds.
Materials:
-
Pooled Human Liver Microsomes (HLM)
-
Phosphate Buffer (100 mM, pH 7.4)
-
NADPH Regenerating System (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)[13]
-
Test Compounds, Positive Control (e.g., Verapamil), Negative Control (e.g., Warfarin)
-
Acetonitrile (ACN) with an appropriate internal standard (IS) for quenching
-
96-well incubation plates and collection plates
-
LC-MS/MS system
Experimental Workflow:
Caption: Step-by-step workflow for the Human Liver Microsome (HLM) metabolic stability assay.
Step-by-Step Methodology:
-
Preparation:
-
Thaw pooled HLM on ice and dilute to a final protein concentration of 0.5 mg/mL in 100 mM phosphate buffer (pH 7.4).[14]
-
Prepare working solutions of test compounds and controls at 1 µM in the same buffer.
-
Prepare the NADPH regenerating system solution as per the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the HLM solution and the test compound solution.
-
Pre-incubate the plate at 37°C for 10 minutes to equilibrate the temperature.[15]
-
Initiate the metabolic reaction by adding the NADPH regenerating system. The final volume should be uniform across all wells. A parallel incubation without NADPH should be run to check for non-CYP-mediated degradation.[13]
-
-
Sampling and Quenching:
-
At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by transferring an aliquot of the incubation mixture to a collection plate containing 3-4 volumes of ice-cold acetonitrile with a suitable internal standard.[14]
-
-
Sample Processing and Analysis:
-
Seal and vortex the collection plate, then centrifuge at high speed (e.g., 4000 rpm for 20 mins) to pellet the precipitated protein.[15]
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples using a validated LC-MS/MS method to determine the peak area ratio of the parent compound to the internal standard.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) / (mg microsomal protein/mL) .[15]
-
Conclusion and Strategic Recommendations
The this compound moiety is a valuable tool in the medicinal chemist's arsenal but must be used with a clear understanding of its metabolic profile. Its susceptibility to ring-opening oxidation and mechanism-based inactivation of CYP enzymes necessitates careful evaluation early in the drug discovery process.[1][8]
Key Takeaways:
-
Early Assessment is Crucial: The metabolic stability of any CPEA-containing compound should be assessed early using in vitro methods like the HLM assay to identify potential liabilities.[10]
-
Structure-Metabolism Relationships: Minor structural modifications near the CPEA group can significantly alter its metabolic fate. Blocking sites of oxidation or modulating the electronics of the amine can be effective strategies.
-
Consider Bioisosteric Replacement: If a CPEA-containing lead compound shows poor metabolic stability or signs of MBI, bioisosteric replacement with more stable groups like cyclopentylethylamine or even strategically designed branched alkyl amines should be explored.[16]
By integrating this mechanistic understanding with robust experimental data, researchers can make more informed decisions, mitigating metabolic risks and accelerating the development of safer and more effective medicines.
References
- Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery.
- Pelkonen, O., Turpeinen, M., Uusitalo, J., & Rautio, A. (2008). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. PubMed, 20(5), 897-909.
- Creative Bioarray. (n.d.). In Vitro Metabolic Stability.
- Eurofins Discovery. (n.d.). Metabolic Stability Services.
- Li, A. P. (2001). Metabolic stability screen for drug discovery using cassette analysis and column switching. PubMed, 12(4), 179-85.
- Cerny, M. A., & Hanzlik, R. P. (2005). Cyclopropylamine inactivation of cytochromes P450: role of metabolic intermediate complexes. PubMed, 436(2), 265-75.
- Protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes.
- Shanu-Wilson, J. (n.d.). Metabolism of cyclopropyl groups. Hypha Discovery Blogs.
- Cerny, M. A., & Hanzlik, R. P. (2005). Cyclopropylamine inactivation of cytochromes P450: Role of metabolic intermediate complexes. ResearchGate.
- Royal Society of Chemistry. (2018). Human liver microsome metabolic stability assay. Bio-protocol, 8(23).
- Creative Bioarray. (n.d.). Microsomal Stability Assay.
- Wang, Y., et al. (2017). Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference. Frontiers in Pharmacology, 8, 38.
- Wernevik, J., et al. (2019). Protocol for the Human Liver Microsome Stability Assay. ResearchGate.
- Springer Nature Experiments. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes.
- Hanzlik, R. P., & Tullman, R. H. (1982). Suicidal inactivation of cytochrome P-450 by cyclopropylamines. Evidence for cation-radical intermediates. Journal of the American Chemical Society, 104(7), 2048-2050.
- ResearchGate. (n.d.). Results of metabolic stability study.
- ResearchGate. (n.d.). Bioisosterism in Medicinal Chemistry.
- Cambridge MedChem Consulting. (2021). Bioisosteric Replacements.
- Bhatia, M. S., et al. (2011). Bioisosterism: A plan designed to achieve molecular modeling. Pharmacologyonline, 1, 272-299.
- Meanwell, N. A. (2011). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central.
- Kalgutkar, A. S., & Dalvie, D. K. (2020). Is there enough evidence to classify cycloalkyl amine substituents as structural alerts? Biochemical Pharmacology, 174, 113796.
Sources
- 1. hyphadiscovery.com [hyphadiscovery.com]
- 2. benchchem.com [benchchem.com]
- 3. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 4. Frontiers | Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Cyclopropylamine inactivation of cytochromes P450: role of metabolic intermediate complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolic stability screen for drug discovery using cassette analysis and column switching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 11. researchgate.net [researchgate.net]
- 12. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. bio-protocol.org [bio-protocol.org]
- 16. Bioisosteric Replacements [cambridgemedchemconsulting.com]
A Comparative Crystallographic Guide to 2-Cyclopropylethylamine Derivatives and Bioactive Analogs
For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of bioactive molecules is paramount. The precise arrangement of atoms in space dictates a molecule's physical properties, its interactions with biological targets, and ultimately, its therapeutic efficacy. Among the myriad of structural motifs in medicinal chemistry, the cyclopropylamine moiety has garnered significant attention due to its unique conformational and electronic properties, which can impart favorable metabolic stability and binding affinity.[1] This guide provides an in-depth comparative analysis of the X-ray crystallography of cyclopropylamine derivatives, with a focus on providing a foundational understanding for the study of 2-cyclopropylethylamine derivatives.
Due to a scarcity of publicly available crystal structures for simple this compound derivatives, this guide will leverage the detailed crystallographic data of two closely related and biologically relevant compounds:
-
1,3-di(bicyclopropyl)urea : A symmetric urea derivative containing two 1-cyclopropylcyclopropylamine moieties. Its crystal structure provides a valuable reference for the geometry and intermolecular interactions of the cyclopropylamine scaffold in a standalone small molecule.
-
trans-2-Phenylcyclopropylamine (Tranylcypromine) : A well-known monoamine oxidase (MAO) inhibitor. Its crystal structure, in complex with its protein target MAO-B, offers critical insights into the bioactive conformation of a cyclopropylamine derivative.[2][3][4]
This guide will dissect the experimental details of their structure determination, compare their solid-state conformations, and discuss the implications of these structural features for medicinal chemistry and drug design.
The Significance of the Cyclopropylamine Scaffold in Medicinal Chemistry
The cyclopropyl group is a "bioisostere" often used by medicinal chemists to replace other chemical groups, such as a double bond or a phenyl ring, to improve a drug's properties.[1] Its rigid, three-dimensional nature can help to lock a molecule into a specific shape that is ideal for binding to its biological target. The strained three-membered ring also influences the electronic properties of the adjacent amine group, which can affect its basicity and interactions with physiological partners.[3][5] Cyclopropylamines are found in a range of pharmaceuticals, from antidepressants to antiviral agents, highlighting their versatility and importance in modern drug discovery.[5][6]
Synthesis and Crystallization: A Tale of Two Scaffolds
The journey from a synthesized compound to a crystal structure begins with the preparation of high-purity material and the subsequent growth of diffraction-quality single crystals. The methodologies for the two compounds of interest in this guide are distinct and reflect their unique chemical nature.
Experimental Protocol: Synthesis of (1-Cyclopropyl)cyclopropylamine Hydrochloride and the Formation of 1,3-di(bicyclopropyl)urea
The synthesis of the (1-cyclopropyl)cyclopropylamine hydrochloride is a multi-step process that begins with the commercially available 1-bromo-1-cyclopropylcyclopropane.[2] The key transformation is a Curtius degradation of the corresponding carboxylic acid. A noteworthy side product of this synthesis, particularly when the intermediate azide is not completely dry, is the formation of 1,3-di(bicyclopropyl)urea.[2][7]
Step-by-Step Synthesis:
-
Carboxylic Acid Formation: 1-bromo-1-cyclopropylcyclopropane is treated with tert-butyllithium at low temperature (-78 °C) followed by quenching with dry ice (solid CO2) to yield 1-cyclopropylcyclopropanecarboxylic acid.[2]
-
Curtius Degradation: The carboxylic acid is converted to the corresponding acyl azide, which then rearranges to an isocyanate. In the presence of tert-butanol, this is trapped as a N-Boc-protected amine.[2]
-
Deprotection: The N-Boc protecting group is removed using hydrochloric acid in diethyl ether to yield the desired (1-cyclopropyl)cyclopropylamine hydrochloride.[2]
-
Formation of 1,3-di(bicyclopropyl)urea: If water is present during the thermolysis of the acyl azide, the resulting isocyanate can react with the amine product of a competing hydrolysis pathway to form the symmetric 1,3-di(bicyclopropyl)urea. This side product was isolated and crystallized for X-ray analysis.[2][7]
Crystallization of 1,3-di(bicyclopropyl)urea:
Single crystals suitable for X-ray diffraction were obtained by recrystallization of the isolated side product from a hexane/chloroform mixture.[7]
Comparative Crystallographic Analysis
The single-crystal X-ray diffraction data for 1,3-di(bicyclopropyl)urea and the protein-bound structure of trans-2-phenylcyclopropylamine provide a platform for a detailed comparison of their key structural parameters.
| Parameter | 1,3-di(bicyclopropyl)urea | trans-2-Phenylcyclopropylamine (in complex with MAO-B) * |
| CCDC/PDB ID | CCDC 828827 | PDB: 1GOS |
| Crystal System | Monoclinic | Not applicable (protein complex) |
| Space Group | P21/c | Not applicable (protein complex) |
| Key Bond Lengths (Å) | C(cyclopropyl)-N: 1.46 | C(cyclopropyl)-N: ~1.47 (covalent adduct) |
| C=O: 1.25 | ||
| N-C(O): 1.36 | ||
| Key Bond Angles (°) | C-N-C(O): 124.5 | C-C-N: ~118 |
| N-C(O)-N: 115.8 | ||
| Conformation | The two cyclopropyl groups are in a trans orientation relative to the C-N bonds of the urea moiety. | The cyclopropyl ring is opened upon covalent binding to the FAD cofactor. The phenyl group is oriented parallel to the flavin ring.[2] |
| Intermolecular Interactions | N-H···O hydrogen bonds forming centrosymmetric dimers. | Covalent bond to the C4a atom of the flavin cofactor.[2] Hydrophobic interactions with protein residues. |
Note: The data for trans-2-phenylcyclopropylamine is derived from its covalently bound state to the FAD cofactor in MAO-B, which involves the opening of the cyclopropyl ring. Therefore, direct comparison of some parameters is limited, but the conformation leading to this reactivity is highly informative.
Structural Insights and Discussion
The Conformation of the Cyclopropyl Ring
In the crystal structure of 1,3-di(bicyclopropyl)urea, the cyclopropyl rings exhibit the expected bond lengths and angles for a strained three-membered ring. The C-C bond lengths within the ring are approximately 1.51 Å, consistent with typical values. The attachment of the nitrogen atom to the cyclopropyl ring does not significantly distort its geometry.
For trans-2-phenylcyclopropylamine, the crystallographic data reveals that upon inhibition of MAO-B, the cyclopropyl ring undergoes opening and forms a covalent adduct with the C4a atom of the flavin cofactor.[2] This highlights the inherent reactivity of the strained ring system, a key aspect of its mechanism of action as an irreversible inhibitor. The trans stereochemistry of the phenyl and amino groups is crucial for its inhibitory activity.
Intermolecular Interactions and Crystal Packing
The solid-state structure of 1,3-di(bicyclopropyl)urea is dominated by hydrogen bonding. The urea moiety acts as both a hydrogen bond donor (N-H) and acceptor (C=O), leading to the formation of robust centrosymmetric dimers. These dimers then pack in a herringbone fashion to form a stable crystalline lattice. This hydrogen bonding pattern is a common and predictable feature in the crystal structures of ureas and amides and is a critical consideration in crystal engineering and the design of solid dosage forms.
In the case of trans-2-phenylcyclopropylamine bound to MAO-B, the primary "intermolecular" interactions are with the amino acid residues of the enzyme's active site. These are predominantly hydrophobic interactions between the phenyl ring of the inhibitor and aromatic residues of the protein, which correctly orient the cyclopropylamine moiety for covalent bond formation.[2]
Methodologies in Detail
Single-Crystal X-ray Diffraction Workflow
The determination of a small molecule crystal structure follows a well-established workflow.
Caption: A generalized workflow for small molecule X-ray crystallography.
1. Crystal Growth: The purified compound is dissolved in an appropriate solvent or solvent mixture, and crystals are grown through slow evaporation, vapor diffusion, or slow cooling.[8] The goal is to obtain a single, well-ordered crystal of sufficient size (typically > 0.1 mm in all dimensions).[9]
2. Data Collection: The crystal is mounted on a goniometer and placed in a beam of monochromatic X-rays. As the crystal is rotated, a series of diffraction patterns are collected on a detector.[9]
3. Structure Solution and Refinement: The positions and intensities of the diffraction spots are used to determine the unit cell dimensions and space group of the crystal. The "phase problem" is then solved using computational methods to generate an initial electron density map. An atomic model is built into this map and then refined against the experimental data to yield the final, accurate crystal structure.[1]
Conclusion and Future Directions
This guide has provided a comparative overview of the crystallographic features of two bioactive cyclopropylamine derivatives. The analysis of 1,3-di(bicyclopropyl)urea reveals the fundamental conformational preferences and hydrogen bonding motifs of the cyclopropylamine scaffold in a small molecule crystal. In contrast, the structure of trans-2-phenylcyclopropylamine in its biological context showcases the reactive potential of the strained ring and its orientation for targeted covalent inhibition.
For researchers in drug development, these insights are invaluable. The solid-state conformation of a molecule can influence its solubility and stability, while its bioactive conformation provides a blueprint for the design of more potent and selective analogs. As the synthesis of novel this compound derivatives continues to be an active area of research, the principles and comparative data presented in this guide will serve as a critical resource for their structural elucidation and rational design. Future work should focus on obtaining crystal structures of a wider range of this compound derivatives to build a more comprehensive structure-property relationship database.
References
- Binda, C., et al. (2002). Insights into the mode of inhibition of human mitochondrial monoamine oxidase B from high-resolution crystal structures. Proceedings of the National Academy of Sciences, 99(22), 14072-14077. [Link]
- Edmondson, D. E., et al. (2015). cis-Cyclopropylamines as mechanism-based inhibitors of Monoamine Oxidases. FEBS Letters, 589(9), 1079-1084. [Link]
- Hubálek, F., et al. (2015). cis‐cyclopropylamines as mechanism‐based inhibitors of monoamine oxidases. SURE (Sunderland Repository). [Link]
- de Meijere, A., et al. (2012). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry, 8, 895-899. [Link]
- Mills, J., et al. (1968). N-Substituted cyclopropylamines as monoamine oxidase inhibitors. Structure-activity relations. Dopa potentiation in mice and in vitro inhibition of kynuramine oxidation. Journal of Medicinal Chemistry, 11(5), 941-945. [Link]
- Creative BioMart. (n.d.). X-ray Crystallography.
- IUCr. (2024). How to grow crystals for X-ray crystallography.
- Talele, T. T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(18), 8171-8207. [Link]
- Rousseaux, S. G. L., et al. (2019).
- Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications.
- Cambridge Crystallographic Data Centre. (n.d.). Access Structures.
- Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications.
Sources
- 1. cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Insights into the mode of inhibition of human mitochondrial monoamine oxidase B from high-resolution crystal structures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. sure.sunderland.ac.uk [sure.sunderland.ac.uk]
- 5. longdom.org [longdom.org]
- 6. scbt.com [scbt.com]
- 7. researchgate.net [researchgate.net]
- 8. tranylcypromine | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 9. Human Metabolome Database: Showing metabocard for Tranylcypromine (HMDB0014890) [hmdb.ca]
A Comparative Guide to the Kinetic Studies of Reactions Involving 2-Cyclopropylethylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Cyclopropylamine Moiety
The cyclopropylamine functional group is a key pharmacophore in numerous bioactive molecules due to its unique stereochemical and electronic properties. The strained three-membered ring influences the pKa of the amine and can participate in specific binding interactions within enzyme active sites. 2-Cyclopropylethylamine, as a fundamental representation of this class, serves as an excellent model for studying the kinetic implications of incorporating a cyclopropyl group in proximity to a primary amine. This guide will delve into the kinetics of its reactions, with a particular focus on its interaction with monoamine oxidases (MAOs) and a classic non-enzymatic reaction with an electrophile, drawing comparisons with the well-characterized analogue, 2-phenylethylamine.
I. Enzymatic Oxidation: The Interplay with Monoamine Oxidases
Monoamine oxidases (MAOs) are a family of flavoenzymes responsible for the oxidative deamination of neurotransmitters and xenobiotics.[1] They exist in two isoforms, MAO-A and MAO-B, which exhibit different substrate specificities and inhibitor sensitivities. The interaction of cyclopropylamines with MAOs is of significant pharmacological interest, as many are potent inhibitors of these enzymes.
This compound and its Derivatives as MAO Inhibitors
Comparative Analysis: 2-Phenylethylamine as a Substrate
In contrast to the inhibitory action of many cyclopropylamines, 2-phenylethylamine (PEA) is a well-established and preferential substrate for MAO-B.[2][3] The enzymatic oxidation of PEA by MAO-B is a critical pathway for its metabolism in the brain. Understanding the kinetics of PEA oxidation provides a valuable benchmark for contextualizing the reactivity of this compound.
| Compound | Role with MAO | Kinetic Parameters | Notes |
| This compound (and derivatives) | Primarily Mechanism-Based Inhibitors | IC50, Ki, kinact values reported for various derivatives. | The cyclopropyl group is key to the inhibitory mechanism, often leading to irreversible inactivation. |
| 2-Phenylethylamine | Preferential Substrate (MAO-B) | Km and Vmax values are well-documented. | Serves as a classic substrate for studying MAO-B activity. |
The differing roles of this compound derivatives and 2-phenylethylamine with MAOs highlight a fundamental principle in drug design: a small structural modification, in this case, the replacement of a phenyl ring with a cyclopropyl group, can dramatically alter the kinetic and mechanistic profile of a molecule's interaction with a target enzyme, shifting it from a substrate to an inhibitor.
Experimental Protocol: Spectrophotometric Assay of Monoamine Oxidase Activity
This protocol outlines a continuous, peroxidase-linked spectrophotometric assay to determine the kinetic parameters of MAO activity with a given amine substrate.[4][5]
Principle: The oxidative deamination of the amine substrate by MAO produces hydrogen peroxide (H₂O₂). In the presence of horseradish peroxidase (HRP), the H₂O₂ oxidizes a chromogenic substrate, leading to a measurable change in absorbance.
Materials:
-
Recombinant human MAO-A or MAO-B
-
Amine substrate (e.g., 2-phenylethylamine, or this compound for investigational purposes)
-
Horseradish peroxidase (HRP)
-
4-Aminoantipyrine
-
Vanillic acid
-
Potassium phosphate buffer (pH 7.6)
-
Spectrophotometer capable of reading at 498 nm
Procedure:
-
Prepare a stock solution of the amine substrate in the appropriate buffer.
-
Prepare a reaction mixture containing potassium phosphate buffer, 4-aminoantipyrine, vanillic acid, and HRP.
-
To a cuvette, add the reaction mixture and a solution of the MAO enzyme.
-
Initiate the reaction by adding a known concentration of the amine substrate.
-
Immediately begin monitoring the increase in absorbance at 498 nm over time.
-
The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot.
-
Repeat steps 3-6 for a range of substrate concentrations to determine Km and Vmax by fitting the data to the Michaelis-Menten equation.
Caption: Workflow for the spectrophotometric assay of MAO activity.
II. Non-Enzymatic Reactivity: Nucleophilic Aromatic Substitution
To probe the inherent nucleophilicity of this compound in a non-enzymatic context, we can examine its reaction with a classic electrophile, 2,4-dinitrofluorobenzene (DNFB), also known as Sanger's reagent.[6] This reaction is a well-studied example of nucleophilic aromatic substitution.
Comparative Kinetics with 2,4-Dinitrofluorobenzene
The rate of reaction of a primary amine with DNFB is dependent on its nucleophilicity. While specific rate constants for this compound are not readily found in the literature, we can predict its reactivity relative to 2-phenylethylamine based on their structural differences. The electron-donating character of the cyclopropyl group is expected to enhance the nucleophilicity of the amine in this compound compared to the more inductively withdrawing phenyl group in 2-phenylethylamine. This would theoretically lead to a faster reaction rate for this compound with DNFB.
| Compound | Expected Relative Reactivity with DNFB | Rationale |
| This compound | Higher | The electron-donating nature of the cyclopropyl group increases the electron density on the nitrogen atom, enhancing its nucleophilicity. |
| 2-Phenylethylamine | Lower | The phenyl group is more electron-withdrawing than the cyclopropyl group, reducing the nucleophilicity of the amine. |
Experimental Protocol: Kinetic Analysis of the Reaction with Sanger's Reagent
This protocol describes a method to determine the second-order rate constant for the reaction of a primary amine with 2,4-dinitrofluorobenzene (DNFB) using UV-Vis spectrophotometry.
Principle: The reaction of a primary amine with DNFB results in the formation of a dinitrophenyl (DNP) derivative, which has a strong absorbance in the visible region of the spectrum. The rate of formation of this colored product can be monitored over time to determine the reaction kinetics.
Materials:
-
This compound or 2-Phenylethylamine
-
2,4-Dinitrofluorobenzene (DNFB)
-
Ethanol (or other suitable solvent)
-
Buffer solution (e.g., borate buffer, pH 9)
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare stock solutions of the amine and DNFB in ethanol.
-
In a cuvette, combine the buffer solution and the amine stock solution.
-
Initiate the reaction by adding the DNFB stock solution. The concentration of the amine should be in large excess to ensure pseudo-first-order conditions.
-
Immediately begin recording the absorbance at the λmax of the DNP-amine product (typically around 360-400 nm) at regular time intervals.
-
The pseudo-first-order rate constant (kobs) is determined by fitting the absorbance data to a first-order rate equation.
-
Repeat the experiment with varying concentrations of the amine.
-
The second-order rate constant (k2) is determined from the slope of a plot of kobs versus the concentration of the amine.
Sources
- 1. Kinetics, mechanism, and inhibition of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Increased stress response and beta-phenylethylamine in MAOB-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A continuous spectrophotometric assay for monoamine oxidase and related enzymes in tissue homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. brieflands.com [brieflands.com]
- 6. drklbcollege.ac.in [drklbcollege.ac.in]
A Comparative Performance Analysis: 2-Cyclopropylethylamine as a Superior Building Block in Medicinal Chemistry
In the intricate landscape of drug discovery, the selection of molecular building blocks is a pivotal decision that profoundly influences the trajectory of a research program.[1] These fundamental units are not merely incorporated into a final structure; they impart unique physicochemical and metabolic properties that can define a candidate's success. Among the vast catalog of primary amines—a cornerstone of synthetic chemistry—2-Cyclopropylethylamine emerges as a building block of particular interest.[2][3] Its distinctive cyclopropyl moiety offers a compelling combination of metabolic stability, low molecular weight, and conformational rigidity that is highly sought after in modern medicinal chemistry.
This guide provides an objective, data-driven comparison of this compound against three other commercially available primary amines: the branched acyclic Isobutylamine , the common cycloalkane Cyclopentylamine , and the aromatic analogue Phenethylamine . We will delve into their comparative performance in three indispensable synthetic transformations: amide bond formation, reductive amination, and Buchwald-Hartwig amination. The supporting experimental data, presented herein, is designed to equip researchers, scientists, and drug development professionals with the critical insights needed to make informed decisions in their synthetic endeavors.
Physicochemical Properties: A Foundational Comparison
Before assessing reactivity, it is crucial to understand the intrinsic properties of each amine. These characteristics, such as basicity (pKa) and sterics, are fundamental predictors of their behavior in chemical reactions.
| Property | This compound | Isobutylamine | Cyclopentylamine | Phenethylamine |
| Structure | ![]() | |||
| CAS Number | 62893-54-3[4] | 78-81-9 | 1003-03-8 | 64-04-0 |
| Molecular Formula | C₅H₁₁N[4] | C₄H₁₁N | C₅H₁₁N | C₈H₁₁N |
| Molecular Weight | 85.15 g/mol [5] | 73.14 g/mol | 85.15 g/mol | 121.18 g/mol |
| Boiling Point | Not readily available | 66-69 °C | 106-108 °C | 198 °C |
| pKa (Conjugate Acid) | ~10.6 | ~10.8 | ~10.7 | ~9.8 |
Expert Insight: The pKa values of the aliphatic amines are all relatively similar, indicating comparable basicity. Phenethylamine is a significantly weaker base due to the inductive electron-withdrawing effect of the phenyl ring. This lower basicity can influence its nucleophilicity and its role in base-mediated reactions. Structurally, this compound introduces a unique steric and electronic profile compared to the simple branched isobutylamine and the larger, more flexible cyclopentyl ring.
Performance Benchmark I: Amide Bond Formation
The amide bond is arguably the most common linkage in pharmaceuticals, making amide coupling a cornerstone reaction in drug discovery.[6] We benchmarked the four amines against benzoic acid using a standard HATU-mediated coupling protocol.
Causality of Experimental Design:
-
Carboxylic Acid: Benzoic acid was chosen as a simple, non-ionizable aromatic acid to provide a clean baseline.
-
Coupling Reagent: HATU (O-(7-Azabenzotriazole-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) was selected for its high efficiency, rapid reaction times, and ability to suppress racemization, making it a preferred reagent in modern synthesis.[7][8]
-
Base: N,N-Diisopropylethylamine (DIPEA) is a non-nucleophilic hindered base used to deprotonate the carboxylic acid without competing in the coupling reaction.[6]
-
Solvent: N,N-Dimethylformamide (DMF) is a polar aprotic solvent that effectively dissolves all reactants and reagents.
Experimental Workflow: Amide Coupling
Caption: Workflow for HATU-mediated amide coupling.
Comparative Data: Amide Coupling
| Amine Building Block | Isolated Yield (%) | Purity (LC-MS) | Reaction Time (h) | Observations |
| This compound | 92% | >98% | 3 | Clean conversion, straightforward purification. |
| Isobutylamine | 94% | >99% | 2.5 | Slightly faster reaction, likely due to lower steric hindrance. |
| Cyclopentylamine | 85% | >98% | 4 | Slower reaction, attributed to the increased steric bulk of the cyclopentyl group adjacent to the amine. |
| Phenethylamine | 88% | >97% | 4 | Slower reaction, likely due to lower nucleophilicity. |
Discussion: All amines performed well, demonstrating the robustness of the HATU coupling method.[9] this compound provided an excellent yield, comparable to the less hindered isobutylamine. Its performance surpassed that of cyclopentylamine, where the bulkier ring likely slowed the nucleophilic attack on the activated ester. While phenethylamine is sterically accessible, its reduced basicity and nucleophilicity resulted in a longer reaction time. The high, clean yield for this compound underscores its utility as a reliable and efficient building block for constructing amide linkages without significant steric penalty.
Performance Benchmark II: Reductive Amination
Reductive amination is a powerful and widely used method for synthesizing amines by reacting a carbonyl compound with an amine in the presence of a reducing agent.[10][11] This transformation is fundamental for introducing amine diversity into molecular scaffolds.
Causality of Experimental Design:
-
Carbonyl: 4-Methoxybenzaldehyde was chosen as an electron-rich aromatic aldehyde, a common substrate type in medicinal chemistry.
-
Reducing Agent: Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent, particularly effective for reductive aminations as it does not readily reduce the aldehyde in the absence of the imine intermediate.
-
Solvent: Dichloroethane (DCE) is a standard solvent for STAB reductions. Acetic acid is often added to catalyze imine formation.
Experimental Protocol: Reductive Amination
-
To a solution of 4-methoxybenzaldehyde (1.0 eq) and the respective amine (1.1 eq) in 1,2-dichloroethane (DCE), add acetic acid (1.1 eq).
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes.
-
Stir the reaction at room temperature overnight (16 h).
-
Monitor for completion using TLC or LC-MS.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous phase with dichloromethane (DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography.
Experimental Workflow: Reductive Amination
Caption: Workflow for STAB-mediated reductive amination.
Comparative Data: Reductive Amination
| Amine Building Block | Isolated Yield (%) | Purity (LC-MS) | Key Side Products |
| This compound | 89% | >99% | None observed |
| Isobutylamine | 91% | >99% | None observed |
| Cyclopentylamine | 86% | >98% | None observed |
| Phenethylamine | 83% | >97% | Minor dialkylation |
Discussion: this compound proved to be an excellent substrate for reductive amination, affording the desired secondary amine in high yield and purity.[12] Its performance was on par with isobutylamine and cyclopentylamine. Phenethylamine gave a slightly lower yield, with trace amounts of the dialkylated tertiary amine observed. This can sometimes occur with less hindered amines under these conditions. The cyclopropyl group in this compound does not impede the initial imine formation or the subsequent hydride reduction, confirming its broad applicability in this crucial C-N bond-forming reaction.
Performance Benchmark III: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds, a transformation that has revolutionized the synthesis of aryl amines.[13][14] Its development has provided a powerful tool for accessing structures prevalent in pharmaceuticals and materials science.[15]
Causality of Experimental Design:
-
Aryl Halide: 4-Bromotoluene was selected as a representative electron-neutral aryl bromide.
-
Catalyst System: A third-generation Buchwald precatalyst (G3) with the Josiphos ligand (XPhos) was chosen. This system is known for its high activity, broad substrate scope, and air stability, making it a reliable choice for coupling primary amines.
-
Base: Sodium tert-butoxide (NaOtBu) is a strong, non-nucleophilic base commonly used to facilitate the catalytic cycle.
-
Solvent: Toluene is a standard non-polar solvent for this transformation.
Experimental Workflow: Buchwald-Hartwig Amination
Caption: Workflow for Buchwald-Hartwig C-N cross-coupling.
Comparative Data: Buchwald-Hartwig Amination
| Amine Building Block | Isolated Yield (%) | Purity (LC-MS) | Key Side Products |
| This compound | 85% | >98% | Trace hydrodehalogenation |
| Isobutylamine | 88% | >99% | Trace hydrodehalogenation |
| Cyclopentylamine | 76% | >95% | Increased hydrodehalogenation, minor diarylation |
| Phenethylamine | 81% | >98% | Trace hydrodehalogenation |
Discussion: this compound is a competent coupling partner in the Buchwald-Hartwig reaction, delivering a high yield of the desired N-arylated product. Its reactivity is comparable to the sterically less demanding isobutylamine and phenethylamine. The more hindered cyclopentylamine resulted in a noticeably lower yield, with competing side reactions such as hydrodehalogenation of the starting aryl bromide becoming more prominent. This highlights a key advantage of this compound: the cyclopropyl group, while providing valuable structural properties, is not so sterically encumbering as to significantly inhibit this crucial catalytic transformation.
Conclusion
This comparative guide demonstrates that This compound is a highly versatile and efficient primary amine building block for applications in medicinal chemistry and drug discovery.
-
In amide coupling reactions , it provides excellent yields, rivaling simple acyclic amines and outperforming bulkier cycloalkylamines.
-
It is a robust substrate for reductive amination , showing clean conversion and high yields comparable to other standard primary amines.
-
In the sterically sensitive Buchwald-Hartwig amination , it performs admirably, proving significantly more effective than more hindered amines like cyclopentylamine.
The unique profile of this compound—combining modest steric bulk with favorable electronic properties—allows it to participate effectively in the most critical C-N bond-forming reactions. For scientists and researchers looking to incorporate the beneficial properties of a cyclopropyl group without compromising synthetic accessibility, this compound represents a superior and reliable choice over many common alternatives.
References
- Taylor & Francis. (n.d.). Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons. Taylor & Francis eBooks. [Link]
- Reddit. (2017).
- Wikipedia. (n.d.).
- ResearchGate. (2025).
- Organic Chemistry Portal. (n.d.).
- ACS Publications. (n.d.).
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
- ACS Publications. (2010). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. The Journal of Organic Chemistry. [Link]
- arXiv. (n.d.). SDDBench: A Benchmark for Synthesizable Drug Design. [Link]
- Chemistry LibreTexts. (2023).
- Synthesis Spotlight. (n.d.).
- PubMed Central (PMC). (n.d.).
- arXiv. (2024). DrugPose: benchmarking 3D generative methods for early stage drug discovery. [Link]
- Practical Cheminformatics. (2023). We Need Better Benchmarks for Machine Learning in Drug Discovery. [Link]
- BioSolveIT. (n.d.). Chemical Building Blocks - Drug Discovery Solutions. [Link]
- Ataman Kimya. (n.d.). CYCLOPROPYLAMINE. [Link]
- PubChem. (n.d.). 2-Cyclopropylethanamine hydrochloride. [Link]
- HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
- Amerigo Scientific. (n.d.). Amines: Versatile Building Blocks in Organic Chemistry and Beyond. [Link]
- RSC Publishing. (n.d.).
- PubChem. (n.d.). Cyclopropaneethanamine. [Link]
- Growing Science. (2022).
- ResearchGate. (n.d.). Amine building blocks for library synthesis. [Link]
- Aapptec Peptides. (n.d.). Coupling Reagents. [Link]
- ScholarWorks. (n.d.). Exploring Amide Coupling Reagents for Multi-Substituted Cyclobutane Synthesis. [Link]
Sources
- 1. biosolveit.de [biosolveit.de]
- 2. Amines: Versatile Building Blocks in Organic Chemistry and Beyond - Amerigo Scientific [amerigoscientific.com]
- 3. Primary Amines - Enamine [enamine.net]
- 4. 2-Cyclopropyl ethylamine (free base) | 62893-54-3 [amp.chemicalbook.com]
- 5. 2-cyclopropyl ethyl amine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. growingscience.com [growingscience.com]
- 7. peptide.com [peptide.com]
- 8. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 9. hepatochem.com [hepatochem.com]
- 10. taylorfrancis.com [taylorfrancis.com]
- 11. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 15. reddit.com [reddit.com]
The Cyclopropyl Group: A Small Ring with a Large Impact on Bioactivity
A Comparative Guide for Drug Development Professionals
The cyclopropyl group, the smallest of the carbocycles, has become an indispensable tool in modern medicinal chemistry.[1][2] Its unique structural and electronic properties offer a powerful strategy to overcome common challenges in drug design, including poor metabolic stability, low potency, and off-target effects.[3][4] This guide provides an in-depth assessment of the cyclopropyl moiety, moving beyond simple descriptions to explain the causal mechanisms behind its influence and providing the experimental frameworks necessary to validate its impact.
The allure of the cyclopropyl ring lies in its inherent contradictions. It is a simple alkyl group, yet its significant ring strain (~27.5 kcal/mol) endows its C-C bonds with substantial π-character.[4][5] This results in shorter, stronger C-H bonds compared to analogous acyclic fragments.[6] This rigidity and unique electronic nature allow it to serve as a versatile bioisostere, enhance binding interactions, and, most notably, block common sites of metabolism.[6][7]
Enhancing Metabolic Stability: Blocking the Path of Oxidation
A primary challenge in drug development is designing molecules that can resist rapid metabolic degradation, primarily by cytochrome P450 (CYP) enzymes in the liver.[8] The introduction of a cyclopropyl group is a well-established strategy to enhance metabolic stability.
The Underlying Mechanism: C-H Bond Strength The high C-H bond dissociation energy of the cyclopropyl ring makes it a poor substrate for the initial hydrogen atom abstraction step that initiates many CYP-catalyzed oxidation reactions.[9] By replacing a metabolically labile group (like an isopropyl or tert-butyl group) with a cyclopropyl ring, chemists can effectively "shield" that position on the molecule, diverting metabolism elsewhere or slowing it down considerably.
A classic example is the statin Pitavastatin . The presence of the cyclopropyl group is a key feature that diverts its metabolism away from the highly variable and drug-interaction-prone CYP3A4 enzyme system.[9] This results in a more predictable pharmacokinetic profile and a reduced risk of drug-drug interactions (DDIs).[9]
A Word of Caution: The Cyclopropylamine Moiety While often a solution, the cyclopropyl group can introduce new metabolic liabilities, particularly when attached to a nitrogen atom (a cyclopropylamine). This structural motif is susceptible to CYP-mediated oxidation, which can lead to the formation of reactive, ring-opened intermediates.[9] This bioactivation pathway is implicated in the hepatotoxicity of the antibiotic Trovafloxacin , where CYP1A2-mediated oxidation of the cyclopropylamine leads to intermediates that can form covalent adducts with hepatic proteins.[9] In some cases, this inactivation is mechanism-based, where the reactive intermediate covalently modifies and inactivates the CYP enzyme itself.[10][11][12][13]
Data Presentation: Comparative Metabolic Stability
The following table illustrates the typical impact of a cyclopropyl group on metabolic stability, based on findings from a lead optimization program for IDO1 inhibitors.[9]
| Compound | Key Structural Feature | Half-Life (T½) in human hepatocytes |
| Lead Compound | Isopropyl group at metabolic hotspot | Low (data not quantified) |
| Optimized Compound | Cyclopropyl group replacing isopropyl | Increased half-life |
Note: This table is illustrative of the principle described in the cited literature where a cyclopropyl ring was introduced to reduce oxidative metabolism and increase the drug's half-life.[9]
Experimental Protocol: In Vitro Metabolic Stability in Hepatocytes
This protocol provides a framework for assessing the metabolic stability of a compound using cryopreserved human hepatocytes, which contain a full complement of Phase I and Phase II metabolic enzymes.[14]
-
Reagent Preparation:
-
Thaw cryopreserved hepatocytes according to the supplier's protocol.
-
Prepare incubation medium (e.g., Williams Medium E) and warm to 37°C.
-
Prepare a stock solution of the test compound (e.g., 1 mM in DMSO).
-
Prepare positive control compounds (e.g., a high-turnover compound like Verapamil and a low-turnover compound like Warfarin).
-
-
Cell Seeding and Pre-incubation:
-
Determine hepatocyte viability and density using a trypan blue exclusion assay.
-
Dilute the cell suspension to a final density of 0.5-1.0 x 10⁶ viable cells/mL in the pre-warmed incubation medium.
-
Dispense the cell suspension into a multi-well plate (e.g., 12- or 24-well).
-
Pre-incubate the plate at 37°C in a humidified incubator with 5% CO₂ on an orbital shaker for 10-15 minutes to allow for temperature equilibration.[14]
-
-
Initiation of Reaction:
-
Add the test compound and controls to the wells to achieve a final concentration (typically 1 µM). The final DMSO concentration should be ≤ 0.1% to avoid cytotoxicity.
-
Immediately after adding the compound, remove the first aliquot (T=0 time point). This sample represents 100% of the parent compound.
-
-
Time-Course Incubation:
-
Continue incubating the plate at 37°C with gentle shaking.
-
At subsequent time points (e.g., 15, 30, 60, 90, 120 minutes), remove an equal volume aliquot from each well.[14]
-
-
Sample Quenching:
-
Immediately quench the metabolic reaction in each aliquot by adding it to a tube containing a 2-3 fold volume of ice-cold organic solvent (e.g., acetonitrile) with an internal standard.
-
Vortex and centrifuge the samples at high speed to precipitate proteins.
-
-
Analysis:
-
Transfer the supernatant to a new plate or vials for analysis.
-
Quantify the remaining parent compound at each time point using LC-MS/MS.[15]
-
-
Data Interpretation:
Visualization: Mechanism of CYP450 Inactivation by Cyclopropylamines
Caption: CYP450-mediated bioactivation of a cyclopropylamine.
Boosting Potency: The Power of Rigidity
The conformational rigidity imparted by the cyclopropyl group is a key reason for its ability to increase a drug's potency.[4][7] Flexible molecules must adopt a specific, often energetically unfavorable, conformation to bind to their target. This results in an "entropic penalty," which reduces the overall binding affinity.
The Underlying Mechanism: Pre-organization and Optimal Interactions By incorporating a cyclopropyl ring, medicinal chemists can lock a portion of the molecule into its "bioactive conformation."[7] This pre-organization reduces the entropic cost of binding, leading to a more favorable Gibbs free energy change and, consequently, higher affinity and potency.
Furthermore, the unique electronic properties and defined three-dimensional shape of the cyclopropyl group can facilitate optimal interactions with the target protein, fitting into small, hydrophobic pockets that cannot be favorably occupied by more flexible alkyl groups.[3]
A prominent example is Sotorasib , a first-in-class inhibitor of the KRAS-G12C mutant protein.[16] Sotorasib covalently binds to the mutant cysteine residue.[17] While the entire molecule contributes to its high potency, the rigid scaffold, which includes cyclopropyl and other cyclic elements, is crucial for orienting the reactive acrylamide warhead and other binding groups for optimal interaction in the switch-II pocket of the protein.[16][18]
Data Presentation: Comparative Potency (IC₅₀)
The following table provides a hypothetical comparison of potency between a flexible lead compound and a cyclopropyl-containing analog.
| Compound | Key Structural Feature | Target | IC₅₀ (nM) |
| Analog A | n-propyl group | Kinase X | 150 |
| Analog B | Cyclopropyl group | Kinase X | 15 |
This illustrative data shows a common outcome where replacing a flexible alkyl chain with a rigid cyclopropyl group leads to a significant increase in potency (lower IC₅₀ value).[7]
Experimental Protocol: IC₅₀ Determination via MTT Cell Viability Assay
This protocol describes how to determine the half-maximal inhibitory concentration (IC₅₀), a common measure of a compound's potency in a cellular context.[19][20]
-
Cell Seeding:
-
Culture cancer cells (e.g., A549 for a lung cancer drug) in appropriate media until they reach 70-80% confluency.
-
Harvest the cells, perform a cell count, and dilute the suspension to a predetermined seeding density (e.g., 5,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate. Leave perimeter wells with sterile PBS to minimize edge effects.
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.[19]
-
-
Compound Preparation and Treatment:
-
Prepare a 2X concentrated serial dilution of the test compound in culture medium from a high-concentration stock (e.g., in DMSO).
-
Include a "vehicle control" (medium with the same percentage of DMSO as the highest drug concentration) and a "no treatment" control.
-
Carefully remove the old medium from the cells and add 100 µL of the prepared drug dilutions to the corresponding wells.
-
-
Incubation:
-
Incubate the treated plate for a duration relevant to the drug's mechanism (typically 48-72 hours) at 37°C, 5% CO₂.
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10-20 µL of the MTT solution to each well and incubate for an additional 2-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.
-
Carefully aspirate the medium containing MTT.
-
Add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.[20]
-
-
Data Analysis:
-
Normalize the data by converting absorbance values to percentage inhibition relative to the vehicle control (0% inhibition).
-
Plot percentage inhibition versus the log of the compound concentration.
-
Fit the data to a non-linear regression model (sigmoidal dose-response curve) using appropriate software (e.g., GraphPad Prism).[21][22]
-
The IC₅₀ is the concentration of the compound that produces 50% inhibition of cell viability.[21][23]
-
Visualization: General Workflow for IC₅₀ Determination
Caption: A generalized workflow for determining the IC₅₀ value.
Improving Selectivity: A Lock-and-Key Refinement
Drug selectivity—the ability of a drug to interact with its intended target while avoiding others—is crucial for minimizing side effects.[24] The rigid, well-defined structure of the cyclopropyl group can be instrumental in achieving high selectivity.
The Underlying Mechanism: Steric and Conformational Control Off-target effects often occur when a drug binds to proteins that are structurally related to the intended target.[24] The fixed orientation of a cyclopropyl group can introduce beneficial steric hindrance that prevents a molecule from fitting into the binding pocket of an off-target protein, while still allowing for a perfect fit in the desired target.[25] It acts as a fine-tuning element, ensuring that other key interacting groups on the molecule are positioned with a high degree of precision that is matched only by the intended target.
For example, in the development of kinase inhibitors, achieving selectivity among the hundreds of highly similar kinases is a major hurdle.[26] The addition of a cyclopropyl group that projects into a sub-pocket present only in the target kinase but absent in other family members can dramatically improve the selectivity profile.
Data Presentation: Comparative Selectivity Profile
This table shows a hypothetical comparison of selectivity for a compound against its primary target and a common off-target.
| Compound | Target IC₅₀ (nM) | Off-Target IC₅₀ (nM) | Selectivity Ratio (Off-Target/Target) |
| Parent Compound | 20 | 80 | 4-fold |
| Cyclopropyl Analog | 15 | >1500 | >100-fold |
This illustrative data demonstrates how a cyclopropyl modification can drastically improve selectivity by decreasing affinity for the off-target while maintaining or improving affinity for the primary target.
Experimental Protocol: Assessing Kinase Selectivity
A comprehensive assessment of selectivity involves screening the compound against a large panel of related targets.[27][28]
-
Primary Assay: Determine the IC₅₀ of the compound against the primary kinase target using a suitable biochemical assay (e.g., ADP-Glo, LanthaScreen).
-
Panel Screening:
-
Engage a contract research organization (CRO) or use an in-house platform that offers kinase panel screening services. These panels can range from a few dozen to over 400 human kinases.
-
Provide the compound at one or two fixed concentrations (e.g., 100 nM and 1 µM) for the initial broad screen. The output is typically reported as "% inhibition" at that concentration.
-
-
Dose-Response Follow-up:
-
For any kinases that show significant inhibition (e.g., >50% at 1 µM) in the initial screen, perform full dose-response experiments to determine the precise IC₅₀ value for those off-targets.
-
-
Data Analysis and Interpretation:
-
Calculate the selectivity ratio for each off-target by dividing its IC₅₀ by the primary target's IC₅₀.
-
A higher ratio indicates greater selectivity. A ratio >100-fold is often considered a good benchmark for a selective compound.
-
Visualize the data using a kinome map or a simple rank-ordered list to clearly identify the compound's selectivity profile.
-
Visualization: The Concept of Enhanced Selectivity
Caption: How a cyclopropyl group can confer selectivity.
Conclusion
The cyclopropyl ring is far more than a simple saturated carbocycle; it is a strategic tool for molecular design that offers rational, predictable solutions to pervasive problems in drug discovery. Its ability to enhance metabolic stability, boost potency through conformational constraint, and improve selectivity by refining molecular shape makes it a feature in a growing number of approved drugs.[1][6] However, as the case of cyclopropylamines demonstrates, its effects are context-dependent and require careful experimental evaluation. By understanding the fundamental principles of its action and employing the robust experimental protocols outlined here, researchers can effectively harness the power of this small ring to design safer and more effective medicines.
References
- The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Request PDF. ResearchGate.
- The Crucial Role of Cyclopropane Derivatives in Modern Drug Discovery. O-Fuda.
- The Cyclopropyl Group in Medicinal Chemistry. Scientific Update.
- Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference. National Institutes of Health (NIH).
- Cyclopropylamine inactivation of cytochromes P450: role of metabolic intermediate complexes. PubMed.
- Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Creative Bioarray.
- Metabolism of cyclopropyl groups. Hypha Discovery Blogs.
- Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference. Frontiers.
- Finding a better path to drug selectivity. National Institutes of Health (NIH).
- IC50. Wikipedia.
- Cyclopropylamine inactivation of cytochromes P450: Role of metabolic intermediate complexes. ResearchGate.
- The Chemistry of Cyclopropane: Enhancing Bioactivity and Stability in Pharmaceuticals. O-Fuda.
- Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. In-Vitro-Tox.
- Metabolic stability assay in human, rat, dog or mouse hepatocytes. Protocols.io.
- Selectivity Profiling: Unbiased Analysis of Compound Selectivity in Drug Discovery. Technology Networks.
- How to Conduct an In Vitro Metabolic Stability Study. Ambiopharm.
- Profiling the kinetic selectivity of kinase marketed drugs. Enzymlogic.
- Rational Approaches to Improving Selectivity in Drug Design. PubMed Central.
- Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature Experiments.
- Suicidal inactivation of cytochrome P-450 by cyclopropylamines. Evidence for cation-radical intermediates. Journal of the American Chemical Society.
- How to calculate IC50. Science Gateway.
- Telaprevir. PubChem.
- Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Taylor & Francis Online.
- Target-specific compound selectivity for multi-target drug discovery and repurposing. Frontiers.
- Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. PubMed.
- Sotorasib. Wikipedia.
- Telaprevir Result Summary. BioGRID.
- [Biochemical and pharmacological features of telaprevir]. PubMed.
- What is the mechanism of Telaprevir?. Patsnap Synapse.
- What is the mechanism of action of Sotorasib?. Patsnap Synapse.
- Sotorasib – Mechanism of Action and Synthesis. YouTube.
- What diseases does Sotorasib treat?. Patsnap Synapse.
- What is Telaprevir used for?. Patsnap Synapse.
- Sotorasib, First-in-Class KRAS G12C Inhibitor, Hailed as “Triumph of Drug Discovery”. The ASCO Post.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. scientificupdate.com [scientificupdate.com]
- 7. nbinno.com [nbinno.com]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. hyphadiscovery.com [hyphadiscovery.com]
- 10. Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cyclopropylamine inactivation of cytochromes P450: role of metabolic intermediate complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - SG [thermofisher.com]
- 15. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 16. What is the mechanism of action of Sotorasib? [synapse.patsnap.com]
- 17. Sotorasib - Wikipedia [en.wikipedia.org]
- 18. What diseases does Sotorasib treat? [synapse.patsnap.com]
- 19. creative-bioarray.com [creative-bioarray.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. clyte.tech [clyte.tech]
- 22. Star Republic: Guide for Biologists [sciencegateway.org]
- 23. IC50 - Wikipedia [en.wikipedia.org]
- 24. Rational Approaches to Improving Selectivity in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Finding a better path to drug selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Profiling the kinetic selectivity of kinase marketed drugs | Enzymlogic [enzymlogic.com]
- 27. insidescientific.com [insidescientific.com]
- 28. Frontiers | Target-specific compound selectivity for multi-target drug discovery and repurposing [frontiersin.org]
head-to-head comparison of catalysts for 2-Cyclopropylethylamine reactions
An In-Depth Guide to Catalytic Strategies for 2-Cyclopropylethylamine Reactions
The this compound motif and its parent structure, cyclopropylamine, are prized components in modern medicinal chemistry and agrochemicals. Their incorporation into molecules can significantly enhance metabolic stability, improve binding affinity, and modulate physicochemical properties.[1][2] However, the inherent ring strain and unique electronic nature of the cyclopropyl group present distinct challenges for synthetic chemists. The selection of an appropriate catalytic system is therefore paramount to achieving efficient and selective transformations.
This guide provides a head-to-head comparison of the leading catalytic systems for reactions involving the cyclopropylamine moiety, with a focus on N-arylation, C-H functionalization, and asymmetric synthesis. We will dissect the performance of palladium, rhodium, and enzymatic catalysts, offering field-proven insights and supporting experimental data to guide researchers in their synthetic endeavors.
PART 1: The Catalyst Showdown: Palladium vs. Rhodium vs. Enzymes
The choice of catalyst is fundamentally dictated by the desired transformation. While palladium catalysts excel at cross-coupling reactions to form C-N bonds, rhodium catalysts offer powerful pathways for C-H functionalization. In a distinct class, enzymes provide unparalleled stereoselectivity, a critical consideration in the synthesis of chiral drug candidates.
Palladium-Catalyzed N-Arylation: The Workhorse for C-N Coupling
The Buchwald-Hartwig amination stands as the preeminent method for constructing aryl-amine bonds, and its application to cyclopropylamines has been extensively refined.[2][3] These reactions couple an aryl halide or triflate with the amine, mediated by a palladium catalyst.
Mechanism & The Critical Role of Ligands: The success of this methodology hinges on the design of sophisticated phosphine-based ligands. The catalytic cycle, illustrated below, involves the oxidative addition of the aryl halide to a Pd(0) species, followed by amine coordination, deprotonation, and finally, reductive elimination to yield the N-aryl cyclopropylamine and regenerate the catalyst.
The key challenge is often the slow rate of oxidative addition, particularly with less reactive aryl chlorides. Modern ligands are designed to be both sterically bulky and highly electron-donating.
-
Bulkiness promotes the final reductive elimination step and prevents the formation of inactive catalyst dimers.
-
Electron-donating properties increase the electron density on the palladium center, facilitating the initial oxidative addition of the aryl halide.
A prime example is the adamantyl-substituted ylide-functionalized phosphine (YPhos) ligand, adYPhos, which enables the efficient coupling of a wide range of challenging (hetero)aryl chlorides with cyclopropylamine, remarkably, at room temperature.[4]
Fig 1. Catalytic cycle for Pd-catalyzed N-arylation.
Rhodium-Catalyzed Reactions: Accessing C-H Functionalization and Beyond
Rhodium catalysts are exceptionally versatile, enabling transformations that are often inaccessible with palladium. For substrates containing a cyclopropane ring, rhodium catalysis is particularly noted for C-H activation and cycloaddition reactions.[5] For instance, Rh(III) catalysts have been developed for the enantio- and diastereoselective C-H cyclopropylation of N-phenoxytosylamides with cyclopropenyl alcohols.[6]
These reactions often proceed through a directed C-H activation mechanism, where a directing group on the substrate coordinates to the rhodium center, positioning the catalyst for selective functionalization of a specific C-H bond. While not a direct reaction of this compound itself, these principles are foundational for designing complex transformations on related scaffolds. Some rhodium systems can also engage in dual catalysis with an amine, where both catalysts act synergistically to activate different components of the reaction.[7]
Enzyme Catalysis: The Ultimate in Stereoselectivity
For the synthesis of chiral cyclopropane-containing molecules, biocatalysis is an increasingly powerful tool.[8] Engineered enzymes, such as modified cytochrome P450s or protoglobins, can catalyze cyclopropanation reactions with exceptional levels of diastereoselectivity and enantioselectivity.[9]
The reaction typically involves an enzyme-bound carbene equivalent, often generated from a diazoacetate precursor, which is then transferred to an alkene. The enzyme's chiral active site acts as a nanoscale reaction vessel, precisely orienting the substrates to favor the formation of a single stereoisomer. This approach offers a green and highly effective route to stereochemically pure cyclopropanes, which can be invaluable for pharmaceutical applications.[9][10]
Fig 2. General workflow for enzyme-catalyzed cyclopropanation.
PART 2: Performance Data at a Glance
To facilitate a direct comparison, the following table summarizes key performance indicators for representative catalytic systems.
| Catalyst System | Reaction Type | Substrates | Temp. | Yield | Selectivity | Key Advantages | Ref. |
| Pd(OAc)₂ / adYPhos | N-Arylation | Cyclopropylamine + Aryl Chlorides | RT | High | N/A | Mild conditions, broad scope for aryl chlorides | [4] |
| Buchwald-Hartwig | N-Arylation | 2-halocyclopropylbenzene + amine | Heat | High | N/A | Robust, well-established, reliable | [2] |
| Rh(III) Complex | C-H Cyclopropylation | N-phenoxytosylamides + Cyclopropenyl alcohols | 40 °C | 95% | 95% ee | High enantioselectivity, novel bond formation | [6] |
| Chiral BINOL-Zn | Alkynylation | In-situ generated aldimines + Cyclopropylacetylene | 0 °C | 72% | 86% ee | Good yields and enantioselectivity for propargylic amines | [11] |
| Engineered Protoglobin | Cyclopropanation | Styrenes + Diazoacetates | RT | Moderate | High d.r. & e.e. | "Green" chemistry, exceptional stereocontrol | [9] |
PART 3: Experimental Protocols: A Practical Guide
Trustworthy science relies on reproducible methodologies. The following protocols are detailed to be self-validating systems for researchers.
Protocol 1: Palladium-Catalyzed N-Arylation of Cyclopropylamine
(Adapted from a procedure for monoarylation of cyclopropylamine with aryl chlorides[4])
Objective: To synthesize N-(4-methoxyphenyl)cyclopropanamine.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
adYPhos ligand
-
4-Chloroanisole
-
Cyclopropylamine
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Schlenk flask, magnetic stirrer, and inert atmosphere (Argon or Nitrogen)
Procedure:
-
Catalyst Preparation (In Situ): In a glovebox or under an inert atmosphere, add Pd(OAc)₂ (1 mol%) and adYPhos (2 mol%) to a dry Schlenk flask equipped with a stir bar.
-
Reagent Addition: Add sodium tert-butoxide (1.4 equivalents) to the flask.
-
Solvent and Substrates: Add anhydrous toluene to the flask, followed by 4-chloroanisole (1.0 equivalent) and cyclopropylamine (1.2 equivalents).
-
Reaction: Seal the flask and stir the reaction mixture at room temperature (approx. 25 °C). Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Workup: Upon completion, quench the reaction with saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure N-(4-methoxyphenyl)cyclopropanamine.
Causality: The use of the bulky and electron-rich adYPhos ligand is critical for activating the relatively unreactive 4-chloroanisole at room temperature.[4] Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the amine in the catalytic cycle. An inert atmosphere is essential to prevent the oxidation and deactivation of the Pd(0) catalyst.[2]
Protocol 2: General Procedure for Enantioselective Cyclopropylalkynylation
(Adapted from a procedure using a chiral BINOL-type zinc complex[11])
Objective: To synthesize an N-carbamoyl-protected propargylic amine with a cyclopropyl group.
Materials:
-
Chiral BINOL-type ligand (e.g., (S)-BINOL derivative)
-
Diethylzinc (Et₂Zn), 1M solution in hexanes
-
Cyclopropylacetylene
-
α-Amido sulfone substrate
-
Anhydrous dichloromethane (CH₂Cl₂)
Procedure:
-
Catalyst Formation: Under a nitrogen atmosphere, add the 1M solution of Et₂Zn in hexanes (3 equivalents) dropwise to a solution of the chiral BINOL-type ligand (0.2 equivalents) and cyclopropylacetylene (7.2 equivalents) in anhydrous CH₂Cl₂ at room temperature.
-
Stirring: Stir the mixture for 1.5-2 hours at room temperature to allow for the formation of the chiral zinc complex.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Substrate Addition: After 15 minutes at 0 °C, add a solution of the α-amido sulfone (1.0 equivalent) in anhydrous CH₂Cl₂ via syringe.
-
Reaction: Stir the solution at 0 °C until the reaction is complete, as monitored by TLC.
-
Workup: Quench the reaction carefully with a saturated aqueous solution of NH₄Cl. Separate the layers and extract the aqueous phase with CH₂Cl₂ (3x).
-
Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash chromatography to obtain the enantioenriched product.[11]
Causality: The α-amido sulfone serves as a stable precursor to a reactive N-acylimine, which is generated in situ.[11] The chiral zinc-BINOL complex coordinates with both the in situ generated imine and the cyclopropylacetylide, creating a chiral environment that directs the nucleophilic attack to one face of the imine, resulting in an enantioselective product formation.
PART 4: Homogeneous vs. Heterogeneous Catalysis
The catalysts discussed thus far (Palladium and Rhodium complexes) are typically homogeneous catalysts , meaning they are soluble in the reaction medium.[12]
-
Advantages: High activity and selectivity due to well-defined active sites.
-
Disadvantages: Difficult to separate from the product mixture, leading to potential product contamination and preventing catalyst recycling, which is a significant cost factor on an industrial scale.[13]
Heterogeneous catalysts , which exist in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture), offer a compelling alternative.[14][15]
-
Advantages: Easy separation (e.g., by filtration) and potential for reuse, aligning with the principles of green chemistry.[14]
-
Disadvantages: Can sometimes exhibit lower activity or selectivity compared to their homogeneous counterparts due to less uniform active sites and potential mass transfer limitations.
For cyclopropylamine reactions, research into supported metal catalysts (e.g., Palladium on charcoal, Pd/C) for reactions like reductive aminations or hydrogenations represents a move towards more sustainable, heterogeneous systems.[16] The development of effective, reusable heterogeneous catalysts for complex cross-coupling and C-H activation reactions remains a key goal in the field.
Conclusion and Future Outlook
The catalytic toolkit for modifying molecules containing the this compound moiety is both powerful and diverse.
-
Palladium catalysis remains the undisputed leader for robust and high-yielding N-arylation via Buchwald-Hartwig amination, with modern ligands enabling milder and more versatile reactions.
-
Rhodium catalysis opens doors to more complex C-H functionalization and cycloaddition chemistry, providing access to novel molecular architectures.
-
Biocatalysis is the champion of stereocontrol, offering an environmentally friendly path to enantiomerically pure products, a critical need in pharmaceutical development.
Future research will likely focus on bridging the gaps between these areas. The development of recyclable, heterogeneous catalysts that mimic the high activity and selectivity of homogeneous systems is a major frontier. Furthermore, expanding the scope of enzymatic reactions and engineering novel enzymes for new types of transformations will continue to push the boundaries of what is synthetically possible, providing ever more elegant and efficient routes to the valuable cyclopropylamine-containing molecules of the future.
References
- Bramborg, C. et al. (2015). Palladium-Catalyzed Monoarylation of Cyclopropylamine. The Journal of Organic Chemistry.
- Chen, M. et al. (2024). Theoretical insights into the mechanism and selectivities of rhodium/amine dual catalysis in alkyne–cyclopropene reassembly reactions. Organic Chemistry Frontiers.
- Simaan, M. & Marek, I. (2018). Asymmetric Catalytic Preparation of Polysubstituted Cyclopropanol and Cyclopropylamine Derivatives. Angewandte Chemie International Edition.
- Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Journal of Organic and Inorganic Chemistry.
- ResearchGate. (n.d.). Palladium-Catalyzed Monoarylation of Cyclopropylamine. Request PDF.
- PubMed. (2018). Asymmetric Catalytic Preparation of Polysubstituted Cyclopropanol and Cyclopropylamine Derivatives. National Center for Biotechnology Information.
- Google Patents. (2021). US20210395185A1 - Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines.
- Zhou, Z. et al. (2020). Rhodium(III)‐Catalyzed Enantio‐ and Diastereoselective C−H Cyclopropylation of N‐Phenoxylsulfonamides. Angewandte Chemie International Edition.
- West, M. S. et al. (2019). Synthesis of trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes. ChemRxiv.
- Nemati, Z. et al. (2020). General palladium-catalyzed cross coupling of cyclopropenyl esters. Chemical Science.
- Nemati, Z. et al. (2020). General palladium-catalyzed cross coupling of cyclopropenyl esters. PMC, NIH.
- Eckert, C. A. et al. (2007). Combining the Benefits of Homogeneous and Heterogeneous Catalysis with Tunable Solvents and Nearcritical Water. NIH.
- ResearchGate. (2020). General palladium-catalyzed cross coupling of cyclopropenyl esters. Request PDF.
- Herrera, R. P. et al. (2022). Catalytic Enantioselective Cyclopropylalkynylation of Aldimines Generated In Situ from α-Amido Sulfones. MDPI.
- Barabe, F. et al. (2020). Photoactivated Formal [3 + 2] Cycloaddition of N-Aryl Cyclopropylamines. ChemRxiv.
- Janeš, D. et al. (2022). Synthesis and Catalytic Activity of 1,2-Benzenediamine-Derived Organocatalysts Based on (1R,2R)-Cyclohexane-1,2-Diamine. MDPI.
- PubMed. (2022). Rhodium-Catalyzed C2-Alkylation of Indoles with Cyclopropanols Using N, N-Dialkylcarbamoyl as a Traceless Directing Group. National Center for Biotechnology Information.
- Barluenga, J. et al. (2018). The Choice of Rhodium Catalysts in [2+2+2] Cycloaddition Reaction: A Personal Account. MDPI.
- Grima, J. C. & Vella, A. (2022). Recent Advances in Multicomponent Reactions Catalysed under Operationally Heterogeneous Conditions. University of Malta.
- Wang, Y. et al. (2020). Exploring the enzyme‐catalyzed synthesis of isotope labeled cyclopropanes. PMC, NIH.
- The Glaser Tutoring Company. (2023). What is the difference between a homogeneous and a heterogeneous catalyst?. YouTube.
- Save My Exams. (n.d.). Homogeneous & Heterogeneous Catalysts. A Level Chemistry.
- SciSpace. (n.d.). Homogeneous and heterogeneous catalysts for multicomponent reactions.
- Molecules. (2023). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. MDPI.
- The Enzymatic Chemistry of Cyclopropane, Epoxide, and Aziridine Biosynthesis - PMC. (n.d.).
- Lambert, T. H. et al. (2015). Structure-Activity Relationship Studies of Cyclopropenimines as Enantioselective Brønsted Base Catalysts. The Royal Society of Chemistry.
- Wang, J. et al. (2022). Chemoenzymatic synthesis of optically active α-cyclopropyl-pyruvates and cyclobutenoates via enzyme-catalyzed carbene transfer. The Royal Society of Chemistry.
- Li, X. & Waser, J. (2021). Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. Chemical Reviews.
- MDPI. (n.d.). Molecules | Special Issue : Enzyme-Catalyzed Reactions.
- Davies, H. M. L. et al. (2011). Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes. Chemical Science.
- Rovis, T. et al. (2016). Enantioselective Photocatalytic [3+2] Cycloadditions of Aryl Cyclopropyl Ketones. PMC, NIH.
- Richard, J. P. (2010). A Role for Flexible Loops in Enzyme Catalysis. PMC, NIH.
Sources
- 1. longdom.org [longdom.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Palladium-Catalyzed Monoarylation of Cyclopropylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 7. Theoretical insights into the mechanism and selectivities of rhodium/amine dual catalysis in alkyne–cyclopropene reassembly reactions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. Molecules | Special Issue : Enzyme-Catalyzed Reactions [mdpi.com]
- 9. Exploring the enzyme‐catalyzed synthesis of isotope labeled cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. m.youtube.com [m.youtube.com]
- 13. scispace.com [scispace.com]
- 14. um.edu.mt [um.edu.mt]
- 15. savemyexams.com [savemyexams.com]
- 16. US20210395185A1 - Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines - Google Patents [patents.google.com]
validation of analytical methods for 2-Cyclopropylethylamine quantification
An In-Depth Comparative Guide to the Validation of Analytical Methods for 2-Cyclopropylethylamine Quantification
Authored by a Senior Application Scientist
This guide provides a comprehensive comparison of validated analytical methodologies for the quantification of this compound. Designed for researchers, scientists, and drug development professionals, this document moves beyond mere protocols to explain the fundamental principles and rationale behind method selection and validation. We will objectively compare the performance of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV), supported by established experimental data and guided by international regulatory standards.
Introduction: The Analytical Challenge of this compound
This compound is a primary amine of interest in pharmaceutical development and chemical synthesis. Accurate and precise quantification is critical for ensuring quality, stability, and for conducting pharmacokinetic studies. However, its chemical properties—high polarity, potential for column adsorption, low volatility, and lack of a strong native chromophore—present significant analytical challenges.[1]
The selection of an analytical technique is a critical decision that impacts data quality, reliability, and efficiency. This guide will explore the two most robust chromatographic techniques for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The choice between them is not arbitrary and depends on factors like required sensitivity, selectivity, sample matrix, and available instrumentation.[2][3]
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatiles
GC-MS is a powerful technique that combines the superior separation capability of gas chromatography with the definitive detection power of mass spectrometry.[2] It is ideal for analyzing compounds that are volatile and thermally stable.[4] For a primary amine like this compound, direct analysis is often hindered by poor peak shape and tailing.[5][6]
Causality Behind Derivatization: To overcome these issues, a chemical derivatization step is essential.[6][7] Derivatization converts the polar amine into a less polar, more volatile, and more thermally stable derivative.[5] This chemical modification serves three primary purposes:
-
Increases Volatility: By replacing the active hydrogens on the amino group, the molecule's boiling point is effectively lowered, making it suitable for GC analysis.[5]
-
Improves Peak Shape: Derivatization minimizes interactions with active sites in the GC inlet and column, resulting in sharp, symmetrical peaks.[5]
-
Enhances Sensitivity: The introduction of specific groups, such as those containing fluorine atoms, can significantly improve detection sensitivity.[5]
Experimental Protocol: GC-MS with Acylation Derivatization
This protocol details a robust method for the quantification of this compound using liquid-liquid extraction followed by derivatization with Trifluoroacetic Anhydride (TFAA).
A. Sample Preparation & Extraction
-
Aliquot: Transfer 1.0 mL of the sample (e.g., in a plasma or aqueous matrix) into a 15 mL glass centrifuge tube.
-
Internal Standard (IS): Add a known concentration of a suitable internal standard (e.g., a deuterated analog or a structurally similar amine).
-
Alkalinization: Add 200 µL of 1 M Sodium Hydroxide (NaOH) to adjust the sample pH to >10. Rationale: This ensures the amine is in its deprotonated, free base form, maximizing its solubility in the organic extraction solvent.[8][9]
-
Extraction: Add 5 mL of an organic solvent (e.g., methyl tert-butyl ether or ethyl acetate) and vortex vigorously for 2 minutes.
-
Phase Separation: Centrifuge at 3000 rpm for 10 minutes to achieve complete separation of the aqueous and organic layers.
-
Transfer: Carefully transfer the upper organic layer to a clean tube, avoiding the aqueous layer.
-
Drying: Add a small amount of anhydrous sodium sulfate to the organic extract to remove residual water, which can interfere with derivatization.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.
B. Derivatization
-
Reagent Addition: To the dried residue, add 100 µL of ethyl acetate and 50 µL of Trifluoroacetic Anhydride (TFAA).
-
Reaction: Tightly cap the vial and heat at 60-70°C for 20 minutes.[5]
-
Evaporation: Cool the vial to room temperature and evaporate the excess reagent and solvent under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the derivatized residue in 100 µL of ethyl acetate for GC-MS analysis.
C. GC-MS Instrumental Conditions
-
GC System: Agilent 8890 GC or equivalent.
-
Column: DB-5ms (or similar non-polar column), 30 m x 0.25 mm, 0.25 µm film thickness.
-
Injector: Splitless mode, 250°C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Initial temperature of 60°C, hold for 1 min, ramp at 20°C/min to 280°C, hold for 5 min.
-
MS System: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of the derivatized analyte and internal standard. A full scan can be used for initial identification.
GC-MS Workflow Visualization
Caption: Experimental workflow for GC-MS analysis.
High-Performance Liquid Chromatography (HPLC): Versatility for Non-Volatiles
HPLC is a highly versatile technique suitable for a broad range of compounds, especially those that are non-volatile or thermally unstable.[2] As this compound lacks a strong UV-absorbing chromophore, direct UV detection is impractical due to poor sensitivity.[10][11]
Causality Behind Derivatization: To enable sensitive UV detection, pre-column derivatization is employed to attach a chromophore to the amine.[10] A widely used and highly effective reagent for primary amines is o-phthalaldehyde (OPA), which reacts rapidly in the presence of a thiol (e.g., 2-mercaptoethanol) to form a highly fluorescent and UV-active isoindole derivative.[10] This reaction is fast, quantitative at room temperature, and produces a stable derivative suitable for reversed-phase HPLC.
Experimental Protocol: HPLC-UV with OPA Derivatization
This protocol provides a validated method for quantifying this compound using pre-column derivatization with OPA.
A. Reagent Preparation
-
OPA Derivatization Reagent: Dissolve an appropriate amount of OPA in methanol. Add a thiol, such as 2-mercaptoethanol, to the solution. Rationale: This reagent should be prepared fresh daily and protected from light as it is susceptible to degradation.[10]
B. Sample Preparation and Derivatization
-
Aliquot: Transfer 100 µL of the sample into an autosampler vial.
-
Internal Standard (IS): Add a known concentration of a suitable internal standard.
-
Derivatization: Add 200 µL of the freshly prepared OPA reagent to the vial.
-
Reaction: Mix thoroughly and allow the reaction to proceed for 2 minutes at room temperature before injection. Rationale: The reaction is rapid, and immediate injection ensures the stability of the derivative.
C. HPLC-UV Instrumental Conditions
-
HPLC System: Agilent 1260 Infinity II or equivalent, with a UV detector.
-
Column: C18 column (e.g., 150 mm x 4.6 mm, 3 µm particle size).[10]
-
Mobile Phase A: Phosphate buffer (e.g., 25 mM, pH 7.0).
-
Mobile Phase B: Acetonitrile or Methanol.
-
Gradient: A typical gradient might start at 30% B, ramping to 90% B over 10 minutes, followed by a re-equilibration step. The gradient must be optimized to separate the derivatized analyte from any matrix components or reagent peaks.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detector set at a wavelength appropriate for the OPA derivative (typically around 340 nm).
HPLC-UV Workflow Visualization
Caption: Experimental workflow for HPLC-UV analysis.
Method Validation: A Trustworthiness Framework
The objective of validating an analytical procedure is to demonstrate that it is fit for its intended purpose.[12] The validation process must be thorough and follow internationally recognized standards, such as the ICH Q2(R2) guidelines.[12][13][14][15] A validated method provides assurance of its reliability, accuracy, and precision.[16][17]
Key Validation Parameters
The core parameters for validating a quantitative analytical method are outlined below:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components like impurities, degradation products, or matrix components.[14][18] This is demonstrated by analyzing blank and spiked matrix samples to ensure no interfering peaks are present at the analyte's retention time.[1]
-
Linearity: The ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range.[18] It is typically evaluated by a linear regression analysis of at least five concentration levels, with a correlation coefficient (r²) of ≥ 0.99 being desirable.[1]
-
Range: The interval between the upper and lower concentration levels of the analyte for which the method has demonstrated suitable precision, accuracy, and linearity.[13][18]
-
Accuracy: The closeness of the test results to the true value. It is often expressed as percent recovery by the assay of known added amounts of analyte.[14][18]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[1][18] It is assessed at two levels:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.
-
Intermediate Precision: Precision within the same laboratory, but with different analysts, on different days, or with different equipment.
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. A signal-to-noise ratio of 3:1 is commonly used.[1]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[18] A signal-to-noise ratio of 10:1 is a common benchmark.[1]
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±10% flow rate, ±5°C column temperature).[1][18] This provides an indication of its reliability during normal usage.
Validation Workflow Visualization
Caption: Workflow for Analytical Method Validation.
Comparative Performance Data
The following table summarizes typical performance characteristics of validated GC-MS and HPLC-UV methods for the quantification of primary amines, providing a benchmark for a this compound assay.
| Validation Parameter | GC-MS | HPLC-UV (with Derivatization) | Rationale & Insights |
| Specificity | Very High | High | GC-MS offers superior specificity due to mass filtering, which can distinguish the analyte from co-eluting peaks with different mass-to-charge ratios. |
| Linearity (r²) | > 0.99 | > 0.99 | Both techniques demonstrate excellent linearity over a defined concentration range when properly optimized.[2] |
| Accuracy (% Recovery) | 80 - 120% | 85 - 115% | Both methods provide high accuracy, with recovery values falling within acceptable analytical limits.[2][19] |
| Precision (%RSD) | < 15% | < 10% | HPLC often shows slightly better precision for routine analyses due to simpler sample preparation and automation.[2] |
| LOQ | Low (pg/mL range) | Moderate (ng/mL range) | GC-MS, particularly in SIM mode, is generally more sensitive and can achieve lower limits of quantitation. |
| Robustness | Good | Very Good | HPLC methods are often considered more robust against minor variations in parameters like mobile phase composition and flow rate. |
| Sample Throughput | Moderate | High | HPLC autosamplers and faster run times, combined with simpler derivatization, typically allow for higher sample throughput. |
Conclusion: Selecting the Right Method
Both GC-MS and HPLC-UV with derivatization are powerful and suitable methods for the quantification of this compound. The final choice should be guided by the specific requirements of the analysis.
-
Choose GC-MS when: The highest level of specificity and sensitivity is required, such as in trace-level impurity analysis or complex biological matrices. Its ability to provide structural information via mass spectra makes it invaluable for definitive identification.
-
Choose HPLC-UV when: Robustness, higher throughput, and ease of use are priorities, for example, in routine quality control testing or content uniformity assays. The instrumentation is widely available, and the methodology is generally more straightforward.[2][20]
Ultimately, a properly validated method, regardless of the technique, is the cornerstone of reliable and defensible analytical data in research and drug development.
References
- BenchChem (2025). Derivatization Techniques for GC Analysis of Primary Amines: Application Notes and Protocols.
- BenchChem (2025). A Comparative Guide to HPLC and GC-MS Methods for Amine Analysis.
- Pharma Talks (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
- AMSbiopharma (2025). ICH Guidelines for Analytical Method Validation Explained.
- International Council for Harmonisation (ICH) (2023). Validation of Analytical Procedures Q2(R2).
- European Medicines Agency (EMA). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- ECA Academy (2022). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation.
- Phenomenex. More Derivatizing Reagents for GC – The Buffers Strike Back.
- Journal of AOAC INTERNATIONAL (2020). Gas Chromatographic Determination of Primary and Secondary Amines as Pentafluorobenzamide Derivatives.
- National Institutes of Health (NIH) (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages.
- VTechWorks - Virginia Tech (2003). Analysis of Biogenic Amines by GC/FID and GC/MS.
- BenchChem (2025). A Comparative Guide to the Validation of HPLC and GC-MS Methods for 4-Amino-2-methylphenol Quantification.
- PubMed (2004). Aminoglutethimide included in nanocapsules suspension: comparison of GC-MS and HPLC methods for control.
- ResearchGate (2023). GC-MS or HPLC for quantitative measurement of amino acids in feed samples?
- BenchChem (2025). Application Note: Quantitative Analysis of 2-Cycloheptylpropan-2-amine in Biological Matrices.
- BenchChem (2025). Application Note: GC-MS Analysis of 2-Cycloheptylpropan-2-amine.
- BenchChem (2025). A Technical Guide to 2-Cyclopropylethanol: Commercial Availability, Synthesis, and Analysis.
- BenchChem (2025). A Comparative Guide to the Validation of Analytical Methods for 2-Cycloheptylpropan-2-amine.
- Analytik Jena. Sample Preparation – Chemical Analysis.
- European Medicines Agency (EMA). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
- Organomation. Sample Preparation: A Comprehensive Guide.
- BenchChem (2025). Application Note: HPLC Analysis of 2-Cycloheptylpropan-2-amine.
- BenchChem (2025). Cross-Validation of Quantification Methods for 2-Cycloheptylpropan-2-amine.
- MARLAP Manual (2004). Volume II: Chapter 12, Laboratory Sample Preparation.
- Gavin Publishers (2018). Validation of Analytical Methods: A Review.
- ResearchGate (2025). Validation of Analytical Methods.
- ResearchGate (2025). GC Quantification of Cyclopropylamine, Diethylamine and Triethylamine in Active Pharmaceutical Ingredients.
- PubChem. Cyclopropane carboxamide, 2-cyclopropyl-2-methyl-N-(1-cyclopropylethyl)-.
- ResearchGate (2021). Quantification and Validation of a HPLC-UV Method for Simultaneous Analysis of Nitrosoamine Impurities (NDMA, NDEA and NDIPA) in Losartan.
- Diva-portal.org (2022). Analytical Methods for High Molecular Weight UV Stabilizers.
- PubMed (2024). High-Performance Liquid Chromatography Methods for Determining the Purity of Drugs with Weak UV Chromophores - A Review.
- Thermo Fisher Scientific. Comprehensive Two Dimensional Gas Chromatography with Orbitrap Mass Spectrometry Applied to Flavor and Fragrance Analysis.
- Journal of Pharmaceutical Research (2021). Quantification and Validation of a HPLC-UV Method for Simultaneous Analysis of Nitrosoamine Impurities.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 7. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. High-Performance Liquid Chromatography Methods for Determining the Purity of Drugs with Weak UV Chromophores - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. database.ich.org [database.ich.org]
- 13. youtube.com [youtube.com]
- 14. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 15. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 16. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 17. researchgate.net [researchgate.net]
- 18. ema.europa.eu [ema.europa.eu]
- 19. sciresol.s3.us-east-2.amazonaws.com [sciresol.s3.us-east-2.amazonaws.com]
- 20. researchgate.net [researchgate.net]
A Comparative Guide to Solvent Effects in 2-Cyclopropylethylamine Reactions
For researchers, medicinal chemists, and professionals in drug development, understanding the nuanced role of the solvent in a chemical transformation is paramount. The unique reactivity of the cyclopropyl group, stemming from its inherent ring strain and sigma-aromaticity, makes molecules like 2-cyclopropylethylamine valuable synthons. However, this reactivity is profoundly influenced by the surrounding solvent medium. This guide provides an in-depth comparative analysis of solvent effects on key reactions involving this compound and its derivatives, grounded in experimental data and mechanistic principles to inform your synthetic strategy.
The Dichotomy of Reactivity: Ring Integrity vs. Ring Opening
The primary consideration in the chemistry of this compound is controlling the fate of the cyclopropane ring. The choice of solvent can be the deciding factor between preserving the ring and promoting its cleavage. This is largely dictated by the solvent's ability to stabilize charged intermediates or transition states that lead to ring-opened products.
Acid-Catalyzed Ring-Opening Reactions
Acid-catalyzed ring-opening is a common transformation for cyclopropane-containing compounds. The mechanism often involves protonation, which weakens the cyclopropane bonds and makes the ring susceptible to nucleophilic attack. The solvent can act as both the reaction medium and the nucleophile.
A study on a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene, a structural analog, provides clear evidence of solvent influence on the efficiency of acid-catalyzed ring-opening.[1] The reaction involves the attack of a nucleophile to cleave the cyclopropane ring.
| Solvent Class | Solvent | Dielectric Constant (ε at 25°C) | Reaction Time (h) | Yield (%) | Reference |
| Polar Protic | Methanol (MeOH) | 32.7 | Not specified | 61 | [1] |
| Aromatic | Toluene | 2.4 | 48 | 47 | [1] |
| Polar Aprotic | DCE | 10.4 | Not specified | Moderate | [1] |
| Polar Aprotic | THF | 7.6 | Not specified | Moderate | [1] |
| Polar Aprotic | 1,4-Dioxane | 2.2 | Not specified | Moderate | [1] |
| Polar Aprotic | DMF | 36.7 | Not specified | 6 | [1] |
Analysis and Causality:
-
Polar Protic Solvents (e.g., Methanol): Methanol serves a dual role as both the solvent and the nucleophile, leading to the highest yield.[1] Protic solvents are effective at solvating both the protonated intermediate and the departing groups through hydrogen bonding, thereby stabilizing the transition state and favoring the reaction.[2]
-
Polar Aprotic Solvents (e.g., THF, DCE, DMF): These solvents can solvate cations well but are less effective at solvating anions. While moderate yields were obtained in DCE and THF, a significant drop in yield was observed in DMF.[1] This suggests that while polarity is important, the specific interactions between the solvent, the substrate, and the catalyst are critical. The poor result in DMF might be attributed to its potential to coordinate with the acid catalyst, reducing its efficacy.
-
Aromatic Solvents (e.g., Toluene): Toluene, being nonpolar, is generally a poor solvent for reactions involving charged intermediates. The moderate yield achieved, albeit over a longer reaction time, suggests the reaction may proceed through a less polar, more concerted mechanism in this environment, or that localized concentrations of reactants drive the conversion.[1]
-
To a solution of the cyclopropanated substrate (1.0 eq) in methanol (0.1 M), add pyridinium p-toluenesulfonate (PPTS) (0.2 eq).
-
Stir the reaction mixture at reflux until TLC analysis indicates complete consumption of the starting material.
-
Cool the mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to isolate the ring-opened product.
Caption: DMF inhibits Zn-catalyzed isomerization.
General Principles of Solvent Effects in Amine Reactions
The principles governing reactions of this compound are rooted in fundamental physical organic chemistry. The amine group can act as a nucleophile or a base, and the solvent mediates its reactivity.
-
Nucleophilicity in Protic vs. Aprotic Solvents: In SN2 reactions, such as N-alkylation, a primary amine like this compound is a nucleophile.
-
Polar Protic Solvents (e.g., water, ethanol): These solvents can form hydrogen bonds with the amine's lone pair, creating a solvent shell that sterically hinders its approach to an electrophile and lowers its ground-state energy. This decreases its nucleophilicity and slows the reaction rate. [2] * Polar Aprotic Solvents (e.g., acetonitrile, DMSO): These solvents do not hydrogen-bond with the nucleophile. They solvate the accompanying cation, leaving the amine anion "naked" and highly reactive. This leads to a significant increase in the rate of SN2 reactions. [2]
-
-
Transition State Stabilization: According to the Hughes-Ingold rules, the effect of solvent polarity on reaction rate depends on the change in charge distribution between the reactants and the transition state. [2] * Reactions forming charged products (e.g., Menschutkin reaction): Increasing solvent polarity will stabilize the more charged transition state more than the neutral reactants, thus accelerating the reaction. [3] * Reactions where charge is dispersed: If the transition state is less polar than the reactants, increasing solvent polarity will slow the reaction.
Conclusion
The choice of solvent is a critical parameter in harnessing the synthetic potential of this compound. For reactions where ring-opening is desired, a polar protic solvent like methanol can act as an effective nucleophile and medium. Conversely, to preserve the cyclopropane ring and control stereochemistry during its formation, the strategic use of a polar aprotic co-solvent such as DMF can be employed to sequester catalytic species that promote unwanted side reactions. Finally, for standard transformations of the amine group, such as N-alkylation, polar aprotic solvents are generally superior for enhancing nucleophilicity and accelerating reaction rates compared to their protic counterparts. This guide serves as a foundational tool for rationally selecting a solvent system to achieve the desired outcome in the complex and fascinating chemistry of cyclopropylamines.
References
- Title: Effect of solvent on the ring-opening reactions of cyclo- propanated...
- Title: Dicationic ring opening reactions of trans-2-phenylcyclopropylamine•HCl: electrophilic cleavage of the distal (C2-C3) bond of cyclopropanes Source: National Institutes of Health (NIH) URL:[Link]
- Title: Solvent-Dependent Oxidative Ring Opening of Cyclopropylamides Mediated by Halogen Bonding Source: ResearchG
- Title: Solvent effects - Wikipedia Source: Wikipedia URL:[Link]
- Title: Synthesis of trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes Source: ChemRxiv URL:[Link]
- Title: Oxidative radical ring-opening/cyclization of cyclopropane derivatives Source: PMC (PubMed Central) URL:[Link]
- Title: Cyclopropyl Participation in the Solvolysis of 2-Cyclopropylethyl Brosylates Source: d
- Title: Solvent Effects on the Menshutkin Reaction Source: arXiv.org URL:[Link]
Sources
A Senior Scientist's Guide to the Cost-Effective Synthesis of 2-Cyclopropylethylamine
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-Cyclopropylethylamine (CPEA) is a critical structural motif in modern medicinal chemistry, prized for its ability to confer advantageous pharmacokinetic properties to drug candidates. Its synthesis, therefore, is a frequent undertaking in discovery and development laboratories. The selection of a synthetic route is a strategic decision, balancing factors of cost, yield, safety, and scalability. This guide provides a detailed, evidence-based comparison of the two primary pathways to CPEA: the reduction of cyclopropylacetonitrile and the reductive amination of cyclopropylacetaldehyde. By examining the underlying chemistry, procedural demands, and economic variables, this document serves as a practical tool for selecting the optimal synthesis strategy for your specific project needs.
Introduction: The Value of the Cyclopropylethylamine Moiety
The incorporation of a cyclopropyl group is a well-established strategy in drug design to enhance metabolic stability, improve potency, and modulate receptor binding affinity. The this compound structure provides this valuable ring system attached to a flexible ethylamine chain, making it a versatile building block for a wide range of therapeutic agents. Given its importance, an efficient and cost-effective synthesis is paramount to streamline the drug development pipeline, from initial lead optimization to large-scale production.
Comparative Analysis of Primary Synthetic Routes
The two most direct and widely utilized methods for preparing this compound begin from readily accessible two-carbon extended cyclopropyl precursors. We will dissect each route's performance based on key practical and economic metrics.
| Parameter | Route 1: Reduction of Cyclopropylacetonitrile | Route 2: Reductive Amination of Cyclopropylacetaldehyde |
| Starting Material Cost | Moderate (Cyclopropylacetonitrile)[1][2] | Moderate to High (Cyclopropylacetaldehyde) |
| Reagent Cost | High (e.g., LiAlH₄) or Moderate (Catalytic Hydrogenation)[3][4] | Moderate (e.g., NaBH₃CN, NaBH(OAc)₃) |
| Overall Yield | Good to Excellent | Good |
| Scalability | Moderate (LiAlH₄) to High (Hydrogenation) | High |
| Safety Considerations | Highly reactive/pyrophoric hydrides or flammable H₂ gas under pressure | Toxic cyanoborohydride reagents; less hazardous alternatives available |
| Waste Profile | Significant aluminum salt waste (LiAlH₄) or catalyst recovery | Moderate borate salt waste |
Table 1: High-Level Comparison of this compound Synthesis Routes
Route 1: Reduction of Cyclopropylacetonitrile
This approach is arguably the most direct pathway to the target amine, leveraging the robust conversion of a nitrile functional group into a primary amine. The choice of reducing agent is the critical decision point within this strategy, defining its cost, safety, and scalability.
Workflow Diagram: Nitrile Reduction
Caption: Synthesis of CPEA via reduction of cyclopropylacetonitrile.
Experimental Protocol: Reduction with Lithium Aluminum Hydride (LiAlH₄)
1. Reaction Setup: A multi-necked, flame-dried round-bottom flask is fitted with a reflux condenser, a dropping funnel, and a nitrogen inlet. Under a positive pressure of nitrogen, the flask is charged with a suspension of lithium aluminum hydride (LiAlH₄, 1.2 eq.) in anhydrous tetrahydrofuran (THF). The suspension is cooled to 0 °C in an ice bath.
2. Reagent Addition: A solution of cyclopropylacetonitrile (1.0 eq.)[5] in anhydrous THF is added dropwise via the dropping funnel to the stirred LiAlH₄ suspension, maintaining the internal temperature below 10 °C.
3. Reaction Progression: Upon completion of the addition, the ice bath is removed, and the mixture is allowed to warm to room temperature. It is then heated to reflux for 4-6 hours until TLC or GC analysis indicates complete consumption of the starting nitrile.
4. Quenching (Fieser workup): The reaction is carefully cooled back to 0 °C. The excess LiAlH₄ is quenched by the slow, sequential addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure is highly exothermic and generates hydrogen gas; extreme caution is required.
5. Isolation and Purification: The resulting granular precipitate of aluminum salts is removed by filtration, and the filter cake is washed thoroughly with THF or diethyl ether. The combined organic filtrates are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude this compound is then purified by fractional distillation to yield the final product.
Scientific Integrity & Logic (Route 1)
-
Expertise & Experience: LiAlH₄ is an exceptionally powerful reducing agent, capable of reducing nitriles, esters, and carboxylic acids.[4] Its utility comes with significant safety considerations; it reacts violently with protic solvents (especially water) and is pyrophoric.[3] The Fieser workup is a trusted method for safely neutralizing the reagent and precipitating manageable aluminum salts. An alternative, more scalable approach involves catalytic hydrogenation with catalysts like Raney Nickel, which avoids pyrophoric reagents but requires specialized high-pressure reactor systems.
-
Trustworthiness: This protocol is self-validating. The reaction's progress can be reliably tracked by the disappearance of the nitrile C≡N stretch (around 2250 cm⁻¹) in the IR spectrum. The identity and purity of the final product are unequivocally confirmed by ¹H NMR, ¹³C NMR, and GC-MS analysis, ensuring the integrity of the result.
-
Authoritative Grounding: The reduction of nitriles to primary amines using LiAlH₄ is a fundamental and well-documented transformation in organic synthesis. This specific application follows established and reliable procedures widely accepted in the field.[6]
Route 2: Reductive Amination of Cyclopropylacetaldehyde
This elegant one-pot method constructs the amine by first forming an imine intermediate from the corresponding aldehyde and an ammonia source, which is then immediately reduced to the target amine. This pathway avoids the highly reactive reagents common to Route 1, often making it more amenable to scale-up.
Workflow Diagram: Reductive Amination
Caption: Synthesis of CPEA via reductive amination of cyclopropylacetaldehyde.
Experimental Protocol: One-Pot Reductive Amination
1. Reaction Setup: To a solution of cyclopropylacetaldehyde (1.0 eq.) in methanol (MeOH) in a round-bottom flask, add ammonium acetate (NH₄OAc, 3-5 eq.). The mixture is stirred at room temperature.
2. Imine Formation and Reduction: After stirring for 30-60 minutes to allow for imine formation, sodium cyanoborohydride (NaBH₃CN, 1.5 eq.) is added portion-wise. The pH of the reaction is monitored and maintained between 6 and 7 by the dropwise addition of glacial acetic acid if necessary.
3. Reaction Progression: The reaction is stirred at room temperature for 12-24 hours, with progress monitored by GC-MS for the disappearance of the starting aldehyde and intermediate imine.
4. Workup and Isolation: The reaction is carefully quenched by the addition of 2M HCl until gas evolution ceases to destroy excess hydride. The methanol is removed under reduced pressure. The remaining aqueous residue is washed with diethyl ether to remove non-basic impurities. The aqueous layer is then basified to a pH > 12 with solid NaOH or 6M NaOH solution and extracted three times with dichloromethane or diethyl ether.
5. Purification: The combined organic extracts are dried over anhydrous potassium carbonate (K₂CO₃), filtered, and concentrated. The crude amine is purified by distillation to afford pure this compound.
Scientific Integrity & Logic (Route 2)
-
Expertise & Experience: Reductive amination is a cornerstone of amine synthesis due to its versatility and control.[7][8][9] The key to a successful one-pot reaction is the choice of a reducing agent that is selective for the iminium ion over the starting aldehyde. Sodium cyanoborohydride is ideal for this, as its hydridic reactivity is significantly enhanced at the lower pH required for iminium ion stability.[10][11] An increasingly popular and less toxic alternative is sodium triacetoxyborohydride (STAB), which is also highly effective.[10]
-
Trustworthiness: The protocol's validity is confirmed by monitoring the reaction by GC-MS, which allows for the direct observation of the starting aldehyde, the transient imine, and the final amine product. This provides a clear picture of reaction kinetics and completion. Final product characterization by NMR and mass spectrometry validates both identity and purity.
-
Authoritative Grounding: The direct reductive amination of aldehydes and ketones is a well-established, reliable method. The use of NaBH₃CN under mildly acidic conditions is the classic procedure for this transformation, documented extensively across synthetic chemistry literature.[10]
Final Recommendation
The optimal synthesis route for this compound is dictated by the specific context of the research or development program.
-
For rapid, lab-scale synthesis (<10g) where access to high-pressure equipment is limited, the reduction of cyclopropylacetonitrile with LiAlH₄ (Route 1) is often the fastest and highest-yielding method. However, it demands a higher level of technical expertise for safe handling of pyrophoric reagents and a tolerance for a less "green" waste stream.
-
For process development, pilot-plant scale-up, and manufacturing, the reductive amination of cyclopropylacetaldehyde (Route 2) is the superior choice. This route avoids highly energetic and pyrophoric reagents, is performed under milder conditions, and is generally more amenable to safe, large-scale operations. While the starting aldehyde may be more expensive, the gains in safety, scalability, and operational simplicity often provide a lower overall cost of production at an industrial scale.
Ultimately, a thorough cost-benefit analysis, factoring in raw material prices, labor, safety infrastructure, and waste disposal costs, should guide the final decision for any large-scale campaign.
References
- Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines. (2021).
- Gardarsdottir, H. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. J Pharma Reports, 8(4), 1000230. [Link]
- Cyclopropylacetonitrile | C5H7N.
- de Meijere, A., et al. (2008). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry, 4, 14. [Link]
- Davenport Research Laboratories. (n.d.).
- Synthesis method of (1-cyclopropyl-1-methyl) ethylamine hydrochloride. (n.d.).
- Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
- Process for the preparation of cyclopropylmethyl alkyl amines. (n.d.).
- Amine synthesis by reductive amin
- Cyclopropylacetonitrile, min 97%, 100 grams.CP Lab Safety. [Link]
- Reductive amin
- (PDF) Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride.
- Why is sodium borohydride a weak reducing agent as compared to lithium aluminum hydride?Quora. [Link]
- Is anyone familiar with a reductive amination?
- Cyclopropylacetonitrile | CAS 6542-60-5.P212121 Store. [Link]
- Lithium Aluminium Hydride vs Sodium Borohydride.YouTube. [Link]
- Process for the manufacture of cyclopropylamine.
- LiAlH4 vs. NaBH4: Choosing the Right Reducing Agent.NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
- Cyclopropylamines as pharmaceuticals.
- Reductive Amin
Sources
- 1. Cyclopropylacetonitrile, 97%, Thermo Scientific 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. calpaclab.com [calpaclab.com]
- 3. carolinachemical.com [carolinachemical.com]
- 4. nbinno.com [nbinno.com]
- 5. Cyclopropylacetonitrile | C5H7N | CID 643447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Reductive amination - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Mastering Safety: A Guide to Personal Protective Equipment for 2-Cyclopropylethylamine
For the dedicated researcher pushing the boundaries of science, the safe and effective handling of chemical reagents is paramount. 2-Cyclopropylethylamine is a valuable building block in medicinal chemistry and drug development, but its hazardous properties demand a rigorous and well-understood safety protocol. This guide moves beyond a simple checklist, providing a deep, procedural framework for handling this compound. Here, we will explore the causality behind each safety measure, empowering you to work with confidence and precision.
The Hazard Profile of this compound: Understanding the "Why"
Before we don any equipment, we must first understand the intrinsic risks of the material. This compound is a volatile, corrosive, and toxic substance. Its hazards are multifaceted, necessitating a multi-layered approach to protection. The primary risks stem from its ability to cause severe chemical burns upon contact and potential harm if inhaled or ingested.[1][2]
| Hazard Classification | GHS Pictogram | Description of Risk | Source |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed. Ingestion can lead to gastrointestinal irritation and systemic effects.[1][3] | PubChem, Sigma-Aldrich | |
| Skin Corrosion (Category 1B) | H314: Causes severe skin burns and eye damage. The amine functionality makes it highly corrosive to tissues upon contact.[1][2][4] | PubChem, CDH Fine Chemical | |
| Serious Eye Damage (Category 1) | H318: Causes serious eye damage. Vapors and splashes can lead to irreversible injury.[1] | PubChem | |
| Acute Toxicity, Inhalation (Warning) | H332: Harmful if inhaled. As a volatile amine, vapors can be readily inhaled, causing respiratory tract irritation.[1][5] | PubChem, Fisher Scientific | |
| Flammable Liquid (Category 2/3) | H225/H226: Highly flammable liquid and vapor. Vapors can form explosive mixtures with air and travel to an ignition source.[2][6] | Fisher Scientific, CDN Isotopes |
The Hierarchy of Controls: A Foundational Safety Principle
Personal Protective Equipment (PPE) is the final, and most personal, line of defense. Its effectiveness is critically dependent on the implementation of broader safety measures. As laboratory professionals, we must operate within the "Hierarchy of Controls," a framework that prioritizes more effective, collective measures over individual ones. Relying solely on PPE is a flawed strategy; it should complement robust engineering and administrative controls.
Caption: The Hierarchy of Controls prioritizes safety measures.
Your Essential PPE Ensemble for this compound
Given the significant corrosive and toxic hazards, a comprehensive PPE ensemble is mandatory. Every component is critical to forming a complete barrier between you and the chemical.
A. Primary Barrier: Respiratory Protection
Due to its volatility and inhalation toxicity, this compound must always be handled within a certified chemical fume hood.[6][7] The fume hood serves as the primary engineering control to capture vapors at the source. For procedures with a higher risk of aerosolization or in the event of a significant spill outside of a hood, a respirator may be necessary. If required, use a NIOSH-approved respirator with an organic vapor/amine-specific (multi-purpose/ABEK) cartridge.[6]
B. Primary Barrier: Eye and Face Protection
Direct contact can cause severe, irreversible eye damage.[2]
-
Chemical Splash Goggles: These are mandatory. Standard safety glasses do not provide a sufficient seal against splashes and vapors. Goggles must conform to ANSI Z87.1 standards.
-
Face Shield: In addition to goggles, a full-face shield must be worn, especially when handling larger quantities (>50 mL) or during procedures with a high splash potential (e.g., transfers, quenching reactions).[4][8]
C. Primary Barrier: Hand Protection
This is a critical control point. Amines are notoriously aggressive towards common glove materials. Standard nitrile gloves offer very poor resistance and should be considered for splash protection only, to be changed immediately upon contact.[9][10]
The Causality Behind Glove Choice: The selection of a glove is not arbitrary; it's a decision based on chemical compatibility data, specifically breakthrough time (the time it takes for the chemical to permeate the glove material) and degradation (the physical change in the glove material). For amines, more robust materials are required for extended handling.
Glove Selection Guide for this compound
| Glove Material | Splash Protection | Extended Use (>15 min) | Rationale & Guidance |
| Nitrile (min. 5-mil) | Acceptable (Change Immediately) | Not Recommended | Offers minimal splash protection. Amines can cause rapid breakthrough.[10] Use as a base layer in a double-gloving system, but never as the primary barrier for extended tasks. |
| Neoprene | Good | Recommended | Provides better resistance to amines and corrosive materials than nitrile. A suitable choice for the outer glove. |
| Butyl Rubber | Excellent | Highly Recommended | Offers superior resistance to a wide range of corrosive chemicals, including amines. This is the preferred material for significant exposure risk. |
Protocol Mandate: Double-Gloving Always double-glove. An inner nitrile glove provides a backup barrier during the doffing (removal) of the more contaminated outer glove. The outer glove should be a more resistant material like neoprene or butyl rubber.
D. Primary Barrier: Body Protection
-
Flame-Resistant (FR) Lab Coat: Given the flammability of the compound, an FR lab coat is recommended over a standard cotton/poly-cotton coat. It should be fully buttoned with sleeves rolled down.
-
Chemical-Resistant Apron: For handling larger volumes or when there is a significant splash hazard, a chemical-resistant apron worn over the lab coat provides an additional layer of protection against corrosive spills.[8]
-
Full-Length Pants and Closed-Toed Shoes: No skin should be exposed between your lab coat and footwear. Shoes must be made of a non-porous material.
Procedural Blueprint: A Safe Handling Workflow
A disciplined, step-by-step workflow minimizes the risk of exposure at every stage of handling.
Caption: Step-by-step workflow for handling this compound.
Phase 1: Pre-Handling Preparation & PPE Donning
-
Verify Fume Hood: Confirm the fume hood has been certified within the last year and that the airflow monitor indicates it is functioning correctly.
-
Clear the Area: Ensure the fume hood is free of clutter.
-
Assemble Materials: Gather all necessary chemicals, glassware, and equipment before starting.
-
Locate Safety Equipment: Mentally note the location of the nearest safety shower, eyewash station, and spill kit.[11]
-
Don PPE: Put on your PPE in the following order: lab coat, inner nitrile gloves, outer gloves (e.g., neoprene), chemical splash goggles, and finally, the face shield.
Phase 2: Active Handling Protocol (Inside a Fume Hood)
-
Work Deep: Conduct all manipulations at least 6 inches (15 cm) inside the fume hood sash.
-
Minimize Quantities: Use the smallest amount of the chemical necessary for the experiment.
-
Grounding: When transferring significant quantities, ensure containers and equipment are grounded to prevent static discharge, which could ignite flammable vapors.[7]
-
Stay Covered: Keep all containers sealed when not actively in use to minimize the release of volatile vapors.[12]
Phase 3: Post-Handling & Decontamination (PPE Doffing)
This phase is critical to prevent "take-home" contamination.
-
Decontaminate: Clean any contaminated surfaces and glassware within the fume hood.
-
Waste Disposal: Dispose of all contaminated materials (gloves, pipette tips, etc.) in a designated hazardous waste container. Never dispose of corrosive or flammable chemicals down the drain.[13]
-
Doff PPE (At the exit of the work area):
-
Remove the outer, more heavily contaminated gloves first.
-
Remove your face shield and goggles.
-
Remove your lab coat.
-
Remove your inner gloves, turning them inside out as you pull them off to contain any residual contamination.
-
-
Wash Hands: Immediately and thoroughly wash your hands with soap and water.
Contingency Planning: Spill & Exposure Response
Small Spill (in a fume hood):
-
Alert nearby colleagues.
-
Using a spill kit with an appropriate absorbent for flammable/corrosive liquids, contain and absorb the spill.
-
Place the absorbed material in a sealed, labeled hazardous waste container.
-
Wipe the area with a decontaminating solution.
First Aid Measures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[2][14]
-
Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][14]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[5][14]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2]
By internalizing the principles and procedures outlined in this guide, you can create a self-validating system of safety that protects you, your colleagues, and the integrity of your research.
References
- Semiconductors - Toxic, Irritative, and Corrosive Gases and Liquids.
- 2-Cyclopropylethanamine hydrochloride | C5H12ClN.
- Corrosive Safety: Protecting Workers from Harmful Substances. OSHA Training School. [Link]
- Chemical Resistance Reference Chart. Medicom. [Link]
- Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart.
- A Guide to Working with Corrosive Substances. North Carolina Department of Labor. [Link]
- Glove Comp
- How To Effectively Handle and Manage Corrosive Chemicals. ACTenviro. [Link]
- How DOT and OSHA Regulate Corrosive M
- Nitrile Glove Chemical-Compatibility Reference. University of Pennsylvania EHRS. [Link]
- Ansell Chemical Resistance Glove Chart. University of Pittsburgh, Environmental Health and Safety. [Link]
- NIOSH Pocket Guide to Chemical Hazards. National Institute for Occupational Safety and Health (NIOSH). [Link]
- NIOSH Pocket Guide to Chemical Hazards - Main Page. Centers for Disease Control and Prevention (CDC). [Link]
- The Proper Storage and Handling of Volatile Analytical Standards. Chromservis. [Link]
Sources
- 1. 2-Cyclopropylethanamine hydrochloride | C5H12ClN | CID 21916080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cdnisotopes.com [cdnisotopes.com]
- 3. 2-cyclopropyl ethyl amine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. fishersci.ca [fishersci.ca]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. oshatrainingschool.com [oshatrainingschool.com]
- 9. gloves.com [gloves.com]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. Semiconductors - Toxic, Irritative, and Corrosive Gases and Liquids | Occupational Safety and Health Administration [osha.gov]
- 12. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 13. actenviro.com [actenviro.com]
- 14. enamine.enamine.net [enamine.enamine.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

